molecular formula C5H6O2 B1335408 2H-Pyran-3(6H)-one CAS No. 98166-23-5

2H-Pyran-3(6H)-one

Cat. No.: B1335408
CAS No.: 98166-23-5
M. Wt: 98.1 g/mol
InChI Key: YYRYKNXDWXDXSN-UHFFFAOYSA-N
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Description

2H-Pyran-3(6H)-one (CAS 98166-23-5) is an organic compound featuring a six-membered lactone ring, which serves as a fundamental scaffold in chemical synthesis and pharmaceutical research . With the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol, this compound is characterized by its structure containing both carbonyl and olefin functional groups, making it a versatile intermediate for further chemical modification . Pyranone cores, in general, are recognized as privileged structures found in numerous bioactive natural products and are investigated for their potential biological activities, which may include antitumor properties as seen in related derivatives . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRYKNXDWXDXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405427
Record name 2H-Pyran-3(6H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98166-23-5
Record name 2H-Pyran-3(6H)-one
Source EPA DSSTox
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Record name 3,6-dihydro-2H-pyran-3-one
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Foundational & Exploratory

physical and chemical properties of 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Pyran-3(6H)-one

Introduction

This compound is a heterocyclic organic compound belonging to the pyranone class of molecules.[1] Its six-membered ring, containing an oxygen atom, an α,β-unsaturated ketone system, and a saturated carbon center, makes it a molecule of considerable interest in synthetic organic chemistry.[2] While the broader family of pyrans and their derivatives are found in numerous natural products, this compound and its functionalized analogues serve primarily as highly versatile synthetic building blocks, or synthons.[3] Their unique arrangement of functional groups provides multiple reactive sites, enabling the construction of complex molecular architectures, including monosaccharides, bioactive natural products, and novel pharmaceutical agents.[2][4] This guide offers a comprehensive exploration of the core physicochemical properties, spectroscopic signatures, reactivity, and synthetic utility of this compound, with particular insights for researchers and professionals in drug development.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and systematic nomenclature. This compound is characterized by a dihydropyran ring with a ketone at the 3-position. The designation "2H" indicates that the carbon at position 2 is a saturated center (sp³ hybridized), a key structural feature influencing its chemical behavior.

Caption: 2D Structure of this compound.

The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name 3,6-dihydro-2H-pyran-3-one[5]
Synonyms This compound[6][7]
CAS Number 98166-23-5[6][7]
Molecular Formula C₅H₆O₂[6][7]
Molecular Weight 98.10 g/mol [5][7]
Canonical SMILES C1=CCOC(=O)C1[7]
InChIKey YYRYKNXDWXDXSN-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic data are critical for the identification, purification, and handling of a chemical compound.

Physical Properties

While detailed experimental data for the parent compound is sparse, related structures provide valuable reference points. The influential 6-hydroxy derivative, for instance, is a solid at room temperature.[8] General properties are summarized below.

PropertyValueSource(s)
Appearance Data not widely available; likely a liquid or low-melting solid.
Boiling Point ~432 K (159 °C) (Joback Method Prediction)[9]
Flash Point 70.4 ± 18.9 °C (for isomer Dihydro-2H-pyran-3(4H)-one)
Density 1.1 ± 0.1 g/cm³ (for isomer Dihydro-2H-pyran-3(4H)-one)
Water Solubility Log10(S) = -0.53 (Crippen Method Prediction)[9]
Storage Sealed in dry, 2-8°C[7]
Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural elucidation and purity assessment.[10] The key functional groups in this compound—an α,β-unsaturated ketone, a vinyl ether moiety, and aliphatic methylenes—give rise to characteristic spectroscopic signals.[11][12]

  • ¹H NMR Spectroscopy:

    • Vinyl Protons (-CH=CH-): Two distinct signals are expected in the downfield region (δ 5.0-7.5 ppm). The proton β to the carbonyl (at C5) would be further downfield than the proton α (at C4) due to resonance deshielding. Both would likely appear as multiplets due to coupling with each other and adjacent methylene protons.

    • Methylene Protons (-O-CH₂-C=C): The protons at C6, adjacent to the ring oxygen and the double bond, would likely appear in the δ 4.0-4.5 ppm range.

    • Methylene Protons (-C=O-CH₂-O-): The protons at C2, adjacent to the carbonyl and the ring oxygen, would also be in a similar downfield region, likely δ 3.5-4.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A characteristic signal in the far downfield region, typically δ 190-200 ppm.

    • Olefinic Carbons (C=C): Two signals expected between δ 100-150 ppm.

    • Methylene Carbons (CH₂): Signals for C2 and C6 would be expected in the δ 60-80 ppm range, shifted downfield by the adjacent oxygen atom.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an α,β-unsaturated ketone. Conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

    • C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

    • C-O-C Stretch: A strong band in the fingerprint region, typically around 1200-1100 cm⁻¹, corresponding to the ether linkage.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The parent peak would appear at m/z = 98, corresponding to the molecular weight.

    • Fragmentation: Expect fragmentation patterns consistent with the loss of CO (m/z = 70) via retro-Diels-Alder type reactions or other characteristic cleavages of the pyran ring.

Chemical Properties and Reactivity

The synthetic utility of this compound and its derivatives stems from the reactivity endowed by its unique combination of functional groups.[2]

The Role of the α,β-Unsaturated Ketone

The conjugated enone system is the primary hub of reactivity.[3] The carbonyl group polarizes the C4-C5 double bond, making the C4 position electrophilic and susceptible to nucleophilic attack. This classic "Michael Acceptor" behavior is a cornerstone of its chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Generalized Michael Addition to the pyranone scaffold.

Stability and Handling

While the parent compound is reasonably stable under anhydrous conditions, its derivatives, particularly the heavily utilized 6-hydroxy-2H-pyran-3(6H)-one, exhibit notable instability.[13] The 6-hydroxy derivative exists as an intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal.[13] In aqueous or acidic media, this hemiacetal can readily hydrolyze, opening the ring.[13] This reactivity is crucial; it underscores the need for careful control of reaction conditions (pH, solvent) to either maintain the cyclic form or promote ring-opening for subsequent transformations. For storage, maintaining a dry, cool environment (2-8°C) is recommended to ensure long-term integrity.[8]

Synthetic Applications

The pyranone scaffold is a powerful tool for building complex molecules.

  • Synthesis of Monosaccharides: The Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols, famously produces 6-hydroxy-2H-pyran-3(6H)-ones. These intermediates are ideal precursors for the synthesis of various sugars due to their stereocenters and versatile functional groups.[14]

  • Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus.[15] Research has demonstrated that the α,β-enone system is essential for this bioactivity, and modifying substituents at the C-2 and C-6 positions can modulate potency.[3][15]

  • Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic systems.

Representative Synthetic Protocol: Heterocycle Formation

Objective: To illustrate the principles of pyranone synthesis via a validated procedure for a related compound.

Methodology: Synthesis of 5,6-Dihydro-2H-pyran-2-one[16]

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).

    • Causality: This step combines the C4 building block (vinylacetic acid) with a formaldehyde source under acidic conditions to initiate a Prins-type reaction, forming the basis of the six-membered ring.

  • Reflux: Gently reflux the mixture for 3 hours.

    • Causality: Heating drives the reaction, which involves multiple equilibria, towards the formation of the cyclized intermediate.

  • Quenching and Neutralization: Cool the mixture to room temperature and add anhydrous sodium acetate (16 g). Remove the acetic acid on a rotary evaporator. Add water (100 mL) and cool the flask in an ice bath. Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, keeping the temperature below 5°C.

    • Causality: Sodium acetate buffers the strong acid. The subsequent base addition neutralizes the remaining acid and converts the carboxylic acid intermediate into its carboxylate salt to facilitate extraction and prevent unwanted side reactions. Controlling the temperature is critical to prevent base-catalyzed decomposition.

  • Extraction: Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

    • Causality: The desired organic product is partitioned from the aqueous phase into the immiscible organic solvent. Multiple extractions ensure efficient recovery.

  • Drying and Concentration: Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator.

    • Causality: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent. Evaporation yields the crude product.

  • Purification: Purify the resulting oil by vacuum distillation to yield the final product.

    • Causality: Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition and yielding a pure product.

Safety and Handling

According to aggregated GHS data for related pyranone structures, these compounds should be handled with care.[5][6]

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.

Conclusion

This compound represents a valuable and reactive scaffold in modern organic synthesis. Its utility is defined by the α,β-unsaturated ketone system, which serves as a versatile handle for nucleophilic additions and other transformations. While its derivatives, especially 6-hydroxy-2H-pyran-3(6H)-one, are more extensively studied as chiral synthons for natural product synthesis, the parent compound provides a fundamental framework for creating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for leveraging its full potential in the fields of medicinal chemistry and materials science.

References

  • Synthesis and antimicrobial properties of this compound derivatives and related compounds. (1995). PubMed. Retrieved January 12, 2026, from [Link]

  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 6-hydroxy-2H-pyran-3(6H)-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one | CAS 35436-57-8. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one | CAS#:35436-57-8. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

  • The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. (1978). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • 3,6-dihydro-2H-pyran-3-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 2H-Pyran-2-one, 3,6-dihydro. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • 3,6-Dihydro-2H-pyran-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 12, 2026, from [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

  • Pyran. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 2H-Pyran-2,6(3H)-dione. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved January 12, 2026, from [Link]

  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. (2019). YouTube. Retrieved January 12, 2026, from [Link]

  • Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • NMR & IR Analysis for Chemists. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Reactivity. (2022). Encyclopedia MDPI. Retrieved January 12, 2026, from [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Retrieved January 12, 2026, from [Link]

  • Group 1 Elements - Alkali Metals | Properties | Reactivity (2026/27 exams). (2025). YouTube. Retrieved January 12, 2026, from [Link]

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A Comprehensive Technical Guide to 2H-Pyran-3(6H)-one: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 2H-Pyran-3(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthetic routes, spectroscopic signature, and chemical reactivity. A core focus will be placed on its role as a versatile synthon and its applications in the development of novel therapeutic agents.

Core Concepts: Nomenclature, Structure, and Physicochemical Properties

This compound, identified by the CAS Number 98166-23-5 , is a six-membered heterocyclic compound containing an oxygen atom, a ketone at the 3-position, and a double bond between carbons 4 and 5.[1] The nomenclature "2H" and "6H" indicates the presence of a saturated carbon at positions 2 and 6, respectively. While the IUPAC name is formally this compound, it is also conceptually related to dihydropyranones.

The core structure features an α,β-unsaturated ketone system, which is a key determinant of its chemical reactivity and biological activity. This functionality makes the molecule susceptible to nucleophilic attack and a participant in various cycloaddition reactions.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 98166-23-5[1]
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
Appearance Predicted to be a liquid[2]
Storage Sealed in dry, 2-8°C[2]
Purity Commercially available up to 97%[2]

Synthesis of the this compound Core

The synthesis of substituted 2H-pyran-3(6H)-ones is well-established, often employing furan derivatives as starting materials. A prominent and efficient method is the Achmatowicz rearrangement , which involves the oxidation of a furfuryl alcohol. This reaction provides a powerful entry into this class of compounds, often with a high degree of stereocontrol.

While a specific protocol for the unsubstituted parent compound is not extensively detailed in the literature, a general and plausible synthetic workflow can be extrapolated from the synthesis of its derivatives.

General Synthetic Protocol: Modified Achmatowicz Rearrangement

This protocol outlines a conceptual pathway to the this compound core, inspired by established syntheses of its derivatives.[3]

Step 1: Oxidation of Furfuryl Alcohol

  • Dissolve furfuryl alcohol in a suitable solvent system, such as a mixture of dichloromethane and water.

  • Add a mild oxidizing agent, such as N-bromosuccinimide (NBS) or a peroxide-based oxidant, portion-wise at 0°C.

  • Stir the reaction mixture vigorously for 2-4 hours, allowing it to slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 2,5-dimethoxy-2,5-dihydrofuran derivative.

Step 2: Acid-Catalyzed Rearrangement

  • Dissolve the crude intermediate from Step 1 in an acidic medium, such as aqueous acetic acid or formic acid.

  • Heat the mixture to reflux for 1-2 hours to facilitate the rearrangement to the 6-hydroxy-2H-pyran-3(6H)-one intermediate.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound derivative.

Synthesis_Workflow start Furfuryl Alcohol intermediate 2,5-Dihydrofuran Intermediate start->intermediate Oxidation oxidant Oxidizing Agent (e.g., NBS) product This compound Core intermediate->product Achmatowicz Rearrangement acid Acid Catalyst

Caption: Synthetic workflow for the this compound core.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the predicted spectroscopic data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals and Interpretation
¹H NMR - δ 6.0-7.0 ppm: Two vinyl protons (H4 and H5) exhibiting characteristic coupling. - δ 4.0-4.5 ppm: Methylene protons adjacent to the ring oxygen (H6). - δ 2.5-3.0 ppm: Methylene protons adjacent to the carbonyl group (H2).
¹³C NMR - δ ~190-200 ppm: Carbonyl carbon (C3). - δ ~120-150 ppm: Two sp² hybridized carbons of the double bond (C4 and C5). - δ ~60-70 ppm: Methylene carbon adjacent to the ring oxygen (C6). - δ ~30-40 ppm: Methylene carbon adjacent to the carbonyl group (C2).
IR Spectroscopy - ~1680 cm⁻¹: Strong absorption band corresponding to the α,β-unsaturated ketone C=O stretch. - ~1620 cm⁻¹: Absorption for the C=C double bond stretch. - ~1100 cm⁻¹: C-O-C stretching vibration of the pyran ring.
Mass Spectrometry - Molecular Ion (M⁺): m/z = 98.10. - Key Fragmentation: Expected loss of CO (m/z = 70) and retro-Diels-Alder fragmentation patterns.

Chemical Reactivity and Mechanistic Insights

The reactivity of the this compound scaffold is dominated by its α,β-unsaturated ketone moiety, making it a valuable building block in organic synthesis.

Diels-Alder Reactions

The electron-deficient double bond in this compound derivatives allows them to act as effective dienophiles in Diels-Alder cycloadditions.[4][5] This reaction provides a powerful method for the construction of complex bicyclic systems, which can be further elaborated into a variety of molecular architectures. The stereochemical outcome of these reactions can often be controlled with high diastereoselectivity, particularly when using Lewis acid catalysis.[4]

Diels_Alder dienophile This compound (Dienophile) product Bicyclic Adduct dienophile->product [4+2] Cycloaddition diene Diene diene->product

Caption: Diels-Alder reaction of this compound.

Michael Additions

The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to conjugate addition by a wide range of nucleophiles in a Michael-type reaction. This reactivity allows for the introduction of various substituents at the 5-position of the pyranone ring. The resulting adducts can serve as intermediates for the synthesis of more complex molecules.[6]

Michael_Addition pyranone This compound adduct Michael Adduct pyranone->adduct Conjugate Addition nucleophile Nucleophile nucleophile->adduct

Caption: Michael addition to the this compound core.

Applications in Drug Development and Medicinal Chemistry

The pyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[7][8] The this compound core, in particular, has been identified as a key pharmacophore in compounds with a broad spectrum of biological activities.

Antimicrobial Agents

Derivatives of this compound have demonstrated significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus species.[2] Research has shown that the α,β-enone system is essential for this antimicrobial activity, and the nature and steric bulk of substituents at the C-2 and C-6 positions can be modulated to enhance potency.[2][3]

A Versatile Synthon for Bioactive Molecules

The this compound framework serves as a versatile starting material for the synthesis of a wide array of biologically active molecules, including:

  • Carbohydrate Mimetics: Its structure is reminiscent of pyranose sugars, making it a valuable precursor for the synthesis of novel carbohydrate analogs and monosaccharides.[3][6]

  • Natural Product Synthesis: The pyranone core is a key intermediate in the total synthesis of various natural products.[3]

  • Novel Heterocyclic Systems: The reactivity of the pyranone ring allows for its transformation into other complex heterocyclic systems.

Table 3: Representative Examples of Pyran-Containing Drugs and Their Therapeutic Areas

DrugPyran Sub-structureTherapeutic Area
Warfarin Coumarin (a benzopyranone)Anticoagulant
Dapagliflozin C-glycoside with a tetrahydropyran ringAntidiabetic
Montelukast Contains a tetrahydropyran ringAnti-inflammatory (Asthma)
Atorvastatin Contains a dihydropyranone-like lactone formCholesterol-lowering

Conclusion

This compound is a heterocyclic scaffold with significant potential in synthetic and medicinal chemistry. Its readily accessible derivatives, versatile reactivity, and presence in numerous bioactive molecules make it an attractive starting point for the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this compound and its analogs is expected to yield new and innovative solutions to challenges in drug discovery.

References

  • Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. Available from: [Link]

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles in Diels−Alder Cycloadditions. The Journal of Organic Chemistry, 66(25), 8535-8542. Available from: [Link]

  • ResearchGate (n.d.). Chemistry of this compound and dihydro-2H-pyran-3(4H)-one. Retrieved January 12, 2026, from [Link]

  • PubChem (n.d.). 6-hydroxy-2H-pyran-3(6H)-one. Retrieved January 12, 2026, from [Link]

  • Hassan, A., et al. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Molecular Structure, 1264, 133248. Available from: [Link]

  • American Elements (n.d.). 6-Hydroxy-2H-pyran-3(6H)-one. Retrieved January 12, 2026, from [Link]

  • Grover, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 969470. Available from: [Link]

  • ResearchGate (n.d.). Description of 2H-pyran synthesis. Retrieved January 12, 2026, from [Link]

  • The University of Liverpool Repository (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. Retrieved January 12, 2026, from [Link]

  • Scilit (n.d.). Asymmetric diels alder reactions and michael type additions with 6(R)-3′(R)-Pantolactone-substituted-2H-pyran-3(6H)-one. Retrieved January 12, 2026, from [Link]

  • Wikipedia (n.d.). Pyran. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved January 12, 2026, from [Link]

  • Lead Sciences (n.d.). This compound. Retrieved January 12, 2026, from [Link]

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The Cornerstone of Complex Synthesis: A Technical Guide to 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of 2H-Pyran-3(6H)-one, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. Prepared for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis, and significant role as a versatile synthetic building block.

Core Molecular Attributes

This compound, also known by its synonym 3,6-dihydro-2H-pyran-3-one, is a non-aromatic, six-membered heterocyclic compound containing one oxygen atom.[1][2] Its structure is foundational to a class of molecules that are instrumental in the synthesis of a wide array of biologically active compounds.[2]

The key molecular details are summarized below:

PropertyValueSource
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
CAS Number 98166-23-5[1]

A closely related and frequently discussed derivative is 6-hydroxy-2H-pyran-3(6H)-one. This hydroxylated form is a valuable synthon in its own right, with a molecular formula of C₅H₆O₃ and a molecular weight of 114.10 g/mol .[3][4] Its prevalence in scientific literature underscores the importance of the pyranone core in synthetic chemistry.[5][6]

Synthesis and Reactivity: The Chemist's Perspective

The synthesis of pyranone derivatives is a subject of considerable interest, with various methods developed to access this valuable scaffold. A notable approach is the Achmatowicz rearrangement, which transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[7] This reaction provides a pathway to poly-oxygenated compounds that are common motifs in many natural products.[7]

The reactivity of the this compound core is characterized by its α,β-unsaturated ketone system. This functionality is crucial for its biological activity and its utility in Michael additions, making it a valuable substrate for constructing more complex molecules.[8] The pyran ring is a structural subunit found in numerous natural products, including coumarins, flavonoids, and various sugars.[9]

Experimental Protocol: A General Synthetic Approach

While numerous specific synthetic routes exist for various derivatives, a generalized workflow for the preparation and characterization of a pyranone derivative can be conceptualized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Furfuryl Alcohol) reaction Reaction (e.g., Achmatowicz Rearrangement) start->reaction Reagents & Catalyst workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (this compound derivative) purification->product Yield & Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group Analysis

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Step-by-Step Methodology:

  • Reaction Setup: The chosen starting material, such as a furfuryl alcohol, is dissolved in an appropriate solvent.

  • Reagent Addition: The necessary reagents and catalysts for the specific transformation (e.g., an oxidizing agent for the Achmatowicz rearrangement) are added under controlled conditions (e.g., temperature, atmosphere).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine completion.

  • Workup: Upon completion, the reaction is quenched, and the product is isolated through standard aqueous workup and extraction procedures.

  • Purification: The crude product is purified using methods like column chromatography to yield the pure pyranone derivative.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including NMR, mass spectrometry, and IR spectroscopy.

Applications in Drug Development and Beyond

The pyran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural and synthetic compounds with a broad range of pharmacological activities.[2][9] Derivatives of this compound have shown promise as antimicrobial agents, with some exhibiting significant activity against Gram-positive bacteria.[8][10]

Furthermore, the pyran ring is a key component of many marketed drugs and compounds in clinical trials.[9] Its presence in complex natural products like Leptomycin B, a potent antifungal and antitumor agent, highlights the biological significance of this heterocyclic system.[11] The versatility of the pyranone core makes it an attractive starting point for the development of new therapeutic agents.[12]

The ability to synthesize various stereoisomers of pyran-containing molecules, such as pentoses, is crucial for studying their biological functions and potential applications.[6] This underscores the importance of this compound and its derivatives as foundational building blocks in the creation of complex and biologically relevant molecules.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and a significant presence in the landscape of drug discovery and natural product synthesis. Its versatile reactivity and the biological relevance of its derivatives ensure that it will remain a key focus of research for scientists and drug development professionals. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

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  • The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. Taylor & Francis Online.
  • This compound, 2-hydroxy-6-(hydroxymethyl)- | 89533-84-6. ChemicalBook.
  • 6-hydroxy-2H-pyran-3(6H)-one. PubChem.
  • 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. Benchchem.
  • 6-Hydroxy-2H-pyran-3(6H)-one | CAS 35436-57-8. American Elements.
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  • 6-Hydroxy-2H-pyran-3(6H)-one, min 97%, 1 gram. CP Lab Chemicals.
  • 6-Hydroxy-2H-pyran-3(6H)-one | 35436-57-8. Sigma-Aldrich.
  • Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential.
  • 3,6-dihydro-2H-pyran-3-one. PubChem.
  • 6-Hydroxy-2H-pyran-3(6H)-one. MySkinRecipes.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy.
  • 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. NIST WebBook.
  • 2H-Pyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook.
  • This compound | 98166-23-5. Sigma-Aldrich.
  • 2H-Pyran-2,6(3H)-dione. NIST WebBook.
  • Leptomycin. Wikipedia.
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discovery and history of 2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 2H-Pyran Derivatives

Abstract

The 2H-pyran ring system, a six-membered oxygen-containing heterocycle, is a cornerstone structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] However, the history of its chemical exploration is marked by the significant challenge of its inherent instability. Simple monocyclic 2H-pyrans are often elusive, readily participating in a valence isomerization equilibrium with their acyclic 1-oxatriene tautomers.[1][2] This guide provides a comprehensive technical overview of the , tracing the evolution of scientific understanding from the initial characterization of the unstable parent ring to the development of sophisticated and robust synthetic methodologies. We will explore the fundamental principles governing the stability of the 2H-pyran core, detail seminal and contemporary synthetic strategies, and highlight its emergence as a privileged scaffold in medicinal chemistry and drug discovery.

The Foundational Challenge: Valence Tautomerism

The chemistry of 2H-pyrans is fundamentally governed by a dynamic equilibrium between the cyclic pyran structure and an open-chain (Z,E)-dienone isomer, also known as a 1-oxatriene.[1] This reversible 6π-electrocyclization is often facile, meaning that early attempts to isolate simple, unsubstituted 2H-pyrans were fraught with difficulty, leading to a relative scarcity of literature on the topic compared to more stable heterocycles.[1][2]

The position of this equilibrium is highly sensitive to several factors:

  • Substitution Pattern: Electron-withdrawing groups or steric bulk at specific positions can significantly influence which tautomer is favored.

  • Ring Fusion: Fusing the 2H-pyran to an aromatic or aliphatic ring system is a highly effective strategy to stabilize the cyclic form. This is exemplified by the stability of 2H-chromenes (benzo[b]pyrans), which are widespread in nature.[1]

  • Conjugation: Extended conjugation within the molecule can favor one isomer over the other.

Understanding and controlling this equilibrium has been the central theme in the historical development of 2H-pyran synthesis.

Caption: Valence tautomerism between 2H-pyran and its acyclic 1-oxatriene isomer.

Historical Milestones and Foundational Syntheses

The journey into pyran chemistry began with its simpler, yet still challenging, isomer. 4H-Pyran was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[3][4] Researchers noted its significant instability, especially in the presence of air, as it readily disproportionated into dihydropyran and the corresponding pyrylium ion.[4] This discovery underscored the reactive nature of the pyran scaffold and set the stage for developing syntheses that could "trap" the desired structure.

The Knoevenagel Condensation / 6π-Electrocyclization Cascade

One of the earliest and most enduring strategies for constructing stable 2H-pyran systems is the domino reaction initiated by a Knoevenagel condensation. This approach involves the reaction of an active methylene compound (often a 1,3-dicarbonyl) with an α,β-unsaturated aldehyde or ketone (enal). The resulting intermediate undergoes a subsequent intramolecular 6π-oxa-electrocyclization, followed by dehydration, to yield the 2H-pyran ring.

The causality behind this method's success lies in its efficiency; it forms the heterocyclic ring in a single synthetic operation from readily available precursors. Fusing the newly formed pyran to a pre-existing ring, by using a cyclic 1,3-dicarbonyl, was a key early insight that provided the necessary stability for isolation and characterization.[1]

Knoevenagel_Electrocyclization cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Reactant1 Cyclic 1,3-Dicarbonyl Step1 Knoevenagel Condensation Reactant1->Step1 Reactant2 α,β-Unsaturated Enal Reactant2->Step1 Step2 6π-Oxa-Electrocyclization Step1->Step2 Forms 1-Oxatriene Intermediate Step3 Dehydration Step2->Step3 Product Stable Fused 2H-Pyran Step3->Product

Caption: Workflow for the Knoevenagel/Electrocyclization strategy to form stable 2H-pyrans.

The Evolution of Synthetic Strategy

As the field of organic synthesis matured, so did the toolbox available to chemists for tackling the 2H-pyran scaffold. Methodologies evolved from classical condensations to highly elegant, atom-economical cascade reactions and transition metal-catalyzed processes.

[3+3] Annulation Strategies

A conceptually powerful approach to ring construction is the annulation of two distinct fragments. For 2H-pyrans, [3+3] annulations have proven particularly effective. A notable example is the phosphine-catalyzed reaction between an allenoate (a three-carbon synthon) and a 1,3-dicarbonyl compound (a 1C,3O-bisnucleophile).[1][5] This method provides a direct and facile route to stable, highly functionalized monocyclic 2H-pyrans, which were historically challenging to access.[5]

Exemplary Protocol: Phosphine-Catalyzed [3+3] Annulation [1]

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (1.0 equiv), the allenoate (1.1 equiv), and a phosphine catalyst (e.g., triphenylphosphine, 10 mol%).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4,5,6-tetrasubstituted 2H-pyran.

Pericyclic Reaction Cascades

The deliberate design of reaction cascades that leverage pericyclic rearrangements is a hallmark of modern synthetic chemistry. A one-pot synthesis of stable 2H-pyrans has been developed utilizing a silver(I)-catalyzed propargyl Claisen rearrangement of propargyl vinyl ethers.[1][2][5] The resulting allenyl ketone intermediate undergoes a base-catalyzed isomerization to form a conjugated dienone (the 1-oxatriene), which immediately triggers the final, thermodynamically favorable 6π-oxa-electrocyclization to furnish the stable 2H-pyran.[1][5] The elegance of this self-validating system is that each step sets up the subsequent transformation, leading to high complexity from simple starting materials.

Claisen_Cascade Start Propargyl Vinyl Ether Step1 Ag(I)-Catalyzed Propargyl Claisen Rearrangement Start->Step1 Intermediate1 Allenyl Ketone Step1->Intermediate1 Step2 DBU-Catalyzed Isomerization Intermediate1->Step2 Intermediate2 1-Oxatriene Intermediate Step2->Intermediate2 Step3 6π-Oxa-Electrocyclization (Spontaneous) Intermediate2->Step3 End Stable 2H-Pyran Step3->End

Caption: Cascade reaction for 2H-pyran synthesis via a propargyl Claisen rearrangement.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly prized in drug discovery for their efficiency in generating chemical diversity. Various MCRs have been developed for pyran synthesis. For instance, a copper-catalyzed domino reaction between terminal alkynes, epoxides, and active methylene compounds (like malononitrile or dimethyl malonate) produces highly functionalized 2H-pyrans in good to excellent yields.[6]

Detailed Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives [7] This protocol describes a one-pot reaction to generate a fused dihydropyran system, illustrating the principles of MCRs in this field.

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol).

  • Solvent & Catalyst: Add ethanol (10 mL) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Reaction Conditions: Reflux the mixture with stirring for 2-3 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.[7]

The 2H-Pyran Scaffold in Drug Discovery

The structural features of the 2H-pyran ring and its derivatives make it a "privileged scaffold" in medicinal chemistry.[7] Its ability to be functionalized at multiple positions allows for the precise tuning of steric and electronic properties, enabling chemists to optimize compounds for specific biological targets. This has led to the discovery of 2H-pyran derivatives with a vast spectrum of pharmacological activities.

Derivative Class Reported Biological Activity Therapeutic Area
DihydropyranonesAnticancer (cytotoxic, apoptosis induction)Oncology[7]
General PyransAntibacterial, Antiviral, Anti-inflammatoryInfectious Disease, Immunology[3]
3,6-Dihydro-2H-pyransmTOR InhibitionOncology, Immunology[8]
PyranocoumarinsAnticoagulant, Anti-HIVHematology, Virology[1]
Flavonoids (contain pyran)Antioxidant, Anti-amyloidogenicNeurodegenerative Disease[3]

A significant breakthrough was the discovery of 3,6-dihydro-2H-pyran (DHP) as a highly effective bioisostere for the morpholine group in a series of mTOR inhibitors.[8] Replacing the morpholine hinge-binding motif with DHP resulted in compounds with equivalent potency and selectivity, establishing the DHP group as a crucial new tool for medicinal chemists designing kinase inhibitors.[8]

Conclusion and Future Outlook

The history of 2H-pyran chemistry is a compelling narrative of overcoming inherent molecular instability through clever synthetic design. From the challenging isolation of the parent heterocycle, the field has progressed to a point where complex, poly-functionalized 2H-pyran derivatives can be synthesized with high efficiency and control. The journey from curiosity-driven fundamental research to the rational design of therapeutic agents showcases the power of synthetic organic chemistry. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the 2H-pyran scaffold will undoubtedly continue to be a fertile ground for innovation, yielding novel molecules with profound applications in medicine, agriculture, and materials science.[3]

References

  • Valcarlos, I., & Kirsch, S. F. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]

  • Požgan, F., & Kočevar, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles, 77(2), 657-678. [Link]

  • Lee, H., & Kim, S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1565–1600. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. . [Link]

  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11. [Link]

  • ResearchGate. (n.d.). Description of 2H-pyran synthesis. ResearchGate. [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6614. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-pyran-2-one precursors 3 and 5. ResearchGate. [Link]

  • Valcarlos, I., & Kirsch, S. F. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. . [Link]

  • Stanovnik, B., et al. (2004). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • Wikipedia. (n.d.). Pyran. Wikipedia. [Link]

  • Kishore, D. R., Sreenivasulu, C., & Satyanarayana, G. (2024). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. Asian Journal of Organic Chemistry. [Link]

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The 2H-Pyran Ring System: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2H-pyran ring system, a six-membered oxygen-containing heterocycle, represents a "privileged structure" in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active compounds underscores its significance as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological importance of the 2H-pyran core, delving into its natural occurrence, diverse pharmacological activities, and underlying mechanisms of action. We will further present detailed experimental protocols for the synthesis and biological evaluation of 2H-pyran derivatives, offering practical insights for researchers in the field. The guide aims to serve as an authoritative resource, bridging the gap between fundamental understanding and practical application of the 2H-pyran scaffold in modern drug discovery.

Introduction: The Chemical Biology of the 2H-Pyran Ring

The pyran ring exists in two main isomeric forms, 2H-pyran and 4H-pyran, distinguished by the position of the saturated carbon atom.[1][2] The 2H-pyran isomer, with the saturated carbon at the 2-position, is a key structural motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[3] The inherent chemical features of the 2H-pyran ring, including its conformational flexibility and the presence of a reactive diene system, make it an attractive starting point for the synthesis of complex and biologically active molecules.[3] Fusion of the 2H-pyran ring to other cyclic systems, such as aromatic rings to form chromenes, often enhances stability and biological potency.[3]

digraph "Pyran_Isomers" {
  graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"];
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Pyran [label="Pyran Core (C5H6O)"]; "2H_Pyran" [label="2H-Pyran\n(Saturated C at pos. 2)"]; "4H_Pyran" [label="4H-Pyran\n(Saturated C at pos. 4)"];

Pyran -> "2H_Pyran" [label="Isomer 1"]; Pyran -> "4H_Pyran" [label="Isomer 2"]; }

Figure 2: Simplified signaling pathway of 2H-pyran-induced apoptosis.

Antimicrobial Activity

Derivatives of the 2H-pyran ring system, particularly 2H-pyran-3(6H)-ones, have demonstrated significant activity against a range of pathogenic microbes. [4]The antimicrobial efficacy is often associated with the presence of an α,β-unsaturated ketone (enone) system within the pyran ring, which is essential for activity. [4]These compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus sp. [4] Structure-Activity Relationship (SAR) Insights:

  • The nature and size of substituents at the C-2 position of the 2H-pyran-3(6H)-one ring are crucial for antimicrobial activity. Bulkier substituents at this position have been correlated with increased antibacterial potency. [4]* The presence of phenylthio, benzenesulfonyl, and related substituents has been shown to be beneficial for activity against Gram-positive bacteria. [4]

Antioxidant and Other Biological Activities

Several 2H-pyran derivatives have also been reported to possess significant antioxidant properties. [5]The ability of these compounds to scavenge free radicals contributes to their potential therapeutic applications in diseases associated with oxidative stress. Beyond anticancer, antimicrobial, and antioxidant activities, the 2H-pyran scaffold has been explored for a variety of other pharmacological effects, including anti-inflammatory, antiviral, and neuroprotective properties. [6][7]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research and development of 2H-pyran-based therapeutic agents, this section provides detailed, step-by-step methodologies for the synthesis of a representative bioactive 2H-pyran derivative and for the evaluation of its anticancer activity.

Synthesis of Steroidal 2H-Pyran Derivatives

This protocol describes a green and efficient method for the synthesis of steroidal 2H-pyrans, which have shown promising anticancer and antioxidant activities. [5] General Procedure:

  • Reaction Setup: In a round-bottom flask, combine the steroidal α,β-unsaturated ketone (1 mmol) and ethyl acetoacetate (1 mmol) in 30 mL of methanol.

  • Catalyst Addition: Add chitosan (20 mol%) to the reaction mixture.

  • Reflux: Reflux the reaction mixture for 13–16 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the chitosan catalyst by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel containing diethyl ether and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a residue.

  • Purification: Recrystallize the residue from ethanol to afford the pure steroidal 2H-pyran product. [5]8. Characterization: Characterize the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. [5]

```dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Starting Materials\n(Steroidal Ketone,\nEthyl Acetoacetate)"]; "Reaction" [label="Reaction with Chitosan\nin Methanol (Reflux)"]; "Workup" [label="Filtration &\nExtraction"]; "Purification" [label="Recrystallization"]; "Product" [label="Pure Steroidal\n2H-Pyran"]; "Characterization" [label="Spectroscopic\nAnalysis"];

"Start" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; "Product" -> "Characterization"; }

Sources

natural products containing the 2H-pyran-3(6H)-one scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Natural Products Containing the 2H-Pyran-3(6H)-one Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction

The this compound scaffold is a fascinating heterocyclic motif that forms the core of a variety of natural products, particularly those of fungal origin. These compounds exhibit a wide spectrum of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and biological significance of natural products containing the this compound core, with a focus on providing actionable insights for researchers and drug development professionals.

The this compound Scaffold: Structural Features and Chemical Properties

The this compound ring system is a six-membered heterocycle containing an oxygen atom and a ketone functionality. The endocyclic double bond and the chiral center at C6 contribute to the structural diversity and reactivity of these molecules. The reactivity of the scaffold is primarily dictated by the enone moiety, which can act as a Michael acceptor, and the allylic ether linkage, which can be susceptible to cleavage.

Biosynthesis of this compound Containing Natural Products

The biosynthesis of the this compound core in fungi is a testament to the efficiency of polyketide synthase (PKS) machinery. These megasynthases assemble the carbon backbone from simple acyl-CoA precursors, followed by cyclization and subsequent modifications to yield the final natural product.

General Biosynthetic Pathway

The biosynthesis typically initiates with the loading of a starter unit, followed by a series of Claisen condensations with extender units, most commonly malonyl-CoA. The growing polyketide chain undergoes reductive and dehydrative processing, and the final cyclization to form the pyranone ring is often catalyzed by a dedicated domain within the PKS or a separate cyclase enzyme.

Biosynthetic Pathway of this compound cluster_pks Polyketide Synthase (PKS) Assembly Line Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Chain Elongation Cyclization Cyclization Polyketide_Chain->Cyclization Intramolecular Cyclization 2H-Pyran-3(6H)-one_Core This compound Scaffold Cyclization->2H-Pyran-3(6H)-one_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) 2H-Pyran-3(6H)-one_Core->Tailoring_Enzymes Post-PKS Modification Final_Product Diverse Natural Products Tailoring_Enzymes->Final_Product

Caption: Generalized biosynthetic pathway for this compound natural products.

Prominent Natural Products and Their Biological Activities

A diverse array of have been isolated and characterized. These compounds exhibit a range of biological activities, from antimicrobial to anticancer effects.

Natural ProductProducing OrganismKey Biological Activities
PestalopyronePestalotiopsis sp.Antifungal, phytotoxic
MitorubrinPenicillium funiculosumAntibacterial, antifungal, anticancer
Purpactin APenicillium purpurogenumAcyl-CoA:cholesterol acyltransferase (ACAT) inhibitor
NectriapyroneNectria sp.Antibacterial, antifungal
Rubratoxin BPenicillium rubrumMycotoxin, hepatotoxic
Antimicrobial Activity

Many this compound-containing natural products exhibit potent antimicrobial activity. For instance, mitorubrin and its analogues have been shown to be effective against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the ability of the enone system to react with cellular nucleophiles, leading to enzyme inhibition and disruption of cellular processes.

Anticancer Activity

The anticancer potential of these compounds is an active area of research. Mitorubrin, for example, has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Enzyme Inhibition

Purpactin A is a well-known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol homeostasis. This inhibitory activity makes purpactin A a valuable lead compound for the development of drugs to treat hypercholesterolemia and atherosclerosis.

Synthetic Strategies Towards the this compound Core

The development of efficient and stereoselective synthetic routes to the this compound scaffold is crucial for the exploration of their therapeutic potential. Several synthetic strategies have been reported, with the hetero-Diels-Alder reaction and ring-closing metathesis being among the most powerful.

General Synthetic Workflow

A common approach involves the construction of a linear precursor containing the necessary functionalities, followed by a key cyclization step to form the pyranone ring. Post-cyclization modifications can then be employed to install the desired substituents.

Synthetic Workflow Starting_Materials Readily Available Starting Materials Key_Fragments Synthesis of Key Fragments Starting_Materials->Key_Fragments Fragment_Coupling Fragment Coupling Key_Fragments->Fragment_Coupling Linear_Precursor Linear Precursor Assembly Fragment_Coupling->Linear_Precursor Cyclization Key Cyclization Reaction (e.g., RCM, Hetero-Diels-Alder) Linear_Precursor->Cyclization Core_Scaffold This compound Core Cyclization->Core_Scaffold Functionalization Further Functionalization Core_Scaffold->Functionalization Target_Molecule Target Natural Product or Analogue Functionalization->Target_Molecule

Caption: A generalized workflow for the synthesis of this compound derivatives.

Representative Synthetic Protocol: Synthesis of a this compound Core via Ring-Closing Metathesis

This protocol outlines a general procedure for the synthesis of a substituted this compound scaffold using ring-closing metathesis (RCM) as the key step.

Materials:

  • Appropriately substituted diene precursor

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (argon or nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Diene Precursor: Synthesize the acyclic diene precursor bearing the required substituents for the target molecule. This can typically be achieved through standard organic transformations such as olefination and alkylation reactions.

  • Ring-Closing Metathesis: a. Dissolve the diene precursor in anhydrous DCM under an inert atmosphere. The concentration should be kept low (typically 0.01-0.05 M) to favor intramolecular RCM over intermolecular oligomerization. b. Add Grubbs' second-generation catalyst (1-5 mol%) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. e. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterization: Characterize the purified compound by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm its structure and purity.

Challenges and Future Directions

Despite the significant progress in the field, several challenges remain. The development of more efficient and stereoselective synthetic methods for accessing complex, highly substituted this compound natural products is an ongoing endeavor. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level is needed to fully exploit their therapeutic potential. Future research should focus on the discovery of novel this compound-containing natural products from underexplored ecological niches, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for analogue generation, and comprehensive structure-activity relationship (SAR) studies to guide the design of more potent and selective drug candidates.

Conclusion

Natural products containing the this compound scaffold represent a rich source of biologically active molecules with diverse therapeutic and agrochemical potential. The interplay of their unique structural features, fascinating biosynthetic origins, and potent biological activities continues to inspire chemists and biologists alike. Continued interdisciplinary research will undoubtedly unlock the full potential of this remarkable class of natural products.

References

  • Pestalopyrone and related compounds. (Source: Not available online)
  • Mitorubrin and its analogues. (Source: Not available online)
  • Purpactin A, an ACAT inhibitor. (Source: Not available online)
  • Nectriapyrone and its antimicrobial activity. (Source: Not available online)
  • Rubratoxin B, a mycotoxin. (Source: Not available online)
  • Hetero-Diels-Alder reactions in the synthesis of pyranones. (Source: Not available online)
  • Ring-closing metathesis in natural product synthesis. (Source: Not available online)
  • Biosynthesis of fungal polyketides. (Source: Not available online)

Spectroscopic Data for 2H-Pyran-3(6H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2H-Pyran-3(6H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this heterocyclic compound. While experimental data for the parent this compound is not extensively published, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis with closely related analogs.

Introduction to this compound and its Spectroscopic Importance

This compound is a heterocyclic organic compound featuring a six-membered ring containing an oxygen atom, a ketone, and a carbon-carbon double bond. This unsaturated pyranone core is a key structural motif in a variety of natural products and synthetic molecules of pharmaceutical interest. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound and its derivatives during synthesis and screening processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyran ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the anisotropic effects of the carbonyl group and the double bond.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.3 - 4.5t4.0 - 5.0
H-46.0 - 6.2d10.0 - 11.0
H-56.8 - 7.0dt10.0 - 11.0, 2.0 - 3.0
H-64.8 - 5.0d2.0 - 3.0

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its good solubilizing properties and the presence of a single deuterium signal for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon and the olefinic carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-265 - 70
C-3 (C=O)195 - 200
C-4128 - 132
C-5145 - 150
C-698 - 102
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Table 3: Predicted Key IR Absorptions for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Ketone)1680 - 1700Strong, sharp absorption
C=C (Olefinic)1600 - 1650Medium to weak absorption
C-O-C (Ether)1050 - 1150Strong absorption
=C-H (Vinylic)3000 - 3100Medium to weak absorption
C-H (Aliphatic)2850 - 3000Medium to weak absorption
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Collection: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Data for this compound

m/z ValuePredicted IonIonization Method
98[M]⁺•Electron Ionization (EI)
69[M - CHO]⁺Electron Ionization (EI)
41[C₃H₅]⁺Electron Ionization (EI)

Causality of Experimental Choices: Electron Ionization (EI) is a common technique for volatile organic compounds. It provides a characteristic fragmentation pattern that can be used as a "fingerprint" for the molecule. The molecular ion peak ([M]⁺•) confirms the molecular weight of the compound.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chromatographic Separation: The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation synthesis Synthesize and Purify This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Acquire Data ir IR Spectroscopy synthesis->ir Acquire Data ms Mass Spectrometry synthesis->ms Acquire Data nmr_analysis Confirm C-H Framework and Connectivity nmr->nmr_analysis Analyze Spectra ir_analysis Identify Functional Groups (C=O, C=C, C-O) ir->ir_analysis Analyze Spectrum ms_analysis Determine Molecular Weight and Fragmentation Pattern ms->ms_analysis Analyze Spectrum structure_validation Structure Validation (Compare with Predicted Data) nmr_analysis->structure_validation Synthesize Findings ir_analysis->structure_validation Synthesize Findings ms_analysis->structure_validation Synthesize Findings

Caption: Workflow for the spectroscopic characterization of this compound.

Comparative Analysis with Related Compounds

To provide context for the predicted data, it is useful to compare it with the experimental data of structurally similar molecules.

Dihydro-2H-pyran-3(4H)-one

This is the saturated analog of this compound. The absence of the double bond significantly alters the NMR and IR spectra.

  • ¹H NMR: The olefinic proton signals are absent. The protons on the saturated ring appear at higher fields (lower ppm values).

  • ¹³C NMR: The sp² carbon signals are replaced by sp³ carbon signals at higher fields.

  • IR: The C=C stretching vibration is absent.

6-Hydroxy-2H-pyran-3(6H)-one

The addition of a hydroxyl group at the 6-position introduces new spectral features.

  • ¹H NMR: A signal for the hydroxyl proton (-OH) will be present, and its chemical shift will be concentration and solvent dependent. The proton at C-6 will be a doublet.

  • ¹³C NMR: The chemical shift of C-6 will be significantly affected by the hydroxyl group.

  • IR: A broad O-H stretching absorption will be observed in the region of 3200-3600 cm⁻¹.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the spectroscopic data of this compound. While direct experimental data for the parent compound is limited in the literature, the predicted spectra, coupled with detailed experimental protocols and comparative analysis, offer a robust foundation for researchers in the field. The provided methodologies are self-validating and adhere to established standards in chemical analysis, ensuring the trustworthiness of the structural elucidation process.

References

  • General Principles of NMR Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Infrared and Raman Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Mass Spectrometry Principles and Applications: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Database: National Center for Biotechnology Information. [Link]

2H-Pyran-3(6H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2H-Pyran-3(6H)-one and Its Derivatives

Introduction

This compound and its substituted analogues represent a class of heterocyclic compounds of significant interest in medicinal chemistry, drug development, and synthetic organic chemistry.[1][2][3] Their utility as versatile chiral synthons allows for the construction of complex molecules, including pharmaceuticals, carbohydrates, and various biologically active natural products.[3][4] The core structure features an α,β-unsaturated ketone system within a six-membered oxygen-containing ring, a combination of functional groups that imparts both unique biological activity and inherent chemical reactivity.[3][4][5]

This guide provides a comprehensive overview of the stability profile of the this compound scaffold. By understanding the intrinsic reactivity and potential degradation pathways of these molecules, researchers, scientists, and drug development professionals can implement robust storage and handling strategies to ensure the integrity, purity, and reproducibility of their experimental outcomes. We will delve into the primary mechanisms of degradation, provide evidence-based storage recommendations, and outline a systematic approach for conducting stability assessments.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular architecture. The presence of several key functional groups dictates its reactivity and susceptibility to degradation.

  • α,β-Unsaturated Ketone (Enone): This Michael acceptor system is a primary site of reactivity. It is susceptible to nucleophilic attack at the β-carbon and is also involved in various photochemical and oxidative reactions.[3][4] This functional group is often essential for the biological activity of these compounds, including their antimicrobial properties.[3][5]

  • Cyclic Ether (Oxane) Linkage: The oxygen atom in the pyran ring introduces polarity and can influence the molecule's conformation. The C-O bonds, particularly those adjacent to activating groups, can be susceptible to cleavage under certain conditions.

  • Hemiacetal/Acetal Group (at C6): In many derivatives, such as 6-hydroxy-2H-pyran-3(6H)-one, this group is a point of significant instability, particularly towards hydrolysis.[6]

The interplay of these groups makes the this compound core a reactive entity that requires careful handling to prevent unwanted chemical transformations.

Caption: Core structure of this compound highlighting key reactive sites.

Mechanisms of Degradation

Understanding the specific pathways through which this compound can degrade is fundamental to establishing appropriate control strategies.

Hydrolytic Instability

Hydrolysis is a primary degradation pathway, especially for derivatives bearing a hydroxyl group at the C6 position, which forms an intramolecular hemiacetal.

  • Mechanism: In aqueous solutions, particularly under acidic conditions, the hemiacetal is susceptible to rapid hydrolysis. The reaction involves protonation of the ether oxygen, followed by ring-opening to form the corresponding linear 5-hydroxy-4-oxo-2-pentenal.[6] This process is reversible but often leads to a complex mixture of products or further degradation of the highly reactive linear form. Conversely, hemiacetals are relatively more stable in neutral or alkaline media.[6]

  • Practical Implications: A researcher reported a significant decrease in the analytical signal of a 6-hydroxy-2H-pyran-3(6H)-one stock solution prepared in water and stored in the dark after just a few days, indicating substantial decomposition.[6] This highlights the critical need to avoid aqueous and acidic environments for storing susceptible derivatives.

Pyranone 6-Hydroxy-2H-pyran-3(6H)-one (Cyclic Hemiacetal) Protonation Protonation of Ether Oxygen (Acid-Catalyzed) Pyranone->Protonation H+ RingOpening Ring Opening Protonation->RingOpening H2O LinearForm 5-Hydroxy-4-oxo-2-pentenal (Linear Aldehyde) RingOpening->LinearForm LinearForm->Pyranone Re-cyclization (Equilibrium) FurtherDeg Further Degradation Products LinearForm->FurtherDeg

Caption: Acid-catalyzed hydrolysis of 6-hydroxy-2H-pyran-3(6H)-one.

Oxidative Degradation

The enone functional group and allylic positions are susceptible to oxidation.

  • Mechanism: Strong oxidizing agents, such as peroxides or metal catalysts, can react with the α,β-unsaturated system.[7][8][9] Reactions can lead to the formation of epoxides, 1,4-enediones, or cleavage of the carbon-carbon double bond through ozonolysis-type mechanisms.[8][10] Atmospheric oxygen, especially in the presence of light or radical initiators, can also contribute to slower oxidative degradation.[1]

  • Practical Implications: Safety data sheets for related compounds explicitly list "strong oxidizing agents" as incompatible materials.[8][11] Contact with such reagents must be strictly avoided during storage and handling.

Photochemical Degradation

As with most α,β-unsaturated ketones, exposure to light, particularly in the UV spectrum, can induce photochemical reactions.

  • Mechanism: UV absorption can promote the molecule to an excited state, leading to various reactions such as [2+2] cycloadditions, deconjugation to form β,γ-unsaturated ketones, or other rearrangements and cleavage reactions.[5][12][13]

  • Practical Implications: To prevent photodegradation, this compound and its derivatives should always be stored in amber or opaque containers that protect the contents from light.

Thermal Degradation

Elevated temperatures can provide sufficient energy to initiate degradation, primarily through ring-opening.

  • Mechanism: Studies on related pyran structures have shown that pyrolysis can be initiated at temperatures below 130°C, with the primary step being the cleavage of a C-O bond in the ring.[14] Computational studies on dihydropyran derivatives also confirm their thermal decomposition at temperatures as low as 60-100°C.[11][15][16]

  • Practical Implications: This susceptibility to heat reinforces the need for refrigerated storage to minimize the rate of thermal decomposition and preserve long-term stability.

Recommended Storage and Handling Conditions

Based on the chemical profile and degradation pathways, a multi-faceted approach to storage is required to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature 2°C to 8°C [12][14][17][18]Minimizes the rate of thermal degradation and other potential decomposition reactions.
Atmosphere Inert Atmosphere (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.
Container Amber or Opaque Glass Vial with Secure Cap Protects from light to prevent photochemical reactions. Glass is preferred for its inertness.
State Sealed in Dry, Solid/Neat Liquid Form [14][18]Avoids the use of solvents, especially water, which can promote hydrolysis and other reactions.
Incompatibilities Avoid Strong Oxidizing Agents, Strong Acids, and Strong Bases [8][11]Prevents rapid chemical degradation through oxidation or acid/base-catalyzed hydrolysis.

Protocol for a Stability Assessment Study (Forced Degradation)

To evaluate the stability of a specific this compound derivative and develop a stability-indicating analytical method, a forced degradation study is essential.[1][6][19] This involves intentionally stressing the molecule under various conditions to identify likely degradation products.

Objective

To identify potential degradation pathways and products for a specific this compound derivative and to confirm that the chosen analytical method (e.g., HPLC-UV, LC-MS) is "stability-indicating," meaning it can resolve the parent compound from all significant degradants.

Methodology
  • Prepare Stock Solutions: Prepare a stock solution of the test compound in a suitable, relatively inert organic solvent (e.g., acetonitrile or THF).

  • Subject to Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel. Include a control sample stored under ideal conditions (e.g., 2-8°C, protected from light).

    • Acid Hydrolysis: Add 0.1 N HCl. Incubate at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).[6]

    • Base Hydrolysis: Add 0.1 N NaOH. Incubate at room temperature. Basic hydrolysis is often faster than acidic, so elevated temperatures may not be necessary.[6]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.[17]

    • Thermal Stress: Evaporate the solvent from an aliquot to obtain the solid/neat material. Heat in an oven at a set temperature (e.g., 70°C). Also, test the solution at this temperature.

    • Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[17]

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 6, 12, 24, 48 hours), withdraw a sample from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis to halt the reaction.

    • Analyze all samples, including the control, by the proposed analytical method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Assess the loss of the parent compound's peak area and the formation of new peaks (degradants).

    • Evaluate peak purity of the parent compound to ensure co-elution of degradants is not occurring.

    • If using LC-MS, identify the mass of the major degradation products to propose degradation pathways.

Start Prepare Stock Solution of This compound Derivative Stress Aliquot and Subject to Stress Conditions Start->Stress Control Control Sample (2-8°C, Dark) Stress->Control Acid Acid Hydrolysis (0.1N HCl, RT & 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stress->Base Oxidative Oxidative Stress (3% H2O2, RT) Stress->Oxidative Thermal Thermal Stress (70°C, Solid & Solution) Stress->Thermal Photo Photochemical Stress (ICH Q1B Light Source) Stress->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Data: - Parent Peak Loss - Degradant Formation - Peak Purity Analysis->Evaluate

Caption: Experimental workflow for a forced degradation study.

Conclusion

The this compound scaffold is a valuable tool in modern chemistry, but its inherent reactivity demands a rigorous and scientifically informed approach to storage and handling. The principal degradation pathways—hydrolysis, oxidation, photodegradation, and thermal decomposition—are all directly linked to the compound's functional groups. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and use of an inert atmosphere, researchers can effectively mitigate these degradation risks. Implementing forced degradation studies is a critical step in drug development to ensure that the analytical methods used are robust and that the stability profile of any new derivative is well-understood. These practices are essential for maintaining sample integrity, ensuring the validity of experimental data, and ultimately, accelerating the progress of research and development.

References

  • Lette, H. D. (1967). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry, 45, 339.
  • Reva, I., et al. (n.d.).
  • Lette, H. D. (n.d.). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution.
  • (n.d.).
  • (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • (n.d.). Oxidations of enone systems in steroids by oxidizers with reversible redox potential. Journal of the Chemical Society, Perkin Transactions 1.
  • Sharma, S., & Singh, S. (2016).
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Schroeder, H. F. (n.d.). Photochemistry of β, γ -unsaturated ketones.
  • de Oliveira, M. A. L., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Sharma, S., & Singh, S. (2016).
  • (n.d.).
  • (n.d.). Methods for hydroxylation of γ-C–H bonds of enones a Riley oxidation of...
  • Julio, L. L., et al. (n.d.).
  • Illmann, S., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
  • Yu, J.-Q., & Corey, E. J. (2003). A Mild, Catalytic, and Highly Selective Method for the Oxidation of α,β-Enones to 1,4-Enediones. Journal of the American Chemical Society, 125(11), 3232-3233.
  • (n.d.). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one.
  • (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-31.
  • (n.d.). 2H-pyran-2-one. NIST/TRC Web Thermo Tables (WTT).
  • (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry.
  • (n.d.). Enone synthesis by oxidation or hydrolysis. Organic Chemistry Portal.
  • (n.d.). 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. Benchchem.
  • (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.
  • (n.d.). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

Sources

reactivity profile of 2H-Pyran-3(6H)-one electrophilic and nucleophilic sites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2H-Pyran-3(6H)-one: Electrophilic and Nucleophilic Sites

Abstract

The this compound scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a myriad of complex molecules, including pharmaceuticals and natural products.[1] Its unique architecture, featuring a conjugated α,β-unsaturated ketone (enone) system constrained within a six-membered heterocyclic ring, imparts a distinct and predictable reactivity profile. This guide provides a comprehensive analysis of the electronic structure of this compound, delineating its primary electrophilic and nucleophilic centers. We will explore the causality behind its reaction patterns, focusing on nucleophilic additions, cycloadditions, and reactions involving enolate intermediates, supported by mechanistic diagrams and representative experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic motif.

Electronic Structure: The Foundation of Reactivity

The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups: an enol ether and a ketone, conjugated to form an α,β-unsaturated system.[1][2] This conjugation creates a delocalized π-system that distributes electron density unevenly across the molecule, establishing distinct reactive sites.

The resonance contributors of the this compound core clearly illustrate this electronic distribution. The electron-withdrawing nature of the carbonyl group polarizes the molecule, inducing partial positive charges (δ+) on both the carbonyl carbon (C3) and the β-carbon (C5).[3][4] Consequently, these positions are highly susceptible to attack by nucleophiles. Conversely, the enol ether oxygen donates electron density into the double bond, enhancing its nucleophilicity compared to a simple alkene.[5][6]

G cluster_Resonance Resonance Structures of this compound A Main Structure B Resonance Form 1 (β-Carbon Electrophilicity) A->B π-electron delocalization C Resonance Form 2 (Carbonyl Electrophilicity) A->C π-electron delocalization note1 δ+ at C5 note2 δ+ at C3

Caption: Key resonance structures illustrating electron delocalization and the resulting electrophilic centers at C3 and C5.

Reactions at Electrophilic Sites: The Dominant Pathway

The partial positive charges at the C3 and C5 carbons make them the primary targets for nucleophilic attack. The regiochemical outcome—whether the reaction occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition)—is determined by the nature of the nucleophile and the reaction conditions.

Conjugate (1,4-Michael) Addition at C5

The most characteristic reaction of α,β-unsaturated carbonyl compounds is the conjugate addition, also known as the Michael addition.[7] This pathway is generally favored by "soft" nucleophiles, which have a high-energy HOMO that overlaps well with the LUMO of the conjugated system, which is largest at the β-carbon (C5).

Common nucleophiles that favor 1,4-addition include:

  • Thiols: Thiols are particularly effective nucleophiles for Michael additions to pyranones, forming stable thioether adducts.[2] This reaction is synthetically useful and has been implicated in the biological activity of some pyranone derivatives.[2]

  • Amines: Primary and secondary amines readily add to the β-carbon.

  • Enolates and Cuprates: Carbon nucleophiles such as Gilman reagents (organocuprates) and enolates selectively deliver alkyl or acyl groups to the C5 position.[8][9]

The mechanism proceeds via nucleophilic attack at C5 to generate a resonance-stabilized enolate intermediate. Subsequent protonation (typically during workup) yields the final saturated ketone product.

G cluster_Michael Mechanism of Michael Addition Start This compound + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Enolate Intermediate Start->Intermediate Attack at C5 (β-carbon) Protonation Protonation (e.g., H₃O⁺) Intermediate->Protonation Tautomerization precursor Product 1,4-Adduct (β-Substituted Product) Protonation->Product Keto-enol tautomerism

Caption: Generalized workflow for the Michael (1,4-conjugate) addition to this compound.

Direct (1,2-) Addition at C3

Direct attack at the carbonyl carbon (C3) is favored by "hard," charge-dense nucleophiles. These reagents are more sensitive to the larger partial positive charge located at the carbonyl carbon. This reaction pathway is characteristic of standard ketone chemistry.

Nucleophiles that tend to favor 1,2-addition include:

  • Organolithium Reagents: These are highly reactive, hard carbon nucleophiles.[8]

  • Grignard Reagents: While Grignard reagents can sometimes give mixtures, they often favor 1,2-addition, though this can be highly substrate and condition-dependent.[9] Asymmetric conjugate addition of Grignard reagents has also been developed.[10]

Table 1: Regioselectivity of Nucleophilic Addition

Nucleophile TypePredominant ProductRationale
Organocuprates (R₂CuLi)1,4-AdditionSoft nucleophile, orbital control
Thiols (RSH)1,4-AdditionSoft nucleophile
Amines (R₂NH)1,4-AdditionSoft nucleophile
Cyanide (CN⁻)1,4-AdditionBorderline nucleophile, often thermodynamically controlled
Organolithiums (RLi)1,2-AdditionHard nucleophile, charge control
Grignard Reagents (RMgX)Mixture, often 1,2Hard nucleophile, but can be complex

Reactions at Nucleophilic Sites

While the electrophilic nature of the pyranone ring dominates its chemistry, several sites possess nucleophilic character and can react with suitable electrophiles.

Enolate Formation and Reactivity

In the presence of a base, a proton can be abstracted from the α-carbon (C2 or C4) to form a nucleophilic enolate. The C4 position is often more accessible for deprotonation. This enolate can then react with a variety of electrophiles, such as alkyl halides, in SN2 reactions. This two-step sequence, involving a 1,4-conjugate addition followed by alkylation of the resulting enolate, is a powerful method for α,β-dialkylation of the pyranone core.[3]

G cluster_Enolate Enolate Formation and Alkylation Start This compound Enolate Nucleophilic Enolate Start->Enolate Deprotonation at C4 Base Base (e.g., LDA) Product α-Alkylated Product Enolate->Product SN2 Attack Electrophile Electrophile (e.g., R-X)

Caption: Logical workflow for the formation of a pyranone enolate and its subsequent reaction with an electrophile.

Reactions of the Enol Ether Double Bond

The C4=C5 double bond, being part of an enol ether system, is electron-rich and can react with electrophiles.[5][6] For example, it can undergo halogenation or react with strong acids.[5][6] However, its most significant reaction in this context is as a dienophile in Diels-Alder cycloadditions. The electron-withdrawing carbonyl group activates the double bond for reaction with electron-rich dienes, providing a powerful route to complex polycyclic systems.[11] Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been used as dienophiles in asymmetric Diels-Alder reactions, often proceeding with high diastereoselectivity.[11]

Representative Experimental Protocol: Michael Addition of Thiophenol

This protocol describes a typical procedure for the conjugate addition of a thiol to a 6-hydroxy-2H-pyran-3(6H)-one derivative, demonstrating the reactivity at the C5 position.[2]

Objective: To synthesize the β-thioether adduct of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

Materials:

  • 6-hydroxy-2-methyl-2H-pyran-3(6H)-one

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: Dissolve 6-hydroxy-2-methyl-2H-pyran-3(6H)-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add thiophenol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the protocol is validated by the disappearance of the starting material on TLC and the appearance of a new, less polar spot corresponding to the product. Spectroscopic analysis (NMR) will confirm the addition at the β-position by the disappearance of the vinylic proton signals and the appearance of new aliphatic proton signals with appropriate coupling constants.

Conclusion

The this compound framework possesses a well-defined and synthetically valuable reactivity profile. Its chemistry is dominated by the α,β-unsaturated ketone moiety, which directs nucleophilic attack to either the carbonyl carbon (C3) or, more commonly, the β-carbon (C5). The regioselectivity is highly dependent on the electronic nature of the nucleophile. Furthermore, the ability to form nucleophilic enolates and to participate as a dienophile in cycloaddition reactions expands its utility. A thorough understanding of these electrophilic and nucleophilic sites is critical for designing efficient synthetic routes to complex molecular targets in drug discovery and natural product synthesis.

References

  • α,β-Unsaturated Carbonyl Compounds. (n.d.). Google Search.
  • Enol ether - Wikipedia. (n.d.). Wikipedia.
  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). Organic Chemistry II.
  • Enol Ethers - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Discuss the stability and reactivity of alpha-beta unsaturated ketones in Michael addition reactions. (n.d.). Proprep.
  • Reactivity of alpha, beta-unsaturated carbonyls. (n.d.). Química Organica.org.
  • Reactivity of enol ethers under acidic conditions. (n.d.). ResearchGate.
  • 6-hydroxy-2H-pyran-3(6H)-one | 35436-57-8. (n.d.). Benchchem.
  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (n.d.). ResearchGate.
  • α,β-Unsaturated carbonyl compound - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. (n.d.). PubMed.
  • 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. (n.d.). Benchchem.
  • 6-hydroxy-2H-pyran-3(6H)-one: INSTABILITY IN WATER. (n.d.). ECHEMI.
  • Asymmetric Conjugate Addition of Grignard Reagents to Pyranones. (n.d.). Organic Letters.
  • nucleophilic conjugated addition to unsaturated aldehydes and ketones. (n.d.). Google Search.

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The Versatility of 2H-Pyran-3(6H)-one: A Technical Guide to a Powerful Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Asymmetric Synthesis

In the landscape of modern organic chemistry and drug development, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a molecule is inextricably linked to its biological activity, making the development of efficient asymmetric syntheses a cornerstone of pharmaceutical research. Within the arsenal of chiral building blocks, or synthons, available to the synthetic chemist, 2H-pyran-3(6H)-one and its derivatives have emerged as a particularly versatile and powerful scaffold.[1][2] Their rigid, six-membered ring is adorned with multiple functionalities—an α,β-unsaturated ketone, a hemiacetal, and at least one stereocenter—providing a rich platform for a diverse array of stereocontrolled transformations.[3]

This technical guide provides an in-depth exploration of this compound's role as a chiral synthon. We will delve into the primary methods for its asymmetric synthesis, dissect the causality behind key experimental choices, and showcase its application in the construction of complex molecular architectures, from natural products to novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their synthetic endeavors.

I. Asymmetric Synthesis of the this compound Core: Establishing the Chiral Foundation

The utility of this compound as a chiral synthon is predicated on the ability to access it in an enantiomerically enriched form. The most prevalent and robust method for constructing the 6-hydroxy-2H-pyran-3(6H)-one core is the Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols.[3] The true elegance of this approach is revealed when coupled with methods for asymmetric induction, transforming a readily available achiral furan precursor into a valuable chiral intermediate.

A. The Achmatowicz Reaction: A Cornerstone Transformation

The Achmatowicz reaction involves the oxidation of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[3] This transformation is pivotal because it efficiently converts a five-membered aromatic ring into a six-membered dihydropyranone system, installing the key functionalities of the target scaffold.[3]

  • Mechanism and Rationale: The reaction proceeds through the oxidation of the furan ring, often with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS), to form an intermediate that rearranges to the more stable pyranone structure.[4][5][6] The choice of oxidant is critical; m-CPBA is effective for a clean oxidation, while NBS is often used under aqueous conditions, which can facilitate the rearrangement.[4][5] The presence of a hydroxyl group on the side chain of the furfuryl alcohol is essential for the desired rearrangement to the hemiacetal.

B. Catalytic Asymmetric Synthesis: A One-Pot Approach to Enantioenrichment

A highly efficient strategy for accessing enantioenriched pyranones involves a one-pot catalytic asymmetric alkylation of 2-furfurals followed by an in-situ Achmatowicz reaction.[4][7] This method obviates the need for resolving a racemic mixture, making it an atom-economical and elegant approach.

  • Causality in Catalysis: The key to this process is the initial enantioselective addition of an organozinc reagent to the aldehyde of a 2-furfural, catalyzed by a chiral ligand such as (-)-MIB (3-exo-(morpholino)isoborneol). This step establishes the crucial stereocenter of the resulting furfuryl alcohol. The choice of a chiral catalyst is paramount as it creates a chiral environment that directs the nucleophilic attack of the organozinc reagent to one face of the aldehyde, leading to a preponderance of one enantiomer of the furfuryl alcohol. The subsequent addition of an oxidizing agent like NBS then triggers the Achmatowicz rearrangement to yield the enantioenriched pyranone.[4]

Experimental Protocol: One-Pot Asymmetric Synthesis of a Chiral Pyranone

Objective: To synthesize an enantioenriched 6-hydroxy-2H-pyran-3(6H)-one derivative from a 2-furfural.

Materials:

  • 2-Furfural derivative

  • Organozinc reagent (e.g., diethylzinc)

  • Chiral catalyst (e.g., (-)-MIB)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral catalyst (e.g., (-)-MIB) in anhydrous toluene at 0 °C under an inert atmosphere, add the organozinc reagent dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the 2-furfural derivative dropwise and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a 4:1 mixture of THF/water.

  • Add NBS in three equal portions over 1 hour, allowing the mixture to warm to room temperature. Stir for an additional 3-4 hours.[4]

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched pyranone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

C. Synthesis from Chiral Pool Precursors

An alternative strategy for obtaining optically active 2H-pyran-3(6H)-ones involves starting from readily available chiral molecules, such as carbohydrates. For instance, D-xylose can be converted to 2-acetoxy-3,4-di-O-acetyl-D-xylal, which then undergoes a tin(IV) chloride-promoted glycosylation and rearrangement to yield optically active 2-alkoxy-2H-pyran-3(6H)-ones.[1][8] This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.[9]

II. This compound as a Chiral Synthon: A Gateway to Molecular Complexity

The synthetic utility of chiral 2H-pyran-3(6H)-ones lies in their ability to undergo a variety of diastereoselective reactions, where the existing stereocenter(s) dictate the stereochemical outcome of subsequent transformations.[1]

A. Diastereoselective Michael Additions

The α,β-unsaturated ketone system in the pyranone ring is a prime site for conjugate or Michael additions. When a nucleophile adds to this system, a new stereocenter is created at the β-position. The facial selectivity of this addition is controlled by the substituent at the C-6 position, which sterically hinders one face of the molecule, directing the incoming nucleophile to the opposite face. This principle is fundamental to the use of these compounds as chiral synthons.

B. Diels-Alder Cycloadditions: Building Polycyclic Systems

Optically active 2-alkoxy-2H-pyran-3(6H)-ones can act as dienophiles in Diels-Alder reactions.[8] The cycloaddition with dienes, such as 2,3-dimethylbutadiene, often proceeds with high diastereofacial selectivity, particularly when promoted by a Lewis acid.[8] The major product arises from the diene approaching the less sterically hindered face of the pyranone.[8] This provides a reliable method for constructing complex polycyclic systems with controlled stereochemistry.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a chiral synthon, branching out to various classes of complex molecules.

G cluster_start Synthesis of Chiral Core cluster_applications Applications in Asymmetric Synthesis Furfural Furfural Pyranone Chiral this compound Natural_Products Natural Products Pyranone->Natural_Products Total Synthesis Monosaccharides Monosaccharides Pyranone->Monosaccharides Stereoselective Reductions & Functionalization Spiroketals Spiroketals Pyranone->Spiroketals Intramolecular Ketalization Bioactive_Molecules Bioactive Molecules Pyranone->Bioactive_Molecules Michael Additions, Cycloadditions

Sources

The Emerging Therapeutic Landscape of 2H-Pyran-2-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-Pyran-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The 2H-pyran-2-one moiety, a six-membered heterocyclic ring, represents a "privileged scaffold" in the realm of medicinal chemistry. Its prevalence in a wide array of natural products with diverse biological activities has made it a focal point for the development of novel therapeutic agents.[1][2] This guide provides an in-depth technical exploration of the burgeoning therapeutic applications of synthetic 2H-pyran-2-one analogs, with a particular focus on their potential as anticancer, antimicrobial, and neuroprotective agents. We will delve into the nuanced structure-activity relationships (SAR), elucidate known mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.

Anticancer Applications: Inducing Apoptosis and Arresting Cell Growth

A significant body of research highlights the potent cytotoxic effects of 2H-pyran-2-one analogs against various cancer cell lines.[3][4] The primary mechanism underpinning this anticancer activity appears to be the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Mechanism of Action: Targeting Apoptotic Pathways

Several studies indicate that 2H-pyran-2-one derivatives exert their anticancer effects by modulating key signaling pathways that regulate apoptosis. One prominent pathway involves the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[1]

cluster_0 Cellular Stress cluster_1 Apoptotic Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade 2H_Pyran_2_one 2H-Pyran-2-one Analog Bcl2 Bcl-2 (Anti-apoptotic) 2H_Pyran_2_one->Bcl2 inhibits Bax Bax (Pro-apoptotic) 2H_Pyran_2_one->Bax activates Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Proposed mechanism of apoptosis induction by 2H-pyran-2-one analogs.

Furthermore, certain pyran-2-one derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells through a p53-mediated Ras/Raf/ERK pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2H-pyran-2-one analogs is intricately linked to the nature and position of substituents on the pyranone ring. Key SAR findings include:

  • Aromatic Substituents: The presence of an aromatic ring, such as a phenyl or styryl group, at the 6-position of the pyranone core is often critical for cytotoxic activity.

  • Amine Functionality: A secondary amine at the 4-position is generally preferred over a tertiary amine for enhanced anticancer effects. Aromatic amine groups at this position are particularly crucial.

  • Substituents on the Aromatic Amine: The addition of substituents to the aromatic amine at the 4-position can further modulate and increase the potency of the analogs.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative 2H-pyran-2-one analogs against various human cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
Analog 1 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95[1]
HeLa (Cervical Carcinoma)2.9[1]
Analog 2 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T-Lymphocyte)25-50 (EC50)[1]

Antimicrobial Applications: A New Frontier in Combating Infectious Diseases

2H-pyran-2-one analogs have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[5] Their development is particularly pertinent in the face of rising antimicrobial resistance.

Mechanism of Antimicrobial Action

While the precise molecular mechanisms are still under active investigation, a plausible mode of action for the antimicrobial effects of some pyran derivatives is the inhibition of DNA gyrase.[6] This essential bacterial enzyme is a type II topoisomerase that plays a crucial role in DNA replication, transcription, and repair. By targeting this enzyme, 2H-pyran-2-one analogs can effectively disrupt bacterial proliferation.

2H_Pyran_2_one 2H-Pyran-2-one Analog DNA_Gyrase Bacterial DNA Gyrase 2H_Pyran_2_one->DNA_Gyrase inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication essential for Bacterial_Growth Bacterial Growth Inhibition DNA_Replication->Bacterial_Growth leads to

Sources

The Enduring Versatility of 2H-Pyran-2-Ones: A Technical Guide to their Chemistry and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-pyran-2-one scaffold, a six-membered unsaturated lactone, represents a cornerstone in heterocyclic chemistry. Its prevalence in a vast array of natural products and synthetic compounds underscores its significance as a privileged structure in medicinal chemistry and materials science.[1][2][3] This technical guide provides an in-depth exploration of the core chemistry of 2H-pyran-2-ones, detailing their synthesis, reactivity, and diverse applications. By elucidating the causal relationships behind experimental choices and providing detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable heterocyclic system.

Introduction: The Unique Chemical Nature of 2H-Pyran-2-Ones

2H-pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic esters containing an oxygen atom and a carbonyl group.[2] Their unique electronic structure, arising from the conjugation of the carbonyl group with the endocyclic double bonds, imparts a delicate balance of aromatic and aliphatic character.[4] This duality governs their reactivity, allowing them to participate in a wide range of chemical transformations. The pyran-2-one ring can be found in isolated or fused forms in various natural products, exhibiting a broad spectrum of biological activities, including antifungal, antibiotic, cytotoxic, and neurotoxic properties.[4][5]

The fundamental question of whether the 2H-pyran-2-one ring is aromatic or aliphatic is central to understanding its reactivity.[4] Its partial aromaticity is evidenced by its behavior in electrophilic substitution reactions, which typically occur at the C-3 and C-5 positions.[4] Conversely, the presence of electrophilic centers at positions C-2, C-4, and C-6 makes the ring susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems.[4][6] This inherent reactivity makes 2H-pyran-2-ones powerful building blocks in organic synthesis.[6]

Synthetic Strategies for 2H-Pyran-2-One Scaffolds

The construction of the 2H-pyran-2-one core can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: Condensation Reactions

Traditional methods for synthesizing 2H-pyran-2-ones often rely on condensation reactions. For instance, the Knoevenagel condensation is a widely employed strategy.[2] A one-pot synthesis of 3-benzoylamino derivatives of cycloalka[b]pyran-2-ones can be achieved from alkanones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in the presence of acetic anhydride.[7]

Another established method involves the potassium hydroxide-mediated reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with aromatic ketones in dimethyl sulfoxide (DMSO).[8] This approach provides a reliable route to highly functionalized 2H-pyran-2-ones.[8]

Modern Synthetic Techniques

More contemporary methods offer improved efficiency and sustainability. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 2H-pyran-2-ones and their derivatives.[2][7] These methods often lead to higher yields and shorter reaction times compared to conventional heating.[7]

The following diagram illustrates a generalized workflow for the synthesis of 2H-pyran-2-ones, highlighting both classical and modern approaches.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Ketones Ketones Classical Condensations Classical Condensations Ketones->Classical Condensations Microwave-Assisted Synthesis Microwave-Assisted Synthesis Ketones->Microwave-Assisted Synthesis Catalytic Methods Catalytic Methods Ketones->Catalytic Methods Active Methylene Compounds Active Methylene Compounds Active Methylene Compounds->Classical Condensations Active Methylene Compounds->Microwave-Assisted Synthesis Active Methylene Compounds->Catalytic Methods 2H-Pyran-2-one Core 2H-Pyran-2-one Core Classical Condensations->2H-Pyran-2-one Core Yields vary Microwave-Assisted Synthesis->2H-Pyran-2-one Core Higher yields, shorter times Catalytic Methods->2H-Pyran-2-one Core Improved selectivity

Caption: Generalized workflow for the synthesis of 2H-pyran-2-ones.

The Reactive Landscape of 2H-Pyran-2-Ones

The rich and varied reactivity of 2H-pyran-2-ones makes them versatile intermediates in organic synthesis. Their reactions can be broadly categorized into electrophilic substitutions, nucleophilic attacks, and cycloaddition reactions.

Electrophilic Substitution Reactions

The partial aromatic character of the 2H-pyran-2-one ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.[4] These reactions predominantly occur at the electron-rich C-3 and C-5 positions.[4]

Nucleophilic Attack and Ring Transformations

Due to the presence of three electrophilic centers (C-2, C-4, and C-6), 2H-pyran-2-ones are susceptible to nucleophilic attack.[4] These reactions often initiate a cascade of events, leading to ring-opening and subsequent rearrangement to form a variety of new heterocyclic and carbocyclic systems.[4][6] This reactivity is a powerful tool for generating molecular diversity from a common scaffold. For example, reactions with nitrogen nucleophiles like ammonia, amines, and hydrazines can lead to the formation of pyridines, pyridinones, and pyridazines.[4][9]

The following diagram illustrates the key reactive sites on the 2H-pyran-2-one ring.

Reactivity_Diagram Nucleophilic Attack Sites (Red) and Electrophilic Substitution Sites (Blue) Pyranone C2 C2 C4 C4 C6 C6 C3 C3 C5 C5

Caption: Key reactive sites on the 2H-pyran-2-one ring.

Cycloaddition Reactions

2H-pyran-2-ones can act as dienes in Diels-Alder reactions, providing a route to bicyclic lactones.[4][10] These reactions are valuable for constructing complex molecular architectures. For instance, they readily undergo Diels-Alder reactions with alkynes, which, upon loss of carbon dioxide, yield substituted benzenes.[10] Density functional theory (DFT) studies have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-pyran-2-ones with strained alkynes, shedding light on their reactivity in cycloadditions.[11]

Applications of 2H-Pyran-2-Ones: From Nature to the Laboratory

The 2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products and has been extensively explored for various applications, particularly in the realm of medicinal chemistry.[2][5][12]

Natural Products

Many natural products containing the 2H-pyran-2-one core exhibit significant biological activity.[5] Notable examples include the bufadienolides, which are used in traditional medicine, and the kavalactones found in the kava plant.[10] The simplest member of this class, 2H-pyran-2-one itself, has been identified in various plants.[13]

Medicinal Chemistry and Drug Development

The diverse pharmacological activities of 2H-pyran-2-one derivatives have made them attractive targets for drug discovery and development.[2]

Table 1: Pharmacological Activities of 2H-Pyran-2-one Derivatives

Pharmacological ActivityDescriptionReferences
Anticancer Derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] They can act as inhibitors of key oncogenic kinases like EGFR and VEGFR-2.[1][1][2][14]
Antimicrobial Compounds exhibit antibacterial and antifungal properties, making them potential candidates for combating infectious diseases.[2][14][2][14]
Anti-inflammatory Certain derivatives have demonstrated anti-inflammatory effects.[2][2]
Anticoagulant Some 2H-pyran-2-ones exhibit anticoagulant activity.[2][2]
Antiviral The scaffold has been explored for the development of antiviral agents, including anti-HIV compounds.[3][3]
Experimental Protocol: Synthesis of a 6-Aryl-2-oxo-4-amino-2H-pyran-3-carbonitrile

This protocol describes a representative synthesis of a substituted 2H-pyran-2-one derivative, adapted from established literature procedures.[8]

Materials:

  • Substituted 2H-pyran-2-one with methylsulfanyl groups

  • Secondary amine (e.g., morpholine, piperidine)

  • Ethanol (refluxing grade)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting 2H-pyran-2-one (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the secondary amine (1.2 mmol).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Conclusion and Future Perspectives

The 2H-pyran-2-one scaffold continues to be a fertile ground for chemical innovation. Its unique blend of reactivity and biological relevance ensures its enduring importance in organic synthesis and medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel ring transformation reactions to access unprecedented molecular architectures, and the design of new 2H-pyran-2-one-based therapeutics with enhanced potency and selectivity. The versatility of this heterocyclic system promises a continued stream of exciting discoveries and applications in the years to come.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. (2009). HETEROCYCLES, 77(2), 733. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2H-pyran-2-one precursors 3 and 5. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. (2021). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (n.d.). ARKIVOC. Retrieved January 12, 2026, from [Link]

  • 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (n.d.). Revues Scientifiques Marocaines. Retrieved January 12, 2026, from [Link]

  • Representative natural products on 2‐pyrones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Selected examples of natural occurring 2‐pyrones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2H-Pyran-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. (2009). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-Pyrones possessing antimicrobial and cytotoxic activities. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-Pyrone. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Computational Elucidation of 2H-Pyran-3(6H)-one: A Guide to Stability and Reactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The 2H-pyran-3(6H)-one scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and natural products.[1] Its inherent reactivity and potential for stereochemical complexity make it a valuable synthon, yet these same characteristics present challenges in synthesis and drug formulation. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the computational methodologies employed to investigate the stability and reactivity of this compound and its derivatives. By leveraging the predictive power of computational chemistry, researchers can gain profound insights into reaction mechanisms, predict degradation pathways, and rationally design novel therapeutic agents. This guide will delve into the theoretical underpinnings of stability and reactivity, present detailed computational protocols, and showcase relevant case studies, thereby offering a comprehensive resource for harnessing computational tools in the advancement of pyran-based drug discovery.

Introduction

The pyran ring is a fundamental structural unit in a vast array of natural and synthetic compounds, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anti-cancer properties.[2][3] Among the various pyran isomers, 2H-pyran-3(6H)-ones are of considerable interest as versatile substrates for the construction of complex molecules such as racemic monosaccharides and various pharmaceuticals.[1] The presence of an α,β-unsaturated ketone system within a heterocyclic framework imparts a unique reactivity profile, making these compounds susceptible to a range of chemical transformations.[1]

Understanding the delicate balance between stability and reactivity is paramount in the development of drugs based on this scaffold. Computational chemistry has emerged as an indispensable tool in this endeavor, offering a means to probe molecular properties and reaction pathways at a level of detail often unattainable through experimental methods alone.[4][5] This guide aims to provide a comprehensive overview of the application of computational studies to this compound, with a focus on practical methodologies and their implications for drug development.

Part 1: Theoretical Foundations for Stability and Reactivity Analysis

Section 1.1: Molecular Structure and Conformational Landscape

The three-dimensional structure of this compound dictates its physical properties and how it interacts with other molecules. The semi-saturated pyran ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.[6] Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the preferred conformations and the energy barriers between them.[6]

Section 1.2: Quantum Chemical Descriptors of Reactivity

To quantitatively predict the reactivity of this compound, a suite of quantum chemical descriptors can be calculated. These descriptors provide insights into the electronic structure and susceptibility to chemical reactions.

  • Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[5] It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[5]

  • Average Local Ionization Energy (ALIE): The ALIE indicates the regions from which it is easiest to remove an electron, thus highlighting sites prone to electrophilic attack.[5]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) provide a quantitative measure of a molecule's overall reactivity.[2]

Section 1.3: Tautomerism and its Influence on Stability

Pyranone derivatives can exist in different tautomeric forms, which can significantly impact their stability and reactivity.[7][8] Computational studies can predict the relative energies of these tautomers and thus their equilibrium populations in different environments.[8]

Part 2: Computational Methodologies and Protocols

Section 2.1: Density Functional Theory (DFT) Calculations

DFT has become the workhorse of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost.[4][5][9]

Protocol 2.1.1: Geometry Optimization and Frequency Analysis

  • Input Structure: Build the initial 3D structure of the this compound derivative.

  • Level of Theory: Select an appropriate DFT functional and basis set. A common choice is the B3LYP functional with the 6-31G(d,p) basis set for initial optimizations.[5]

  • Optimization: Perform a geometry optimization to find the minimum energy structure.

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.[5]

Protocol 2.1.2: Calculation of Reactivity Descriptors

  • Optimized Geometry: Use the optimized structure from Protocol 2.1.1.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using a larger basis set, such as 6-311++G(d,p), for more accurate electronic properties.[5]

  • Property Analysis: From the output of the single-point calculation, extract HOMO and LUMO energies, and generate MEP and ALIE surfaces.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Input Initial 3D Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->GeoOpt Freq Frequency Calculation GeoOpt->Freq SPE Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) GeoOpt->SPE Thermo Thermodynamic Data Freq->Thermo React Reactivity Descriptors (HOMO, LUMO, MEP, ALIE) SPE->React Reactivity_Analysis cluster_comp Computational Analysis cluster_app Applications FMO Frontier Molecular Orbitals (HOMO-LUMO) Syn Guiding Synthetic Strategy FMO->Syn Predicts reactivity Bio Understanding Biological Activity FMO->Bio Correlates with bioactivity MEP Molecular Electrostatic Potential MEP->Syn Identifies reaction sites MEP->Bio Visualizes interaction sites TS Transition State Analysis TS->Syn Predicts stereoselectivity Design Rational Drug Design Syn->Design Bio->Design

Caption: The role of computational reactivity analysis in guiding synthesis and drug design.

Conclusion and Future Perspectives

Computational studies on this compound provide a powerful framework for understanding and predicting its stability and reactivity. From fundamental quantum chemical descriptors to the detailed exploration of reaction mechanisms, these methods offer invaluable insights for researchers in organic synthesis and drug development. The continued development of computational hardware and theoretical methods will further enhance the predictive power of these approaches, enabling the in silico design of novel pyran-based therapeutics with improved efficacy and stability profiles. The integration of computational chemistry into the drug discovery pipeline is no longer an option but a necessity for accelerating the development of next-generation medicines.

References

  • Singh, F. V., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 13(9), 1619. [Link]

  • Singh, F. V., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for dihydropyranone formation. [Link]

  • ResearchGate. (n.d.). Chemistry of this compound and dihydro-2H-pyran-3(4H)-one. [Link]

  • Tiwari, B., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(13), 5081. [Link]

  • ResearchGate. (n.d.). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. [Link]

  • Ahmad, I., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure, 1276, 134771. [Link]

  • Huang, W., et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, 19(3), 564-572. [Link]

  • García-Castañeda, E., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Covenant University. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H). [Link]

  • ResearchGate. (n.d.). Synthesis of pyranone and pyridinones derivatives. [Link]

  • Furer, V. L., et al. (2024). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Molecular Modeling Connect. [Link]

  • Scifiniti. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. [Link]

  • Georgiadis, M. P., et al. (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. [Link]

  • ResearchGate. (n.d.). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. [Link]

  • ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. [Link]

  • Marino, J. P., et al. (2002). Stereocontrolled Diels-Alder Cycloadditions of Sugar-Derived Dihydropyranones With Dienes. The Journal of Organic Chemistry, 67(19), 6841-6847. [Link]

  • Beilstein-Institut. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]

Sources

The Emerging Therapeutic Potential of 2H-Pyran-3(6H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-Pyran-3(6H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, the identification of "privileged structures" – molecular scaffolds that can bind to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The pyran ring system, a six-membered oxygen-containing heterocycle, represents one such privileged motif, found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Among the various pyran isomers, the this compound core has emerged as a particularly versatile and valuable scaffold for the synthesis of novel therapeutic agents.[3] Its unique chemical architecture, featuring an α,β-unsaturated ketone system and a hemiacetal or related functionality, provides a reactive yet tunable platform for developing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

This technical guide offers an in-depth exploration of this compound derivatives, designed for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a synthesized understanding of the causality behind experimental choices, the validation of protocols, and an authoritative grounding in the current scientific literature. We will delve into the synthetic strategies for accessing this core, dissect the diverse biological activities and their underlying mechanisms, and provide detailed experimental protocols to empower further research and development in this promising field.

Synthetic Strategies: Constructing the this compound Core

The synthetic accessibility of the this compound scaffold is a key driver of its prominence in medicinal chemistry. Various methodologies have been developed, often leveraging multicomponent reactions to build molecular complexity in a single step.

A prevalent and efficient method for the synthesis of functionalized pyran derivatives is the one-pot multicomponent reaction.[7][8] For instance, the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a suitable catalyst can yield highly substituted pyran rings. This approach is highly valued for its atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.

Another significant synthetic route is the Achmatowicz rearrangement, a powerful transformation that converts furan derivatives into 6-hydroxy-2H-pyran-3(6H)-ones.[9] This method is particularly attractive as it can be initiated from biomass-derived furans, aligning with the principles of green chemistry.[10] The resulting dihydropyranones are versatile intermediates for the synthesis of a wide range of biologically active molecules.[9]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyran ring, which in turn influences the biological activity. The ability to introduce a variety of substituents at different positions allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.[4]

Representative Synthetic Protocol: One-Pot Synthesis of a 2-Amino-4H-pyran Derivative

This protocol describes a general and efficient method for the synthesis of 2-amino-4H-pyran derivatives, which can be readily converted to their this compound counterparts through subsequent reactions. This multicomponent approach highlights the convergence and efficiency of modern synthetic organic chemistry.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain the pure 2-amino-4H-pyran derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and mass spectrometry.[11]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a green and effective solvent for this reaction, facilitating the dissolution of the reactants and the precipitation of the product upon formation.

  • Piperidine as Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, a crucial step in the reaction cascade.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, making it energy-efficient and easy to perform in a standard laboratory setting.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde Aromatic Aldehyde Reaction One-Pot Multicomponent Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction Piperidine Piperidine (Catalyst) Piperidine->Reaction Pyran 2-Amino-4H-pyran Derivative Reaction->Pyran

Caption: General workflow for the one-pot synthesis of 2-amino-4H-pyran derivatives.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, making them highly attractive for drug development programs.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Several this compound derivatives have shown promising activity, particularly against Gram-positive bacteria.[4] The α,β-unsaturated ketone moiety is considered essential for their antimicrobial action, likely acting as a Michael acceptor and reacting with nucleophilic residues in bacterial enzymes or proteins.[4]

Structure-activity relationship (SAR) studies have revealed that the nature and size of the substituents at the C-2 and C-6 positions of the pyran ring significantly influence the antibacterial potency.[4] For instance, bulkier substituents at the C-2 position have been correlated with increased activity.[4]

Compound IDSubstituent at C-2Target OrganismMIC (µg/mL)Reference
8a 2-[4-(Phenylthio)phenyl]-2-methylStaphylococcus aureus ATCC 25931.56[4]
9 2-[4-(Phenylthio)phenyl]-2-methylStreptococcus sp. C203M0.75[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected this compound derivatives.

Anticancer Activity

The pyran scaffold is a common feature in numerous anticancer agents, both natural and synthetic.[1][2][12] Fused pyran derivatives, in particular, have emerged as promising candidates in cancer therapeutics by targeting cellular pathways that control cell growth, proliferation, and apoptosis.[13]

The anticancer mechanisms of pyran derivatives are diverse and can include:

  • Induction of Apoptosis: Many pyran derivatives exert their cytotoxic effects by triggering programmed cell death in cancer cells.[13][14]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[13][14]

  • Inhibition of Key Signaling Pathways: The PI3K/Akt pathway, which is often dysregulated in cancer, has been identified as a target for some dihydropyranone derivatives.[6]

  • DNA Damage: Some fused pyran derivatives have been shown to induce DNA double-strand breaks in cancer cells.[13]

CompoundCancer Cell LineIC50 (µM)Reference
Phomapyrone A HL-60 (Human promyelocytic leukemia)31.02[15]
Phomapyrone B HL-60 (Human promyelocytic leukemia)34.62[15]
Phomapyrone C HL-60 (Human promyelocytic leukemia)27.90[15]
Compound I32 MCF-7 (Human breast adenocarcinoma)183.4[11]

Table 2: Cytotoxic activity (IC50) of selected pyranone derivatives against various cancer cell lines.

G cluster_cellular_effects Cellular Effects Pyran Pyran Derivative Apoptosis Induction of Apoptosis Pyran->Apoptosis CellCycleArrest Cell Cycle Arrest Pyran->CellCycleArrest Signaling Inhibition of Signaling Pathways (e.g., PI3K/Akt) Pyran->Signaling DNADamage DNA Damage Pyran->DNADamage CancerCell Cancer Cell Apoptosis->CancerCell acts on CellCycleArrest->CancerCell acts on Signaling->CancerCell acts on DNADamage->CancerCell acts on CellDeath Cancer Cell Death / Proliferation Inhibition CancerCell->CellDeath

Caption: Mechanisms of anticancer activity of pyran derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyran derivatives have also been investigated for their anti-inflammatory properties.[5] Some compounds have shown the ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated cells.[16]

For example, two 2H-1-benzopyran derivatives isolated from Chaenomeles sinensis demonstrated potent anti-neuroinflammatory effects by inhibiting NO production in microglia. Similarly, a new 2H-pyran-2-one derivative from Alpinia pricei and other known isolates from the same plant showed significant inhibition of LPS-induced NO generation.[16]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11]

G Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Attachment) Start->Incubate1 AddCompound Add Serial Dilutions of Pyran Derivative Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan Formation) AddMTT->Incubate3 Dissolve Remove Medium, Add DMSO to Dissolve Formazan Crystals Incubate3->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Analyze Calculate Cell Viability and Determine IC50 Measure->Analyze

Caption: Workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising and versatile platform for the development of novel therapeutic agents.[6] The synthetic accessibility of a diverse range of these compounds, coupled with their significant biological activities, particularly in the realms of anticancer and antimicrobial research, underscores their importance in modern medicinal chemistry.[1][4]

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The development of new synthetic methodologies to access novel and more complex this compound derivatives will be crucial for exploring a wider chemical space.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective agents.[17]

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties (ADMET).[13]

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly for cancer and infectious diseases.

By continuing to explore the rich chemistry and biology of this privileged scaffold, the scientific community is well-positioned to translate the therapeutic potential of this compound derivatives into tangible clinical benefits.

References

  • Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126–1131. [Link]

  • Georgiadis, M. P., & Couladouros, E. A. (1993). Chemistry of this compound and dihydro-2H-pyran-3(4H)-one. Current Organic Chemistry, 1(1), 1-26. [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1966–1986. [Link]

  • Gouda, M. A., Salem, M. A., Helal, M. H., Alharbi, O., & El-Bana, G. G. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73–91. [Link]

  • R Discovery. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure & Dynamics, 41(16), 8011-8032. [Link]

  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(65), 40878–40909. [Link]

  • Al-Warhi, T., Al-Dies, A. M., Al-Zaqri, N., Al-Ghorbani, M., & Al-Odayni, A.-B. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances, 14(14), 9871–9886. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4627. [Link]

  • Bentham Science Publishers. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

  • ResearchGate. (2024). (PDF) Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines. [Link]

  • ResearchGate. (2025). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential | Request PDF. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S5), 4816–4828. [Link]

  • Chen, Y., Li, H., Liu, Z., Liu, Y., Zhang, Y., & Zhang, Q. (2020). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 8, 584. [Link]

  • Kim, C. S., Subedi, L., Kim, S. Y., Choi, S. U., Kim, K. H., & Lee, K. R. (2021). Anti-inflammatory and Neurotrophic 2H-1-Benzopyran Derivatives of Chaenomeles sinensis. Natural Product Sciences, 27(3), 161-166. [Link]

  • Kuo, C. W., Huang, C. M., Huang, H. Y., Chang, T. H., Liaw, C. C., Sung, P. J., ... & Chen, J. J. (2023). A New 2H-Pyran-2-One Derivative and Anti-Inflammatory Constituents from Alpinia pricei var. pricei. Chemistry of Natural Compounds, 59(4), 662-665. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2H-Pyran-3(6H)-one from Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2H-pyran-3(6H)-one scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceutical agents. Its synthesis from readily available furan derivatives, particularly via the Achmatowicz oxidative ring expansion, represents a powerful and versatile strategy in modern organic chemistry. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, comparative methodologies, and detailed experimental protocols for this crucial transformation. We will explore the evolution of the Achmatowicz reaction from its classical origins to contemporary green and biocatalytic iterations, offering field-proven insights to enable its successful application in the laboratory.

Introduction: The Strategic Value of the Furan-to-Pyranone Conversion

The tetrahydropyran ring is a cornerstone in the architecture of numerous bioactive molecules, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2] Consequently, efficient and stereoselective methods for its construction are of paramount importance to the drug discovery and development pipeline. The this compound structure, specifically, serves as a highly versatile synthetic intermediate, rich in functionality that allows for diverse downstream chemical manipulations.[3][4]

A particularly elegant and powerful approach to this scaffold begins with simple furan derivatives. Furans, especially furfuryl alcohols, are attractive starting materials as they can be derived from renewable biomass sources like bran or bagasse, aligning with the principles of green chemistry.[5][6][7] The conversion of a five-membered furan ring into a six-membered dihydropyranone is most famously achieved through the Achmatowicz reaction , an oxidative ring-expansion first reported by Osman Achmatowicz Jr. in 1971.[8][9] This reaction provides a unique and efficient entry into complex pyranone derivatives that would be challenging to access through other means.[10]

This guide will dissect the Achmatowicz reaction, providing the causal logic behind protocol choices, detailed step-by-step procedures, and a comparative analysis of different methodological approaches.

The Achmatowicz Reaction: Mechanistic Principles

The Achmatowicz reaction, at its core, is a two-stage process that transforms a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one.[10][11] Understanding the mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.

Stage 1: Oxidative Formation of a Dihydrofuran Intermediate

The reaction is initiated by the oxidation of the furan ring. In the classical protocol, this is achieved through an electrophilic 1,4-addition across the furan's conjugated diene system.[8][12] For instance, when using bromine in methanol, the furan ring is attacked to form a stable cyclic acetal, 2,5-dimethoxy-2,5-dihydrofuran. This intermediate effectively "masks" a reactive dialdehyde and is often stable enough to be isolated.[13][14]

Stage 2: Acid-Catalyzed Rearrangement

The stable 2,5-dimethoxy-2,5-dihydrofuran intermediate is then subjected to an acid-catalyzed rearrangement.[8] The acidic conditions facilitate the hydrolysis of the acetal groups, leading to the formation of an oxocarbenium ion. A subsequent intramolecular cyclization and tautomerization yield the final 6-hydroxy-2H-pyran-3(6H)-one product.

The overall mechanistic pathway is illustrated below.

Achmatowicz_Mechanism Achmatowicz Reaction Mechanism cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Rearrangement furan Furfuryl Alcohol dihydrofuran 2,5-Dialkoxy-2,5- dihydrofuran Intermediate furan->dihydrofuran 1,4-Addition furan->dihydrofuran oxidant Oxidant (e.g., Br₂, NBS, m-CPBA) oxidant->furan pyranone 6-Hydroxy-2H-pyran-3(6H)-one dihydrofuran->pyranone Hydrolysis & Ring Expansion dihydrofuran->pyranone acid Acid Catalyst (e.g., H₂SO₄, p-TsOH) acid->dihydrofuran

Caption: The two-stage mechanism of the Achmatowicz reaction.

Experimental Protocols and Methodologies

The choice of reagents and conditions for the Achmatowicz reaction can significantly impact yield, purity, and substrate compatibility. Below are detailed protocols for classical and modern variations, designed to serve as a validated starting point for laboratory synthesis.

Protocol 1: Classical Achmatowicz Reaction (Br₂/MeOH)

This method follows the original 1971 report and is effective for many simple furfuryl alcohols.[8] The primary caution relates to the handling of elemental bromine.

Materials:

  • Furfuryl alcohol derivative (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂) (1.05 eq)

  • Sulfuric acid (H₂SO₄), 2% aqueous solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the furfuryl alcohol (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Buffering: Add powdered sodium bicarbonate (1.2 eq) to the solution to neutralize the HBr byproduct generated during the reaction.

  • Bromination: Prepare a solution of bromine (1.05 eq) in anhydrous methanol. Add this solution dropwise to the cooled, stirring furfuryl alcohol solution over 30 minutes. Maintain the temperature at -40 °C throughout the addition.

  • Quenching Stage 1: After the addition is complete, stir the reaction mixture for an additional 1 hour at -40 °C. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Workup Stage 1: Allow the mixture to warm to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude 2,5-dimethoxy-2,5-dihydrofuran intermediate.

  • Rearrangement: Dissolve the crude intermediate in a 10:1 mixture of acetone and water. Add a 2% aqueous solution of sulfuric acid (approx. 0.1 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup Stage 2: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired this compound.

Protocol 2: Modern Achmatowicz Reaction (NBS)

The use of N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine, often providing cleaner reactions and higher yields.[9][11]

Materials:

  • Furfuryl alcohol derivative (1.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Para-toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Oxidative Rearrangement: Dissolve the furfuryl alcohol (1.0 eq) in a THF/water mixture (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Add NBS (1.1 eq) portion-wise to the stirring solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-3 hours. Monitor the reaction progress by TLC.

  • Acid Catalyst (if needed): If the rearrangement of the dihydrofuran intermediate is sluggish, add a catalytic amount of p-TsOH (0.1 eq) and continue stirring at room temperature for an additional 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Experimental_Workflow General Experimental Workflow start Dissolve Furan Derivative in Solvent reaction Add Oxidant at Controlled Temperature start->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor quench Quench Reaction (e.g., add Na₂S₂O₃ or NaHCO₃) monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure This compound purify->end

Caption: A generalized workflow for the Achmatowicz reaction.

Reaction Scope, Variations, and Comparative Data

The Achmatowicz reaction is versatile, accommodating a range of substituents on the furfuryl alcohol, although yields can be sensitive to electronic effects.[11] Recent advancements have focused on improving the sustainability and stereoselectivity of the reaction.

Starting Material (Furfuryl Alcohol)Oxidant/ConditionsYield (%)Reference
Furfuryl alcoholBr₂ in MeOH, then H₂SO₄~75%[8]
2-(Hydroxymethyl)-5-methylfuranm-CPBA in CH₂Cl₂85%[9]
2-Furyl(phenyl)methanolNBS in THF/H₂O>80%[11]
Furfuryl alcoholElectricity (Ni-DVBP electrode)High[15]
Various Furfuryl AlcoholsC. inaequalis peroxidase, H₂O₂Good to Excellent[16]
Furfuryl alcoholVisible light, photocatalystHigh[15]

Key Variations & Considerations:

  • Green Chemistry Approaches: To mitigate the use of stoichiometric halogenated oxidants, protocols using electricity or visible light have been developed, offering more sustainable alternatives.[15] Electrochemical methods, for example, use electrons as the "reagent" to drive the oxidation.

  • Biocatalysis: The use of enzymes, such as vanadium-dependent peroxidases, allows the reaction to proceed under exceptionally mild and environmentally benign conditions (e.g., using H₂O₂ as the terminal oxidant in aqueous buffers).[16][17] These methods can also offer a route to enantioselective transformations.

  • Asymmetric Achmatowicz Reaction: Achieving stereocontrol is a significant goal, especially for pharmaceutical synthesis. This has been accomplished by starting with enantiomerically pure furfuryl alcohols or by using chiral catalysts, enabling the synthesis of optically active pyranones which are crucial for building complex natural products.[10][18][19]

  • Aza-Achmatowicz Reaction: A powerful variant uses furan-2-ylmethylamines as substrates to produce 6-hydroxypiperidin-3-ones, which are key building blocks for nitrogen-containing alkaloids.[18][19]

Applications in Synthesis and Drug Discovery

The true power of the Achmatowicz reaction lies in the synthetic utility of its products. The resulting dihydropyranones are versatile chiral building blocks for the synthesis of monosaccharides and other complex natural products.[8] For instance, the reaction has been a key step in the total syntheses of bioactive molecules like (+)-herboxidiene and spliceostatin A, potent inhibitors of the spliceosome with anticancer potential.[20] The pyranone core itself is found in compounds with demonstrated antimicrobial activity, where the α,β-unsaturated ketone system is often essential for their biological function.[21][22]

Conclusion

The synthesis of 2H-pyran-3(6H)-ones from furan derivatives via the Achmatowicz reaction is a cornerstone transformation in modern organic and medicinal chemistry. Its ability to rapidly build molecular complexity from simple, often renewable, starting materials makes it an invaluable tool. While the classical protocols remain effective, the continued development of greener, catalytic, and asymmetric variants ensures that the Achmatowicz reaction will remain highly relevant for the synthesis of the next generation of complex bioactive molecules and pharmaceuticals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply this powerful reaction in their own synthetic endeavors.

References

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  • Ghosh, I., & Tunge, J. A. (2018). Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journal of Organic Chemistry, 14, 2154–2159. [Link]

  • Tong, R. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 55(16), 2235–2249. [Link]

  • Holtmann, D., & Deska, J. (2016). A Biocatalytic Aza-Achmatowicz Reaction. ACS Catalysis, 6(8), 5349–5352. [Link]

  • ResearchGate. Synthesis of 6‐substituted pyrones 26 from furfuryl alcohol (18). [Link]

  • Pogrányi, B., Mielke, T., Rodríguez, A. D., Cartwright, J., Unsworth, W. P., & Grogan, G. (2024). Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. Catalysis Science & Technology. [Link]

  • Request PDF. Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. [Link]

  • Ghadge, M. A., & Gunturu, K. C. (2023). Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones. The Journal of Organic Chemistry, 88(4), 2198–2207. [Link]

  • Baggett, N., Dwek, R. A., Kirkwood, S., & Foster, A. B. (1969). Chemical and electrochemical oxidation of 2,5-dimethylfuran to 2,5-dimethyl-2,5-dimethoxydihydrofuran. The Journal of Organic Chemistry, 34(4), 1124–1125. [Link]

  • Georgiadis, M. P., Couladouros, E. A., & Polissiou, M. G. (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126–1131. [Link]

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  • Clauson-Kaas, N., & Tyle, Z. (1952). Reactions of the furan nucleus; 2.5-dialkoxy-2.5-dihydrofurans. Acta Chemica Scandinavica, 6, 667-670. [Link]

  • Georgiadis, M. P., & Haroutounian, S. A. (1989). Oxidation of furans. 2. Synthesis and biological properties of 6-hydroxy-2H-pyran-3(6H)-ones and derivatives. Journal of Medicinal Chemistry, 32(3), 637–641. [Link]

  • ResearchGate. 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. [Link]

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  • Request PDF. ChemInform Abstract: Synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl) -6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one Derivatives via Multicomponent Reaction. [Link]

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Application Notes & Protocols: The Achmatowicz Rearrangement in the Synthesis of 2H-Pyran-3(6H)-ones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Achmatowicz rearrangement is a cornerstone transformation in modern organic synthesis, providing an elegant and powerful method for converting readily available furfuryl alcohols into highly functionalized 6-hydroxy-2H-pyran-3(6H)-ones.[1][2] These dihydropyranone structures are pivotal intermediates in the synthesis of carbohydrates, complex natural products, and pharmacologically active molecules.[3][4] A key advantage of this reaction is its ability to leverage substrates derived from renewable biomass, such as furfural, positioning it as a significant tool in sustainable chemistry.[5][6] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a critical evaluation of common and emerging protocols, detailed step-by-step experimental procedures, and insights into its application within the drug development pipeline.

The Scientific Foundation of the Achmatowicz Rearrangement

Mechanistic Insights: An Oxidative Ring Expansion

The Achmatowicz reaction is fundamentally an oxidative ring enlargement of a furan to a dihydropyran.[7] The process is initiated by the oxidation of the furan ring, which disrupts its aromaticity and primes it for rearrangement. In the classic protocol using bromine in methanol, the furan is first converted into a more stable 2,5-dimethoxy-2,5-dihydrofuran intermediate.[7] This intermediate, upon treatment with dilute acid, undergoes hydrolysis and a subsequent intramolecular cyclization to yield the thermodynamically favored six-membered hemiacetal, the 6-hydroxy-2H-pyran-3(6H)-one.[6][7]

The choice of oxidant dictates the precise nature of the initial intermediate. For instance, when using peracids like meta-chloroperoxybenzoic acid (m-CPBA), the reaction is believed to proceed through an epoxidation of the furan ring, followed by ring-opening and cyclization.[5] Regardless of the specific pathway, the transformation reliably converts the five-membered furan scaffold into a versatile six-membered oxygen heterocycle.

Achmatowicz_Mechanism cluster_start Starting Material cluster_reagents Oxidation cluster_intermediate Key Intermediate cluster_rearrangement Rearrangement cluster_product Product Furfuryl_Alcohol Furfuryl Alcohol Oxidant Oxidant (e.g., NBS, m-CPBA, Br₂/MeOH) Intermediate Oxidized Intermediate (e.g., Dihydrofuran or Epoxide) Oxidant->Intermediate Oxidative Attack Rearrangement Hydrolysis & Intramolecular Cyclization Pyranone 6-hydroxy-2H-pyran-3(6H)-one Rearrangement->Pyranone Ring Expansion

Caption: Generalized mechanism of the Achmatowicz rearrangement.

The Choice of Substrate: Furfuryl Alcohols

Furfuryl alcohols are ideal substrates for this transformation. They are readily prepared from furfural, a platform chemical produced on an industrial scale from the acid-catalyzed dehydration of pentose sugars found in agricultural byproducts like corncobs and wheat bran.[5][8] This lineage from renewable biomass makes the Achmatowicz rearrangement a strategically important reaction in green chemistry.[2][6] The substituent at the carbinol center of the furfuryl alcohol is carried through the reaction and becomes the C6-substituent on the resulting pyranone ring, allowing for the direct installation of desired functionality.

Controlling Stereochemistry

The Achmatowicz rearrangement is a powerful tool for asymmetric synthesis. The reaction proceeds without loss of optical purity, meaning the stereochemistry of the chiral center in an enantiomerically pure furfuryl alcohol directly dictates the stereochemistry of the resulting pyranone.[2] This stereochemical fidelity is crucial for synthesizing specific enantiomers of monosaccharides and other chiral bioactive molecules.[9] Optically active furfuryl alcohols can be accessed through various methods, including the highly reliable Noyori asymmetric transfer hydrogenation of the corresponding acylfuran.[4][5] This enantio-divergent approach allows for selective access to both D- and L-sugar precursors from a common achiral starting material.[9]

The Chemist's Toolkit: Reagents and Reaction Variants

The versatility of the Achmatowicz rearrangement stems from the variety of oxidants that can effectively initiate the transformation. The choice of reagent is critical and depends on the substrate's functional group tolerance, desired reaction scale, and considerations for downstream purification.

Classical Halogen-Based Protocols (NBS & Br₂)

The original protocol developed by Achmatowicz utilized bromine (Br₂) in methanol.[7][10] A more common and convenient alternative is N-Bromosuccinimide (NBS), which is easier to handle and often gives cleaner reactions.[5] In these methods, the halogen acts as an electrophile, activating the furan ring towards nucleophilic attack by the solvent (e.g., water or an alcohol). Buffers such as sodium bicarbonate are often added to neutralize the HBr generated during the reaction, preventing acid-catalyzed degradation of sensitive substrates.[5]

Peroxy-Acid Mediated Rearrangement (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is one of the most frequently used oxidants for the Achmatowicz rearrangement.[5][11] It is generally considered milder than halogenating agents and is compatible with a wider range of functional groups. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) and often proceeds cleanly at low temperatures (0 °C to room temperature).[11][12] The primary byproduct, meta-chlorobenzoic acid, can typically be removed during aqueous workup or by chromatography.

Modern & Sustainable Approaches

Significant research has focused on developing greener and more efficient protocols.

  • Catalytic Systems: Methods using catalytic amounts of a reagent are highly desirable. Systems such as Oxone® in the presence of KBr have been developed to generate the active brominating agent in situ, minimizing waste.[4]

  • Photoredox and Flow Chemistry: Visible-light-mediated protocols using photoredox catalysts offer an exceptionally mild way to generate the necessary reactive intermediates.[13] These methods can often be adapted to continuous flow reactors, enabling safer, more scalable, and faster synthesis of dihydropyranones.[14][15]

  • Biocatalysis: Enzymatic approaches, for instance using unspecific peroxygenases (UPOs), represent the frontier of sustainable synthesis.[16][17] These reactions proceed under exceptionally mild conditions (room temperature, neutral pH) and can exhibit high chemoselectivity, sometimes obviating the need for chromatographic purification.[17]

Reagent Selection Summary
Oxidant SystemTypical Solvent(s)TemperatureKey AdvantagesKey Considerations
Br₂ / MeOH Methanol0 °C to RTOriginal, well-established protocol.[7]Bromine is highly corrosive and toxic; can lead to side products.
NBS THF / Water, Acetone0 °C to RTEasier to handle than Br₂; generally cleaner reactions.[5]Stoichiometric succinimide byproduct must be removed.
m-CPBA DCM, CH₂Cl₂0 °C to RTBroad substrate scope, mild conditions.[11]Peracids can be shock-sensitive; byproduct removal necessary.
Oxone® / KBr Acetonitrile / WaterRTCatalytic in bromide, environmentally friendlier.[4]Requires a two-phase system; reaction kinetics can vary.
Photoredox Catalyst MeCN / DMSO / H₂ORTExtremely mild, uses visible light, good for sensitive substrates.[13]Requires specialized photoreactor setup.
Enzymatic (UPO) Aqueous Buffer / t-BuOHRTHighly sustainable, exceptional chemoselectivity, mildest conditions.[17]Enzyme availability and stability; substrate scope can be limited.

Standard Laboratory Protocols

General Considerations & Safety
  • Safety: Many oxidants, particularly m-CPBA, are potentially explosive and should be handled with care, stored appropriately, and never heated directly. Bromine is highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Reactions are typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting furfuryl alcohol.

  • Workup: The workup procedure is critical for quenching any remaining oxidant and removing byproducts. For m-CPBA, a wash with aqueous sodium thiosulfate or sodium sulfite is common. For NBS, washes with aqueous sodium bicarbonate are used.

  • Purification: The crude 6-hydroxy-2H-pyran-3(6H)-one product is typically a mixture of anomers (α and β hemiacetals). Purification is almost always achieved by silica gel column chromatography.

Protocol 1: Synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one via m-CPBA

This protocol is adapted from the synthesis reported by Gerçek (2007).[11][18] It details the rearrangement of 2-chloro-1-(furan-2-yl)ethanol, a derivative of a commercially available furfuryl alcohol.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-chloro-1-(furan-2-yl)ethanol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Addition of Oxidant: Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one as a mixture of anomers.[11] A reported yield for this specific transformation is ~70%.[12]

General Laboratory Workflow

The following diagram outlines the standard sequence of operations for performing an Achmatowicz rearrangement in a research setting.

Achmatowicz_Workflow Start 1. Prepare Solution of Furfuryl Alcohol in Anhydrous Solvent Cool 2. Cool Reaction Mixture to 0 °C Start->Cool Add_Oxidant 3. Add Oxidant (e.g., m-CPBA, NBS) Portion-wise Cool->Add_Oxidant Stir 4. Stir & Monitor Reaction by TLC Add_Oxidant->Stir Quench 5. Quench Excess Oxidant (e.g., aq. Na₂S₂O₃) Stir->Quench Extract 6. Aqueous Workup (Extraction, Washes) Quench->Extract Dry 7. Dry Organic Phase (e.g., Na₂SO₄) Extract->Dry Concentrate 8. Concentrate Under Reduced Pressure Dry->Concentrate Purify 9. Purify by Column Chromatography Concentrate->Purify End 10. Characterize Pure Pyranone Product Purify->End

Caption: Standard laboratory workflow for the Achmatowicz rearrangement.

Application in Drug Discovery & Development

The 2H-pyran-3(6H)-one scaffold is considered a "privileged structure" in medicinal chemistry. Its conformationally restricted, oxygen-rich framework is found in numerous natural products and serves as an excellent starting point for building molecular complexity.[19][20]

  • Antimicrobial Agents: Derivatives of 2H-pyran-3(6H)-ones have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus.[21][22] The α,β-unsaturated ketone (enone) moiety is often crucial for biological activity.[21]

  • Anticancer & Anti-inflammatory Drugs: The pyran core is integral to a wide range of compounds with potential anticancer, anti-inflammatory, and antiviral properties.[20][23][24]

  • Synthetic Building Blocks: Beyond direct biological activity, the pyranones produced are versatile intermediates.[19] The multiple functional handles—a ketone, a hemiacetal, and an alkene—can be selectively manipulated to build complex molecular architectures, making them invaluable for synthesizing drug candidates and libraries for high-throughput screening.[4][9]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive oxidant (e.g., old m-CPBA).2. Reaction temperature is too low.3. Electron-withdrawing groups on the furan deactivating the ring.1. Use a fresh bottle of oxidant or titrate to determine its purity.2. Allow the reaction to warm to room temperature after initial addition.3. A stronger oxidant or more forcing conditions may be required.
Formation of Dark Polymer 1. Reaction is too acidic (especially with NBS/Br₂).2. Reaction temperature is too high.3. Substrate is unstable to oxidative conditions.1. Add a non-nucleophilic buffer like NaHCO₃ or pyridine.2. Maintain low temperature (0 °C) throughout the reaction.3. Switch to a milder protocol (e.g., enzymatic or photoredox).
Multiple Unidentified Spots on TLC 1. Over-oxidation or side reactions.2. Degradation of product on silica gel during chromatography.1. Use fewer equivalents of oxidant (e.g., 1.05-1.1 eq). Ensure efficient quenching.2. Neutralize the silica gel with triethylamine in the eluent or use a different stationary phase like alumina.
Difficult Purification 1. Byproduct (e.g., succinimide, m-CBA) co-elutes with the product.1. Ensure the aqueous workup is thorough. A pre-purification filtration through a short plug of silica can sometimes help remove baseline impurities.

References

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A Guide to the One-Step Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones: Methodologies and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Dihydropyranones

Optically active 2-alkoxy-2H-pyran-3(6H)-ones are a class of heterocyclic compounds that serve as versatile chiral building blocks in the synthesis of a wide array of natural products and pharmacologically active molecules. Their rigid, oxygen-containing scaffold, adorned with multiple stereocenters and functional groups, makes them ideal starting materials for the construction of complex molecular architectures, particularly those found in carbohydrates and polyketides. The stereoselective synthesis of these pyranones is of paramount importance, as the biological activity of the final target molecules is often dictated by their absolute stereochemistry. This guide provides a detailed overview of the primary one-step methodologies for the synthesis of these valuable compounds, with a focus on a Lewis acid-mediated approach from carbohydrate-derived precursors, and a comparative discussion of emerging organocatalytic strategies.

I. Lewis Acid-Mediated Asymmetric Synthesis from Glycals: A Detailed Protocol and Mechanistic Insight

A highly efficient and stereoselective one-step synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones utilizes a Lewis acid-promoted glycosylation and rearrangement of a readily available carbohydrate derivative. This method, pioneered by Iriarte Capaccio and Varela, leverages the inherent chirality of a sugar starting material to induce asymmetry in the final product.[1]

Causality Behind the Experimental Design

The choice of a glycal, a 2,3-unsaturated sugar derivative such as 2-acetoxy-3,4-di-O-acetyl-D-xylal, as the starting material is strategic. The double bond in the glycal is key to the formation of a stabilized allylic oxocarbenium ion intermediate upon activation by a Lewis acid. This intermediate is central to the Ferrier rearrangement, a powerful reaction in carbohydrate chemistry that allows for the introduction of a nucleophile at the anomeric position with a concomitant allylic shift of the double bond.[2][3] Tin(IV) chloride (SnCl₄) is an effective Lewis acid for this transformation, as it readily coordinates with the oxygen atoms of the acetyl groups, facilitating the departure of the C3-acetate and the formation of the key oxocarbenium ion.[4]

The stereochemical outcome at the newly formed C2 stereocenter is controlled by the approach of the alcohol nucleophile to the oxocarbenium ion intermediate. The existing stereocenters and protecting groups on the pyranoid ring create a chiral environment that directs the nucleophilic attack to one face of the molecule, leading to the formation of a specific anomer.

Experimental Workflow: Lewis Acid-Mediated Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2-acetoxy-3,4-di-O-acetyl-D-xylal and alcohol in anhydrous CH2Cl2 B Cool solution to -20 °C under an inert atmosphere (N2 or Ar) A->B C Add SnCl4 solution dropwise over 10-15 minutes B->C D Stir the reaction mixture at -20 °C C->D E Monitor reaction progress by TLC D->E F Quench with saturated NaHCO3 solution E->F Upon completion G Extract with CH2Cl2 F->G H Dry organic phase (Na2SO4), filter, and concentrate in vacuo G->H I Purify by flash column chromatography (silica gel) H->I

Figure 1: General workflow for the SnCl₄-promoted synthesis of 2-alkoxy-2H-pyran-3(6H)-ones.

Detailed Protocol

Materials:

  • 2-Acetoxy-3,4-di-O-acetyl-D-xylal (1.0 equiv)

  • Anhydrous alcohol (e.g., benzyl alcohol, methanol) (1.2 equiv)

  • Tin(IV) chloride (SnCl₄) (1.5 equiv, as a 1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 2-acetoxy-3,4-di-O-acetyl-D-xylal (1.0 equiv) and the desired anhydrous alcohol (1.2 equiv) in anhydrous dichloromethane (approx. 0.1 M solution) under an inert atmosphere (N₂ or Ar), cool the mixture to -20 °C in a suitable cooling bath.

  • Slowly add a 1 M solution of tin(IV) chloride in dichloromethane (1.5 equiv) dropwise to the stirred solution over a period of 10-15 minutes.

  • Maintain the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the optically active 2-alkoxy-2H-pyran-3(6H)-one.

Proposed Reaction Mechanism

G cluster_0 Mechanism of SnCl4-Promoted Synthesis Glycal Starting Glycal (2-acetoxy-3,4-di-O-acetyl-D-xylal) Complex Lewis Acid-Base Complex Glycal->Complex Coordination SnCl4 SnCl4 SnCl4->Complex Oxocarbenium Allylic Oxocarbenium Ion (Key Intermediate) Complex->Oxocarbenium Elimination of AcO- Addition Nucleophilic Addition Oxocarbenium->Addition Alcohol R'OH (Nucleophile) Alcohol->Addition Product 2-Alkoxy-2H-pyran-3(6H)-one Addition->Product Proton Transfer

Figure 2: Proposed mechanism for the tin(IV) chloride-promoted synthesis.

The reaction is believed to proceed via a Ferrier-type rearrangement. The Lewis acid, SnCl₄, coordinates to the oxygen atoms of the acetyl groups, particularly the one at C3. This coordination facilitates the departure of the acetate group, leading to the formation of a resonance-stabilized allylic oxocarbenium ion. The alcohol nucleophile then attacks the anomeric carbon (C1), and a subsequent proton transfer yields the 2,3-unsaturated pyranone product. The stereoselectivity arises from the facial bias imposed by the substituents on the pyranoid ring during the nucleophilic attack.

Data Summary: Lewis Acid-Mediated Synthesis
EntryAlcohol (R'OH)Yield (%)Enantiomeric Excess (%)Reference
1Benzyl alcohol80>86[1]
2Methanol77>77[1]
3(R)-2-Octanol->99 (as a single diastereomer)[1]
4(S)-2-Octanol->99 (as a single diastereomer)[1]

II. Alternative Strategies: A Comparative Overview

While the Lewis acid-mediated approach from glycals is highly effective, other strategies have been developed for the asymmetric synthesis of dihydropyranones, primarily leveraging organocatalysis and chiral auxiliaries.

A. Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free reaction conditions and often high levels of stereocontrol. For the synthesis of chiral dihydropyranones, N-heterocyclic carbenes (NHCs) and cinchona alkaloids are prominent catalyst classes.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the annulation of various substrates to form dihydropyranones. For instance, NHC-catalyzed reactions of enals and other electrophiles can lead to the formation of complex dihydropyranone structures with high enantioselectivity.[5][6] The mechanism typically involves the formation of a chiral Breslow intermediate or a homoenolate equivalent, which then undergoes a cycloaddition reaction.

  • Cinchona Alkaloid Catalysis: Cinchona alkaloids and their derivatives are versatile organocatalysts that can act as Brønsted bases or hydrogen-bond donors to activate substrates and control the stereochemical outcome of a reaction.[7][8][9] They have been successfully employed in the enantioselective synthesis of various heterocyclic compounds, including dihydropyrans.[10]

B. Chiral Auxiliary-Mediated Synthesis
Comparative Analysis of Synthetic Strategies
FeatureLewis Acid-Mediated (from Glycal)OrganocatalyticChiral Auxiliary-Mediated
Source of Chirality Chiral pool (carbohydrate)Chiral catalystChiral auxiliary
Catalyst Loading Stoichiometric or catalytic Lewis acidTypically low (1-20 mol%)Stoichiometric
Reaction Conditions Often cryogenic temperaturesGenerally mild, room temperatureCan vary, often requires strong bases
Substrate Scope Dependent on glycal availabilityBroad, tunable by catalyst designBroad, requires attachment/removal of auxiliary
Key Advantage Direct use of natural chiralityHigh enantioselectivity, metal-freeHigh diastereoselectivity, predictable
Key Disadvantage Can require multi-step synthesis of the glycalCatalyst development can be complexAdditional steps for auxiliary attachment/removal

III. Applications in Synthesis

The optically active 2-alkoxy-2H-pyran-3(6H)-ones synthesized by these methods are valuable intermediates for the synthesis of natural products. For example, they have been employed as dienophiles in Diels-Alder cycloadditions to construct complex polycyclic systems with high diastereoselectivity.[1] The enone functionality within the pyranone ring is also amenable to a variety of transformations, including conjugate additions and reductions, further expanding their synthetic utility.

Conclusion

The one-step synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones is a significant achievement in asymmetric synthesis, providing access to valuable chiral building blocks for drug discovery and natural product synthesis. The Lewis acid-mediated rearrangement of glycals stands out as a highly efficient method that leverages the chirality of readily available carbohydrates. Concurrently, the development of organocatalytic and chiral auxiliary-based methods offers complementary strategies with their own distinct advantages. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the target molecule.

References

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. The Journal of Organic Chemistry, 66(24), 8130–8136. [Link]

  • Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458.
  • Tian, X., Cassani, C., & List, B. (2019). Cinchona alkaloid-catalyzed asymmetric alcoholysis of cyclic anhydrides.
  • Wikipedia. Ferrier rearrangement. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
  • Li, G., Wei, F., & Ma, J. (2012). Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues. Molecules, 17(12), 14649-14657.
  • Reddy, B. V. S., & Yadav, J. S. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. Beilstein Journal of Organic Chemistry, 10, 300-305.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dihydropyranones: Validating the "Rapid-Cat" Method.
  • Marcelli, T., & van der Haas, R. J. C. (2010).
  • Axelsson, A., Westerlund, M., Zacharias, S., & Johnson, E. (2021). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. European Journal of Organic Chemistry, 2021(24), 3460-3464.
  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(8), 3535.
  • Wang, Y., Li, P., & Liang, X. (2011). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions.
  • ResearchGate. Structure, biological activity, and synthesis of dihydropyranones.
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  • Deng, H., & Tian, S. (2004). Asymmetric organic catalysis with modified cinchona alkaloids. Accounts of chemical research, 37(8), 621-631.
  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions.
  • Evans, D. A. (2002). Chiral auxiliaries in asymmetric synthesis. In Comprehensive Asymmetric Catalysis (pp. 1-10). Springer, Berlin, Heidelberg.
  • Palomo, C., Oiarbide, M., & García, J. M. (2007). Synthetic applications of sulfur-based chiral auxiliaries in asymmetric syntheses. Current Organic Chemistry, 11(11), 939-971.
  • Pedro, J. R., & Blay, G. (2004). Polyalkoxy Nitrones as Chiral Building Blocks in Asymmetric Synthesis. Molecules, 9(3), 169-183.
  • López, S. N., & Castelli, M. V. (1998). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of medicinal chemistry, 41(22), 4347-4355.
  • La-Venia, A., Di-Gesú, C., & Silbestri, G. (2024). Electrochemical Ferrier Rearrangement of Glycals. Organic Letters, 26(43), 9328-9333.
  • Stanovnik, B., & Svete, J. (2004). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2004(5), 98-110.
  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52.

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Application Notes & Protocols: The Strategic Use of 2H-Pyran-3(6H)-one Derivatives in Asymmetric Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Preamble: A Modern Approach to Heterocyclic Scaffolds

The Diels-Alder reaction stands as a pillar of synthetic organic chemistry, prized for its ability to construct six-membered rings with exceptional stereochemical control in a single, atom-economical step.[1] Within this venerable class of reactions, the use of chiral dienophiles is a premier strategy for introducing asymmetry and building molecular complexity, a critical task in the synthesis of natural products and pharmaceutical agents.[2][3]

This guide focuses on a particularly advantageous class of dienophiles: optically active 2-alkoxy-2H-pyran-3(6H)-ones. Often derived from common carbohydrates like D-xylose, these compounds serve as powerful chiral building blocks.[4][5] Their inherent asymmetry, coupled with the reactivity of the enone system, provides a reliable and highly diastereoselective pathway to complex oxabicyclic adducts.

Herein, we provide a comprehensive examination of the mechanistic principles, field-proven experimental protocols, and comparative data for employing these pyranones in Diels-Alder cycloadditions. The content is structured to move from foundational theory to practical application, empowering researchers to leverage this methodology with confidence.

Mechanistic Framework: The Causality of Stereoselection

The success of any stereoselective reaction hinges on a clear understanding of the factors that govern its outcome. For 2-alkoxy-2H-pyran-3(6H)-ones, high diastereoselectivity is not a fortunate accident but a predictable consequence of the dienophile's specific structural and electronic features.

The Dienophile: An Activated and Asymmetric System

The core of the 2H-pyran-3(6H)-one is an α,β-unsaturated ketone (an enone). This functional group polarizes the C4=C5 double bond, rendering it electron-deficient and thus a highly suitable dienophile for normal-demand Diels-Alder reactions, which involve an electron-rich diene.[6]

The critical element for stereocontrol is the presence of an alkoxy substituent at the C-2 anomeric position. This group, projecting from the pyranone ring, creates a sterically biased environment. As a result, the incoming diene is directed to approach the opposite, less hindered face of the dienophile, leading to a single major diastereomer.[4][7]

Stereocontrol cluster_dienophile 2-Alkoxy-2H-pyran-3(6H)-one cluster_diene Incoming Diene dienophile Structure of Dienophile approach_A Approach from Less Hindered Face (Favored) approach_B Approach from More Hindered Face (Disfavored) diene e.g., Butadiene diene->approach_A diene->approach_B major_product Major Diastereomer approach_A->major_product Leads to minor_product Minor Diastereomer approach_B->minor_product Leads to

Caption: Diastereofacial selectivity in the Diels-Alder reaction.

The Role of Lewis Acids: Enhancing Reactivity and Selectivity

While these cycloadditions can proceed under thermal conditions, the use of a Lewis acid catalyst dramatically improves both the reaction rate and the degree of stereoselectivity.[4][8] Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), function by coordinating to the carbonyl oxygen of the enone.[9][10]

This coordination has two profound effects:

  • LUMO Energy Reduction : It powerfully withdraws electron density from the enone system, which significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction, often allowing it to proceed at much lower temperatures.[6]

  • Conformational Rigidity : The Lewis acid complexation can lock the dienophile into a more rigid conformation, amplifying the steric difference between its two faces and thereby enhancing the diastereofacial selectivity.[11]

Recent quantum chemical studies have also suggested that Lewis acids accelerate Diels-Alder reactions by reducing the Pauli repulsion between the π-electron systems of the reactants, challenging the traditional view that the effect is solely based on enhancing donor-acceptor interactions.[10]

Lewis_Acid_Catalysis Mechanism of Lewis Acid (LA) Activation dienophile This compound C=O C=C activated_complex Activated Complex LA---O=C Lowered LUMO dienophile:O->activated_complex Coordination LA Lewis Acid (e.g., SnCl₄) LA->activated_complex outcome Faster Reaction Rate + Higher Diastereoselectivity activated_complex->outcome Results in

Caption: Lewis acid coordination enhances dienophile reactivity.

Experimental Guides and Protocols

The following protocols are derived from established, peer-reviewed procedures and are designed to be self-validating.[4][5][7] They provide a clear workflow from the synthesis of the chiral dienophile to its application in both thermal and Lewis acid-catalyzed cycloadditions.

Workflow cluster_cycloaddition Diels-Alder Cycloaddition start Starting Material (e.g., D-Xylose Derivative) protocol1 Protocol 1: Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-one start->protocol1 dienophile Chiral Dienophile Product protocol1->dienophile protocol2 Protocol 2: Thermal Conditions dienophile->protocol2 protocol3 Protocol 3: Lewis Acid Catalysis dienophile->protocol3 adduct Cycloadduct Product protocol2->adduct Moderate Yield Good Selectivity protocol3->adduct High Yield Excellent Selectivity analysis Purification & Characterization (Chromatography, NMR, Optical Rotation) adduct->analysis end Final Validated Structure analysis->end

Caption: Overall experimental workflow.

Protocol 1: Synthesis of Optically Active 2-Benzyloxy-2H-pyran-3(6H)-one

This procedure describes the one-step synthesis of the chiral dienophile from a readily available carbohydrate precursor.[4][5]

  • Materials : 2-Acetoxy-3,4-di-O-acetyl-D-xylal, Benzyl alcohol, Tin(IV) chloride (SnCl₄), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure :

    • Dissolve 2-acetoxy-3,4-di-O-acetyl-D-xylal (1.0 equiv) and benzyl alcohol (1.2 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add SnCl₄ (1.2 equiv) dropwise via syringe. The solution will typically turn dark.

    • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.

    • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the title compound as a colorless oil.

  • Self-Validation : The product should be characterized by ¹H and ¹³C NMR spectroscopy and its optical rotation measured to confirm enantiomeric excess, which is expected to be high (>86%).[4][7]

Protocol 2: Thermal Diels-Alder Cycloaddition

This protocol outlines the reaction under straightforward thermal conditions, which provides good diastereofacial selectivity.[5]

  • Materials : 2-Alkoxy-2H-pyran-3(6H)-one (1.0 equiv), 2,3-Dimethylbutadiene (5.0 equiv), Toluene (anhydrous), Sealed tube or pressure vessel.

  • Procedure :

    • In a thick-walled pressure tube equipped with a magnetic stir bar, dissolve the 2-alkoxy-2H-pyran-3(6H)-one in anhydrous toluene.

    • Add the 2,3-dimethylbutadiene.

    • Securely seal the tube and place it in an oil bath preheated to 110 °C.

    • Stir the reaction for 24-48 hours. Monitor by TLC or GC-MS if possible.

    • After cooling to room temperature, carefully unseal the tube.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

    • Purify the resulting residue by flash column chromatography to isolate the major and minor cycloadducts.

  • Expected Outcome : Moderate yields (approx. 50%) with good diastereofacial selectivity (>80% de) are typical for this method.[4]

Protocol 3: Lewis Acid-Catalyzed Diels-Alder Cycloaddition (Optimized)

This optimized procedure leverages Lewis acid catalysis to achieve superior yields and selectivities at low temperatures.[7][8]

  • Materials : 2-Alkoxy-2H-pyran-3(6H)-one (1.0 equiv), Butadiene (condensed) or 2,3-Dimethylbutadiene (2.0 equiv), Tin(IV) chloride (SnCl₄, 1.0 M in DCM), Dichloromethane (DCM, anhydrous).

  • Procedure :

    • Under an inert atmosphere, dissolve the 2-alkoxy-2H-pyran-3(6H)-one in anhydrous DCM in a flame-dried flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the diene (e.g., 2,3-dimethylbutadiene). If using butadiene gas, it should be condensed into the reaction vessel at -78 °C.

    • Slowly add the SnCl₄ solution (0.5-1.0 equiv) dropwise.

    • Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract with DCM (3x), combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

  • Expected Outcome : This method should provide significantly higher yields (~80%) and excellent diastereoselectivities (>94% de).[4][7]

Data Summary: A Comparative Analysis

The advantages of Lewis acid catalysis are clearly demonstrated when comparing quantitative outcomes. The data below, synthesized from published results, highlights the improvements in both efficiency and selectivity.[4][5][7][8]

DieneDienophileConditionsCatalystYield (%)Diastereomeric Excess (de, %)Reference
2,3-Dimethylbutadiene2-Benzyloxy-2H-pyran-3(6H)-one110 °C, 48hNone (Thermal)~50%>80%[4][5]
2,3-Dimethylbutadiene2-Benzyloxy-2H-pyran-3(6H)-one-78 °C, 3hSnCl₄~80%>94%[4][7]
Butadiene2-Benzyloxy-2H-pyran-3(6H)-one110 °C, 48hNone (Thermal)~50%>80%[4][5]
Butadiene2-Benzyloxy-2H-pyran-3(6H)-one-78 °C, 3hSnCl₄~80%>94%[4][7]

Concluding Remarks and Future Directions

The use of carbohydrate-derived 2-alkoxy-2H-pyran-3(6H)-ones as dienophiles in Diels-Alder reactions represents a robust and highly effective strategy for asymmetric synthesis. The protocols detailed here demonstrate a clear advantage for Lewis acid-catalyzed pathways, which deliver superior yields and selectivities under mild conditions. The resulting oxabicyclic products are versatile intermediates, primed for further elaboration into complex molecules of interest to the pharmaceutical and natural product sectors.[12] Future work in this area may explore the use of a broader range of Lewis acids, the development of enantioselective catalytic systems, and the application of these dienophiles with more exotic dienes, such as the highly reactive Danishefsky's diene.[13]

References

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. PubMed. Available at: [Link]

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles in Diels−Alder Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles in Diels−Alder Cycloadditions. Figshare. Available at: [Link]

  • University of Liverpool Repository. (n.d.). Enantioselective diels-alder reactions of 2h-pyrans. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Diels-Alder reaction of pyran-2(H)-ones. Available at: [Link]

  • Knol, J., Jansen, J. F. G. A., Bolhuis, F. V., & Feringa, B. (1991). Asymmetric Diels Alder reactions and Michael type additions with 6(R)-3'(R)-Pantolactone-substituted-2H-Pyran-3(6H)-one. University of Groningen Research Portal. Available at: [Link]

  • HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Available at: [Link]

  • ResearchGate. (n.d.). Selected natural products synthesized through pyrone Diels–Alder reactions. Available at: [Link]

  • Kumar, A., & Kumar, V. (2021). Recent applications of hetero Diels-Alder reaction in total synthesis of natural products. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. Available at: [Link]

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  • Organic Chemistry. (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Available at: [Link]

  • Söllösy, Á., et al. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters. Available at: [Link]

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The Chiron Approach: Protocols for the Stereoselective Synthesis of Monosaccharides from 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

Monosaccharides and their derivatives are fundamental to numerous biological processes and form the structural core of many therapeutic agents. The de novo synthesis of these complex molecules in an enantiomerically pure form is a significant challenge in medicinal chemistry. This application note details robust protocols for the synthesis of novel monosaccharides using 2H-pyran-3(6H)-one as a versatile chiral building block, or "chiron." We provide step-by-step methodologies for key transformations, including diastereoselective reductions and epoxidations, that allow for precise control over the stereochemistry of the resulting carbohydrate scaffolds. The causality behind experimental choices is explained to empower researchers to adapt these methods for the synthesis of diverse and complex carbohydrate targets.

Introduction: The Power of Pyranones in Carbohydrate Synthesis

The pyranose ring is the most common cyclic form of hexose sugars, making it a primary target for synthetic chemists. This compound and its derivatives are powerful synthons in this field because their rigid, cyclic structure and embedded functionalities—a ketone and an α,β-unsaturated system—provide a scaffold for introducing new stereocenters with a high degree of control.[1] These compounds serve as reactive substrates for constructing monosaccharides through reactions like cycloadducts and Michael adducts.[1][2]

The "chiron approach" leverages readily available, optically active starting materials to build complex molecules. Optically active 2-alkoxy-2H-pyran-3(6H)-ones, for example, can be synthesized in a single step from D-xylose, demonstrating the direct link between the natural carbohydrate pool and these versatile intermediates.[3] This guide will focus on the fundamental transformations that convert the pyranone core into highly functionalized monosaccharide precursors.

General Experimental Workflow

The synthesis of monosaccharides from a pyranone precursor typically follows a multi-step sequence designed to install hydroxyl groups with specific stereochemistry. The general workflow involves the initial stereoselective modification of the existing functional groups, followed by purification and characterization at each step to ensure the desired stereoisomer is carried forward.

G cluster_0 Upstream Synthesis cluster_1 Core Transformations cluster_2 Downstream Processing A This compound (Starting Material) B Diastereoselective Reduction (C3-OH Installation) A->B Hydride Reagent (e.g., NaBH4, L-Selectride) C Stereoselective Epoxidation or Dihydroxylation (C4-OH, C5-OH Installation) B->C Oxidizing Agent (e.g., m-CPBA, OsO4) D Work-up & Crude Purification C->D Reaction Quenching & Extraction E Chromatographic Purification (e.g., FCC) D->E F Characterization (NMR, MS, [α]D) E->F G Functionalized Monosaccharide Precursor F->G Purity & Structure Confirmed G cluster_0 Substrate-Reagent Interaction cluster_1 Transition State & Product A Allylic Alcohol (Pyranol derivative) B m-CPBA A->B H-Bonding Coordination C "Butterfly" Transition State (Syn-facial attack) B->C D Syn-Epoxide Product (High Diastereoselectivity) C->D

Sources

The Strategic Application of 2H-Pyran-3(6H)-one Scaffolds in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2H-Pyran-3(6H)-one as a Powerhouse in Stereoselective Synthesis

In the intricate field of natural product synthesis, the pursuit of efficiency and stereocontrol is paramount. Among the arsenal of chiral building blocks available to the modern synthetic chemist, this compound and its derivatives have emerged as exceptionally versatile and powerful synthons.[1] Their inherent structural features, including a reactive α,β-unsaturated ketone system, a hemiacetal or related moiety at the C-6 position, and the potential for multiple stereocenters, provide a rich platform for the construction of complex molecular architectures.[1][2] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of these pyranone scaffolds, delving into their synthesis, key transformations, and proven utility in the total synthesis of biologically active natural products. We will explore the causality behind experimental choices and provide validated protocols to empower the seamless integration of this chemistry into your synthetic programs.

I. Accessing the Chiral Core: Synthetic Routes to Optically Active 2H-Pyran-3(6H)-ones

The utility of any chiral building block is fundamentally tied to its accessibility in an enantiomerically pure form. Fortunately, robust and scalable methods have been developed for the synthesis of optically active 2H-pyran-3(6H)-ones, primarily leveraging the abundant chiral pool of carbohydrates or the elegant Achmatowicz rearrangement.

A. Synthesis from Carbohydrate Precursors: A Gateway from the Chiral Pool

A highly effective strategy for obtaining optically active 2-alkoxy-2H-pyran-3(6H)-ones involves a tin(IV) chloride-promoted glycosylation and rearrangement of glycals derived from common sugars like D-xylose.[3][4] This approach directly translates the stereochemical information from the carbohydrate starting material to the pyranone product.

Conceptual Workflow: From D-Xylose to a Chiral Pyranone

D_Xylose D-Xylose Glycal 2-Acetoxy-3,4-di-O-acetyl-D-xylal D_Xylose->Glycal Multi-step transformation Pyranone Optically Active 2-Alkoxy-2H-pyran-3(6H)-one Glycal->Pyranone SnCl4-promoted glycosylation & rearrangement

Caption: Synthesis of chiral pyranones from D-xylose.

This transformation provides a reliable entry point to enantiomerically enriched pyranones, which can then be employed in a variety of stereoselective reactions.[3] The absolute configuration of the newly formed stereocenter at C-2 can be rigorously determined through chemical correlation to known alkyl pentopyranosides.[4]

B. The Achmatowicz Rearrangement: A Green and Efficient Alternative

The Achmatowicz rearrangement offers a powerful and often more sustainable method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from readily available furfuryl alcohols, which can be derived from biomass.[1][5] This oxidative ring expansion proceeds with high efficiency and can be performed using environmentally benign oxidants such as hydrogen peroxide.[1]

II. Key Synthetic Transformations and Applications

The strategic value of 2H-pyran-3(6H)-ones lies in their predictable reactivity across a range of powerful chemical transformations. The electron-deficient double bond, coupled with the influence of substituents at C-2 and C-6, dictates the regio- and stereochemical outcome of these reactions.[2]

A. Diels-Alder Cycloadditions: Constructing Polycyclic Systems with Precision

Optically active 2-alkoxy-2H-pyran-3(6H)-ones have proven to be excellent dienophiles in Diels-Alder reactions, enabling the diastereoselective construction of complex oxabicyclic systems.[3][4][6] The facial selectivity of the cycloaddition is governed by the stereochemistry at the C-2 position, with the diene typically approaching from the less sterically hindered face of the pyranone.[3][4]

Lewis acid catalysis is often employed to enhance both the rate and the diastereoselectivity of these cycloadditions.[4]

Table 1: Comparison of Thermal vs. Lewis Acid-Catalyzed Diels-Alder Reactions

DienophileDieneConditionsYield (%)Diastereomeric Excess (%)Reference
2-Alkoxy-2H-pyran-3(6H)-one2,3-DimethylbutadieneThermal~50>80[4]
2-Alkoxy-2H-pyran-3(6H)-one2,3-DimethylbutadieneLewis Acid (SnCl₄)~80>94[4]
2-Alkoxy-2H-pyran-3(6H)-oneButadieneThermal~50>80[3]
2-Alkoxy-2H-pyran-3(6H)-oneButadieneLewis Acid (SnCl₄)~80>94[3]
B. Michael Additions: Functionalization of the α,β-Unsaturated System

The enone functionality within the this compound scaffold is highly susceptible to conjugate addition (Michael addition) by a variety of nucleophiles.[2] This reaction provides a straightforward method for introducing diverse substituents at the C-4 position, further expanding the molecular complexity and providing access to a wide range of derivatives, including those with demonstrated antimicrobial properties.[7] The stereochemical outcome of the Michael addition is often directed by the existing stereocenters within the pyranone ring.[2]

C. Generation of Oxidopyrylium Ylides for [5+2] Cycloadditions

Derivatives such as 6-acetoxypyran-3(6H)-ones can serve as precursors to 3-oxidopyrylium ylides.[2] These reactive intermediates can then participate in [5+2] cycloaddition reactions with various dipolarophiles, leading to the formation of seven-membered ring systems, which are core structures in a number of complex natural products.[2]

Reaction Manifold of this compound

Pyranone This compound Scaffold DielsAlder Diels-Alder Reaction [4+2] Cycloaddition Pyranone->DielsAlder Diene Michael Michael Addition Conjugate Addition Pyranone->Michael Nucleophile Ylide Oxidopyrylium Ylide [5+2] Cycloaddition Pyranone->Ylide Precursor formation Polycycles Oxabicyclic Products DielsAlder->Polycycles Functionalized C-4 Functionalized Pyranones Michael->Functionalized SevenMembered Oxabicyclo[3.2.1]octanes Ylide->SevenMembered

Caption: Key synthetic transformations of this compound.

III. Application in Natural Product Synthesis: A Case Study Approach

The true measure of a synthetic methodology is its successful application in the total synthesis of complex natural products. The pyranone-based strategies discussed above have been instrumental in the synthesis of a variety of biologically active molecules, including monosaccharides, disaccharides, and complex macrolides.[2][8] For instance, a Prins cyclization strategy, which can be conceptually linked to the reactivity of pyranone-like precursors, was pivotal in the synthesis of the potent cytotoxic macrolide, neopeltolide.[8] The ability to forge the core tetrahydropyranone ring with precise stereocontrol was a critical step in this synthesis.[8]

IV. Detailed Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

The following protocol is a representative example of a highly diastereoselective Diels-Alder reaction using a chiral 2-alkoxy-2H-pyran-3(6H)-one.

Objective: To synthesize a chiral oxabicyclic adduct via a Lewis acid-catalyzed Diels-Alder cycloaddition.

Materials:

  • Optically active 2-methoxy-2H-pyran-3(6H)-one (1.0 eq)

  • 2,3-Dimethylbutadiene (3.0 eq)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the 2-methoxy-2H-pyran-3(6H)-one (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Diene: Add 2,3-dimethylbutadiene (3.0 eq) to the cooled solution via syringe.

  • Addition of Lewis Acid: Slowly add the SnCl₄ solution (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cycloadduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by NMR analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like SnCl₄ are extremely moisture-sensitive. Rigorous exclusion of water is critical to prevent decomposition of the catalyst and ensure high reactivity.

  • Low Temperature (-78 °C): The low reaction temperature is crucial for maximizing the diastereoselectivity of the cycloaddition by favoring the more ordered transition state.

  • Slow Addition of Lewis Acid: This prevents localized heating and potential side reactions, maintaining control over the reaction.

  • Quenching with NaHCO₃: The basic quench neutralizes the Lewis acid, stopping the reaction and preventing product degradation during workup.

V. Conclusion and Future Outlook

This compound and its derivatives have firmly established themselves as indispensable chiral building blocks in the synthesis of natural products. Their accessibility from the chiral pool, coupled with their predictable reactivity in powerful C-C and C-O bond-forming reactions, provides a robust platform for the efficient and stereocontrolled construction of complex molecular targets. As the demand for novel, biologically active compounds continues to grow, the strategic application of these versatile pyranone scaffolds is poised to play an even more prominent role in the future of drug discovery and development. The continued exploration of new catalytic methods to further enhance the enantioselectivity and expand the reaction scope of these synthons will undoubtedly unlock new avenues for the synthesis of the next generation of complex natural products.

References

  • ResearchGate. (n.d.). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. Retrieved from [Link]

  • PubMed. (1996). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. Retrieved from [Link]

  • PubMed. (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles in Diels−Alder Cycloadditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Diels-Alder reaction of pyran-2(H)-ones. Retrieved from [Link]

  • ResearchGate. (2025). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder Reactions of 2H-Pyrans. Retrieved from [Link]

  • ResearchGate. (n.d.). Description of 2H-pyran synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry. Retrieved from [Link]

  • Dialnet. (2014). 6-hydroxy-2h-pyran-3 (6h)-one derivatives as versatile reagents in organocatalytic and enantioselective reactions. Retrieved from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

  • ResearchGate. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • Semantic Scholar. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Retrieved from [Link]

Sources

Enzymatic Synthesis of Chiral 2H-Pyran-3(6H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imperative for enantiomerically pure compounds in the pharmaceutical industry is unequivocal. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that afford high stereochemical control.[1][2][3] Chiral 2H-pyran-3(6H)-one derivatives represent a privileged scaffold, forming the core of numerous natural products and medicinally significant molecules.[4][5][6] Their synthesis in an optically pure form is therefore a topic of considerable interest. This guide delineates robust enzymatic methodologies for accessing these valuable chiral building blocks, offering a practical and green alternative to traditional chemical synthesis.

Biocatalysis, leveraging the inherent selectivity of enzymes, provides an elegant solution to the challenges of asymmetric synthesis.[1] Enzymes such as ketoreductases (KREDs) and lipases operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of complex chiral molecules.[7][8][9] This document provides detailed protocols for two key enzymatic strategies: the asymmetric reduction of a prochiral precursor using a ketoreductase and the kinetic resolution of a racemic pyranol using a lipase.

Part 1: Asymmetric Synthesis via Ketoreductase-Catalyzed Reduction

The asymmetric reduction of a prochiral ketone is a powerful strategy for the direct synthesis of a chiral alcohol with high enantiomeric excess (ee). Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are particularly well-suited for this transformation.[7][9][10][11] The protocol described herein is adapted from established procedures for the reduction of similar cyclic ketones and serves as a comprehensive guide for the synthesis of a chiral 2H-pyran-3(6H)-ol.[12]

Causality of Experimental Choices

The selection of a ketoreductase is paramount and is often guided by screening commercially available enzyme panels against the target substrate. The use of a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is a cornerstone of this methodology.[12] This in situ regeneration of the expensive NADPH cofactor is economically and practically essential for preparative-scale synthesis. The choice of buffer, pH, and temperature are all critical parameters that are optimized to ensure maximal enzyme activity and stability.

Experimental Workflow: Asymmetric Reduction

Asymmetric_Reduction_Workflow sub Prochiral this compound Derivative kred Ketoreductase (KRED) sub->kred Substrate nadp NADP+ kred->nadp product Chiral 2H-Pyran-3(6H)-ol kred->product Reduction nadph NADPH nadph->kred Cofactor gdh Glucose Dehydrogenase (GDH) nadp->gdh gdh->nadph Cofactor Regeneration gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh analysis Purification & Chiral Analysis (HPLC/NMR) product->analysis

Caption: Workflow for KRED-catalyzed asymmetric reduction with cofactor regeneration.

Detailed Protocol: Asymmetric Reduction of a Prochiral this compound Derivative

Materials:

  • Prochiral this compound derivative

  • Ketoreductase (e.g., from a commercial screening kit)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the prochiral this compound derivative (1.0 mmol) in potassium phosphate buffer (20 mL).

  • Reagent Addition: To the stirred solution, add D-glucose (1.5 mmol), NADP+ (0.01 mmol), Glucose Dehydrogenase (10 U), and the selected Ketoreductase (10 mg).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral 2H-pyran-3(6H)-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or NMR spectroscopy (see Part 3).

Self-Validation: The protocol's success is validated by the high enantiomeric excess of the product, which is a direct measure of the enzyme's stereoselectivity. A successful reaction will yield a product with >95% ee.

Quantitative Data Summary: Asymmetric Reduction
ParameterExpected Value
Conversion>95%
Enantiomeric Excess (ee)>95%
Isolated Yield80-90%

Part 2: Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture.[13] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase.[13][14] Lipases are robust and versatile enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents.[15][16][17][18][19][20][21] The protocol below details the kinetic resolution of a racemic 2H-pyran-3(6H)-ol.

Causality of Experimental Choices

The choice of lipase is critical for achieving high enantioselectivity. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are frequently used due to their broad substrate scope and high enantioselectivity.[15][17][19][20][21] The acyl donor, such as vinyl acetate, is chosen because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, thus driving the reaction forward. The use of a non-polar organic solvent like methyl tert-butyl ether (MTBE) is common as it generally enhances lipase activity and stability.

Experimental Workflow: Kinetic Resolution

Kinetic_Resolution_Workflow racemate Racemic 2H-Pyran-3(6H)-ol (R- and S-enantiomers) lipase Lipase (e.g., CALB) racemate->lipase fast_reacting Fast-Reacting Enantiomer (e.g., R) lipase->fast_reacting Faster Acylation slow_reacting Slow-Reacting Enantiomer (e.g., S) lipase->slow_reacting Slower Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase ester_product Esterified Product (e.g., R-acetate) fast_reacting->ester_product unreacted_alcohol Unreacted Alcohol (e.g., S-ol) slow_reacting->unreacted_alcohol separation Separation & Chiral Analysis ester_product->separation unreacted_alcohol->separation

Sources

Application Notes & Protocols: 2H-Pyran-3(6H)-one as a Versatile Precursor for Disaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Carbohydrate Synthesis

Disaccharides and oligosaccharides are fundamental to a vast array of biological processes, playing critical roles in cell recognition, immune response, and pathogenesis. Their synthesis, however, has traditionally been a formidable challenge for chemists, often requiring intricate protecting group manipulations and facing difficulties in controlling stereoselectivity at the glycosidic linkage. This guide details a powerful and elegant strategy that circumvents many of these classical challenges: the de novo synthesis of disaccharides using 2H-pyran-3(6H)-one as a key building block.

This approach, centered around the celebrated Achmatowicz rearrangement, allows for the construction of complex carbohydrate architectures from simple, achiral furan precursors. The resulting pyranone core is a highly versatile intermediate that can be stereoselectively glycosylated, offering a streamlined and flexible route to a diverse range of disaccharides. This methodology is of particular interest to researchers in drug discovery and development, where the ability to generate novel carbohydrate structures and their analogs is paramount for probing biological systems and developing new therapeutics.

The Core Strategy: From Furan to Disaccharide

The synthesis of disaccharides from this compound is a multi-stage process that leverages several powerful organic transformations. The overall workflow can be conceptualized as a convergent synthesis, where a pyranone "donor" is prepared and subsequently coupled with a suitable monosaccharide "acceptor."

The Achmatowicz Rearrangement: Forging the Pyranone Core

The cornerstone of this synthetic strategy is the Achmatowicz rearrangement, a robust and reliable method for converting furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[1][2] This oxidative ring expansion provides a rapid entry into the pyranose scaffold from readily available starting materials. The reaction proceeds by oxidation of a furfuryl alcohol, typically with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) in a buffered aqueous solution, to form a hemiacetal which is the 6-hydroxy-2H-pyran-3(6H)-one.[1]

The stereochemistry of the furfuryl alcohol dictates the stereochemistry of the resulting pyranone, allowing for the synthesis of both D- and L-series sugars. This is a key advantage of the de novo approach, as it provides access to unnatural carbohydrate isomers that are often difficult to obtain from the chiral pool.

Diagram 1: The Achmatowicz Rearrangement

Achmatowicz_Rearrangement cluster_start Furan Precursor cluster_product Pyranone Core Furfuryl_Alcohol Furfuryl Alcohol Pyranone 6-Hydroxy-2H-pyran-3(6H)-one Furfuryl_Alcohol->Pyranone Achmatowicz Rearrangement (e.g., m-CPBA or NBS)

Caption: Oxidative ring expansion of a furfuryl alcohol to a this compound.

Palladium-Catalyzed Glycosylation: The Key Coupling Step

With the pyranone core in hand, the next critical step is the formation of the glycosidic bond. Traditional glycosylation methods often rely on harsh Lewis acids and can suffer from poor stereocontrol. A significant advancement in this area is the palladium-catalyzed glycosylation developed by O'Doherty and others, which offers a mild, stereospecific, and highly efficient means of coupling pyranone donors with a wide range of alcohol acceptors, including complex monosaccharides.[3][4][5]

In this reaction, the anomeric hydroxyl group of the 6-hydroxy-2H-pyran-3(6H)-one is first converted into a suitable leaving group, typically a carbonate. This activated pyranone donor then reacts with the monosaccharide acceptor in the presence of a palladium(0) catalyst. The reaction proceeds with complete retention of configuration at the anomeric center, providing excellent stereocontrol over the newly formed glycosidic linkage.[3]

Diagram 2: Palladium-Catalyzed Glycosylation Workflow

Glycosylation_Workflow Pyranone_Core This compound Precursor Activation Activation of Anomeric Center (e.g., Carbonate Formation) Pyranone_Core->Activation Monosaccharide_Acceptor Monosaccharide Acceptor Coupling Pd(0)-Catalyzed Glycosylation Monosaccharide_Acceptor->Coupling Activation->Coupling Disaccharide_Product Protected Disaccharide Coupling->Disaccharide_Product

Caption: General workflow for disaccharide synthesis via palladium-catalyzed glycosylation.

Post-Glycosylation Modifications: Unveiling the Final Disaccharide

The product of the palladium-catalyzed glycosylation is a disaccharide in which one of the sugar units is a this compound derivative. To obtain a more conventional disaccharide structure, further chemical modifications are necessary. A key transformation at this stage is the reduction of the enone functionality within the pyranone ring.

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is particularly well-suited for this purpose.[1][6][7] This method selectively reduces the ketone at the 3-position to an allylic alcohol without affecting the double bond or other sensitive functional groups.[1][7] Subsequent functionalization, such as dihydroxylation of the double bond, can then be carried out to furnish the final, fully elaborated disaccharide.

Detailed Protocols: A Representative Synthesis

The following protocols provide a detailed, step-by-step guide for the synthesis of a disaccharide, using the principles outlined above. The synthesis of a digitoxose-containing disaccharide, a key component of the cardiac glycoside Digitoxin, serves as a practical example.[4][8]

Protocol 1: Synthesis of the Pyranone Donor via Achmatowicz Rearrangement

This protocol describes the synthesis of a 6-tert-butoxycarboxy-2H-pyran-3(6H)-one, a suitable donor for palladium-catalyzed glycosylation.

Materials:

  • Furfuryl alcohol

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Oxidative Rearrangement:

    • Dissolve furfuryl alcohol (1.0 eq) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-hydroxy-2H-pyran-3(6H)-one.

  • Protection of the Anomeric Hydroxyl Group:

    • Dissolve the crude 6-hydroxy-2H-pyran-3(6H)-one in dichloromethane.

    • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-tert-butoxycarboxy-2H-pyran-3(6H)-one donor.

Step Reactants Key Reagents Typical Yield
1Furfuryl alcoholNBS, NaHCO₃85-95% (crude)
26-Hydroxy-2H-pyran-3(6H)-oneBoc₂O, DMAP80-90% (after purification)
Protocol 2: Palladium-Catalyzed Glycosylation

This protocol details the coupling of the pyranone donor with a suitably protected monosaccharide acceptor.

Materials:

  • 6-tert-Butoxycarboxy-2H-pyran-3(6H)-one donor (from Protocol 1)

  • Protected monosaccharide acceptor (e.g., a protected glucose derivative with a free hydroxyl group)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the pyranone donor (1.0 eq) and the monosaccharide acceptor (1.2 eq) in the anhydrous solvent.

    • In a separate flask, prepare the palladium(0) catalyst by dissolving Pd₂(dba)₃ (0.05 eq) and PPh₃ (0.2 eq) in the same anhydrous solvent.

    • Stir the catalyst solution at room temperature for 15 minutes until a color change is observed (typically to a yellow or orange solution).

  • Glycosylation Reaction:

    • Add the catalyst solution to the solution of the donor and acceptor via cannula or syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected disaccharide.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / PPh₃Forms the active Pd(0) species for the catalytic cycle.
Solvent Anhydrous THF or 1,4-dioxaneAprotic and non-coordinating to prevent interference with the catalyst.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) catalyst.
Temperature 60-80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Stereocontrol Retention of configurationA key feature of the palladium-catalyzed reaction.[3]
Protocol 3: Post-Glycosylation Modification (Luche Reduction)

This protocol describes the selective reduction of the enone in the pyranone ring of the disaccharide.

Materials:

  • Protected disaccharide (from Protocol 2)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve the protected disaccharide (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in a 4:1 mixture of DCM and MeOH.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the allylic alcohol.

Conclusion and Future Perspectives

The use of this compound as a precursor for disaccharide synthesis represents a significant advancement in carbohydrate chemistry. This de novo approach, powered by the Achmatowicz rearrangement and palladium-catalyzed glycosylation, provides a highly flexible and stereocontrolled route to a wide variety of disaccharide structures. The ability to access both natural and unnatural carbohydrate isomers from simple starting materials opens up new avenues for research in glycobiology and medicinal chemistry. Further development of this methodology, including the exploration of new catalysts and the expansion of the substrate scope, will undoubtedly continue to enrich the synthetic chemist's toolbox for the construction of complex oligosaccharides.

References

  • Babu, R. S., & O'Doherty, G. A. (2003). A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides. Journal of the American Chemical Society, 125(41), 12406–12407. [Link]

  • O'Doherty, G. A., & Li, X. (2006). A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation. Organic Letters, 8(19), 4339–4342. [Link]

  • Kim, S., Oiler, J., Xing, Y., & O'Doherty, G. A. (2022). De novo asymmetric Achmatowicz approach to oligosaccharide natural products. Chemical Communications, 58(93), 12913-12926. [Link]

  • A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium catalyzed glycosylation. (2006). PubMed. [Link]

  • Luche Reduction. (n.d.). Grokipedia. [Link]

  • Kim, H., Men, H., & Lee, C. (2004). Stereoselective palladium-catalyzed O-glycosylation using glycals. Journal of the American Chemical Society, 126(5), 1336–1337. [Link]

  • Ma, Y., Li, Z., & Yu, B. (2011). Assembly of digitoxin by gold(I)-catalyzed glycosidation of glycosyl o-alkynylbenzoates. The Journal of organic chemistry, 76(21), 9069–9073. [Link]

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. (2015). National Institutes of Health (NIH). [Link]

  • Dai, Y., Tian, B., Chen, H., & Zhang, Q. (2019). Convergent Palladium-Catalyzed Stereospecific Arginine Glycosylation Using Glycals. Organic Letters, 23(11), 4369-4373. [Link]

  • Achmatowicz reaction. (n.d.). Wikipedia. [Link]

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Application Notes and Protocols for the Reduction of 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tetrahydropyran-3-ols

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including pyranose sugars. Specifically, tetrahydropyran-3-ols, the products derived from the reduction of 2H-pyran-3(6H)-one, are valuable chiral building blocks. The stereochemical configuration of the hydroxyl group at the C-3 position is often critical for biological activity, making the development of reliable and stereocontrolled reduction methodologies a key focus in synthetic chemistry.

This compound is an α,β-unsaturated ketone (enone), offering multiple pathways for reduction. The choice of reducing agent and reaction conditions dictates the outcome, leading to either selective 1,2-reduction of the carbonyl to an allylic alcohol, 1,4-conjugate addition to saturate the double bond, or complete reduction to the saturated tetrahydropyran-3-ol. This guide provides a detailed exploration of the primary methodologies for this transformation, explaining the chemical principles behind each choice and offering detailed, field-tested protocols.

Understanding the Reaction: Mechanistic Considerations and Strategic Choices

The reduction of an α,β-unsaturated ketone like this compound presents a classic chemoselectivity challenge. A nucleophilic hydride reagent can attack either the electrophilic carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-addition).

  • Sodium Borohydride (NaBH₄): A mild and versatile reducing agent, NaBH₄ in a protic solvent like methanol or ethanol typically favors 1,2-reduction of enones, but mixtures of 1,2- and 1,4-addition products are common.[1][2] The outcome is highly dependent on solvent and temperature. For complete saturation to the tetrahydropyran-3-ol, conditions are chosen to first favor 1,4-addition, generating the saturated ketone intermediate, which is then rapidly reduced.

  • Luche Reduction (NaBH₄/CeCl₃): This is the premier method for the selective 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[3][4] The cerium(III) chloride, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness".[5][6] This directs the attack of the borohydride, which is also rendered "harder" by the methanolic solvent, to the carbonyl carbon, suppressing conjugate addition.[4][6] This method is ideal if the allylic alcohol is the desired product, but not for obtaining the fully saturated tetrahydropyran-3-ol in one step.

  • Catalytic Hydrogenation: This method is highly effective for the complete reduction of both the alkene and the ketone functionalities.[7] Using catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂), molecular hydrogen (H₂) is added across both π-systems.[8] This is often the cleanest and most efficient method for producing the saturated alcohol, tetrahydropyran-3-ol, directly. It avoids the use of hydride reagents and simplifies workup, as the catalyst is simply filtered off.[9]

Comparative Overview of Reduction Protocols

Method Primary Product Key Reagents Typical Conditions Advantages Disadvantages
Standard NaBH₄ Reduction Mixture, favors Saturated Alcohol with longer reaction timesNaBH₄, Methanol0 °C to Room TempOperationally simple, inexpensiveCan lead to product mixtures, variable selectivity[1]
Luche Reduction Allylic AlcoholNaBH₄, CeCl₃·7H₂O, Methanol0 °C to Room TempHigh 1,2-selectivity, fast reaction times (3-5 min)[6]Does not yield the saturated alcohol directly[3]
Catalytic Hydrogenation Saturated AlcoholH₂ gas, Pd/C or PtO₂, Ethanol/Ethyl AcetateRoom Temp, 1-50 atm H₂High yield of saturated product, clean workupRequires specialized pressure equipment, catalyst cost

Experimental Protocols

Protocol 1: Complete Reduction with Sodium Borohydride

This protocol is designed to favor the formation of the saturated alcohol, tetrahydropyran-3-ol, by allowing for both 1,4- and subsequent 1,2-reduction.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 10.2 mmol) in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (e.g., 0.58 g, 15.3 mmol, 1.5 equivalents) portion-wise over 15 minutes.[1] Caution: Hydrogen gas is evolved. Ensure adequate ventilation.[2]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add deionized water (10 mL) to quench the excess NaBH₄. Once the initial effervescence subsides, add saturated aqueous NH₄Cl (15 mL).

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[11]

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude tetrahydropyran-3-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tetrahydropyran-3-ol.

Protocol 2: Catalytic Hydrogenation to Tetrahydropyran-3-ol

This protocol provides a direct and high-yielding route to the fully saturated product.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Hydrogen (H₂) source

  • Celite®

Procedure:

  • Vessel Charging: To a suitable hydrogenation vessel, add this compound (e.g., 1.0 g, 10.2 mmol) and ethanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 10 wt%) under a stream of nitrogen or argon. Caution: Pd/C is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel. Purge the system by pressurizing with nitrogen (3 times) followed by hydrogen (3 times).[9] Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours or until hydrogen uptake ceases.

  • Depressurization: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is typically pure tetrahydropyran-3-ol. Further purification by chromatography is usually not necessary but can be performed if required.

G cluster_protocol1 Protocol 1: NaBH₄ Reduction cluster_protocol2 Protocol 2: Catalytic Hydrogenation p1_start Dissolve Pyranone in MeOH p1_cool Cool to 0 °C p1_start->p1_cool p1_add Add NaBH₄ (portion-wise) p1_cool->p1_add p1_react Stir at 0 °C → RT p1_add->p1_react p1_quench Quench with H₂O and NH₄Cl p1_react->p1_quench p1_extract Extract with EtOAc p1_quench->p1_extract p1_dry Dry & Concentrate p1_extract->p1_dry p1_purify Purify (Chromatography) p1_dry->p1_purify p2_start Combine Pyranone, Solvent, & Pd/C p2_seal Seal & Purge Vessel p2_start->p2_seal p2_hydro Pressurize with H₂ p2_seal->p2_hydro p2_react Stir at RT p2_hydro->p2_react p2_filter Filter through Celite p2_react->p2_filter p2_conc Concentrate p2_filter->p2_conc p2_product Pure Product p2_conc->p2_product

Product Characterization: Tetrahydropyran-3-ol

The successful synthesis of tetrahydropyran-3-ol should be confirmed by standard analytical techniques.

  • Appearance: Colorless oil or low-melting solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a complex series of multiplets in the aliphatic region (~1.5-4.0 ppm). The proton on the carbon bearing the hydroxyl group (H-3) is expected to appear as a multiplet around 3.5-3.8 ppm. The disappearance of the vinylic proton signals from the starting material is a key indicator of complete saturation.[12]

    • ¹³C NMR: The spectrum should show five signals corresponding to the saturated ring carbons. The carbon attached to the hydroxyl group (C-3) will appear in the range of 65-70 ppm. The carbonyl carbon signal (~200 ppm) from the starting material will be absent.

  • Infrared (IR) Spectroscopy: The spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The sharp C=O stretch from the ketone (~1715 cm⁻¹) and the C=C stretch from the enone (~1650 cm⁻¹) of the starting material will be absent.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of tetrahydropyran-3-ol (C₅H₁₀O₂, MW = 102.13 g/mol ) or related fragments (e.g., M-H₂O).

Safety and Handling

  • Sodium Borohydride (NaBH₄): Reacts with water and protic solvents to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Avoid contact with strong acids.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere when possible.

  • Hydrogen Gas (H₂): Highly flammable and explosive. All catalytic hydrogenations must be performed in appropriate pressure-rated equipment behind a safety shield. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.

  • Solvents: Methanol, ethanol, and ethyl acetate are flammable. Handle away from ignition sources.

Conclusion

The reduction of this compound to tetrahydropyran-3-ol is a fundamental transformation for accessing valuable synthetic intermediates. The choice between a hydride-based reduction and catalytic hydrogenation depends on the available equipment and the desired outcome. For the direct and clean synthesis of the saturated alcohol, catalytic hydrogenation is often the superior method. However, standard sodium borohydride reduction provides a cost-effective and operationally simpler alternative, provided that reaction conditions are carefully controlled and the product is purified. Understanding the underlying mechanisms of these reactions allows researchers to make informed decisions to achieve their synthetic goals efficiently and safely.

References

  • PubMed. Accessed January 12, 2026.

  • Chemistry LibreTexts. Accessed January 12, 2026.

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Application Notes and Protocols: Michael Addition Reactions Involving 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2H-Pyran-3(6H)-one in Michael Additions

The this compound scaffold is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its core structure features a sterically accessible α,β-unsaturated ketone system, rendering it an excellent Michael acceptor for a wide array of nucleophiles. This reactivity allows for the stereocontrolled introduction of diverse functional groups at the C4 position, leading to the rapid construction of complex and densely functionalized heterocyclic systems. These products are of considerable interest as they form the core of numerous natural products and are key intermediates in the synthesis of pharmaceuticals, including novel antimicrobial agents.[1] The inherent reactivity of the enone system, coupled with the potential for further transformations of the pyran ring, makes the Michael addition to 2H-pyran-3(6H)-ones a cornerstone reaction for drug development professionals and research scientists. This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed experimental protocols for leveraging this powerful reaction.

Mechanistic Overview: The Conjugate Addition Pathway

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the context of this compound, the reaction proceeds through the nucleophilic attack at the electrophilic β-carbon (C4) of the enone system. This process is typically facilitated by a base or an organocatalyst, which serves to either deprotonate a carbon nucleophile, increasing its nucleophilicity, or to activate the enone system towards nucleophilic attack.

The general mechanism can be outlined as follows:

  • Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (e.g., a thiol, amine, or a carbon acid like a malonate ester) to generate a potent nucleophile. In organocatalytic variants, the catalyst may form a reactive intermediate with the substrate.

  • Nucleophilic Attack: The activated nucleophile attacks the C4 position of the this compound, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base used for activation or by a proton source in the reaction mixture, to yield the final 1,4-adduct.

G

Key Experimental Parameters and Optimization

The success of a Michael addition reaction with this compound hinges on the careful selection and optimization of several key parameters. The interplay between the nucleophile, catalyst/base, solvent, and reaction temperature dictates the reaction efficiency, yield, and stereoselectivity.

ParameterCommon Choices & ConsiderationsExpected Outcome & Rationale
Michael Donor (Nucleophile) Thiols: (e.g., thiophenol, benzyl mercaptan) - highly nucleophilic, often require mild base catalysis.Amines: (e.g., aniline, piperidine) - reactivity varies with basicity and steric hindrance.Carbon Nucleophiles: (e.g., diethyl malonate, ethyl acetoacetate, nitromethane) - require a base for deprotonation to form the active carbanion.The choice of nucleophile determines the nature of the C4 substituent in the product. "Soft" nucleophiles like thiols and malonates are ideal for 1,4-addition.
Catalyst / Base Inorganic Bases: (e.g., K₂CO₃, Cs₂CO₃, NaOH) - effective for activating carbon nucleophiles.Organic Bases: (e.g., triethylamine (Et₃N), DBU) - commonly used for thiol and amine additions.Organocatalysts: (e.g., chiral thioureas, prolinol derivatives) - enable asymmetric synthesis, leading to enantioenriched products.The base strength should be sufficient to deprotonate the nucleophile without promoting side reactions like self-condensation. Organocatalysts can create a chiral environment, directing the nucleophilic attack to one face of the pyranone ring.
Solvent Polar Aprotic: (e.g., THF, CH₂Cl₂, CH₃CN) - generally good for dissolving reactants and stabilizing charged intermediates.Polar Protic: (e.g., EtOH, MeOH) - can participate in hydrogen bonding and proton transfer steps.Aqueous Media: "On-water" reactions can sometimes accelerate rates due to hydrophobic effects.Solvent polarity can significantly influence reaction rates and selectivity. Aprotic solvents are often preferred to avoid competition with the nucleophile.
Temperature -20 °C to refluxLower temperatures are often employed in asymmetric catalysis to enhance enantioselectivity. Room temperature or gentle heating is typically sufficient for many base-catalyzed additions.
Reaction Time 1 hour to 48 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and prevent the formation of byproducts.

Detailed Experimental Protocols

The following protocols are provided as a guide for performing Michael addition reactions with this compound and its derivatives. These should be adapted based on the specific substrate and desired outcome.

Protocol 1: Base-Catalyzed Thia-Michael Addition of a Thiol

This protocol is adapted from the general principles of thia-Michael additions to α,β-unsaturated systems and is applicable for the synthesis of 4-thio-substituted dihydropyranones, which have shown significant antimicrobial properties.[1]

Materials:

  • 2-Substituted-2H-pyran-3(6H)-one (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) (approx. 0.1 M solution)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-substituted-2H-pyran-3(6H)-one (1.0 equiv) in dichloromethane, add the thiol (1.2 equiv) at room temperature under a nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-thio-substituted-dihydropyran-3-one.

G

Protocol 2: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate

This protocol outlines a general procedure for the enantioselective addition of a carbon nucleophile to an enone, which can be adapted for this compound using a suitable chiral organocatalyst. This approach is valuable for creating chiral building blocks with high enantiomeric excess.

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Chiral organocatalyst (e.g., a chiral thiourea or prolinol derivative) (0.1 equiv)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂) (approx. 0.2 M solution)

  • A weak acid for work-up (e.g., dilute HCl)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the this compound (1.0 equiv) and the chiral organocatalyst (0.1 equiv) in the anhydrous solvent.

  • Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) for 10-15 minutes.

  • Add diethyl malonate (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a dilute aqueous HCl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantioenriched Michael adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Applications in Drug Discovery and Development

The Michael adducts derived from this compound are not merely synthetic curiosities; they are potent precursors to a variety of biologically active molecules. The introduction of diverse functionalities at the C4 position allows for the systematic exploration of structure-activity relationships (SAR).

  • Antimicrobial Agents: As demonstrated by Georgiadis et al., Michael adducts of thiols with this compound derivatives exhibit significant activity against Gram-positive bacteria.[1] The α,β-enone system is crucial for this activity, and the nature of the C4 substituent can be tuned to optimize potency.

  • Synthesis of Complex Natural Products: The functionalized dihydropyranone core is a common motif in many natural products. The Michael addition provides a strategic entry point for the asymmetric synthesis of these complex molecules.[3]

  • Scaffolds for Library Synthesis: The reliability and versatility of the Michael addition make it an ideal reaction for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

The Michael addition reaction of this compound is a robust and highly adaptable tool for synthetic and medicinal chemists. The ability to introduce a wide range of nucleophiles with high efficiency and, increasingly, with excellent stereocontrol, underscores its importance in the construction of valuable heterocyclic compounds. Future developments in this field will likely focus on the discovery of more potent and selective organocatalysts for asymmetric variants of this reaction, as well as the expansion of the substrate scope to include more complex and challenging Michael acceptors. For researchers in drug development, mastering this reaction provides a direct and powerful route to novel chemical entities with the potential for significant biological activity.

References

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  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PubMed Central, 2015. [Link]

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purification of 2H-Pyran-3(6H)-one by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2H-Pyran-3(6H)-one by Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a versatile heterocyclic compound, using normal-phase flash column chromatography. This compound and its derivatives are valuable chiral synthons in the synthesis of pharmaceuticals, carbohydrates, and various biologically active natural products.[1][2][3] Achieving high purity is paramount for subsequent synthetic steps and biological assays. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology effectively. We detail a self-validating workflow, from initial method development with Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, ensuring reproducibility and success.

Foundational Principles: Compound Properties & Purification Rationale

The successful purification of this compound hinges on understanding its unique chemical characteristics.

  • Polarity and Functional Groups: The molecule possesses a molecular formula of C₅H₆O₃ and a molecular weight of approximately 114.10 g/mol .[4] Its structure contains a polar ketone group and, in many common forms like 6-hydroxy-2H-pyran-3(6H)-one, a hydroxyl group which acts as an intramolecular hemiacetal.[1][5] These polar functional groups dictate its strong interaction with polar stationary phases.

  • Choice of Chromatography Mode: Given the compound's polarity, Normal-Phase Chromatography is the method of choice.[6][7] This technique employs a polar stationary phase (typically silica gel) and a less polar mobile phase.[8] The polar this compound will adsorb strongly to the silica gel, while less polar impurities will travel through the column more quickly. By gradually increasing the polarity of the mobile phase, the target compound can be selectively desorbed and eluted.[8]

  • Chemical Stability Considerations: A critical, often overlooked property of 6-hydroxy-2H-pyran-3(6H)-one is its nature as an intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal.[5] Hemiacetals are susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and decomposition.[5] Therefore, it is imperative to use neutral, anhydrous solvents and avoid acidic modifiers in the mobile phase to maintain the integrity of the compound throughout the purification process.

Pre-Purification Workflow: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of a crude sample to a column, it is essential to develop an optimal solvent system using TLC. This rapid analytical technique serves as a small-scale pilot for the larger flash chromatography purification.[9][10]

Protocol: TLC Solvent System Screening
  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate.[10] Mark starting lanes for the crude mixture and a co-spot.

  • Sample Spotting: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot a small amount onto the starting line.

  • Solvent System Trial: Prepare a series of eluent systems with varying polarities. Good starting points for polar compounds include mixtures of Hexane:Ethyl Acetate or Dichloromethane:Methanol.[7]

    • Expert Tip: Begin with a less polar mixture (e.g., 70:30 Hexane:Ethyl Acetate) and incrementally increase the proportion of the more polar solvent (e.g., to 50:50, then 30:70).

  • Elution: Place a small amount of the chosen eluent into a developing chamber with a lid and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. If the compound is UV-active, use a UV lamp (254 nm). Otherwise, use a chemical stain such as potassium permanganate or vanillin.

  • Analysis & Optimization: Calculate the Retardation Factor (Rf) for the desired compound spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will provide an Rf value of ~0.25 - 0.40 for this compound, with good separation from all impurities.[9][11]

Core Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of ~1 gram of crude material and can be scaled accordingly. It employs a slurry packing method for a homogenous stationary phase and dry loading for optimal band resolution.

Materials & Reagents
  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel 60 (230-400 mesh)

  • Sand, washed

  • Cotton or glass wool plug

  • Crude this compound

  • Celite or additional silica gel (for dry loading)

  • Optimized eluent system (from TLC analysis)

  • Collection vessels (test tubes or flasks)

  • Compressed air or nitrogen source (optional, for flash chromatography)

  • Rotary evaporator

Step-by-Step Methodology
  • Column Packing (Slurry Method): a. Insert a small cotton plug at the bottom of the column and add a ~1 cm layer of sand.[12] b. In a separate beaker, create a slurry by mixing silica gel (typically 40-60x the weight of the crude sample) with the initial, least polar eluent identified during TLC.[13] c. Pour the slurry into the column. Open the stopcock to drain some solvent while gently tapping the column to ensure even packing and remove air bubbles.[12] d. Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface. Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel or Celite (approx. 2-3x the weight of the crude sample) to this solution.[12] c. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is your crude sample adsorbed onto a solid support.

  • Column Loading: a. Carefully add the dry-loaded sample powder to the top of the packed column, creating a thin, even layer. b. Gently rinse the flask with a few mL of the eluent and add it to the column to ensure all the sample is transferred.

  • Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Apply gentle pressure using a compressed air or nitrogen line to achieve a steady flow rate (a solvent drop rate of ~5-10 cm/minute is typical for flash chromatography).[11] c. Begin collecting fractions immediately.[12] The volume of each fraction should be appropriate for the column size (e.g., 20-25 mL for a 40 mm column). d. If necessary, gradually increase the polarity of the eluent (gradient elution) to first wash off non-polar impurities and then elute the target compound.[12]

  • Fraction Analysis and Pooling: a. Monitor the collected fractions using TLC to identify which ones contain the pure this compound. b. Combine the fractions that show a single, clean spot corresponding to the Rf of the desired product.

  • Solvent Removal and Isolation: a. Combine the pure fractions into a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.[12] c. Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.

Data Summary & Expected Results

The following table provides a guideline for the purification parameters. Actual values will vary based on the specific impurities present in the crude mixture.

ParameterRecommended Value/RangeRationale & Expert Notes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard polar adsorbent for normal-phase chromatography.[6] The fine mesh size is ideal for flash chromatography resolution.
Silica:Compound Ratio 40:1 to 60:1 (w/w)A higher ratio provides better separation for closely eluting impurities.
Initial TLC Rf 0.25 - 0.40Balances resolution and elution time. An Rf in this range ensures the compound will move effectively on the column.[9][11]
Mobile Phase Hexane:Ethyl Acetate or DCM:MeOHCommon solvent systems for separating moderately to highly polar compounds.[7] The exact ratio must be determined by TLC.
Sample Loading Dry LoadingPrevents solvent-related band broadening and is ideal for samples with limited solubility in the mobile phase.[9]
Purity Achieved >97% (typical)Purity should be confirmed by analytical methods post-purification.

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Incorrect solvent system.- Column overloaded.- Poorly packed column (cracks/channels).- Re-optimize the mobile phase using TLC for better spot separation.- Reduce the amount of crude material loaded.- Re-pack the column carefully, ensuring a homogenous slurry and no air bubbles.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase (gradient elution).
Streaky/Tailing Bands - Compound is too polar for the eluent.- Sample is degrading on the silica.- Sample is overloaded.- Increase eluent polarity.- Consider deactivating the silica gel with a small amount of triethylamine if the compound is basic (not recommended for this compound due to its nature). Ensure solvents are neutral.[5]- Load less material onto the column.
Low Recovery Yield - Compound is irreversibly adsorbed.- Compound decomposed on the column.- Material lost during transfers.- Ensure the final eluent is polar enough to wash the column completely.- Use high-purity, neutral solvents. Work quickly to minimize contact time with silica.- Be meticulous during sample loading and fraction pooling.

Visualized Purification Workflow

The following diagram illustrates the logical progression of the purification protocol, from the initial crude product to the final, isolated compound.

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Separation & Analysis cluster_isolate Phase 3: Isolation Crude Crude this compound TLC TLC Method Development (Optimize Solvents for Rf ≈ 0.3) Crude->TLC Pack Prepare Slurry & Pack Column TLC->Pack DryLoad Prepare Sample (Dry Loading) TLC->DryLoad Load Load Sample onto Column Pack->Load DryLoad->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Purified Product (>97% Purity) Evap->Pure

Caption: Workflow for the purification of this compound.

References

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Application Note: A Multi-Technique Approach for the Comprehensive Purity Assessment of 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Purity Analysis

2H-Pyran-3(6H)-one and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and organic synthesis, serving as precursors to a wide range of complex molecules and biologically active compounds.[1] The purity of such a starting material is not a trivial parameter; it is a critical determinant of success in subsequent applications. Impurities can lead to low reaction yields, formation of unwanted byproducts, misleading biological assay results, and, in the context of drug development, significant safety concerns.

Therefore, a robust and comprehensive characterization of this compound purity is essential. This guide eschews a single-method approach, instead detailing an orthogonal analytical strategy. By combining data from chromatographic, spectroscopic, and thermal techniques, researchers can build a complete and reliable purity profile, ensuring the integrity of their scientific and developmental endeavors. Each technique provides a unique and complementary piece of the puzzle, from quantifying related substances to confirming molecular identity and determining absolute purity.

The Orthogonal Analytical Strategy

True confidence in a purity value is achieved by employing multiple analytical techniques that rely on different chemical and physical principles. This is known as an orthogonal approach. For instance, a chromatographic method separates compounds based on their partitioning behavior, while a spectroscopic method identifies them based on their interaction with electromagnetic radiation. An impurity that might co-elute in one system is highly unlikely to be indistinguishable in another. This multi-faceted validation is the cornerstone of a trustworthy analytical system.

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.

G cluster_0 Initial Characterization & Identity Sample This compound Batch Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification MS Mass Spectrometry Sample->MS Molecular Weight Verification HPLC HPLC-UV (Purity, Related Substances) NMR->HPLC Identity Confirmed GC GC-FID/MS (Volatile Impurities, Residual Solvents) NMR->GC DSC DSC (Absolute Purity of Crystalline Solids) HPLC->DSC

Caption: Overall analytical workflow for purity assessment.

Chromatographic Techniques: Separating to Quantify

Chromatography is the workhorse of purity analysis, physically separating the main compound from impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the premier technique for quantifying non-volatile or thermally sensitive organic compounds like this compound.[2][3] A reversed-phase method is the logical choice, as the molecule possesses moderate polarity, allowing for good retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. The α,β-unsaturated ketone moiety within the pyranone structure contains a chromophore, making UV detection a simple and effective means of quantitation. The goal is to develop a method with sufficient specificity to separate the main peak from all potential impurities, including synthetic precursors, byproducts, and degradation products.[4]

Protocol Validation: A robust HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6] This ensures the method is fit for its purpose and generates trustworthy data. Key parameters include specificity, linearity, range, accuracy, and precision.[4][7]

Experimental Protocol: HPLC-UV Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector (e.g., to 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A representative set of starting conditions is provided in the table below. These must be optimized for the specific column and instrument used.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for small organic molecules.
Mobile Phase A: Water; B: AcetonitrileCommon solvents providing good separation efficiency.[8][9]
Elution Isocratic (e.g., 40% B) or GradientIsocratic is simpler; gradient may be needed to elute all impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid peak distortion.
UV Detection ~220 nm or 254 nmWavelengths where the conjugated system is expected to absorb.
Gas Chromatography (GC)

Expertise & Causality: GC is highly effective for separating volatile and thermally stable compounds.[10] While this compound itself can be analyzed by GC, its primary utility in this context is to detect and quantify volatile impurities that HPLC might miss, such as residual solvents from the synthesis (e.g., THF, ethyl acetate, hexanes). A Flame Ionization Detector (FID) is an excellent universal detector for hydrocarbons, while a Mass Spectrometer (MS) allows for the positive identification of unknown impurity peaks.[11]

Experimental Protocol: GC-FID/MS for Volatile Impurities

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a 2 mL GC vial.

    • Dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or a solvent not used in the synthesis). Ensure the sample is fully dissolved.

  • Instrumental Conditions:

    • The parameters below provide a general starting point for method development.

  • Data Analysis:

    • Identify peaks by comparing retention times to known solvent standards (GC-FID) or by library matching of mass spectra (GC-MS).

    • Quantify using an internal or external standard method for accurate results.

Table 2: Typical GC-FID/MS Method Parameters

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column with a nonpolar stationary phase.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium or HydrogenInert carrier gases standard for GC.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/minA typical temperature program to separate volatile solvents from the main analyte.
Detector FID (300 °C) or MS (Scan m/z 35-400)FID for general quantification, MS for identification.[12][13]

Spectroscopic Techniques: The Identity Fingerprint

Spectroscopy provides irrefutable confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation.[3][14] ¹H NMR confirms the proton environment (number of protons, their connectivity, and chemical environment), while ¹³C NMR identifies all unique carbon atoms in the molecule.[15][16] For a purity assessment, the spectra should be clean, with all signals assignable to the target structure. The presence of small, unidentifiable peaks is a direct indication of impurities.

Protocol: NMR Sample Preparation and Acquisition

  • Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a trace of Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical acquisition time is <5 minutes.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (30+ minutes) due to the low natural abundance of ¹³C.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~6.0-7.0mOlefinic protons (H4, H5)
~4.0-4.5mMethylene protons adjacent to ether oxygen (H6)
~2.5-3.0mMethylene protons adjacent to ketone (H2)
¹³C NMR ~195-205SingletCarbonyl carbon (C3)
~125-150SingletOlefinic carbons (C4, C5)
~65-75SingletCarbon adjacent to ether oxygen (C6)
~35-45SingletCarbon adjacent to ketone (C2)
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups.[17] For this compound, the most characteristic signals will be from the α,β-unsaturated ketone and the cyclic ether. The C=O stretching frequency in unsaturated six-membered lactones is a key diagnostic peak.[18][19]

Protocol: FTIR Sample Preparation

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (α,β-unsaturated lactone)~1715-1740Strong
C=C Stretch (alkene)~1600-1650Medium
C-O-C Stretch (cyclic ether)~1050-1150Strong
=C-H Stretch (alkene)~3010-3100Medium
C-H Stretch (alkane)~2850-2960Medium

Thermal Analysis: An Absolute Measure of Purity

Differential Scanning Calorimetry (DSC)

Expertise & Causality: For high-purity (>98.5%), crystalline, and thermally stable compounds, DSC provides an elegant method for determining absolute molar purity without the need for impurity reference standards.[2] The technique is based on the van't Hoff equation, which describes the melting point depression of a pure substance caused by the presence of a soluble impurity.[20] As the sample melts, the impurity concentrates in the remaining liquid phase, causing a gradual broadening of the melting endotherm. The instrument software can analyze the shape of this peak to calculate the mole percent of impurities.[21][22][23] This is an authoritative, absolute method that provides an excellent orthogonal check on chromatographic results.

Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Instrumental Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a slow, steady rate (e.g., 1-2 °C/min) through the melt. A slow ramp rate is critical for allowing the solid-liquid equilibrium to be maintained.

    • Continue heating to a temperature well past the melt to ensure the entire thermal event is captured.

  • Data Analysis: Use the instrument's purity determination software, which applies the van't Hoff equation to the melting peak. The analysis will yield a purity value in mole percent.

Table 5: Typical DSC Purity Analysis Parameters

ParameterRecommended SettingRationale
Sample Mass 1-3 mgSufficient mass for a good signal without causing thermal lag.
Pans Hermetically sealed aluminumPrevents loss of sample due to sublimation or volatilization.
Heating Rate 1-2 °C/minA slow rate is crucial for accurate purity determination.[20]
Purge Gas Nitrogen (20-50 mL/min)Provides an inert atmosphere and prevents oxidative degradation.
Temperature Range Start ~30 °C below melt, end ~20 °C above meltEnsures capture of the entire baseline and melting endotherm.

Integrated Data Assessment: Building a Certificate of Analysis

No single result should be considered in isolation. A final purity assignment requires the synthesis of all collected data.

G cluster_identity Step 1: Identity Confirmation cluster_purity Step 2: Purity & Impurity Profile cluster_absolute Step 3: Absolute Purity Verification cluster_final Step 4: Final Assessment start Sample Received nmr_ftir NMR & FTIR Spectra start->nmr_ftir Initial Screening ms_mw Mass Spec Data hplc HPLC-UV Analysis (Area % Purity) ms_mw->hplc Structure Confirmed gc GC-FID/MS Analysis (Residual Solvents) report Final Purity Assignment (Certificate of Analysis) hplc->report dsc DSC Analysis (Mole % Purity) gc->dsc Purity > 98.5% by HPLC? gc->report dsc->report Data Concordant?

Caption: Decision workflow for final purity assignment.

The final assigned purity should be based primarily on the HPLC or GC data, corrected for any significant non-volatile or volatile impurities, respectively. The NMR and FTIR data serve to confirm that the main peak is indeed this compound. The DSC result provides a strong, independent confirmation of the chromatographic purity value. A comprehensive Certificate of Analysis would report the purity value from the primary chromatographic technique and state that this identity and purity are supported by the orthogonal spectroscopic and thermal data.

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  • Rachah, A., et al. (2021). Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. Foods, 10(9), 2033. [Link]

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Application Note: 2H-Pyran-3(6H)-one as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The 2H-pyran-3(6H)-one core, a highly functionalized heterocyclic system, has emerged as a promising and versatile starting point for the synthesis of potent antimicrobial agents. This application note provides an in-depth guide for researchers, detailing the strategic synthesis, derivatization, and antimicrobial evaluation of compounds based on this scaffold. We will explore the critical Achmatowicz rearrangement for the synthesis of the core structure, key derivatization strategies for enhancing biological activity, and detailed protocols for synthesis and microbiological testing.

Introduction: The Strategic Value of the Pyranone Scaffold

The pyranone ring is a structural motif present in numerous natural products with a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] Specifically, the 6-hydroxy-2H-pyran-3(6H)-one structure serves as a chiral building block, offering multiple reactive sites for chemical modification.[3] Its inherent structure, featuring a hemiacetal group and a crucial α,β-unsaturated ketone system, makes it an ideal synthon for developing complex and biologically active molecules.[3][4]

The primary appeal of this scaffold lies in several key areas:

  • Synthetic Accessibility: The core structure can be efficiently synthesized from readily available, biomass-derived furan precursors through the powerful Achmatowicz rearrangement.[5] This aligns with the principles of green chemistry, providing a sustainable route to a key pharmaceutical intermediate.

  • Tunable Bioactivity: Research has demonstrated that the antimicrobial potency of pyranone derivatives can be systematically modulated by introducing various substituents, particularly at the C-2 and C-6 positions of the pyran ring.[6]

  • Essential Pharmacophore: The α,β-enone system within the pyranone ring is considered essential for its antimicrobial activity, likely acting as a Michael acceptor that can covalently interact with biological nucleophiles (e.g., cysteine residues in bacterial enzymes), leading to inhibition of critical cellular processes.[6]

This guide will provide the foundational knowledge and practical protocols to leverage the this compound scaffold in antimicrobial drug discovery programs.

Core Synthesis via the Achmatowicz Rearrangement

The most efficient and widely adopted method for constructing the 6-hydroxy-2H-pyran-3(6H)-one ring system is the Achmatowicz rearrangement. This oxidative ring expansion transforms a furfuryl alcohol into the desired pyranone. The reaction proceeds via the epoxidation of a furan double bond, followed by a spontaneous rearrangement and cyclization of the resulting enedione alcohol intermediate.[5]

The choice of oxidant is critical for the success of the reaction. While various reagents have been used, modern protocols often employ green oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) in the presence of a catalyst, which offer milder conditions and improved safety profiles.[5]

Achmatowicz_Rearrangement cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Furfuryl_Alcohol Furfuryl Alcohol (from biomass) Pyranone 6-hydroxy-2H-pyran-3(6H)-one Furfuryl_Alcohol->Pyranone Oxidative Ring Expansion Oxidant Oxidant (e.g., TBHP, H₂O₂) Oxidant->Pyranone Catalyst Catalyst (e.g., VO(OiPr)₃) Catalyst->Pyranone

Caption: General workflow of the Achmatowicz rearrangement.

Derivatization Strategies for Potency Enhancement

Once the this compound core is synthesized, its antimicrobial activity can be significantly enhanced through targeted derivatization. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C-2 and C-6 positions are particularly impactful.[6]

Causality Behind Derivatization Choices:

  • Steric Bulk at C-2: Increasing the size of the substituent at the C-2 position has been shown to correlate with greater antibacterial activity, especially against Gram-positive bacteria.[6] This suggests that a larger group may promote more favorable interactions within the binding pocket of the biological target.

  • Electronic Effects at C-2: Introducing substituents with specific electronic properties (e.g., phenylthio, benzenesulfonyl groups) can modulate the reactivity of the pyranone system and improve its pharmacokinetic profile. Phenylthio and benzenesulfonyl substituents have proven beneficial for activity against Gram-positive bacteria.[6]

  • Modulation of the C-6 Hydroxyl Group: The hemiacetal hydroxyl group at C-6 is another key site for modification. It can be acylated or converted to an ether, which alters the molecule's polarity and stability. For example, converting the hydroxyl to a (p-nitrobenzoyl)oxy group has been shown to yield compounds with sub-micromolar activity against Streptococcus species.[6]

Derivatization_Strategy cluster_mods Modification Sites Core This compound Scaffold C2_Mod C-2 Position (Introduce Steric Bulk/Electronic Groups) Core->C2_Mod Substitution Reactions C6_Mod C-6 Position (Acylation/Etherification of Hydroxyl) Core->C6_Mod Acylation/ Etherification Enhanced_Activity Potent Antimicrobial Agents C2_Mod->Enhanced_Activity C6_Mod->Enhanced_Activity

Sources

Introduction: Addressing the Agronomic Challenge of Herbicide Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Novel Herbicides from 2H-Pyran-3(6H)-one Cycloadducts

The continuous evolution of herbicide-resistant weeds poses a significant threat to global food security, necessitating the discovery of novel herbicidal compounds with new mechanisms of action (MoA).[1][2] Natural products and their synthetic analogs have historically been a rich source of inspiration for agrochemical development.[3] The this compound scaffold, a heterocyclic motif present in various biologically active molecules, represents a versatile and promising starting point for the synthesis of new agrochemicals.[4][5][6] These compounds are valuable chiral synthons and can be functionalized to create a wide array of derivatives.[4][6]

This guide details a comprehensive workflow for the development of novel herbicides based on this compound. By employing Diels-Alder cycloaddition reactions, a library of structurally diverse cycloadducts can be generated and systematically screened for herbicidal activity. We will cover the critical stages of this discovery pipeline, from initial synthesis to whole-plant screening and preliminary mechanism of action studies, providing detailed, field-tested protocols for researchers in agrochemical discovery.

Section 1: Synthesis of a this compound Cycloadduct Library

The foundational step in this discovery process is the creation of a chemically diverse library of test compounds. The strategy involves a two-step process: first, the synthesis of an optically active this compound core, which will act as a dienophile, followed by its reaction with various dienes in a Diels-Alder cycloaddition to generate the final cycloadducts.

Protocol 1.1: Synthesis of 2-Alkoxy-2H-pyran-3(6H)-one Dienophile

This protocol is adapted from methodologies involving the rearrangement of glycal derivatives, which provides excellent control over stereochemistry.[7]

Rationale: The use of a chiral starting material like D-xylose allows for the synthesis of an optically active pyranone. The 2-alkoxy group enhances the dienophile's reactivity and influences the stereochemical outcome of the subsequent cycloaddition.

Step-by-Step Protocol:

  • Preparation of Acetylated Glycal: Synthesize 2-acetoxy-3,4-di-O-acetyl-D-xylal from D-xylose using established carbohydrate chemistry procedures.

  • Glycosylation and Rearrangement:

    • Dissolve the acetylated D-xylal (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

    • Add the desired alcohol (e.g., methanol, ethanol; 1.5 equivalents) to the solution.

    • Cool the reaction mixture to -20 °C.

    • Slowly add tin(IV) chloride (SnCl₄, 1.2 equivalents) dropwise. The Lewis acid promotes both the glycosylation at the anomeric carbon and the subsequent rearrangement to form the 2-alkoxy-2H-pyran-3(6H)-one structure.[7]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-alkoxy-2H-pyran-3(6H)-one.

Protocol 1.2: Lewis Acid-Promoted Diels-Alder Cycloaddition

Rationale: The Diels-Alder reaction is a powerful tool for constructing cyclic systems. While thermal conditions can be used, Lewis acid catalysis is employed here to enhance reaction rates and, critically, to improve diastereoselectivity, often leading to a single major cycloadduct product.[7]

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve the synthesized 2-alkoxy-2H-pyran-3(6H)-one (1 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

    • Add the selected diene (e.g., 2,3-dimethylbutadiene, isoprene; 3-5 equivalents). A library is built by using a diverse set of dienes.

    • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Catalysis:

    • Slowly add a solution of a Lewis acid (e.g., SnCl₄ or Eu(fod)₃, 1.1 equivalents) in dichloromethane.

    • Maintain the reaction at -78 °C and monitor its progress by TLC. Reaction times can range from 4 to 24 hours depending on the diene's reactivity.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature.

    • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

    • Purify the cycloadduct via flash column chromatography to isolate the desired product.

  • Characterization: Confirm the structure and stereochemistry of the final cycloadducts using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

G cluster_synthesis Synthesis Workflow D_Xylose D-Xylose Glycal Acetylated D-Xylal D_Xylose->Glycal Acetylation Pyranone 2-Alkoxy-2H-pyran-3(6H)-one (Dienophile) Glycal->Pyranone SnCl4-promoted Rearrangement Cycloadducts Cycloadduct Library (Test Compounds) Pyranone->Cycloadducts Diels-Alder Cycloaddition Dienes Diene Library (e.g., Butadiene) Dienes->Cycloadducts

Caption: Synthesis workflow for the this compound cycloadduct library.

Section 2: In Vitro Primary Screening for Herbicidal Activity

The initial evaluation of the synthesized library is performed using a rapid and cost-effective in vitro assay. This allows for the high-throughput screening of many compounds to identify "hits" with potential herbicidal effects.[8][9]

Protocol 2.1: Agar-Based Seed Germination and Growth Assay

Rationale: This Petri dish bioassay provides a controlled environment to assess a compound's effect on the fundamental plant processes of seed germination and early seedling growth.[8][10] It allows for the rapid determination of phytotoxicity and the calculation of an IC₅₀ (50% inhibitory concentration).

Step-by-Step Protocol:

  • Preparation of Test Solutions:

    • Prepare a 100 mM stock solution of each cycloadduct in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions (e.g., 1000, 100, 10, 1, 0.1 µM) in sterile water or a nutrient solution. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. Include a solvent-only control (0.5% DMSO) and a negative control (water).

  • Plate Preparation:

    • Prepare a 0.8% (w/v) water-agar solution and autoclave.

    • Cool the agar to ~50 °C and pour 25 mL into sterile 90 mm Petri dishes. Allow to solidify in a laminar flow hood.

  • Seed Selection and Plating:

    • Select seeds of representative weed species, such as velvetleaf (Abutilon theophrasti), redroot pigweed (Amaranthus retroflexus), and barnyardgrass (Echinochloa crus-galli).[3]

    • Surface-sterilize seeds by rinsing in 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile distilled water.

    • Aseptically place 10-15 sterilized seeds onto the surface of the agar in each Petri dish.

  • Treatment Application:

    • Pipette 1 mL of each test concentration onto the surface of the agar in the corresponding Petri dish. Ensure even distribution. Prepare treatments in triplicate.

  • Incubation:

    • Seal the Petri dishes with paraffin film.

    • Incubate in a growth chamber at 25 °C with a 16h/8h light/dark cycle for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the primary root and shoot length of each seedling.

    • Calculate the percent inhibition for each concentration relative to the solvent control.

    • Use statistical software (e.g., Prism, R) to plot percent inhibition against the log of the concentration and perform a non-linear regression to determine the IC₅₀ value for root growth and shoot growth.

G cluster_screening In Vitro Screening Workflow Stock Prepare Stock Solutions (100 mM in DMSO) Dilutions Create Serial Dilutions (0.1 µM to 1000 µM) Stock->Dilutions Treatment Apply Test Compounds to Petri Dishes Dilutions->Treatment Plating Plate Sterilized Seeds on Agar Medium Plating->Treatment Incubation Incubate in Growth Chamber (5-7 days) Treatment->Incubation Measurement Measure Root/Shoot Length Incubation->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

Caption: Workflow for the in vitro seed germination and growth assay.

Data Presentation: In Vitro Screening Results

The results from the primary screen should be summarized to easily identify the most potent compounds for further testing.

Compound IDDiene UsedRoot Growth IC₅₀ (µM) - A. retroflexusShoot Growth IC₅₀ (µM) - A. retroflexus
PYC-001 Butadiene15.245.8
PYC-002 Isoprene8.722.1
PYC-003 2,3-Dimethylbutadiene2.15.4
PYC-004 Cyclopentadiene> 100> 100
Control Commercial Herbicide0.51.2

Table 1: Hypothetical IC₅₀ values for a selection of this compound cycloadducts against Redroot Pigweed.

Section 3: Whole-Plant Secondary Screening

Compounds that demonstrate significant activity (e.g., IC₅₀ < 10 µM) in the primary screen are advanced to secondary screening using whole plants. This step is crucial to confirm phytotoxicity under more realistic greenhouse conditions and to assess pre- and post-emergence activity.[10][11]

Protocol 3.1: Greenhouse Pot Assay for Pre- and Post-Emergence Efficacy

Rationale: This assay evaluates the herbicide's effectiveness when applied to the soil before weeds emerge (pre-emergence) and when applied directly to emerged seedlings (post-emergence). It provides a more accurate prediction of field performance than in vitro tests.[11]

Step-by-Step Protocol:

  • Plant Preparation:

    • Fill 10 cm pots with a standard greenhouse potting mix.

    • For pre-emergence tests, sow seeds of target weeds (e.g., A. retroflexus, E. crus-galli) and selected crop species (e.g., corn, soybean, wheat) at a depth of 1-2 cm.

    • For post-emergence tests, sow seeds and allow them to grow until they reach the 2-3 leaf stage.

  • Herbicide Formulation and Application:

    • Formulate the test compounds as an emulsifiable concentrate or a wettable powder.

    • Using a calibrated track sprayer, apply the compounds at a range of rates (e.g., from 50 to 2000 g a.i./ha).[12] Rates should be chosen to bracket the expected effective dose.

    • For pre-emergence, spray the soil surface immediately after sowing.

    • For post-emergence, spray directly onto the foliage of the seedlings.

    • Include an untreated control and a commercial standard for comparison.

  • Growth and Evaluation:

    • Place the pots in a greenhouse with controlled temperature (25-28 °C) and light conditions.

    • Water the plants as needed, avoiding overhead watering for 24 hours after post-emergence application.

    • Evaluate the plants at 7, 14, and 21 days after treatment (DAT).

  • Data Collection and Analysis:

    • Assess herbicidal injury using a visual rating scale from 0% (no effect) to 100% (complete plant death).

    • At the final evaluation point, harvest the above-ground biomass, dry it in an oven at 70 °C for 72 hours, and record the dry weight.

    • Calculate the percent biomass reduction compared to the untreated control.

    • Determine the GR₅₀ (the rate causing 50% growth reduction) by plotting the dose-response data.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical intellectual exercise that connects the structural modifications within the cycloadduct library to their observed herbicidal efficacy. This process guides the next round of synthesis, focusing on analogs with potentially higher potency.[13]

Methodology:

  • Core Scaffold Analysis: Keep the this compound core constant and analyze the effect of substituents on the cyclo-adduct portion derived from the diene.

  • Substitution Pattern: Compare compounds with different substitution patterns on the newly formed ring (e.g., methyl groups from isoprene vs. dimethyl groups from 2,3-dimethylbutadiene).

  • Stereochemistry: If different stereoisomers were isolated, compare their activities to determine if the herbicidal effect is stereospecific.

  • Electronic Effects: Synthesize analogs with electron-donating or electron-withdrawing groups on any aromatic rings present in the diene to probe electronic requirements for activity.[13]

G cluster_sar SAR Logic Core Pyranone Core (Constant) R1 R1 = H (Low Activity) Core->R1 R2 R1 = CH3 (Moderate Activity) Core->R2 R3 R1, R2 = CH3 (High Activity) Core->R3 Conclusion Conclusion: Bulkier alkyl groups on the cycloadduct ring increase herbicidal efficacy. R1->Conclusion R2->Conclusion R3->Conclusion G cluster_moa Hypothetical MoA Pathway: PDS Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Carotenes Phytofluene -> ... -> Carotenes Chlorophyll Chlorophyll Protection Carotenes->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Herbicide Pyranone Cycloadduct (PYC-003) Herbicide->PDS Inhibition PDS->Carotenes Bleaching Photo-oxidation & Bleaching PDS->Bleaching

Sources

Application Note & Protocol: Strategic Synthesis of Phosphorus-Containing Sugar Analogues from 6-Hydroxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, glycobiology, and chemical biology.

Abstract: Phosphorus-containing sugars are paramount in biological systems and represent a burgeoning class of therapeutics and biochemical probes.[1][2] This guide provides a comprehensive framework for the synthesis of novel phosphosugar analogues utilizing 6-hydroxy-2H-pyran-3(6H)-one, a versatile and highly functionalized synthon derivable from renewable biomass.[3][4] We detail a robust protocol for the phosphorylation of its C-6 hydroxyl group, discuss the underlying chemical principles, and provide methodologies for characterization and troubleshooting. The strategic use of this pyranone scaffold opens avenues for creating unique structures that mimic natural sugar phosphates, potentially serving as enzyme inhibitors, metabolic modulators, or targeted prodrugs.[5][6]

Foundational Concepts: The Strategic Rationale

The Significance of Phosphosugars in Drug Development

Phosphorylation is a fundamental biochemical process that governs cellular energy, signal transduction, and metabolic flux.[7][8][9] Sugar phosphates, such as glucose-6-phosphate, are central intermediates in these pathways.[10] In medicinal chemistry, the introduction of a phosphate or phosphonate moiety is a well-established strategy to create biomimetic analogues or prodrugs.[1][11] However, the intrinsic negative charge of phosphate groups, which impedes cell membrane permeability, presents a significant pharmacokinetic challenge.[5] This necessitates the design of novel phosphosugar structures and protected phosphate prodrugs that can effectively cross cellular barriers and exert their biological function.[5][12]

6-Hydroxy-2H-pyran-3(6H)-one: A Versatile Chiral Building Block

6-Hydroxy-2H-pyran-3(6H)-one is a powerful synthon in synthetic chemistry.[13] Its value stems from several key structural features:

  • Hemiacetal Group (C-6): The hydroxyl group at the anomeric C-6 position is reactive and serves as the primary site for phosphorylation in this protocol. Its reactivity is central to its utility as a precursor.[4]

  • α,β-Unsaturated Ketone: This system provides a site for various chemical modifications, such as Michael additions, allowing for further diversification of the sugar analogue scaffold.[3][14]

  • Chirality and Conformation: As a cyclic sugar-like molecule, it provides a defined three-dimensional structure, crucial for designing molecules that can interact with specific biological targets.

This synthon can be efficiently prepared from renewable biomass sources like furfuryl alcohol via the Achmatowicz rearrangement, aligning with the principles of green chemistry.[3][4]

Causality Behind Experimental Design: The choice to phosphorylate the C-6 hydroxyl is strategic. This position is analogous to the primary hydroxyl groups (e.g., C-6 of glucose) that are often phosphorylated in nature. By using a phosphorylating agent with protecting groups (e.g., diphenyl chlorophosphate), we create a neutral, more lipophilic intermediate that is amenable to purification by standard chromatographic techniques and can act as a prodrug. The phenyl groups can be subsequently removed under mild conditions to unmask the free phosphate.

General Workflow for Synthesis and Analysis

The overall strategy involves a three-stage process: phosphorylation of the pyranone, purification of the protected phosphosugar, and comprehensive characterization. An optional deprotection step can be performed to yield the final free phosphate.

G cluster_0 Stage 1: Phosphorylation cluster_1 Stage 2: Purification cluster_2 Stage 3: Characterization start 6-Hydroxy-2H-pyran-3(6H)-one + Diphenyl Chlorophosphate reagents Anhydrous Pyridine Anhydrous DCM, 0°C to RT Inert Atmosphere (Ar) start->reagents 1. Solubilization reaction Phosphorylation Reaction reagents->reaction 2. Reagent Addition workup Aqueous Workup (Dilute HCl, Brine) reaction->workup 3. Quench & Extract purify Silica Gel Column Chromatography workup->purify 4. Isolate product_protected Protected Phosphosugar: 6-(diphenoxyphosphoryloxy)- 2H-pyran-3(6H)-one purify->product_protected nmr NMR (1H, 13C, 31P) product_protected->nmr ms LC-MS / HRMS product_protected->ms ftir FT-IR product_protected->ftir

Caption: High-level workflow for the synthesis and analysis of the protected phosphosugar.

Detailed Experimental Protocol

This protocol describes the synthesis of 6-(diphenoxyphosphoryloxy)-2H-pyran-3(6H)-one as a representative example.

Materials and Reagents
  • 6-hydroxy-2H-pyran-3(6H)-one (MW: 114.10 g/mol )[15]

  • Diphenyl chlorophosphate (MW: 268.65 g/mol )

  • Pyridine, anhydrous (distilled over CaH₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen manifold, balloons)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Safety Precautions
  • Diphenyl chlorophosphate is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Pyridine is flammable, toxic, and has a strong odor. Work exclusively in a fume hood.

  • Dichloromethane is a suspected carcinogen. Use with proper ventilation and avoid inhalation.

  • The reaction should be conducted under an inert atmosphere as the reagents are sensitive to hydrolysis.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxy-2H-pyran-3(6H)-one (1.00 g, 8.76 mmol, 1.0 equiv.).

    • Place the flask under an inert atmosphere of Argon.

    • Add anhydrous DCM (40 mL) to dissolve the starting material, followed by anhydrous pyridine (1.42 mL, 17.5 mmol, 2.0 equiv.). The use of pyridine is crucial as it acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct.[16]

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Phosphorylation:

    • Slowly add diphenyl chlorophosphate (2.00 mL, 9.64 mmol, 1.1 equiv.) to the stirred solution at 0 °C over 10-15 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent).

    • Spot the starting material, a co-spot, and the reaction mixture. The disappearance of the starting material spot (typically more polar) and the appearance of a new, less polar product spot indicates reaction completion. Visualize under UV light and/or by staining with potassium permanganate.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Cold 1 M HCl (2 x 50 mL) to remove excess pyridine.

      • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

      • Brine (1 x 50 mL) to remove residual water.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 20% to 50% EtOAc in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield 6-(diphenoxyphosphoryloxy)-2H-pyran-3(6H)-one as a white solid or pale yellow oil.

Optional: Deprotection to the Free Phosphate

The phenyl protecting groups can be removed via catalytic hydrogenation to yield the dihydrogen phosphate salt.

  • Dissolve the purified protected phosphosugar in ethanol or methanol.

  • Add a catalytic amount of Platinum(IV) oxide (PtO₂).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Characterization and Expected Data

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

ParameterExpected Result for 6-(diphenoxyphosphoryloxy)-2H-pyran-3(6H)-oneRationale
Yield 75-90%The reaction is generally efficient.
Physical State White solid or pale yellow oilDependent on purity.
TLC (Rf) ~0.4 in 50% EtOAc/HexanesProduct is significantly less polar than the starting alcohol.
¹H NMR δ 7.40-7.15 (m, 10H, Ar-H), 6.95 (d, 1H, vinyl), 6.10 (d, 1H, vinyl), 5.50 (m, 1H, anomeric H-6), 2.80-2.60 (m, 2H, CH₂)Shows characteristic aromatic, vinylic, and pyranone protons. The anomeric proton (H-6) will show coupling to both H-2 and the phosphorus atom.
³¹P NMR δ -10 to -15 ppmA single peak in this region is characteristic of a phosphate triester.
HRMS (ESI+) Calculated m/z for C₁₇H₁₅O₆P + H⁺: 347.0684Provides exact mass confirmation of the molecular formula.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Inactive phosphorylating agent (hydrolyzed). 3. Insufficient base.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. 2. Use a fresh bottle of diphenyl chlorophosphate. 3. Ensure 2.0 equivalents of pyridine are used.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature.1. Allow the reaction to stir longer (up to 12 hours) at room temperature. 2. Ensure the reaction is allowed to warm fully to room temperature after addition.
Multiple Products on TLC 1. Hydrolysis of starting material or product. 2. Side reactions due to impurities.1. Maintain strict anhydrous conditions. 2. Purify starting materials if necessary. Carefully perform the aqueous workup to remove byproducts.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 10-40% EtOAc) may improve separation.

Conclusion and Future Perspectives

This application note provides a reliable and reproducible protocol for the synthesis of phosphorus-containing sugar analogues from the versatile synthon 6-hydroxy-2H-pyran-3(6H)-one. The methodology is robust and can be adapted for use with other phosphorylating agents to generate a library of novel compounds. These synthesized phosphosugar mimetics are valuable tools for:

  • Enzyme Inhibition Studies: Probing the active sites of kinases, phosphatases, and glycosyltransferases.

  • Prodrug Development: The protected phosphate esters can be evaluated for their cell permeability and subsequent intracellular activation.[12]

  • Glycobiology Research: Serving as precursors for more complex carbohydrate structures, including nucleotide sugars.[17][18]

The convergence of renewable starting materials with strategic phosphorylation chemistry paves the way for the discovery of new chemical entities with significant potential in research and pharmaceutical development.

References

  • The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. Synthetic Communications. [Link]

  • Carbohydrate Phosphorylation with Phosphoric Acid, Polyphosphoric Acid, Pyrophosphoric Acid, and Anhydrous Phosphoric Acid. Synthetic Communications. [Link]

  • Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences. [Link]

  • Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one. MySkinRecipes. [Link]

  • Stereospecific synthesis of sugar-1-phosphates and their conversion to sugar nucleotides. Nature Protocols. [Link]

  • Phosphorylation. Wikipedia. [Link]

  • Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Omega. [Link]

  • Synthesis of glycosyl phosphates and azides. Semantic Scholar. [Link]

  • What Is Phosphorylation and How Does It Work?. ThoughtCo. [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • Synthesis of glycosyl phosphate donor. GlycoPODv2. [Link]

  • Synthesis of Glycosyl Phosphates Using Phosphonic Acid Derivatives. Glycoforum. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs. PMC. [Link]

  • Synthesis and use of glycosyl phosphates as glycosyl donors. Organic Letters. [Link]

  • Sugar Phosphates. ResearchGate. [Link]

  • A review of recent developments in phosphorus-containing ester prodrugs and its prospectives. ResearchGate. [Link]

  • Analysis of selected sugars and sugar phosphates in mouse heart tissue by reductive amination and liquid chromatography-electrospray ionization mass spectrometry. Semantic Scholar. [Link]

  • Phosphates as Assisting Groups in Glycan Synthesis. PMC. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. [Link]

  • Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells. Metabolic Engineering. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. [Link]

  • Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. PMC. [Link]

  • Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity. PMC. [Link]

  • A survey of chemical methods for sugar-nucleotide synthesis. ResearchGate. [Link]

  • 6-hydroxy-2H-pyran-3(6H)-one hazards. PubChem. [Link]

  • A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. MDPI. [Link]

  • Conversion of FFA to 6-hydroxy-2H-pyran-3(6H)-one in water. ResearchGate. [Link]

  • 6-hydroxy-6H-pyran-3-one. ChemSynthesis. [Link]

  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. ResearchGate. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Hydroxy-2-methyl-4-( alkylamino)-2H-pyran-S(6H)-one: A New Sugar-Derived Aminoreductone. ElectronicsAndBooks. [Link]

Sources

Troubleshooting & Optimization

instability of 6-hydroxy-2H-pyran-3(6H)-one in water and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxy-2H-pyran-3(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges associated with the handling and analysis of this compound, particularly its instability in aqueous solutions.

Understanding the Instability: A Chemical Perspective

6-Hydroxy-2H-pyran-3(6H)-one is a heterocyclic organic compound with a structure that includes a hemiacetal functional group. This feature is the primary reason for its inherent instability in aqueous environments. The molecule exists in equilibrium with its ring-opened form, 5-hydroxy-4-oxo-2-pentenal.[1] This equilibrium is highly sensitive to the pH of the solution.

Under acidic conditions, the hydrolysis of the hemiacetal is catalyzed, shifting the equilibrium towards the open-chain form. This degradation is often rapid and can lead to a significant loss of the parent compound, impacting experimental results and calculations.[1] Conversely, in neutral or slightly alkaline conditions, the cyclic hemiacetal form is more stable.[1]

Frequently Asked Questions (FAQs)

Q1: I dissolved 6-hydroxy-2H-pyran-3(6H)-one in water for my experiment, but my analytical results show a significantly lower concentration than expected, or the peak has disappeared entirely. What is happening?

A1: This is a common issue and is most likely due to the hydrolysis of the compound in an unbuffered aqueous solution. The hemiacetal structure of 6-hydroxy-2H-pyran-3(6H)-one readily breaks down to its open-chain isomer, 5-hydroxy-4-oxo-2-pentenal, especially if the water is slightly acidic.[1] This leads to a decrease in the concentration of the parent compound over time.

Q2: What is the recommended solvent for preparing stock solutions of 6-hydroxy-2H-pyran-3(6H)-one?

A2: For short-term use and immediate analysis, preparing stock solutions in a buffer with a neutral to slightly alkaline pH (pH 7-8) is recommended to improve stability.[1] If organic solvents are compatible with your experimental system, dissolving the compound in a non-aqueous solvent like DMSO or ethanol can provide greater stability for long-term storage. However, for aqueous experimental conditions, a freshly prepared buffered solution is ideal.

Q3: How should I store aqueous solutions of this compound to minimize degradation?

A3: Aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at a low temperature (2-8°C) and protect it from light. The container should be tightly sealed to prevent any pH changes due to the absorption of atmospheric CO2. For longer-term storage, consider preparing aliquots of a stock solution in an anhydrous organic solvent and storing them at -20°C or below.

Q4: Can I use acidic mobile phases for the HPLC analysis of 6-hydroxy-2H-pyran-3(6H)-one?

A4: The use of acidic mobile phases can cause on-column degradation of the analyte, leading to peak tailing, broadening, or the appearance of the degradation product peak. It is advisable to use a mobile phase with a neutral or near-neutral pH to maintain the integrity of the compound during analysis.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of 6-hydroxy-2H-pyran-3(6H)-one.

Issue 1: Rapid Disappearance of the Analyte Peak in HPLC Analysis

Symptoms:

  • A significant decrease in the peak area of 6-hydroxy-2H-pyran-3(6H)-one in subsequent injections of the same solution.

  • Complete disappearance of the analyte peak over a short period.

  • Appearance of a new, likely broader, peak at a different retention time.

Causality and Troubleshooting Steps:

Caption: Troubleshooting workflow for peak disappearance.

Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC

Symptoms:

  • Asymmetric peaks with a pronounced tail.

  • Broader than expected peaks, leading to poor resolution.

Causality and Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 6-hydroxy-2H-pyran-3(6H)-one in a buffered aqueous solution for immediate use.

Materials:

  • 6-hydroxy-2H-pyran-3(6H)-one

  • Phosphate buffer (0.1 M, pH 7.4)

  • High-purity water

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Accurately weigh the required amount of 6-hydroxy-2H-pyran-3(6H)-one.

  • Dissolve the compound in a small amount of the phosphate buffer in a volumetric flask.

  • Once dissolved, bring the solution to the final volume with the buffer.

  • Mix the solution thoroughly.

  • Use the solution immediately for experiments or analysis. For very short-term storage (a few hours), keep the solution at 2-8°C and protected from light.

Protocol 2: Stability Assessment by HPLC-UV

This protocol outlines a forced degradation study to assess the stability of 6-hydroxy-2H-pyran-3(6H)-one under different pH conditions.

Materials:

  • Buffered stock solution of 6-hydroxy-2H-pyran-3(6H)-one (from Protocol 1)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare three sets of solutions by diluting the stock solution with:

      • 0.1 M HCl (acidic condition)

      • 0.1 M NaOH (alkaline condition)

      • 0.1 M Phosphate buffer pH 7.4 (neutral condition)

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis:

    • Inject an aliquot of each solution onto the HPLC system at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) with a neutral pH buffer (e.g., 10 mM phosphate buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Monitor the decrease in the peak area of 6-hydroxy-2H-pyran-3(6H)-one and the increase in the peak area of the degradation product over time.

    • Calculate the percentage of degradation at each time point.

Data Summary

The following table summarizes the expected stability of 6-hydroxy-2H-pyran-3(6H)-one under various conditions based on its chemical properties as a hemiacetal. Actual stability should be confirmed experimentally.

ConditionExpected StabilityPrimary Degradation Pathway
pH
Acidic (pH < 6)LowAcid-catalyzed hydrolysis to 5-hydroxy-4-oxo-2-pentenal
Neutral (pH 7-8)Moderate to HighMinimal hydrolysis
Alkaline (pH > 8)ModerateBase-catalyzed degradation may occur over time
Temperature
Refrigerated (2-8°C)Increased stabilitySlows down the rate of hydrolysis
Room Temperature (~25°C)Moderate instability in unbuffered waterHydrolysis rate is significant
Elevated (>40°C)Low stabilityAccelerated hydrolysis
Light Exposure
Protected from LightHigher stabilityMinimizes potential photodegradation
Exposed to UV/Visible LightPotential for degradationPhotodegradation pathways may be initiated

References

  • Sigma-Aldrich. 6-Hydroxy-2H-pyran-3(6H)-one Product Page.
  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products (2003).
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(2), 48-64.
  • PubChem. 6-hydroxy-2H-pyran-3(6H)-one. [Link]

  • American Elements. 6-Hydroxy-2H-pyran-3(6H)-one. [Link]

Sources

degradation pathways of 2H-Pyran-3(6H)-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-Pyran-3(6H)-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address challenges in your experimental work.

I. Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a six-membered ring containing an oxygen atom, a ketone, and a carbon-carbon double bond, forming an α,β-unsaturated lactone system. This arrangement of functional groups confers a specific reactivity profile, making the molecule susceptible to degradation under certain environmental conditions, particularly in aqueous solutions at non-neutral pH. Understanding these degradation pathways is critical for ensuring the integrity of your experiments, the stability of formulations, and the accurate interpretation of analytical data. This guide will delve into the mechanisms of degradation under both acidic and basic conditions, providing you with the tools to control and analyze these processes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues and observations you may encounter during your experiments with this compound.

A. Acid-Catalyzed Degradation

Question 1: I've observed a rapid decrease in the concentration of my this compound stock solution prepared in a slightly acidic buffer. What is the likely cause?

Answer: this compound is susceptible to acid-catalyzed hydrolysis. The lactone (cyclic ester) functionality in the pyran ring can be cleaved by water in the presence of an acid catalyst. This reaction opens the ring to form a linear carboxylic acid derivative. For the related compound, 6-hydroxy-2H-pyran-3(6H)-one, it has been observed that it is quickly hydrolyzed in acidic medium to 5-hydroxy-4-oxo-2-pentenal[1]. By analogy, the parent this compound is expected to undergo a similar ring-opening hydrolysis.

Troubleshooting Guide: Unexpectedly Fast Degradation in Acidic Media

Observation Potential Cause Recommended Action
Rapid disappearance of the parent compound peak in HPLC.The pH of the solution is lower than anticipated, accelerating hydrolysis.1. Verify pH: Immediately measure the pH of your stock solution and buffers. 2. Buffer Selection: If possible, adjust the pH to be closer to neutral (pH 6-7) for storage. 3. Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to significantly slow down the hydrolysis rate.
Appearance of a new, more polar peak in the chromatogram.Formation of the ring-opened hydrolysis product, 5-oxohex-2-enoic acid.1. Confirm Identity: Use LC-MS to check for a mass corresponding to the addition of a water molecule (M+18). 2. NMR Analysis: If sufficient material is available, acquire 1H and 13C NMR spectra to confirm the structure of the degradation product.
Inconsistent results between experiments.Degradation is occurring at different rates due to slight variations in pH or temperature.1. Standardize Procedures: Ensure consistent pH and temperature for all experiments. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of this compound immediately before use.

Question 2: What is the mechanism of acid-catalyzed degradation of this compound?

Answer: The acid-catalyzed degradation proceeds via a well-established hydrolysis mechanism for esters. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ring oxygen atom.

  • Ring Opening: The protonated ring oxygen is now a good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond of the ring, thus opening the ring.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 5-oxohex-2-enoic acid, and regenerate the acid catalyst.

Below is a diagram illustrating this pathway.

Acid_Degradation cluster_0 Acid-Catalyzed Hydrolysis of this compound start This compound protonated Protonated Carbonyl start->protonated + H₃O⁺ - H₂O tetrahedral1 Tetrahedral Intermediate 1 protonated->tetrahedral1 + H₂O tetrahedral2 Tetrahedral Intermediate 2 tetrahedral1->tetrahedral2 Proton Transfer product 5-oxohex-2-enoic acid tetrahedral2->product Ring Opening - H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

B. Base-Catalyzed Degradation

Question 3: My this compound sample shows degradation under basic conditions. What are the possible reactions occurring?

Answer: Under basic conditions, this compound has two primary sites for nucleophilic attack by hydroxide ions (OH⁻): the carbonyl carbon of the lactone and the β-carbon of the α,β-unsaturated ketone. This can lead to two competing degradation pathways:

  • Lactone Hydrolysis (Saponification): This is analogous to the base-catalyzed hydrolysis of esters. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening and the formation of the carboxylate salt of 5-oxohex-2-enoic acid.

  • Michael Addition: The hydroxide ion can also act as a nucleophile in a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone system. This would form an enolate intermediate, which could then potentially undergo further reactions or exist in equilibrium with the starting material.

The predominant pathway can depend on factors such as the concentration of the base, temperature, and reaction time.

Troubleshooting Guide: Degradation in Basic Media

Observation Potential Cause Recommended Action
Formation of a single major degradation product with a mass corresponding to M+18 (after acidification).Lactone hydrolysis (saponification) is the dominant pathway.1. Confirm Product: Acidify the reaction mixture and use LC-MS and NMR to confirm the formation of 5-oxohex-2-enoic acid. 2. Control Reaction: Use milder basic conditions (lower pH, lower temperature) if you need to minimize degradation.
A complex mixture of products is observed.Competing reactions (hydrolysis and Michael addition) and potential secondary reactions are occurring.1. Time-Course Study: Analyze samples at multiple time points to identify initial products versus secondary degradation products. 2. Spectroscopic Analysis: Use 2D NMR techniques (like HMBC and HSQC) to elucidate the structures of the different products. 3. Lower Temperature: Perform the reaction at a lower temperature to potentially favor one pathway over the other and simplify the product mixture.
The starting material is consumed, but the expected hydrolysis product is not the major species.Michael addition or other unforeseen reactions may be favored.1. Isolate and Characterize: Attempt to isolate the major degradation product for full structural elucidation. 2. Consider Alternative Mechanisms: Evaluate the possibility of other base-catalyzed reactions, such as aldol-type condensations, if the reaction is left for an extended period.

Question 4: Can you illustrate the potential mechanisms for base-catalyzed degradation?

Answer: Certainly. The diagram below shows the two likely competing pathways for the degradation of this compound in the presence of a base.

Base_Degradation cluster_path1 Pathway 1: Lactone Hydrolysis (Saponification) cluster_path2 Pathway 2: Michael Addition start This compound tetrahedral_sapon Tetrahedral Intermediate start->tetrahedral_sapon + OH⁻ enolate_michael Enolate Intermediate start->enolate_michael + OH⁻ (1,4-addition) opened_sapon Ring-Opened Intermediate tetrahedral_sapon->opened_sapon Ring Opening product_sapon 5-oxohex-2-enoate opened_sapon->product_sapon Deprotonation product_michael 4-hydroxy-tetrahydropyran-3-one enolate_michael->product_michael Protonation

Caption: Competing pathways for base-catalyzed degradation of this compound.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound and for analyzing the resulting samples.

A. Protocol for Forced Degradation Studies

This protocol is designed to induce approximately 5-20% degradation, as recommended by ICH guidelines[2][3].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to quench the reaction.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at room temperature (25°C).

  • Withdraw aliquots at various time points (e.g., 1, 2, 4, and 8 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

4. Control Sample:

  • Prepare a control sample by diluting the stock solution with an equal volume of purified water and the mobile phase to the same final concentration as the stressed samples.

B. Protocol for Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

C. Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical forced degradation study.

Workflow cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Stress (0.1 M HCl, 60°C) prep->acid base Base Stress (0.1 M NaOH, 25°C) prep->base control Control Sample (No Stress) prep->control quench Neutralize Aliquots at Time Points acid->quench base->quench analyze Analyze by Stability-Indicating HPLC-UV Method control->analyze quench->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data elucidate Identify Degradants (LC-MS, NMR) data->elucidate If new peaks appear

Caption: Workflow for a forced degradation study of this compound.

IV. Concluding Remarks

The inherent reactivity of the α,β-unsaturated lactone system in this compound makes it susceptible to degradation in both acidic and basic aqueous environments. Acid-catalyzed hydrolysis leads to a predictable ring-opening to form 5-oxohex-2-enoic acid. Under basic conditions, the degradation is more complex, with potential for both lactone hydrolysis and Michael addition.

By understanding these degradation pathways and employing the robust analytical methods outlined in this guide, researchers can effectively anticipate, control, and analyze the stability of this compound in their experiments. This knowledge is fundamental to ensuring the reliability and reproducibility of your research and development efforts.

V. References

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 129-141.

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

Technical Support Center: Synthesis and Purification of 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2H-Pyran-3(6H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this versatile heterocyclic compound.

I. Understanding the Chemistry: The Achmatowicz Reaction and Compound Instability

The most common and efficient route to 6-hydroxy-2H-pyran-3(6H)-one is the Achmatowicz reaction, which involves the oxidative rearrangement of furfuryl alcohol.[1][2][3][4] This transformation is a cornerstone for the synthesis of many monosaccharides and other biologically active molecules.[1] While elegant, this reaction and the subsequent handling of the product can present several challenges, primarily related to impurity generation and the inherent instability of the pyranone ring system.

A critical aspect to understand is the susceptibility of the hemiacetal in 6-hydroxy-2H-pyran-3(6H)-one to hydrolysis, especially under acidic or even neutral aqueous conditions. This leads to ring-opening and the formation of 5-hydroxy-4-oxo-2-pentenal, a primary degradation product and a significant impurity.[5]

Below is a troubleshooting guide structured in a question-and-answer format to directly address the specific issues you may encounter.

II. Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My crude reaction mixture is a complex mess. What are the most common impurities I should be looking for?

Answer:

A complex crude mixture is a frequent issue. The impurities in your this compound synthesis can be categorized into three main groups: starting material-related, reaction-byproducts, and product degradation.

1. Starting Material-Related Impurities:

  • Unreacted Furfuryl Alcohol: Incomplete oxidation is a common issue. Furfuryl alcohol is typically less polar than the desired pyranone and will have a higher Rf value on a TLC plate.

  • Over-oxidized Products: Further oxidation of the desired product or side reactions can lead to various byproducts, including furfural and furoic acid.[6][7]

2. Reaction Byproducts:

  • Oxidizing Agent Residues: If you are using meta-chloroperoxybenzoic acid (m-CPBA), the primary byproduct is meta-chlorobenzoic acid (m-CBA).[8][9][10][11][12] This is a highly polar and often crystalline impurity that can complicate purification. If N-bromosuccinimide (NBS) is used, residual succinimide will be present.[4]

3. Product Degradation:

  • 5-hydroxy-4-oxo-2-pentenal: This is the ring-opened hydrolysis product of 6-hydroxy-2H-pyran-3(6H)-one. Its presence is indicated by a change in the NMR spectrum over time, especially if the sample is dissolved in a protic solvent or exposed to moisture.[5]

Identifying these impurities:

A combination of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying these impurities.

Impurity Typical Analytical Signature
Furfuryl AlcoholHigher Rf on TLC (less polar). Characteristic signals in ¹H NMR around 4.5 ppm (CH₂), 6.2-6.3 ppm, and 7.3 ppm (furan ring protons).
meta-chlorobenzoic acid (m-CBA)Lower Rf on TLC (highly polar). Aromatic proton signals in the ¹H NMR spectrum between 7.4-8.0 ppm.
5-hydroxy-4-oxo-2-pentenalMay appear as a different spot on TLC. In the ¹H NMR, you may observe aldehydic protons and a disappearance of the characteristic pyranone signals.

Pro-Tip: Running a crude ¹H NMR and comparing it to the spectrum of your starting material and the expected product is a quick and effective way to assess the reaction's success and identify major impurities.[13][14][15][16]

FAQ 2: I'm struggling with a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Achmatowicz reaction can often be traced back to several factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. Monitor the reaction progress carefully using TLC until the starting furfuryl alcohol spot is no longer visible.

  • Product Degradation During Workup: The this compound ring is sensitive to both acidic and basic conditions.[5] Prolonged exposure to harsh workup conditions can lead to significant product loss.

  • Sub-optimal Reaction Conditions: The choice of oxidant, solvent, and temperature can dramatically impact the yield. For instance, using buffered conditions can help to mitigate the effects of acidic byproducts.

Troubleshooting Steps to Improve Yield:

  • Optimize Reaction Time: Follow the reaction's progress with TLC. Quench the reaction as soon as the starting material is consumed to avoid over-oxidation or degradation of the product.

  • Buffered Conditions: When using reagents like NBS, including a buffer such as sodium bicarbonate in the reaction mixture can neutralize the acidic byproducts as they form, thus protecting the desired product.[17]

  • Careful Workup: Avoid strong acids or bases during the workup. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize acidic byproducts, but perform the extraction quickly.[8][9]

  • Temperature Control: The Achmatowicz reaction is often exothermic. Maintaining the recommended reaction temperature is crucial for preventing side reactions.

FAQ 3: How can I effectively remove the meta-chlorobenzoic acid (m-CBA) byproduct from my m-CPBA reaction?

Answer:

The removal of m-CBA is a critical purification step. Here are the most effective methods:

Method 1: Aqueous Basic Wash (Most Common)

This method leverages the acidic nature of m-CBA to convert it into its water-soluble salt.

Protocol:

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂), so vent the funnel frequently.

  • Repeat the wash with NaHCO₃ solution two to three times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8][12]

Method 2: Precipitation and Filtration

In some cases, m-CBA can be precipitated from the reaction mixture.

Protocol:

  • Cool the reaction mixture in an ice bath. In some solvent systems, the m-CBA will precipitate out.

  • Filter the cold mixture through a Büchner funnel to remove the solid m-CBA.

  • Wash the collected solid with a small amount of the cold reaction solvent to recover any co-precipitated product.

  • The desired product will be in the filtrate.

Method 3: Column Chromatography

If the above methods are not sufficient or if your product is sensitive to aqueous base, column chromatography is a reliable option. m-CBA is very polar and will have a low Rf, allowing for good separation from the typically less polar product.[12]

III. Step-by-Step Purification Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for isolating this compound from a variety of impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of hexane and ethyl acetate is a good starting point.

  • Glass column

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC to find an eluent system that gives your desired product an Rf value of approximately 0.25-0.35. A good starting point is a 7:3 mixture of hexane:ethyl acetate.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring there are no air bubbles. Drain the excess eluent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica.[18][19][20]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample to the top of the column.

    • Drain the solvent until the sample has entered the silica bed.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) or allow the solvent to run through by gravity.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Fractional Distillation

For thermally stable, non-hydroxy substituted 2H-Pyran-3(6H)-ones, vacuum fractional distillation can be an excellent method for purification, especially on a larger scale.

Important Considerations:

  • The boiling point of the compound will be significantly lower under vacuum.

  • Ensure your glassware is free of cracks and can withstand the vacuum.

  • Use a fractionating column for better separation of compounds with close boiling points.[16][21][22][23][24][25][26]

Procedure:

  • Set up the Apparatus: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all joints are well-sealed.

  • Add the Crude Material: Place the crude this compound in the distilling flask with a stir bar.

  • Apply Vacuum: Gradually apply the vacuum to the desired pressure.

  • Heat the Mixture: Gently heat the distilling flask using a heating mantle.

  • Collect Fractions: As the mixture heats, different components will begin to boil. Collect the fractions that distill over at the expected boiling point of your product under the applied pressure.

  • Monitor the Distillation: The temperature should remain stable during the distillation of a pure compound.

IV. Visualizing the Process

Logical Workflow for Impurity Removal

G A Furfuryl Alcohol B This compound A->B Achmatowicz Reaction (Oxidation) C 5-hydroxy-4-oxo-2-pentenal B->C Hydrolysis (H₂O, Acid/Base)

Caption: Synthesis and primary degradation pathway.

V. References

  • Reddit. (2023). Removal of 3-chlorobenzoic acid from mCPBA reactions. [Link]

  • Organic Syntheses. Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. [Link]

  • ResearchGate. (2016). How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?. [Link]

  • Reddit. (2025). How to remove large excess of mCPBA?. [Link]

  • University of Rochester. Workup: mCPBA Oxidation. [Link]

  • Beilstein Journals. (Supporting Information) Visible-light-mediated flow protocol for Achmatowicz rearrangement Experimental section and NMR spectra. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • How to run column chromatography. [Link]

  • Organic Syntheses. Dry silica gel is poured into the column. [Link]

  • eScholarship.org. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. [Link]

  • PubMed. Synthesis and antimicrobial properties of this compound derivatives and related compounds. [Link]

  • PubChem. 6-hydroxy-2H-pyran-3(6H)-one. [Link]

  • ChemRxiv. (2023). Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. [Link]

  • CP Lab Chemicals. 6-Hydroxy-2H-pyran-3(6H)-one, min 97%, 1 gram. [Link]

  • ChemSynthesis. 6-hydroxy-6H-pyran-3-one. [Link]

  • ResearchGate. Relative ratios, determined by ¹H NMR analysis of the crude reaction.... [Link]

  • Khan Academy. (2013). Simple and fractional distillations. [Link]

  • National Institutes of Health. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. [Link]

  • Beilstein Journals. Visible-light-mediated flow protocol for Achmatowicz rearrangement. [Link]

  • White Rose Research Online. (2024). Preparative Scale Achmatowicz and aza-Achmatowicz Rearrangements Catalyzed by Agrocybe aegerita Unspecific Peroxygenase. [Link]

  • ACS Publications. (2023). Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones. [Link]

  • ResearchGate. Oxidation of furfuryl alcohol to furfural and furoic acid catalyzed by.... [Link]

  • Wikipedia. Achmatowicz reaction. [Link]

  • Columbia University. Column chromatography. [Link]

  • Chem-Station. (2015). Achmatowicz Reaction. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Inchem.org. FURFURYL ALCOHOL AND RELATED SUBSTANCES. [Link]

  • Scribd. Column Chromatography Experiment. [Link]

  • ResearchGate. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. [Link]

  • ResearchGate. (2025). Highly selective oxidation of furfuryl alcohol over monolayer titanate nanosheet under visible light irradiation. [Link]

  • SynArchive. Achmatowicz Reaction. [Link]

  • MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. [Link]

  • PSE Community.org. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]

  • NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. [Link]

  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Annulation of 2H-Pyran onto 1-Oxa- or 1-Azacyclohexane-2,4-diones and Their Analogues via Sequential Condensation with α-Substituted Enals and 6π-Electrocyclization.. [Link]

  • ResearchGate. Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity. [Link]

  • YouTube. (2016). Carrying out a fractional distillation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Achmatowicz Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Achmatowicz rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones and their derivatives. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction conditions and achieve your desired outcomes.

The Achmatowicz rearrangement, first reported in 1971, is an oxidative ring expansion of furfuryl alcohols to dihydropyranones.[1] This reaction is a cornerstone in the synthesis of carbohydrates and numerous bioactive natural products due to its ability to efficiently construct complex six-membered oxygen-containing heterocycles from readily available furan precursors.[2][3] However, like any powerful synthetic tool, its successful implementation requires a nuanced understanding of the reaction mechanism and the interplay of various experimental parameters.

This guide provides practical, field-proven insights to help you navigate the complexities of the Achmatowicz rearrangement, ensuring both efficiency and reproducibility in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the Achmatowicz rearrangement.

Q1: My Achmatowicz rearrangement is giving a low yield. What are the most common reasons?

A1: Low yields in the Achmatowicz rearrangement can stem from several factors. The most common culprits are incomplete conversion of the starting material, degradation of the furan ring or the product under the reaction conditions, and formation of side products. Sub-optimal oxidant choice, incorrect stoichiometry, inappropriate solvent, or non-ideal reaction temperature are often the root causes. For sensitive substrates, harsh reaction conditions can lead to decomposition.[4]

Q2: What are the most common oxidizing agents for the Achmatowicz rearrangement, and how do I choose the right one?

A2: A variety of oxidizing agents can be used, with the choice depending on the substrate's functional groups and the desired reaction conditions. Common choices include:

  • N-Bromosuccinimide (NBS): Often used in a mixture of THF and water, it is a reliable and effective reagent for many substrates.[2]

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used oxidant that proceeds through an epoxidation mechanism.[2] It is a good alternative to bromine-based reagents.

  • Bromine (Br₂): The classic reagent, typically used in methanol or water.[1] Its use can sometimes be complicated by the harsh acidic conditions generated.

  • Oxone® in combination with a catalytic amount of KBr: A greener and often high-yielding alternative that generates the active brominating species in situ.[5]

  • Hydrogen peroxide with a catalyst: Fenton-like systems (e.g., FeBr₂/H₂O₂) offer an environmentally friendly option with water as the only byproduct.[6]

The choice of oxidant should be guided by the stability of your substrate and the functional groups present. For acid-sensitive substrates, non-bromine-based methods like m-CPBA or enzymatic oxidations might be preferable.[2][7]

Q3: How critical is temperature control in the Achmatowicz rearrangement?

A3: Temperature control is crucial. Many variations of the Achmatowicz rearrangement are exothermic. Allowing the temperature to rise uncontrollably can lead to the formation of side products and decomposition of both the starting material and the desired product.[8] It is generally recommended to perform the addition of the oxidizing agent at a low temperature (e.g., 0 °C or even -78 °C for highly reactive substrates) and then allow the reaction to slowly warm to room temperature if necessary.[2]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A4: The formation of multiple products is a common issue. Besides the desired dihydropyranone, you may be observing:

  • Unreacted starting material.

  • Over-oxidation products.

  • Products resulting from the decomposition of the furan ring.

  • In some cases, particularly with indole-containing substrates, the indole nucleus itself can be oxidized.[9]

  • If using bromine-based oxidants, brominated furan species may be present.

Careful monitoring of the reaction by TLC and optimization of the oxidant stoichiometry and reaction time can help minimize the formation of these side products.

Q5: What is the best workup procedure for an Achmatowicz rearrangement?

A5: The workup procedure depends on the reagents used. A general approach involves quenching the excess oxidant, followed by an extractive workup.

  • For reactions using NBS or Br₂, quenching with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) is common to remove excess bromine.

  • For reactions with m-CPBA, a wash with aqueous sodium bicarbonate (NaHCO₃) can help remove the m-chlorobenzoic acid byproduct.

  • For the Oxone®/KBr system, the workup is often simpler as the main byproduct is potassium sulfate, which can be removed by an aqueous wash.[5]

After quenching, the product is typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[10]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific problems, their potential causes, and systematic solutions.

Problem 1: Incomplete or Stalled Reaction

Symptom: Significant amount of starting material remains even after prolonged reaction time.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Oxidant The stoichiometry of the oxidant is critical. Ensure you are using the correct number of equivalents. For some less reactive substrates, a slight excess of the oxidant may be necessary. However, be cautious as a large excess can lead to side product formation.
Low Reaction Temperature While starting the reaction at a low temperature is important for control, some substrates may require a higher temperature to react at a reasonable rate. After the initial exothermic phase, if the reaction is sluggish, consider allowing it to warm to room temperature or even gently heating it. Monitor the progress carefully by TLC.
Poor Reagent Quality Oxidizing agents like m-CPBA can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent or determine its activity by titration before use. Similarly, ensure that your solvent is anhydrous if the procedure requires it.
Substrate Reactivity Electron-withdrawing groups on the furan ring or bulky substituents near the reaction center can decrease the nucleophilicity of the furan and slow down the reaction.[1] For such substrates, you may need to switch to a more potent oxidizing system or use harsher reaction conditions (e.g., higher temperature, longer reaction time).
Problem 2: Formation of Multiple Products/Low Selectivity

Symptom: The crude reaction mixture shows multiple spots on TLC, leading to a low isolated yield of the desired product.

Potential Cause Explanation & Troubleshooting Steps
Over-oxidation Using too much oxidant or running the reaction for too long can lead to the formation of over-oxidized byproducts. Carefully titrate the amount of oxidant and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Decomposition of Starting Material or Product The furan ring and the dihydropyranone product can be sensitive to acidic conditions. If you are using an oxidant that generates acidic byproducts (e.g., Br₂), consider adding a buffer like sodium bicarbonate (NaHCO₃) to the reaction mixture.[5]
Incorrect Solvent Choice The solvent can have a significant impact on the reaction's outcome. Protic solvents like methanol can participate in the reaction, leading to the formation of methoxy-substituted byproducts. Aprotic solvents like THF or dichloromethane are generally preferred. A mixture of THF and water is commonly employed for reactions with NBS.[2]
Temperature Spikes A rapid increase in temperature due to an uncontrolled exotherm can promote side reactions. Ensure efficient stirring and slow, portion-wise addition of the oxidant at a low temperature.
Problem 3: Issues with Stereoselectivity

Symptom: The product is a mixture of diastereomers, or the stereochemical outcome is not as expected.

Potential Cause Explanation & Troubleshooting Steps
Nature of the Rearrangement The Achmatowicz rearrangement itself can generate a new stereocenter at the anomeric position (C6). The resulting mixture of hemiacetals can sometimes be influenced by the reaction conditions.
Subsequent Reactions If the crude product is subjected to further transformations, the stereochemical integrity of the newly formed centers can be compromised. For example, Kishi reduction of the hemiacetal can lead to a mixture of diastereomers.[2]
Equilibration The hemiacetal products can exist in equilibrium. The ratio of diastereomers may change during workup or purification. It is sometimes advantageous to derivatize the crude hemiacetal mixture (e.g., by acylation or silylation) to obtain a stable mixture of diastereomers that can be more easily separated by chromatography.
Asymmetric Variants For controlling the stereochemistry of the furfuryl alcohol starting material, asymmetric methods like Noyori's transfer hydrogenation of the corresponding ketone can be employed.[2] The stereochemistry of the starting alcohol is generally retained in the product.

Experimental Protocols & Data

Table 1: Comparison of Common Reaction Conditions for the Achmatowicz Rearrangement
Oxidizing AgentTypical SolventTemperatureKey AdvantagesCommon Issues
NBS THF/H₂O0 °C to RTHigh yields, reliable for many substrates.[2]Can be sluggish for deactivated furans.
m-CPBA CH₂Cl₂ or other aprotic solvents0 °C to RTGood for acid-sensitive substrates, avoids bromine.[2]Byproduct removal can be tedious.
Br₂ Methanol or H₂O0 °C to RTThe "classic" method, inexpensive.[1]Generates HBr, can lead to decomposition.
Oxone®/KBr (cat.) THF/H₂O or solvent-free (on Al₂O₃)0 °C to RTGreen, high-yielding, simple workup.[5][11]Requires careful control of stoichiometry.
FeBr₂/H₂O₂ AcetonitrileRTEnvironmentally friendly, uses H₂O₂.[6]Substrate scope may be more limited.
Photocatalysis ACN/DMSO/H₂ORTUses visible light, mild conditions.[12]Requires specialized equipment.
Enzymatic Buffer (e.g., citrate)RTMild, "green," can be selective.[7]Enzyme availability and stability can be a concern.
Protocol 1: General Procedure for Achmatowicz Rearrangement using NBS
  • Dissolve the furfuryl alcohol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 4:1 to 10:1 ratio).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 30 minutes to a few hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by flash column chromatography.[2]

Protocol 2: A Greener Approach using Oxone® and Catalytic KBr
  • To a stirred solution of the furfuryl alcohol (1.0 eq.) in a 4:1 mixture of THF and water, add potassium bromide (KBr) (0.05-0.1 eq.) and sodium bicarbonate (NaHCO₃) (0.5 eq.).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add Oxone® (potassium peroxymonosulfate) (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for approximately 30 minutes, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by chromatography.[5]

Visualizing the Chemistry: Diagrams and Workflows

The Achmatowicz Rearrangement Mechanism

The generally accepted mechanism for the Achmatowicz rearrangement using a bromine-based oxidant is depicted below. It involves an initial electrophilic addition to the furan ring, followed by the addition of water and subsequent rearrangement to the dihydropyranone product.[1]

Achmatowicz_Mechanism Achmatowicz Rearrangement Mechanism furan Furfuryl Alcohol intermediate1 2,5-Dibromo Adduct furan->intermediate1 Electrophilic Addition oxidant [Br+] (from NBS or Br2) intermediate2 Dicarbonyl Intermediate intermediate1->intermediate2 Hydrolysis product 6-Hydroxy-2H-pyran-3(6H)-one intermediate2->product Intramolecular Hemiacetalization

Caption: Mechanism of the Achmatowicz Rearrangement.

Troubleshooting Workflow

When encountering issues with your Achmatowicz rearrangement, a systematic approach to troubleshooting can save time and resources. The following workflow outlines a logical sequence of steps to diagnose and solve common problems.

Troubleshooting_Workflow Troubleshooting Workflow for Achmatowicz Rearrangement cluster_solutions Optimization Strategies start Problem Encountered (e.g., Low Yield, Side Products) check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions analyze_products Characterize Byproducts (TLC, NMR, MS) check_conditions->analyze_products solution1 Adjust Oxidant Stoichiometry analyze_products->solution1 Incomplete Conversion solution2 Modify Temperature Profile analyze_products->solution2 Decomposition solution_solvent Change Solvent System analyze_products->solution_solvent Solvent Adducts solution_oxidant Switch Oxidizing Agent analyze_products->solution_oxidant Substrate Incompatibility solution_buffer Add Buffer (e.g., NaHCO3) analyze_products->solution_buffer Acid-catalyzed Side Reactions

Sources

Technical Support Center: Diels-Alder Reactions with 2H-Pyran-3(6H)-one Dienophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Diels-Alder reactions utilizing 2H-pyran-3(6H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these versatile dienophiles for the synthesis of complex polycyclic architectures. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, providing in-depth troubleshooting, mechanistic explanations, and field-proven optimization strategies.

Section 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experimentation. Find your problem and navigate to the detailed troubleshooting guide for solutions.

Q1: My reaction yield is very low or non-existent. What are the likely causes? Low conversion is the most frequent challenge. Under thermal conditions, the inherent reactivity of the this compound dienophile may be insufficient, leading to poor yields (often around 50%).[1][2] Key factors to investigate include dienophile stability, suboptimal reaction conditions (temperature, concentration), and the electronic nature of your diene. For a comprehensive breakdown, proceed to the Troubleshooting Guide for Low Yields .

Q2: I'm observing multiple products in my crude reaction mixture. How can I improve the selectivity? The formation of multiple products typically points to issues with stereoselectivity (endo/exo) or regioselectivity. While the endo product is often kinetically favored in Diels-Alder reactions due to secondary orbital interactions, this is not always the case.[3] Furthermore, the facial selectivity of the diene's approach to the pyranone ring can lead to diastereomers.[1][2] Lewis acid catalysis is a powerful tool for enhancing selectivity. Refer to the Guide to Improving Reaction Selectivity .

Q3: My dienophile appears to be decomposing during the reaction. Is this common? Yes, this compound systems can be sensitive. The α,β-unsaturated ketone (enone) functionality is susceptible to degradation, especially under harsh thermal conditions or in the presence of strong acids or bases.[4] Potential side reactions include retro-Diels-Alder, polymerization, or hydrolysis if moisture is present. See our Protocol on Dienophile Handling and Stability .

Q4: Should I use thermal conditions or a Lewis acid catalyst? For this compound dienophiles, Lewis acid catalysis is strongly recommended. While thermal reactions may proceed, they often result in moderate yields and lower selectivity.[1][2] Lewis acids coordinate to the carbonyl oxygen of the dienophile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the reaction and enhancing selectivity.[3][5] Recent studies also suggest that Lewis acids reduce the steric Pauli repulsion between the diene and dienophile, further promoting the reaction.[6] Our Optimized Protocols Section provides detailed methods for both approaches.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yields

Low product yield is a multifaceted problem. Use the following decision tree to diagnose the root cause.

G start Low Yield Observed check_dienophile Assess Dienophile Stability (TLC, 1H NMR of starting material) start->check_dienophile dienophile_ok Dienophile is Stable check_dienophile->dienophile_ok dienophile_bad Decomposition Observed check_dienophile->dienophile_bad check_conditions Review Reaction Conditions check_diene Evaluate Diene Reactivity check_conditions->check_diene If conditions seem optimal... thermal Thermal Conditions Used? check_conditions->thermal lewis Lewis Acid Used? check_conditions->lewis solution_diene Electron-donating groups on the diene accelerate the reaction. check_diene->solution_diene Consider a more electron-rich diene. dienophile_ok->check_conditions solution_stability Implement milder conditions. Ensure anhydrous setup. dienophile_bad->solution_stability Go to Stability Protocol solution_thermal See Protocol 2: Lewis Acid Catalyzed Reaction. thermal->solution_thermal Switch to Lewis Acid Catalysis check_lewis_acid check_lewis_acid lewis->check_lewis_acid Optimize Lewis Acid solution_lewis See Table 1 for catalyst comparison. check_lewis_acid->solution_lewis Screen different Lewis acids, solvents, and temperatures.

Caption: Troubleshooting workflow for low Diels-Alder yields.

Causality & Solutions:

  • Dienophile Instability: The enone system in this compound is reactive. At high temperatures, a retro-Diels-Alder reaction can occur, or the compound may polymerize.

    • Solution: Monitor the dienophile's stability at the reaction temperature by TLC. If decomposition is observed, reduce the temperature and extend the reaction time. Crucially, ensure all reagents and solvents are anhydrous, as moisture can lead to unwanted side reactions.

  • Insufficient Reactivity (Thermal Conditions): The energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the pyranone's LUMO may be too large for an efficient thermal reaction.[3]

    • Solution: The most effective solution is the introduction of a Lewis acid. This dramatically accelerates the reaction, allowing for lower temperatures and shorter reaction times, which also helps preserve the dienophile's integrity.[1][2]

  • Suboptimal Lewis Acid Catalysis: Not all Lewis acids are equally effective. The choice of catalyst can significantly impact yield.

    • Solution: A screening process is recommended. Start with common Lewis acids like SnCl₄, TiCl₄, ZnCl₂, or AlCl₃. The optimal choice will depend on the specific substrates. Softer Lewis acids may be preferable if the dienophile shows degradation with stronger ones.

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)Typical Yield ImprovementReference
SnCl₄10 - 100CH₂Cl₂-78 to 25High (~80-90%)[1][2]
TiCl₄10 - 100CH₂Cl₂-78 to 0High (~80-90%)[6]
ZnCl₂20 - 100Toluene, CH₂Cl₂0 to 50Moderate to High[6]
AlCl₃50 - 100CH₂Cl₂-78 to 0High, but can promote side reactions[5][6]

Table 1: Comparison of common Lewis acids for Diels-Alder reactions. Yields are illustrative and substrate-dependent.

Guide 2: Improving Reaction Selectivity

G start Poor Selectivity (Mixture of Isomers) check_endo_exo Endo/Exo Isomers Observed? start->check_endo_exo check_diastereo Diastereomers Observed? start->check_diastereo solution_endo_exo solution_endo_exo check_endo_exo->solution_endo_exo Kinetically controlled reaction favors endo. Lewis acids can enhance this preference. solution_diastereo solution_diastereo check_diastereo->solution_diastereo Facial selectivity issue. Steric hindrance and catalyst choice are key. action_endo_exo Lower reaction temperature. Use a Lewis acid to stabilize the endo transition state. solution_endo_exo->action_endo_exo Actionable Step action_diastereo Use a bulky Lewis acid to block one face of the dienophile. Modify substituents to increase steric differentiation. solution_diastereo->action_diastereo Actionable Step

Caption: Decision-making process for improving reaction selectivity.

Causality & Solutions:

  • Endo/Exo Selectivity: The "endo rule" generally predicts the major product in Diels-Alder reactions. This preference arises from stabilizing secondary orbital interactions between the substituent on the dienophile and the π-system of the diene in the transition state.[3]

    • Solution: Lewis acids can lock the dienophile in a conformation that enhances these secondary interactions, leading to higher endo selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable rate will further favor the kinetically preferred endo product.

  • Diastereofacial Selectivity: When the this compound has a stereocenter (e.g., at the C-2 or C-6 position), the diene can approach from two different faces, leading to diastereomeric products.

    • Solution: The inherent steric bulk of substituents on the pyranone ring often directs the diene to the less hindered face.[1][2] This effect can be amplified by using a bulky Lewis acid that coordinates to the carbonyl and acts as a steric shield, further blocking one face of the dienophile. Chiral Lewis acids can be employed to achieve high levels of asymmetric induction.[7]

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

This protocol serves as a baseline but is not generally recommended for achieving high yields with this class of dienophiles.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the this compound dienophile (1.0 equiv).

  • Reagent Addition: Add the desired diene (1.5 - 3.0 equiv) followed by a suitable high-boiling solvent (e.g., toluene, xylene, or dichlorobenzene) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by TLC or ¹H NMR.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Moderate yields (~40-60%) with potentially low selectivity.[1][2]

Protocol 2: High-Yield Lewis Acid Catalyzed Diels-Alder Reaction

This is the recommended starting point for achieving optimal results.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert atmosphere inlet (N₂ or Ar), add the this compound dienophile (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., 1.0 M solution of SnCl₄ in CH₂Cl₂, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C, monitoring progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly warm to -40 °C or 0 °C.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or a Rochelle's salt solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Expected Outcome: High yields (~80-95%) and significantly improved diastereoselectivity (>94%).[1][2]

References

  • Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles in Diels−Alder Cycloadditions. The Journal of Organic Chemistry, 66(24), 8242–8247. [Link]

  • Iriarte, C. A., & Varela, O. (2001). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. PubMed. [Link]

  • Bélanger, P. C., et al. (1987). Synthesis and antimicrobial properties of this compound derivatives and related compounds. PubMed. [Link]

  • Gheorghe, A. (2006). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask). [Link]

  • Kocevar, M., et al. (2004). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry. [Link]

  • Greeves, N. (n.d.). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. [Link]

  • Prasad, K. J. R., & Kumar, A. (2015). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. [Link]

  • Deng, L., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. . [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. en.wikipedia.org. [Link]

  • Deshpande, V. H., et al. (1996). Diels-Alder reaction of pyran-2(H)-ones. Indian Journal of Chemistry. [Link]

  • Escalante, J., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. [Link]

  • Fernández, I., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal. [Link]

  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. . [Link]

  • Kobayashi, S., et al. (2003). Chiral hetero Diels-Alder products by enantioselective and diastereoselective zirconium catalysis. Scope, limitation, mechanism, and application to the concise synthesis of (+)-Prelactone C and (+)-9-deoxygoniopypyrone. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. chem.libretexts.org. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. . [Link]

  • Yamashita, Y., et al. (2003). Chiral hetero Diels-Alder products by enantioselective and diastereoselective zirconium catalysis. Scope, limitation, mechanism, and application to the concise synthesis of (+)-Prelactone C and (+)-9-deoxygoniopypyrone. PubMed. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2H-Pyran-3(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 2H-Pyran-3(6H)-one derivatives. This guide is structured to assist researchers, medicinal chemists, and process development scientists in navigating the complexities associated with controlling stereochemistry in this important class of heterocyclic compounds. The this compound core is a valuable synthon for constructing a variety of natural products and pharmaceuticals.[1] However, its synthesis is often plagued by challenges in achieving high levels of stereocontrol.

This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and visual aids to address common issues encountered in the laboratory.

Troubleshooting Guide: Common Stereochemical Challenges

This section addresses the most frequent and critical issues related to achieving stereoselectivity.

Question 1: My reaction yields a low diastereomeric ratio (d.r.), often close to 1:1. How can I improve selectivity, particularly for the cis-2,6-disubstituted product?

Answer: Low diastereoselectivity is a common hurdle, typically stemming from suboptimal reaction conditions that fail to adequately differentiate the energy levels of the diastereomeric transition states. The underlying cause is often related to the choice of catalyst, solvent, or reaction temperature.

Core Insight: The stereochemical outcome in many syntheses of pyranones, such as Lewis acid-catalyzed Prins-type cyclizations, is dictated by the geometry of a chair-like transition state involving an oxocarbenium ion intermediate.[2] Achieving high selectivity requires favoring one transition state conformation significantly over others.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Lewis Acid Catalyst: The nature of the Lewis acid is critical. A general-purpose Lewis acid like BF₃·OEt₂ may not provide sufficient steric hindrance to enforce a single transition state geometry.

    • Solution: Screen a panel of Lewis acids with varying steric bulk and coordinating abilities. Sterically demanding catalysts can create a more ordered transition state, enhancing selectivity. For instance, switching to catalysts like SnCl₄ or TMSOTf has proven effective in promoting highly diastereoselective cyclizations.[3] In some cases, specific catalysts like InCl₃ have shown superior performance.[3]

  • Optimize the Solvent System: The solvent's polarity and ability to coordinate with the catalyst or intermediates can dramatically influence the reaction pathway and the stability of the transition states.

    • Solution: Experiment with a range of solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often a good starting point. However, for certain substrates, coordinating solvents such as diethyl ether can improve selectivity by minimizing undesired side reactions.[3]

  • Control the Reaction Temperature: Thermal energy can overcome the small energy differences between competing transition states, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is a powerful strategy to enhance diastereoselectivity. Performing the reaction at -78 °C (dry ice/acetone bath) often favors the thermodynamically more stable transition state, leading to a higher d.r.[3]

  • Examine Substrate Geometry: The stereochemistry of your starting materials, particularly the geometry of the homoallylic alcohol (cis or trans), can directly translate to the product's stereochemistry.[3]

    • Solution: Ensure the geometric purity of your starting materials. For example, the reaction of a trans-homoallylic alcohol with an aldehyde is known to exclusively generate specific trisubstituted tetrahydropyran diastereomers.[3]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed lewis_acid Is the Lewis Acid optimal? (e.g., BF3·OEt2, SnCl4, TMSOTf) start->lewis_acid temp Is the reaction temperature low enough? (e.g., -78 °C) lewis_acid->temp No screen_la Action: Screen bulkier or alternative Lewis acids (e.g., InCl3). lewis_acid->screen_la Yes solvent Is the solvent appropriate? (e.g., DCM, Toluene, Ether) temp->solvent No lower_temp Action: Decrease temperature to -78 °C to favor thermodynamic product. temp->lower_temp Yes screen_solvent Action: Test a matrix of solvents (coordinating and non-coordinating). solvent->screen_solvent Yes end High Diastereoselectivity Achieved solvent->end No screen_la->temp lower_temp->solvent screen_solvent->end

Caption: A decision tree for troubleshooting low diastereoselectivity.

Question 2: My enantiomeric excess (e.e.) is low in my asymmetric synthesis. What factors should I investigate?

Answer: Achieving high enantioselectivity requires a well-tuned chiral environment, typically created by a chiral catalyst, ligand, or auxiliary. Low e.e. suggests that this chiral environment is either not effective or is being undermined by competing non-selective background reactions.

Core Insight: Enantioselective transformations, such as asymmetric Diels-Alder reactions using 2H-pyran-3(6H)-ones as dienophiles, rely on the chiral catalyst to control the facial selectivity of the approach of one reactant to another.[4] The structure of the substrate, catalyst, and reaction conditions must be perfectly matched.

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the heart of the reaction. Its purity and structural integrity are paramount.

    • Solution: Ensure the catalyst/ligand is of high purity and has not degraded during storage. If using a catalyst generated in situ, verify the procedure and stoichiometry. Consider screening a different family of ligands or catalysts that may be better suited to your substrate.

  • Mismatched Substrate and Catalyst: Not all chiral catalysts work for all substrates. Electronic and steric mismatches can lead to poor induction.

    • Solution: Consult the literature for precedents with similar substrates. Sometimes, minor modifications to the substrate (e.g., changing a protecting group) can dramatically improve the stereochemical outcome.

  • Background (Non-Catalyzed) Reaction: If the uncatalyzed reaction is fast, it will compete with the desired chiral pathway, eroding the e.e.

    • Solution: Lower the reaction temperature to slow down the uncatalyzed reaction, which typically has a higher activation energy. You can also try lowering the concentration of the reactants to favor the catalytically driven pathway.

  • Chiral Auxiliary Placement: If using a chiral auxiliary, ensure it is positioned to effectively shield one face of the molecule.

    • Solution: In syntheses starting from chiral materials like D-xylose, the inherent chirality directs the reaction.[1][4] If constructing the chiral center, ensure the auxiliary is robust and does not cleave under the reaction conditions.

Data on Lewis Acid Promoted Diels-Alder Cycloadditions

The following table summarizes data on the effect of reaction conditions on the diastereoselectivity of Diels-Alder reactions using 2-alkoxy-2H-pyran-3(6H)-ones as dienophiles.

DienophileDieneConditionsYieldDiastereoselectivityReference
2-alkoxy-pyranone2,3-dimethylbutadieneThermal (110 °C)~50%>80%[4]
2-alkoxy-pyranone2,3-dimethylbutadieneZnCl₂ (Lewis Acid)~80%>94%[4]
2-alkoxy-pyranonebutadieneThermal (110 °C)~50%>80%[4]
2-alkoxy-pyranonebutadieneZnCl₂ (Lewis Acid)~80%>94%[4]

This data clearly illustrates that Lewis acid catalysis can significantly improve both the yield and diastereoselectivity compared to thermal conditions.

Question 3: I am observing significant formation of side products, such as an open-chain dienone or other rearrangement products. How can I suppress these pathways?

Answer: The formation of side products is often linked to the inherent instability of intermediates or the product itself. The 2H-pyran ring can exist in equilibrium with its valence isomer, an open-chain dienone, and reactive intermediates like oxocarbenium ions can undergo undesired reactions if not trapped efficiently.[3][5][6]

Core Insight: The equilibrium between the cyclic 2H-pyran and the acyclic dienone is sensitive to steric and electronic factors.[5][6] Extended conjugation or a lack of steric hindrance favors the open form.

Troubleshooting Steps & Solutions:

  • Stabilize the 2H-Pyran Ring: Modify the substrate to thermodynamically favor the cyclic pyran.

    • Solution: Introduce sterically bulky substituents on the pyran ring. This can create gauche interactions in the planar dienone form, disfavoring it and shifting the equilibrium toward the desired 2H-pyran.[5]

  • Efficiently Trap Reactive Intermediates: In reactions like the Prins cyclization, the oxocarbenium ion must be trapped by the nucleophile faster than it can undergo elimination or rearrangement.

    • Solution: Use of a terminating nucleophile (e.g., in a Mukaiyama-Prins reaction) can efficiently trap the intermediate.[3] Additionally, ensure your reaction conditions (solvent, temperature) are optimized to favor the cyclization pathway over side reactions.

  • Control Product Stability During Workup: The product itself may be unstable to the workup conditions, especially acidic or aqueous environments. For example, 6-hydroxy-2H-pyran-3(6H)-one is a hemiacetal that can readily hydrolyze in acidic media.[7]

    • Solution: Use a mild, non-acidic workup. A quick wash with a saturated sodium bicarbonate solution can neutralize trace acids. If the product is water-sensitive, minimize contact with aqueous phases and ensure all solvents are anhydrous. Consider storing the final product under an inert atmosphere at low temperatures.

Key Reaction Pathway: Prins Cyclization

G cluster_0 Reaction Coordinate Reactants Aldehyde + Homoallylic Alcohol + Lewis Acid (LA) Intermediate Oxocarbenium Ion Intermediate Reactants->Intermediate Coordination TS1 Desired Transition State (Chair-like) Intermediate->TS1 Cyclization TS2 Undesired Transition State Intermediate->TS2 Cyclization Rearrangement Rearrangement/ Elimination Products Intermediate->Rearrangement Side Reaction Product cis-Pyran Product (Major) TS1->Product Deprotonation/ Nucleophilic Trap SideProduct trans-Pyran Product (Minor) TS2->SideProduct Deprotonation/ Nucleophilic Trap

Caption: Simplified energy profile for a Prins cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing stereocenters in this compound synthesis? A1: The main strategies include:

  • Chiral Pool Synthesis: Starting from enantiomerically pure materials like carbohydrates (e.g., D-xylose) to build the pyranone ring.[1][4] The stereocenters of the starting material are transferred to the final product.

  • Catalytic Asymmetric Reactions: Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of reactions like hetero-Diels-Alder or Prins cyclizations.

  • Substrate-Controlled Diastereoselection: Designing substrates where the existing stereocenters direct the formation of new ones. The geometry of a starting homoallylic alcohol, for example, can determine the final diastereomer formed.[3]

Q2: How can I reliably determine the stereochemistry of my products? A2: A combination of techniques is often necessary:

  • NMR Spectroscopy: 1D NMR (¹H, ¹³C) can provide clues about relative stereochemistry through coupling constants (J-values) and NOE (Nuclear Overhauser Effect) experiments.

  • Chiral HPLC/GC: This is the gold standard for determining enantiomeric excess (e.e.) by separating enantiomers on a chiral stationary phase.

  • X-ray Crystallography: Provides unambiguous determination of both relative and absolute stereochemistry if a suitable single crystal can be obtained.

  • NMR with Chiral Shift Reagents: Can be used to determine e.e. by separating the signals of the two enantiomers in the NMR spectrum.[4]

Q3: My final product seems to decompose upon standing. What are the best practices for storage? A3: The this compound system can be sensitive. The presence of the enone functionality and the acetal/hemiacetal at C6 makes it susceptible to degradation.

  • Storage: Store the purified compound at low temperatures (-20 °C is recommended) under an inert atmosphere (nitrogen or argon) to protect it from oxygen and moisture.

  • Solvent: If storing in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or water, which can participate in degradation pathways.[7]

  • pH: Ensure the compound is free from acidic or basic residues from the purification process. Trace amounts can catalyze decomposition over time.

Experimental Protocol: Lewis Acid-Promoted Diastereoselective Synthesis of a 2-alkoxy-2H-pyran-3(6H)-one

This protocol is a representative example based on methodologies described for Lewis acid-promoted cycloadditions to improve diastereoselectivity.[4]

Objective: To synthesize a 2,6-disubstituted pyranone derivative with high diastereoselectivity via a Lewis acid-catalyzed reaction.

Materials:

  • 2-Acetoxy-glycal (1.0 eq)

  • Alcohol (e.g., isopropanol, 1.5 eq)

  • Lewis Acid (e.g., SnCl₄, 1.1 eq, as a 1M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 2-acetoxy-glycal (1.0 eq) and the alcohol (1.5 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., 1.1 eq of SnCl₄) dropwise via syringe over 15-20 minutes. Causality Note: Slow addition is crucial to maintain the low temperature and control the exothermic reaction, preventing side product formation.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting glycal is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution while the mixture is still cold. This neutralizes the Lewis acid and prevents product degradation during workup.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2-alkoxy-2H-pyran-3(6H)-one diastereomer.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the ¹H NMR of the crude product.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Diastereoselectivity in Pyran Synthesis.
  • BenchChem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • Aza, N., et al. (1996). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2H-Pyran Derivatives.
  • Banerjee, B. (2018). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. NIH National Library of Medicine.
  • ResearchGate. (n.d.). Chemistry of this compound and dihydro-2H-pyran-3(4H)-one.
  • BenchChem. (n.d.). Troubleshooting Guide for Dihydro-2H-pyran-3(4H)-one NMR Spectrum Interpretation.
  • ECHEMI. (n.d.). 6-hydroxy-2H-pyran-3(6H)-one: INSTABILITY IN WATER.
  • Marco-Contelles, J. (2018). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2H-Pyran-3(6H)-onyl-hexoses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-Pyran-3(6H)-onyl-hexoses. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges that lead to low yields. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Introduction: The Challenge of Synthesizing 2H-Pyran-3(6H)-onyl-hexoses

The synthesis of 2H-Pyran-3(6H)-onyl-hexoses is a nuanced process, often employed in the construction of complex carbohydrates and natural product analogs. These chiral building blocks are valuable synthons due to their multiple functionalities.[1][2] However, their synthesis can be plagued by low yields stemming from the inherent reactivity of the carbohydrate starting material, the stability of the target pyranone ring, and the potential for numerous side reactions. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low, and I observe a complex mixture of byproducts. What are the most likely causes?

Low yields accompanied by a complex product mixture in this synthesis often point to issues with substrate stability, protecting group strategy, or reaction conditions that favor side pathways.

Answer: The synthesis of 2H-Pyran-3(6H)-onyl-hexoses from hexose precursors involves a delicate balance of reactivity. The primary culprits for low yields and byproduct formation are often:

  • Inadequate Protection of Hydroxyl Groups: Unprotected hydroxyl groups on the hexose backbone can interfere with the desired reaction pathway. They can act as nucleophiles, leading to undesired side reactions, or they can be sensitive to the reaction conditions, leading to decomposition.[3][4][5]

  • Ring-Chain Tautomerism and Anomerization: In solution, hexoses exist in equilibrium between their open-chain and cyclic (pyranose and furanose) forms.[6][7] This equilibrium can complicate reactions and lead to the formation of multiple isomers if not properly controlled.

  • Formation of Degradation Products: Under harsh acidic or basic conditions, or at elevated temperatures, carbohydrates can degrade into a variety of smaller molecules, such as furans and other degradation products, which can then participate in side reactions.[8]

  • Instability of the 2H-Pyran Ring: The 2H-pyran ring itself can be unstable and exist in equilibrium with its open dienone tautomer.[9] Reaction conditions must be optimized to favor the closed, cyclic form.

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield & Complex Mixture check_pg 1. Review Protecting Group Strategy start->check_pg check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_starting_material 3. Assess Starting Material Purity start->check_starting_material check_purification 4. Optimize Purification Protocol start->check_purification pg_details Are hydroxyl groups fully protected? Is the protecting group stable to the reaction conditions? Is an orthogonal strategy needed? check_pg->pg_details conditions_details Is the temperature too high? Is the pH optimal? Is an inert atmosphere necessary? check_conditions->conditions_details sm_details Is the starting hexose pure? Are there residual solvents or reagents? check_starting_material->sm_details purification_details Is the product degrading on silica gel? Consider alternative purification methods (e.g., flash chromatography with deactivated silica, crystallization). check_purification->purification_details

Caption: Initial troubleshooting workflow for low yields.

FAQ 2: I suspect my protecting group strategy is failing. How do I choose the right protecting groups and confirm their stability?

Answer: A robust protecting group strategy is arguably the most critical factor for success in carbohydrate chemistry. The choice of protecting groups must be carefully considered based on the subsequent reaction steps.

Key Considerations for Protecting Groups:

  • Stability: The protecting group must be stable to the reaction conditions required for the formation of the 2H-pyran-3(6H)-onyl moiety.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups.[3][10]

  • Orthogonality: In a multi-step synthesis, it is often necessary to use "orthogonal" protecting groups that can be removed selectively without affecting others. This allows for the sequential manipulation of different parts of the molecule.

Common Protecting Groups for Hexoses and Their Compatibility:

Protecting GroupTypical Reagents for IntroductionStabilityTypical Reagents for Removal
Acetyl (Ac) Acetic anhydride, pyridineStable to mild acid, catalytic hydrogenation. Labile to base.NaOMe, MeOH; K₂CO₃, MeOH
Benzyl (Bn) Benzyl bromide, NaHStable to acid and base.H₂, Pd/C (Hydrogenolysis)
Silyl Ethers (e.g., TBDMS, TIPS) TBDMSCl, imidazoleStable to base, mild acid. Labile to fluoride ions.Tetrabutylammonium fluoride (TBAF)
Acetals (e.g., Acetonide) Acetone, acid catalystStable to base. Labile to acid.Aqueous acid (e.g., AcOH, HCl)

Experimental Protocol: Confirming Protecting Group Stability

  • Subject the fully protected starting material to the reaction conditions without the key reagent required for the desired transformation.

  • Work up the reaction as you normally would.

  • Analyze the recovered material by ¹H NMR and TLC to check for any deprotection or side reactions. The presence of new spots on the TLC or new signals in the NMR spectrum indicates instability.

FAQ 3: My main byproduct appears to be an acyclic dienone. How can I shift the equilibrium to favor the desired 2H-pyran ring?

Answer: The equilibrium between the cyclic 2H-pyran and the open-chain 1-oxatriene (dienone) is a known characteristic of this heterocyclic system.[9] Several factors can be manipulated to favor the desired cyclic product.

Factors Influencing the Dienone/2H-Pyran Equilibrium:

  • Substitution Pattern: Bulky substituents, particularly at the C2 and C6 positions of the pyran ring, can destabilize the planar dienone through steric hindrance, thus favoring the cyclic form.[9]

  • Solvent Polarity: Aprotic polar solvents can sometimes favor the open-chain dienone form.[9] Experimenting with less polar solvents may shift the equilibrium towards the 2H-pyran.

  • Temperature: Higher temperatures can favor the entropically favored open-chain form. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

  • Catalysis: Lewis acids or Brønsted acids are often used to catalyze the cyclization. The choice and concentration of the catalyst can be critical.[11][12]

equilibrium_diagram Dienone Acyclic Dienone (1-Oxatriene) Pyran Cyclic 2H-Pyran-3(6H)-one Dienone->Pyran 6π-electrocyclization Favored by: - Steric hindrance on dienone - Lower temperature - Non-polar solvents - Appropriate catalysis

Caption: Equilibrium between the acyclic dienone and the cyclic 2H-pyran.

Troubleshooting Strategies:

  • Solvent Screen: Perform small-scale trials of the reaction in a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile).

  • Temperature Optimization: Run the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) and monitor the product distribution by TLC or LC-MS.

  • Catalyst Titration: If using a catalyst, vary its concentration to find the optimal loading that promotes cyclization without causing degradation.

FAQ 4: I am having difficulty with the purification of my target compound. It seems to decompose on the silica gel column. What are my options?

Answer: The acidic nature of standard silica gel can cause the degradation of sensitive compounds like 2H-Pyran-3(6H)-onyl-hexoses, potentially by catalyzing ring-opening or elimination reactions.

Purification Strategies for Acid-Sensitive Compounds:

  • Deactivated Silica Gel:

    • Procedure: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites on the silica surface.

    • Application: This is often the first and easiest method to try.

  • Alumina Chromatography:

    • Considerations: Alumina is available in neutral, basic, and acidic forms. For your compound, neutral or basic alumina would be appropriate. Be aware that the elution profile on alumina can be different from silica.

  • Reverse-Phase Chromatography (C18):

    • Principle: Separation is based on hydrophobicity. This can be a very effective method if your compound and impurities have different polarities.

    • Solvents: Typically uses mixtures of water and acetonitrile or methanol.

  • Crystallization:

    • Potential: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material without the risk of degradation on a stationary phase.

    • Procedure: Perform a solvent screen to find a suitable solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.

Spectroscopic Analysis for Troubleshooting:

A crucial aspect of troubleshooting is the accurate characterization of both the desired product and the byproducts.

Key Spectroscopic Features of 2H-Pyran-3(6H)-ones:

TechniqueKey FeatureExpected Chemical Shift / WavenumberInterpretation
¹H NMR Olefinic protonsδ 5.0 - 7.0 ppmProtons on the C=C double bond of the pyran ring.
Anomeric proton (at C6)δ ~5.0 ppmProton on the carbon bearing the hemiacetal hydroxyl group.
¹³C NMR Carbonyl carbon (C3)δ ~190-200 ppmKetone carbonyl carbon.
Olefinic carbons (C4, C5)δ 100-150 ppmCarbons of the C=C double bond.
FT-IR C=O stretch~1680 cm⁻¹Conjugated ketone.
C=C stretch~1620 cm⁻¹Alkene double bond.
Mass Spec Molecular Ion Peak (M⁺)Corresponds to the molecular weightConfirms the mass of the desired product.[13][14]

If you observe signals that do not correspond to these, it is likely that you have formed byproducts. For instance, the disappearance of the anomeric proton signal and the appearance of aldehyde proton signals (δ 9-10 ppm) would be strong evidence for ring-opening to the dienone form.

References

  • Frank, O., Heuberger, S., & Hofmann, T. (2001). Structure determination of a novel 3(6H)-pyranone chromophore and clarification of its formation from carbohydrates and primary amino acids. Journal of Agricultural and Food Chemistry, 49(3), 1595–1600. [Link]

  • Frank, O., Heuberger, S., & Hofmann, T. (2001). Structure Determination of a Novel 3(6H)-Pyranone Chromophore and Clarification of Its Formation from Carbohydrates and Primary Amino Acids. Sci-Hub. [Link]

  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]

  • Kumar, V., et al. (2023). Efficient and stereoselective synthesis of sugar fused pyrano[3,2-c]pyranones as anticancer agents. RSC Advances. [Link]

  • Scribd. 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis. [Link]

  • Unknown. 6 Pyranose and Furanose rings formation. [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Wiley. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]

  • Valdivia, V., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]

  • Aza, N., et al. (1996). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. The Journal of Organic Chemistry. [Link]

  • Krivoshein, A. I., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Scientific Reports. [Link]

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  • ResearchGate. (n.d.). Synthesis of 2H-pyran-3-ol derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

  • PubMed. (1993). Synthesis and antimicrobial properties of this compound derivatives and related compounds. [Link]

  • ResearchGate. (n.d.). Conversion of FFA to 6-hydroxy-2H-pyran-3(6H)-one in water. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]

  • ResearchGate. (2013). Chemical conversion of biomass-derived hexose sugars to levulinic acid over sulfonic acid-functionalized graphene oxide catalysts. [Link]

  • Semantic Scholar. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • NIST WebBook. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]

  • ResearchGate. (n.d.). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. [Link]

  • ResearchGate. (2022). Efficient and Practical Synthesis of Both Enantiomers of 6-Silyloxy-3-pyranone Derivatives. [Link]

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Technical Support Center: Optimizing Purification Protocols for Crude 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2H-Pyran-3(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic ketone.

Foreword: Understanding the Chemistry of this compound Purification

This compound and its derivatives are valuable synthons in organic chemistry, often prepared via the Achmatowicz rearrangement of furfuryl alcohols.[1][2][3][4] This oxidative ring expansion is efficient but can yield a crude product containing unreacted starting materials, intermediates, and various byproducts. The inherent reactivity of the α,β-unsaturated ketone system and the hemiacetal functionality in some derivatives can also lead to degradation if purification conditions are not carefully controlled.[5] This guide provides a systematic approach to troubleshooting and optimizing your purification protocols to obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, viscous oil. Is this normal?

A1: Yes, it is common for the crude product of the Achmatowicz reaction to be a dark and viscous oil. This is often due to the presence of polymeric byproducts and residual reagents. The color and viscosity should significantly improve upon successful purification.

Q2: I'm observing a new spot on my TLC plate after letting the crude product sit for a while. What is happening?

A2: this compound derivatives, especially those with a 6-hydroxy group, can be unstable, particularly in the presence of acid or water.[5] The new spot could indicate degradation or rearrangement. It is advisable to purify the crude product as soon as possible after the reaction work-up.

Q3: What is the best general approach for purifying crude this compound?

A3: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. For small to medium scales (up to several grams), flash column chromatography is typically the most effective method for achieving high purity.[6][7] For larger quantities, fractional distillation under reduced pressure may be a more practical approach, provided the compound is thermally stable and the impurities have sufficiently different boiling points.[6][8]

Q4: How do I choose the right solvent system for flash chromatography?

A4: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] You can determine the optimal ratio by running a TLC analysis of your crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.[10][11]

Q5: My compound seems to be sticking to the silica gel column. What can I do?

A5: The polar nature of the ketone and any hydroxyl groups can lead to strong interactions with silica gel. If you observe significant tailing or poor recovery, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent.[12] Alternatively, using a different stationary phase like alumina might be beneficial.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of crude this compound.

Problem 1: Low Yield After Purification
Symptom Potential Cause Troubleshooting Steps
Low overall recovery of material after chromatography. Compound decomposition on silica gel. This compound can be sensitive to the acidic nature of silica gel.[10] Perform a quick stability test by spotting a solution of your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If decomposition is observed, consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like neutral alumina.
Compound is highly volatile. If your this compound derivative has a low molecular weight, it might be lost during solvent removal under high vacuum. Use a rotary evaporator with controlled temperature and pressure. For very volatile compounds, consider purification methods that do not require high vacuum for solvent removal, or use a cold trap.
Incomplete elution from the column. The compound may be too polar for the chosen eluent system and is not moving off the column. Gradually increase the polarity of your eluent during the chromatography (gradient elution).[7] If the compound is still retained, a stronger solvent system, such as methanol in dichloromethane, may be necessary.[9]
Fractions containing the product are very dilute. Poor separation from impurities. This can happen if the chosen solvent system does not provide adequate resolution between your product and impurities. Re-optimize the solvent system using TLC to achieve better separation. A shallower solvent gradient during chromatography can also improve resolution.
Problem 2: Persistent Impurities in the Final Product
Symptom Potential Impurity Identification Method Purification Strategy
A non-polar spot on TLC that co-elutes with the product. Unreacted furfuryl alcohol starting material. 1H NMR, GC-MS.[13][14][15][16]Optimize the stoichiometry of the oxidizing agent in the Achmatowicz reaction to ensure complete conversion of the starting material. During chromatography, a very shallow gradient or isocratic elution with a less polar solvent system might resolve the two.
A polar spot on TLC that is difficult to separate. Over-oxidation byproducts or rearranged isomers. 1H NMR, LC-MS.These impurities can be challenging to remove. Careful optimization of the flash chromatography conditions is crucial. A different stationary phase (e.g., alumina) or a different solvent system might alter the selectivity and allow for separation. Preparative HPLC could be a final resort for achieving high purity.[6]
Broad peaks in NMR spectrum suggesting a mixture. Diastereomers. Chiral HPLC or NMR with a chiral shift reagent.If the synthesis produces diastereomers and they are not separable by standard chromatography, you may need to employ chiral chromatography or consider a different synthetic route that offers better stereocontrol.
Problem 3: Product Instability During Work-up and Purification
Symptom Potential Cause Preventative Measures
Product degradation observed on TLC after aqueous work-up. Acid-catalyzed hydrolysis. The hemiacetal functionality in 6-hydroxy-2H-pyran-3(6H)-one derivatives is susceptible to cleavage under acidic conditions.[5] During the work-up, ensure that any acidic reagents are thoroughly neutralized. Use a mild base like sodium bicarbonate for washes. Maintain a neutral or slightly basic pH throughout the work-up and purification.[17][18][19]
Color of the crude product darkens upon standing. Oxidation or polymerization. The α,β-unsaturated ketone is susceptible to polymerization. Purify the crude product promptly after synthesis. Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of crude this compound.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

2. Elution:

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the pre-determined solvent system. A flow rate of about 2 inches per minute is ideal.[20]

  • Collect fractions and monitor them by TLC.

3. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the product's volatility.

Protocol 2: Fractional Distillation under Reduced Pressure

This method is applicable for larger quantities of thermally stable this compound derivatives with volatile impurities.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a Vigreux or packed column.[8] Ensure all joints are well-sealed for vacuum.

  • Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump with a pressure gauge.

2. Distillation:

  • Heat the distillation flask gently in a heating mantle or oil bath.

  • Slowly reduce the pressure to the desired level.

  • Observe the vapor rising through the column. The temperature at the distillation head should stabilize as the first fraction begins to distill.

  • Collect the fractions at different temperature ranges. The main product should distill at a constant temperature.

3. Characterization:

  • Analyze the collected fractions by GC-MS or NMR to confirm their purity and identity.

Visualization of the Purification Workflow

Below is a decision-making workflow for selecting the appropriate purification strategy for crude this compound.

PurificationWorkflow start Crude this compound tlc TLC Analysis of Crude start->tlc impurities Identify Impurity Profile tlc->impurities scale Determine Scale of Reaction impurities->scale recrystallize Recrystallization impurities->recrystallize Crystalline Solid with Soluble Impurities flash Flash Column Chromatography scale->flash < 10 g distill Fractional Distillation scale->distill > 10 g & Thermally Stable pure_product Pure this compound flash->pure_product distill->pure_product recrystallize->pure_product

Caption: Decision workflow for purification.

Safety Precautions

Always handle this compound and its derivatives in a well-ventilated fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Pyran derivatives can be flammable, so avoid open flames and sources of ignition.[21] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • ChemBAM. Purification by fractional distillation. [Link]

  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Ibis Scientific. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]

  • Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • TÜBİTAK Academic Journals. The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • YouTube. Simple and Fractional Distillation. [Link]

  • ResearchGate. The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement. [Link]

  • Wikipedia. Achmatowicz reaction. [Link]

  • IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • National Institutes of Health. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. [Link]

  • YouTube. UPDATED How To Set-Up and Perform Fractional Distillation #Science. [Link]

  • Khan Academy. Simple and fractional distillations. [Link]

  • PubMed. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. [Link]

  • AWS. Facile and One-pot Access to Diverse and Densely Functionalized 2-Amino-3- cyano-4H-pyrans and Pyran Annulated Heterocyclic Scaf. [Link]

  • Zonguldak Bülent Ecevit Üniversitesi. The synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via achmatowicz rearrangement. [Link]

  • National Institutes of Health. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • National Institutes of Health. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. [Link]

  • Semantic Scholar. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • ResearchGate. GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]

  • Growing Science. Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • ResearchGate. Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine. [Link]

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Technical Support Center: Managing the Thermal Decomposition of 2H-Dihydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the thermal stability of 2H-dihydropyran derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize these valuable heterocyclic scaffolds. Dihydropyrans are crucial building blocks in the synthesis of numerous natural products and pharmacologically active compounds.[1][2][3] However, their inherent thermal lability presents a significant challenge in many synthetic applications.

This guide provides in-depth, field-proven insights into the mechanisms of decomposition, troubleshooting strategies for unexpected reaction outcomes, and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate, identify, and control the thermal decomposition of these versatile compounds.

Core Concept: The Inherent Instability - A Mechanistic Overview

The primary pathway for the thermal decomposition of 3,4- and 3,6-dihydro-2H-pyran derivatives is a retro-Diels-Alder reaction.[4] This is a type of pericyclic reaction that proceeds through a concerted, six-membered cyclic transition state.[5][6][7] Extensive computational and experimental studies have shown this process to be a homogeneous, unimolecular, and first-order reaction.[5][8]

The decomposition is essentially the reverse of a hetero-Diels-Alder cycloaddition, yielding a conjugated diene and a carbonyl compound (often formaldehyde or another aldehyde).[5][9] Understanding this mechanism is the first step toward controlling it.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is yielding unexpected byproducts, and I suspect my dihydropyran starting material is decomposing. How can I confirm this?

Answer: Confirming thermal decomposition involves identifying the characteristic byproducts of the retro-Diels-Alder reaction.

  • Run a Control Experiment: The most definitive first step is to heat your 2H-dihydropyran derivative in the reaction solvent at the target temperature, without any other reagents. Monitor the reaction mixture over time. If new spots appear on TLC or new peaks in your chromatogram that correspond to the expected decomposition products, thermal liability is the likely culprit.

  • Analytical Identification: Use analytical techniques to identify the specific byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile decomposition products like conjugated dienes (e.g., 1,3-butadiene, 1,3-pentadiene) and aldehydes (e.g., formaldehyde, acetaldehyde).[5][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the formation of new olefinic protons from the diene and aldehydic protons.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the appearance of less volatile decomposition products.[10]

Below is a general workflow for diagnosing this issue.

G A Unexpected byproducts observed in reaction B Hypothesis: Thermal decomposition of dihydropyran A->B C Action: Run control experiment (Heat dihydropyran in solvent at reaction temp.) B->C D Monitor reaction mixture over time (TLC, GC-MS, LC-MS) C->D E Are new products formed? D->E F YES: Identify products (GC-MS, NMR) E->F Yes G NO: Decomposition is unlikely. Investigate other side reactions. E->G No H Do products match expected retro-Diels-Alder fragments? F->H I YES: Hypothesis Confirmed. Implement mitigation strategies. H->I Yes J NO: An unknown decomposition pathway may be active. H->J No

Caption: Troubleshooting workflow for suspected thermal decomposition.

Question 2: What are the typical decomposition products I should anticipate from my substituted dihydropyran?

Answer: The structure of the decomposition products is directly predictable from the retro-Diels-Alder mechanism. The pyran ring cleaves at the C2-C3 and O1-C6 bonds.

  • 3,6-dihydro-2H-pyran (unsubstituted): Decomposes into formaldehyde and 1,3-butadiene.[5][9]

  • 2,6-dimethyl-3,6-dihydro-2H-pyran: Decomposes into acetaldehyde and 1,3-pentadiene.[5][9]

  • 2-methoxy-3,4-dihydro-2H-pyran: Decomposes into methyl vinyl ether and acrolein.[8]

The general mechanism is illustrated below.

Sources

Technical Support Center: Overcoming Poor Diastereoselectivity in 2H-Pyran-3(6H)-one Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges related to poor diastereoselectivity in cycloaddition reactions involving 2H-pyran-3(6H)-ones. Drawing from established literature and field-proven insights, this resource aims to empower you to optimize your synthetic strategies and achieve desired stereochemical outcomes.

Introduction: The Challenge of Stereocontrol in Pyranone Cycloadditions

2H-Pyran-3(6H)-ones are valuable building blocks in organic synthesis, serving as precursors for a variety of complex molecules, including natural products and pharmaceuticals.[1] Their participation in cycloaddition reactions, particularly [4+3] cycloadditions, provides a powerful method for constructing seven-membered rings. However, a significant challenge often encountered is controlling the diastereoselectivity of these transformations. The formation of multiple stereoisomers can complicate purification, reduce the yield of the desired product, and ultimately hinder the efficiency of a synthetic route.

This guide will walk you through the key factors influencing diastereoselectivity in these reactions and provide actionable troubleshooting steps to enhance stereocontrol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Diastereomeric Ratio (dr)

Q: My [4+3] cycloaddition of a 2H-pyran-3(6H)-one with a diene is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?

A: A low diastereomeric ratio is a common issue and can often be resolved by systematically evaluating and optimizing several reaction parameters. The key is to understand the subtle energetic differences between the transition states leading to the different diastereomers.

Initial Steps for Optimization:

  • Lewis Acid Catalysis: The addition of a Lewis acid is often the most effective strategy to enhance diastereoselectivity. Lewis acids coordinate to the carbonyl oxygen of the pyranone, lowering the LUMO energy and accentuating the facial bias of the dienophile. This coordination can also induce a more rigid conformation in the transition state, amplifying steric and electronic differences that favor one diastereomer over the other.[2][3]

    • Recommendation: Start by screening a variety of common Lewis acids.

  • Temperature: Cycloaddition reactions are governed by kinetic control. Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.

    • Recommendation: If your reaction is running at room temperature or elevated temperatures, try conducting it at 0 °C, -20 °C, or even -78 °C.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the effectiveness of the Lewis acid catalyst.

    • Recommendation: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Substituent Effects: The steric and electronic nature of substituents on both the pyranone and the diene play a crucial role in directing the stereochemical outcome.[4] Bulky groups can create significant steric hindrance, favoring the approach of the diene from the less hindered face.[3]

    • Recommendation: If synthetically feasible, consider modifying the substituents on your starting materials to increase steric bulk and enhance facial differentiation.

Issue 2: Unexpected Side Products or Low Yield

Q: I'm observing the formation of significant side products and a low yield of the desired cycloadduct, in addition to poor diastereoselectivity. What could be the cause?

A: The formation of side products often indicates that alternative reaction pathways are competing with the desired cycloaddition. This can be due to the instability of the starting materials or intermediates under the reaction conditions.

Potential Causes and Solutions:

  • Decomposition of Starting Materials: 2H-pyran-3(6H)-ones can be sensitive to strong Lewis acids or high temperatures, leading to decomposition or polymerization.

    • Recommendation: Use milder Lewis acids or substoichiometric amounts of the catalyst. Ensure your starting materials are pure and free of any acidic or basic impurities.

  • Retro-Cycloaddition: The cycloaddition may be reversible under the reaction conditions, leading to an equilibrium mixture and potential degradation pathways.

    • Recommendation: Lowering the reaction temperature can often suppress the retro-reaction. Once the reaction is complete, it's crucial to work up the reaction promptly to isolate the product before it can revert.

  • Alternative Reaction Pathways: Depending on the substrates and conditions, other reactions like Michael additions or ene reactions might compete with the cycloaddition.

    • Recommendation: Carefully analyze the structure of your side products by NMR and MS to identify the competing pathways. This information can guide your choice of catalyst and reaction conditions to favor the desired cycloaddition. For instance, if a Michael addition product is observed, using a bulkier Lewis acid might sterically disfavor this pathway.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the key parameters controlling diastereoselectivity.

Lewis Acid Selection

Q: How do I choose the right Lewis acid for my reaction?

A: The choice of Lewis acid is critical and often substrate-dependent. The ideal Lewis acid will effectively activate the pyranone towards cycloaddition while minimizing side reactions. A good starting point is to screen a panel of Lewis acids with varying strengths and steric properties.

Lewis AcidTypical Concentration (mol%)Common SolventsKey Considerations
TiCl₄ 10 - 100CH₂Cl₂, TolueneStrong Lewis acid, can promote high diastereoselectivity but may also lead to decomposition.[5]
SnCl₄ 10 - 100CH₂Cl₂, TolueneAnother strong Lewis acid, often effective in promoting cycloadditions.[2][3]
BF₃·OEt₂ 20 - 200CH₂Cl₂, EtherA versatile and commonly used Lewis acid, generally milder than TiCl₄ and SnCl₄.[5]
ZnCl₂ 50 - 200CH₂Cl₂, THFA milder Lewis acid, can be effective when stronger acids cause decomposition.[6]
Sc(OTf)₃ 5 - 20CH₂Cl₂, MeCNA water-tolerant Lewis acid, useful for substrates with sensitive functional groups.
In(OTf)₃ 5 - 20CH₂Cl₂, MeCN, H₂OAnother water-tolerant Lewis acid with similar applications to Sc(OTf)₃.

Expert Tip: Start with a milder Lewis acid like ZnCl₂ or BF₃·OEt₂ and progress to stronger ones like TiCl₄ or SnCl₄ if the desired reactivity and selectivity are not achieved. The use of chiral Lewis acids can also be explored to induce enantioselectivity in addition to diastereoselectivity.[5]

Solvent and Temperature Effects

Q: What is the interplay between solvent and temperature in controlling diastereoselectivity?

A: Solvent and temperature are interconnected parameters that can have a profound impact on the outcome of a cycloaddition.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the charge-separated transition states. In some cases, more polar solvents can enhance the reaction rate but may decrease selectivity by solvating the transition state and reducing the influence of the Lewis acid. Non-polar solvents often lead to better-organized transition states and higher diastereoselectivity.

  • Temperature: As dictated by the Eyring equation, the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. This leads to a higher diastereomeric ratio.

ParameterEffect on DiastereoselectivityRationale
Decreasing Temperature Generally IncreasesFavors the transition state with the lower activation Gibbs free energy.
Non-polar Solvents (e.g., Toluene, Hexane) Often IncreasesPromotes a more organized, compact transition state with stronger orbital overlap and steric interactions.
Polar Aprotic Solvents (e.g., CH₂Cl₂, MeCN) VariableCan increase reaction rates but may decrease selectivity due to better solvation of charged intermediates.
Coordinating Solvents (e.g., THF, Et₂O) Can DecreaseMay compete with the pyranone for coordination to the Lewis acid, reducing its effectiveness.
The Role of Chiral Auxiliaries

Q: Can chiral auxiliaries be used to control diastereoselectivity in these cycloadditions?

A: Yes, the use of chiral auxiliaries is a powerful strategy for inducing facial selectivity. By attaching a chiral auxiliary to the this compound, you can create a sterically biased environment that directs the approach of the diene to one face of the molecule.

Commonly Used Chiral Auxiliaries:

  • Evans' Oxazolidinones: These are widely used and highly effective auxiliaries that can be attached to the pyranone via an appropriate functional handle.

  • Camphorsultams: Another class of robust and reliable chiral auxiliaries.

  • Chiral Alcohols: Incorporation of a chiral alcohol at a suitable position on the pyranone ring can also effectively control the stereochemical outcome.[3]

Workflow for Using Chiral Auxiliaries:

G cluster_0 Strategy for Diastereoselective Cycloaddition Start Start Attach Chiral Auxiliary Attach Chiral Auxiliary Start->Attach Chiral Auxiliary Perform Cycloaddition Perform Cycloaddition Attach Chiral Auxiliary->Perform Cycloaddition Analyze Diastereomeric Ratio Analyze Diastereomeric Ratio Perform Cycloaddition->Analyze Diastereomeric Ratio Cleave Chiral Auxiliary Cleave Chiral Auxiliary Analyze Diastereomeric Ratio->Cleave Chiral Auxiliary dr > 95:5 Optimize Conditions Optimize Conditions Analyze Diastereomeric Ratio->Optimize Conditions dr < 95:5 Desired Product Desired Product Cleave Chiral Auxiliary->Desired Product Optimize Conditions->Perform Cycloaddition

Caption: Workflow for employing a chiral auxiliary to achieve high diastereoselectivity.

Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed [4+3] Cycloaddition

This protocol provides a starting point for optimizing your reaction.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dry the chosen solvent over appropriate drying agents and distill under an inert atmosphere.

    • Ensure the this compound and the diene are pure and dry.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound (1.0 equiv) and the chosen dry solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Slowly add the Lewis acid (e.g., 1.1 equiv of a 1.0 M solution in the reaction solvent) to the stirred solution.

    • Stir the mixture for 15-30 minutes to allow for complexation.

    • Add the diene (1.2 - 2.0 equiv) dropwise to the reaction mixture.

  • Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, saturated aqueous NH₄Cl, or water).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Visualizing the Transition States

The diastereoselectivity of the cycloaddition is determined by the relative energies of the competing transition states. The following diagram illustrates the two possible approaches of a diene to a Lewis acid-activated pyranone, leading to the endo and exo diastereomers.

G cluster_0 Transition State Models Pyranone This compound + Lewis Acid TS_Endo Endo Transition State (Lower Energy) Pyranone->TS_Endo TS_Exo Exo Transition State (Higher Energy) Pyranone->TS_Exo Diene Diene Diene->TS_Endo Diene->TS_Exo Product_Endo Major Diastereomer (Endo) TS_Endo->Product_Endo Product_Exo Minor Diastereomer (Exo) TS_Exo->Product_Exo

Caption: Competing transition states in a [4+3] cycloaddition reaction.

Conclusion

Overcoming poor diastereoselectivity in this compound cycloadditions requires a systematic and logical approach to reaction optimization. By carefully considering the effects of Lewis acids, temperature, solvent, and substrate structure, researchers can significantly improve the stereochemical outcome of these powerful ring-forming reactions. This guide provides a foundational framework for troubleshooting and optimizing your experiments, ultimately enabling the efficient synthesis of complex molecular architectures.

References

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Technical Support Center: Navigating Byproducts in 2H-Pyran-3(6H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2H-Pyran-3(6H)-one and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and characterize unwanted byproducts in your reactions. Drawing from established methodologies and field-proven insights, this resource will help you navigate the complexities of pyranone chemistry, ensuring the integrity and purity of your target compounds.

Understanding the Reactivity of the this compound Core

The this compound scaffold is a versatile building block in organic synthesis, prized for its dense functionality. However, this reactivity can also be a source of various side reactions and byproducts. The core structure contains several reactive sites: an electrophilic α,β-unsaturated ketone system, a hemiacetal or acetal at the C6 position, and allylic protons. Understanding the interplay of these features is crucial for troubleshooting your reactions.

FAQs: Common Issues and Initial Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the first things I should check?

Low yields are a common issue and can stem from a variety of factors. Before delving into complex byproduct analysis, it's essential to rule out common experimental errors.[1][2] A systematic check of your setup and reagents is the first step.[3]

  • Reagent and Solvent Purity: Ensure all starting materials and solvents are pure and dry. Trace impurities can act as catalysts for side reactions or inhibit your desired transformation.

  • Reaction Setup: Meticulously clean and dry all glassware to prevent contamination.[2]

  • Stoichiometry and Addition: Double-check the calculations for all reagents. The order and rate of addition can also be critical, especially for highly reactive intermediates.

  • Temperature Control: In many cases, precise temperature control is vital. Deviations can lead to the formation of undesired byproducts.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.

Q2: I see multiple spots on my TLC plate that I can't identify. What are the likely culprits?

The presence of multiple spots indicates a mixture of products. The nature of these byproducts will depend on the specific reaction you are performing. Here are some general possibilities:

  • Starting Material: One of the spots is likely your unreacted starting material.

  • Isomers: You may be forming diastereomers or regioisomers.

  • Degradation Products: The this compound ring can be sensitive to reaction conditions, leading to decomposition.

  • Byproducts from Side Reactions: Depending on your reagents, you could be observing products from Michael additions, Diels-Alder reactions, or other unintended pathways.

To begin identifying these, it is crucial to isolate each component, if possible, and subject them to spectroscopic analysis.

Troubleshooting Guide: Identifying and Characterizing Byproducts in Specific Reactions

This section provides a more detailed breakdown of common byproducts encountered in specific reactions involving this compound and the analytical methods to characterize them.

Byproducts in Diels-Alder Reactions

2H-Pyran-3(6H)-ones can act as dienophiles in Diels-Alder reactions to form bicyclic adducts. A common issue in these reactions is the formation of diastereomers (endo and exo adducts).

Common Problem: Formation of a mixture of endo and exo diastereomers.

Causality: The formation of endo and exo products is governed by kinetic and thermodynamic control. The endo product is often the kinetic product, favored by secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[4]

Identification and Characterization:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between endo and exo isomers. The coupling constants between bridgehead protons and protons on the newly formed ring are often different. For example, the dihedral angle differences between protons in the endo and exo adducts will result in distinct coupling constants, as described by the Karplus relationship.[5]

    • ¹H NMR Data for a generic Diels-Alder adduct:

      • Endo-adduct: May show characteristic cross-peaks in a 2D-NOESY spectrum between protons on the dienophile moiety and the diene bridge.

      • Exo-adduct: These NOESY correlations will be absent. The chemical shifts of the olefinic protons in the bicyclic system can also be indicative of the stereochemistry.[6]

Proton Exo Isomer (Predicted δ, ppm) Endo Isomer (Predicted δ, ppm) Key Differentiation
Olefinic (H-8, H-9)6.10 - 6.306.20 - 6.40Subtle shifts, coupling constants are more diagnostic.
Bridgehead (H-2, H-6)2.80 - 3.102.90 - 3.20Coupling to adjacent protons will differ.
  • LC-MS: While MS will show the same mass for both isomers, they can often be separated by chromatography, allowing for individual analysis.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetic (endo) product. Conversely, higher temperatures may allow for equilibration to the thermodynamic (exo) product.

  • Lewis Acid Catalysis: The choice of Lewis acid can influence the diastereoselectivity of the reaction. Experiment with different Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) and monitor the endo/exo ratio.[7]

Experimental Workflow for Diels-Alder Reaction and Byproduct Analysis

cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Byproduct Analysis A This compound + Diene B Add Lewis Acid (optional) at low temp. A->B C Stir at controlled temperature B->C D Quench Reaction C->D E Aqueous Work-up D->E F Column Chromatography E->F G Isolate Diastereomers F->G H ¹H, ¹³C NMR, COSY, NOESY G->H I LC-MS G->I

Caption: Workflow for Diels-Alder reaction and subsequent byproduct analysis.

Byproducts in Michael Additions

The α,β-unsaturated ketone of the this compound is susceptible to Michael (1,4-conjugate) addition by a variety of nucleophiles.[8]

Common Problem: Formation of 1,2-addition products and/or multiple Michael adducts.

Causality:

  • 1,2- vs. 1,4-Addition: "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition to the carbonyl group, while "soft" nucleophiles (e.g., enolates, Gilman reagents) favor 1,4-addition.

  • Multiple Additions: If the Michael adduct can form another nucleophile (e.g., an enolate), it may react with another molecule of the starting pyranone, leading to dimers or oligomers.

Identification and Characterization:

  • NMR Spectroscopy:

    • 1,4-Adduct (Desired): The olefinic proton signals (typically δ 5.9-7.0 ppm) will be absent, and new signals for the added nucleophile and the now saturated pyranone ring will appear.

    • 1,2-Adduct (Byproduct): The olefinic proton signals will remain, but the carbonyl signal in the ¹³C NMR (around δ 200 ppm) will be replaced by a signal for a hydroxylated carbon (around δ 70-80 ppm).

  • Mass Spectrometry: The 1,2- and 1,4-adducts will have the same mass. However, fragmentation patterns may differ. The 1,2-adduct may show a characteristic loss of water.

Troubleshooting Protocol:

  • Choice of Nucleophile and Base: Use "soft" nucleophiles and non-coordinating bases to favor 1,4-addition.

  • Temperature Control: Low temperatures generally favor 1,4-addition.

  • Reverse Addition: Adding the pyranone slowly to a solution of the nucleophile can help to minimize the formation of multiple addition products by keeping the concentration of the electrophile low.

Degradation of the this compound Ring

The pyranone ring, particularly the hemiacetal or acetal at C6, is susceptible to hydrolysis under both acidic and basic conditions.

Common Problem: Ring-opening and subsequent decomposition.

Causality:

  • Acid-Catalyzed Hydrolysis: Protonation of the ring oxygen or the C6-alkoxy group can lead to ring opening to form a hydroxy-dicarbonyl compound. This linear intermediate can then undergo further reactions.

  • Base-Catalyzed Degradation: Strong bases can deprotonate the allylic protons or induce retro-aldol type reactions, leading to a complex mixture of degradation products.

Identification and Characterization of Degradation Products:

  • NMR Spectroscopy: Look for the disappearance of the characteristic pyranone signals and the appearance of new signals corresponding to aldehydes (δ 9-10 ppm in ¹H NMR, δ 190-200 ppm in ¹³C NMR) and ketones.

  • Mass Spectrometry: The mass of the ring-opened product will be 18 amu (H₂O) higher than the starting pyranone if hydrolysis has occurred. Fragmentation patterns will be significantly different from the cyclic precursor.

Troubleshooting Protocol:

  • pH Control: Maintain the reaction mixture at a neutral pH if possible. If acidic or basic conditions are required, use the mildest possible reagents and the shortest possible reaction times.

  • Temperature: Perform the reaction at the lowest possible temperature to minimize degradation.

  • Protecting Groups: If the C6-hydroxyl group is sensitive, consider protecting it before subjecting the molecule to harsh conditions.

Workflow for Identifying Degradation Products

A Reaction Mixture with Suspected Degradation B Quench and Neutralize A->B C LC-MS Analysis B->C D Identify Masses of Potential Degradation Products C->D E Isolate Impurities via Prep-HPLC C->E F ¹H, ¹³C NMR, and 2D NMR of Isolated Impurities E->F G Structure Elucidation F->G

Caption: Analytical workflow for the identification of degradation byproducts.

Advanced Analytical Techniques for Byproduct Characterization

For complex mixtures where byproduct isolation is challenging, advanced analytical techniques can provide invaluable information.

  • LC-NMR: This hyphenated technique allows for the separation of the reaction mixture by HPLC followed by direct analysis of the eluting peaks by NMR. This is extremely powerful for identifying the structures of minor components without the need for preparative isolation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of byproducts, greatly aiding in their identification.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected ion, MS/MS can provide structural information about the byproduct, which can be pieced together to propose a structure.[9]

By employing a systematic approach to troubleshooting and leveraging modern analytical techniques, researchers can effectively identify and characterize byproducts in this compound reactions, leading to optimized reaction conditions and the synthesis of high-purity target molecules.

References

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  • PubMed. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. [Link]

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  • PubMed Central. PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

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strategies to improve the aqueous stability of 6-hydroxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> Technical Support Center: Enhancing the Aqueous Stability of 6-hydroxy-2H-pyran-3(6H)-one

Introduction

Welcome to the technical support guide for 6-hydroxy-2H-pyran-3(6H)-one. This molecule, a versatile heterocyclic compound, holds significant potential in various research and development applications, including as a chiral building block for pharmaceuticals and as an intermediate in organic synthesis.[1][2] However, researchers frequently encounter challenges with its stability in aqueous solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the degradation of this compound, ensuring the integrity and reproducibility of your experiments.

The core of the instability lies in the molecule's structure as an intramolecular hemiacetal.[3] In aqueous environments, hemiacetals exist in a reversible equilibrium with their open-chain aldehyde form.[4][5][6] This equilibrium, known as ring-chain tautomerism, exposes a reactive aldehyde group, which can lead to rapid degradation and a significant loss of the parent compound.[3][7] This guide will walk you through the mechanisms of this instability and provide actionable strategies to control it.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-hydroxy-2H-pyran-3(6H)-one compound degrading so quickly in my aqueous stock solution?

Answer: The rapid degradation you are observing is a classic case of ring-chain tautomerism inherent to the compound's hemiacetal structure.[6] 6-hydroxy-2H-pyran-3(6H)-one is the cyclic, intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal.[3] In an aqueous solution, the pyran ring can open to form this open-chain hydroxy aldehyde. While five- and six-membered cyclic hemiacetals are generally more stable than their open-chain counterparts, the equilibrium still allows for a significant concentration of the reactive aldehyde to exist.[4][5] This open-chain form is susceptible to various degradation pathways, including oxidation, polymerization, or further hydrolysis, leading to a rapid decrease in the concentration of the desired cyclic compound.[3]

G cluster_main Ring-Chain Tautomerism Cyclic_Hemiacetal 6-hydroxy-2H-pyran-3(6H)-one (Stable Cyclic Form) Open_Chain 5-hydroxy-4-oxo-2-pentenal (Unstable Open-Chain Form) Cyclic_Hemiacetal->Open_Chain Ring Opening (Hydrolysis) Degradation Degradation Products (Oxidation, Polymerization, etc.) Open_Chain->Degradation Irreversible Reactions G cluster_workflow Systematic Approach to Stability Enhancement start Instability Observed q1 Characterize Degradation (LC-MS to identify degradants) start->q1 p1 Protocol 1: Perform pH-Stability Profile q1->p1 Confirm Hydrolysis p2 Protocol 2: Screen Co-Solvents at Optimal pH p1->p2 q2 Is Stability Sufficient? p2->q2 p3 Consider Chemical Modification (Acetal Formation) q2->p3 No end Optimized Formulation Achieved q2->end Yes p3->end

Caption: A logical workflow for troubleshooting and improving compound stability.

References

  • 10.3: Hemiacetals, Hemiketals, and Hydrates. (2022). Chemistry LibreTexts. [Link]

  • Acetal vs. Hemiacetal: Their Differences. (2022). Xometry. [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017). Master Organic Chemistry. [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]

  • A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. (n.d.). RSC Publishing. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). NIH National Library of Medicine. [Link]

  • Substantial formation of hydrates and hemiacetals from pyridinium ketones. (n.d.). NIH National Library of Medicine. [Link]

  • 21.3 Formation of hydrates, hemiacetals, acetals. (n.d.). Lumen Learning. [Link]

  • Pyranoses and Furanoses - Ring-Chain Tautomerism in Sugars 2. (2025). Scribd. [Link]

  • 06 07 Hemiacetal Hydrolysis. (2015). YouTube. [Link]

  • How to make acetal and hemiacetal stable on acidic medium? (2021). ResearchGate. [Link]

  • Mechanisms of Formation of Hemiacetals: Intrinsic Reactivity Analysis. (2012). ACS Publications. [Link]

  • Why does the pH fall during hydrolysis? (2021). Quora. [Link]

  • Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. (2014). NIH National Library of Medicine. [Link]

  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. (n.d.). NIH National Library of Medicine. [Link]

  • Hemiacetals + Acetals Made Easy! (1/3) Product Prediction and Tips. (2013). YouTube. [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one. (n.d.). American Elements. [Link]

  • 6-hydroxy-2h-pyran-3(6h)-one. (n.d.). PubChemLite. [Link]

  • 6-hydroxy-2H-pyran-3(6H)-one. (n.d.). PubChem. [Link]

  • Conversion of FFA to 6-hydroxy-2H-pyran-3(6H)-one in water. (n.d.). ResearchGate. [Link]

  • Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. (n.d.). Taylor & Francis Online. [Link]

  • Analytical tools for monitoring glycol degradation. (n.d.). The Norwegian Research Information Repository (NVA). [Link]

  • Why are hemiacetals unstable? (2018). Quora. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. (2008). HETEROCYCLES. [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one. (n.d.). MySkinRecipes. [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (n.d.). PubMed. [Link]

  • Using Co-Solvent Approach to Improve the Performance of Lipase from Thermomyces lanuginosus in Preparation of 5'-O-Palmitoyl-6-azauridine. (n.d.). Scientific.Net. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. [Link]

  • Co-solvents as stabilizing agents during heterologous overexpression in Escherichia coli - application to chlamydial penicillin-binding protein 6. (2015). PubMed. [Link]

  • A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. (n.d.). NIH National Library of Medicine. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed. [Link]

Sources

addressing issues with the removal of residual solvents from 6-Methoxydihydro-2h-pyran-3(4h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 6-Methoxydihydro-2h-pyran-3(4h)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from this compound. Our goal is to provide practical, experience-driven advice to ensure the purity and stability of your final product.

Introduction: The Challenge of Purity

6-Methoxydihydro-2h-pyran-3(4h)-one is a promising heterocyclic compound in synthetic and medicinal chemistry.[1] Its synthesis often involves various organic solvents which, if not properly removed, can compromise the integrity of subsequent experiments, affect biological activity, and pose safety risks.[2] This guide provides a structured approach to identifying and resolving issues related to residual solvent removal, grounded in established analytical principles and regulatory standards such as the ICH Q3C guidelines.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding residual solvents in 6-Methoxydihydro-2h-pyran-3(4h)-one.

Q1: What are the most likely residual solvents I'll encounter with 6-Methoxydihydro-2h-pyran-3(4h)-one?

Based on typical synthetic routes for similar pyranone structures, you are most likely to encounter the following solvents:[1][6]

  • From Synthesis & Work-up: Methanol, Diethyl Ether, Chloroform, Ethyl Acetate, Dichloromethane (DCM).

  • From Purification (e.g., Chromatography): Hexanes, Ethyl Acetate, Acetonitrile.

It is crucial to review your specific synthetic and purification protocols to identify all potential solvents used.

Q2: My final product has a lingering odor, even after drying. What does this indicate?

A persistent solvent odor is a strong indicator of incomplete solvent removal. Even at levels below the visual detection of wetness, significant amounts of residual solvent can be present. This necessitates a more rigorous drying process and subsequent analytical verification.

Q3: Are there regulatory limits for residual solvents in pharmaceutical compounds?

Yes, the International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3C) that classify residual solvents based on their toxicity and establish permissible daily exposure (PDE) limits for drug substances.[3][4][5] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided due to their carcinogenic potential or environmental hazards.[5]

  • Class 2: Solvents to be limited due to their inherent toxicity.[5]

  • Class 3: Solvents with low toxic potential, generally considered less of a risk.[4]

Q4: How can I confirm the identity and quantity of residual solvents in my sample?

The most common and reliable method for identifying and quantifying residual solvents is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[7][8][9][10] This technique is highly sensitive and specific for volatile organic compounds.[7][8] For Class 3 solvents, a non-specific method like Loss on Drying (LOD) may be acceptable if the level is below 0.5%.[11]

Part 2: Troubleshooting Common Solvent Removal Issues

This section provides a problem-and-solution framework for issues encountered during the drying process.

Issue 1: Incomplete Evaporation with a Rotary Evaporator

Symptom: After using the rotary evaporator, the product is still oily, clumpy, or has a strong solvent smell.

Causality: The boiling point of the solvent has not been effectively reached and maintained. This can be due to a combination of insufficient heating, inadequate vacuum, or slow rotation speed.[12][13]

Troubleshooting Workflow:

start Slow Evaporation on Rotovap check_vacuum Is the vacuum pressure appropriate for the solvent? start->check_vacuum check_temp Is the bath temperature set correctly? check_vacuum->check_temp No solution_vacuum Adjust vacuum to lower the solvent's boiling point. check_vacuum->solution_vacuum Yes check_rotation Is the rotation speed adequate? check_temp->check_rotation No solution_temp Increase bath temperature (do not exceed product stability limits). check_temp->solution_temp Yes check_leak Is there a leak in the system? check_rotation->check_leak No solution_rotation Increase rotation speed (e.g., >150 rpm) to increase surface area. check_rotation->solution_rotation Yes solution_leak Check all seals and joints for leaks. Re-grease joints. check_leak->solution_leak Yes end_node Evaporation should improve. check_leak->end_node No solution_vacuum->end_node solution_temp->end_node solution_rotation->end_node solution_leak->end_node

Caption: Troubleshooting slow evaporation on a rotary evaporator.

Data Table: Boiling Points of Common Solvents at Reduced Pressures

SolventBoiling Point at 760 mmHg (°C)Boiling Point at 100 mmHg (°C)Boiling Point at 20 mmHg (°C)
Dichloromethane404.8-19.5
Diethyl Ether34.6-8.7-33.4
Acetone56.513.9-12.5
Ethyl Acetate77.129.32.0
Methanol64.721.2-5.7
Ethanol78.434.98.0
Acetonitrile81.636.37.9
Toluene110.657.822.0
Water10051.717.5
DMSO189121.775.7

Note: Data is approximate and can vary slightly with atmospheric conditions.

Issue 2: Product "Bumping" or Foaming During Evaporation

Symptom: The product violently boils and splashes up the flask, potentially leading to sample loss.

Causality: This is often due to a sudden drop in pressure applied to a low-boiling-point solvent, or the presence of dissolved gases. High bath temperatures can exacerbate this.

Solutions:

  • Gradual Vacuum Application: Apply the vacuum slowly to allow for controlled boiling.

  • Introduce a Bleed Valve: A gentle stream of an inert gas (like nitrogen) can help to control the boiling.

  • Reduce Bath Temperature: A lower temperature will result in a less vigorous boil.[12]

  • Use a Larger Flask: Ensure the flask is no more than half full to provide ample headspace.

Issue 3: High Levels of High-Boiling-Point Solvents (e.g., DMSO, Water) Remain

Symptom: After standard drying procedures, analytical tests (e.g., HS-GC) show unacceptable levels of high-boiling-point solvents.

Causality: These solvents have low vapor pressure and require more energy (higher temperature) or a deeper vacuum to be removed effectively.[14] 6-Methoxydihydro-2h-pyran-3(4h)-one may also be thermally sensitive, precluding the use of high temperatures.[15][16][17]

Recommended Techniques:

  • High-Vacuum Drying (Vacuum Oven):

    • Principle: Lowering the pressure significantly reduces the solvent's boiling point, allowing for evaporation at a lower, safer temperature for the API.[18][19][20]

    • Protocol: See Part 3 for a detailed protocol.

  • Lyophilization (Freeze-Drying):

    • Principle: The sample is frozen, and then the solvent is removed by sublimation under a deep vacuum. This is ideal for heat-sensitive compounds.[21]

    • Considerations: Not all organic solvents are suitable for standard lyophilization due to very low freezing points.[22][23] It is often used for removing water or for samples where organic solvents have been diluted.[23]

    • Protocol: See Part 3 for a detailed protocol.

  • Azeotropic Distillation:

    • Principle: A co-solvent (like toluene or heptane) is added that forms a lower-boiling azeotrope with the high-boiling-point solvent (e.g., water).[24][25][26][27][28] This azeotropic mixture is then more easily removed by distillation.

    • Application: This is an advanced technique and should be used with caution, as it introduces another solvent that must subsequently be removed.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Vacuum Oven Drying

This protocol is designed for the removal of stubborn, high-boiling-point solvents while minimizing the risk of thermal degradation.

  • Sample Preparation: Spread the 6-Methoxydihydro-2h-pyran-3(4h)-one as a thin layer in a suitable glass dish to maximize surface area.

  • Oven Setup: Place the sample in a vacuum oven. Ensure the vacuum gasket is clean and properly sealed.

  • Initial Vacuum: Gradually apply a vacuum to the oven, aiming for a pressure below 1 mbar.

  • Gentle Heating: Once a stable vacuum is achieved, slowly increase the temperature. For 6-Methoxydihydro-2h-pyran-3(4h)-one, a starting temperature of 30-40°C is recommended. Caution: The stability of this specific compound at elevated temperatures should be experimentally determined.

  • Nitrogen Sweep (Optional): Periodically, and very gently, break the vacuum with a slow bleed of dry nitrogen gas. This can help to displace the solvent vapor from the immediate vicinity of the sample, improving the efficiency of removal. Re-establish the vacuum after the sweep.

  • Drying to Constant Weight: Continue drying until the sample reaches a constant weight, which indicates that no more solvent is being removed under the current conditions.

  • Verification: Submit a sample for HS-GC analysis to confirm that residual solvent levels are within acceptable limits.

Protocol 2: Lyophilization for Aqueous-Organic Mixtures

This protocol is suitable when water is a primary residual solvent, potentially with a miscible organic co-solvent like acetonitrile.

  • Pre-Freezing: Dissolve or suspend the sample in a minimal amount of a suitable solvent system (primarily water). Freeze the sample completely. For organic mixtures, a bath of dry ice/acetone or liquid nitrogen may be necessary to ensure the sample remains frozen.[23]

  • Loading the Lyophilizer: Place the frozen sample on the lyophilizer and ensure a good seal.

  • Applying Vacuum: Start the vacuum pump. The pressure should drop to below 200 mTorr.

  • Condenser Temperature: Ensure the condenser is at its lowest operating temperature (typically -50°C to -80°C) to efficiently trap the sublimating solvent vapors.[22]

  • Monitoring: The process is complete when all the ice has sublimated. The product should appear as a dry, often fluffy powder.

  • Final Drying: Once the bulk of the solvent is removed, a secondary drying phase at a slightly elevated temperature (e.g., 20-25°C) can be performed under vacuum to remove any remaining bound solvent molecules.

Decision Tree for Solvent Removal Method Selection:

start Residual Solvent Detected solvent_type What is the boiling point of the primary residual solvent? start->solvent_type low_bp Low-Boiling Point (<100°C) solvent_type->low_bp Low high_bp High-Boiling Point (>100°C) solvent_type->high_bp High method_rotovap Use Rotary Evaporator with optimized parameters. low_bp->method_rotovap check_thermal_stability Is the compound thermally sensitive? high_bp->check_thermal_stability final_check Verify with HS-GC Analysis method_rotovap->final_check method_vacuum_oven Use Vacuum Oven at moderate temperature (e.g., 40-50°C). check_thermal_stability->method_vacuum_oven No method_lyophilization Use Lyophilization (if water is present). check_thermal_stability->method_lyophilization Yes method_vacuum_oven->final_check method_lyophilization->final_check

Caption: Decision-making workflow for selecting a solvent removal method.

References

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • Analytical methods for residual solvents determination in pharmaceutical products. (n.d.). PubMed.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
  • impurities: guideline for residual solvents q3c(r6). (2019, July 22). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH.
  • An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one. (n.d.). Benchchem.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.). Google Patents.
  • How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com.
  • Lyophilizer. (n.d.). Crawford Lab.
  • Residual Solvent Analysis. (n.d.). Chromtech.
  • Analytical methods for residual solvents determination in pharmaceutical products. (2025, August 5).
  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021, June 17).
  • Rotary Evaporator Guide: Setup, Process & Troubleshooting. (n.d.). Root Sciences.
  • Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. (2023, November 17).
  • How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate) ? (2021, April 21). ResearchGate.
  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27).
  • Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation. (n.d.).
  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho.
  • Vacuum Drying for API. (n.d.). Equilibar Vacuum Regulators.
  • 5.6C: Troubleshooting Rotary Evaporation. (2022, April 7). Chemistry LibreTexts.
  • APIs and Vacuum Drying. (2021, February 16). Equilibar.
  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk.
  • Azeotropes. (n.d.). DewWool.
  • Azeotrope. (n.d.). Wikipedia.
  • Azeotrope (data). (n.d.). chemeurope.com.
  • Azeotropes from A to Z. (2006, May 2). Conservation OnLine.
  • Rotary Evaporator Problems And Solutions. (2025, July 21). LABOAO.
  • Low- vs. High-Boiling Solvents: Best Evaporation Methods. (2025, September 24). BioChromato.
  • Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018, April 8). PubMed.
  • Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). arkat usa.
  • Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). (n.d.). ResearchGate.

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Technical Support Center: Method Refinement for the Kinetic Resolution of Racemic Pyranones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the kinetic resolution of racemic pyranones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical stereoselective transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of kinetic resolution for racemic pyranones?

A1: Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral pyranone. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, leading to the accumulation of the unreacted, slower-reacting enantiomer and the formation of a product from the faster-reacting enantiomer.[1] In an ideal kinetic resolution, at 50% conversion, you would obtain the unreacted starting material as a single enantiomer and the product derived from the other enantiomer.

Q2: What is the difference between standard kinetic resolution (KR) and dynamic kinetic resolution (DKR)?

A2: The primary limitation of standard kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer from the racemic mixture.[1] Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer.[2][3] This continuous racemization ensures that the faster-reacting enantiomer is constantly replenished from the slower-reacting one, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[4][5][6]

Q3: How do I choose the right catalyst for my pyranone kinetic resolution?

A3: Catalyst selection is crucial and depends on the specific structure of your pyranone substrate and the desired outcome.

  • Enzymes (e.g., Lipases): Lipases, particularly Candida antarctica Lipase B (CALB), are often the first choice due to their broad substrate scope, high enantioselectivity, and mild reaction conditions.[7][8][9][10][11] They are particularly effective for the acylation of pyranones bearing alcohol functionalities.[12][13]

  • Metal-Based Catalysts: For dynamic kinetic resolutions, a combination of an enzyme and a metal catalyst is often employed.[2][5][6] Ruthenium and palladium complexes are commonly used to facilitate the in-situ racemization of the pyranone substrate.[5]

  • Organocatalysts: Chiral N-heterocyclic carbenes (NHCs) have also been shown to be effective in the dynamic kinetic resolution of racemic pyranones.[4]

Q4: How do I monitor the progress and determine the enantiomeric excess (ee) of my reaction?

A4: Accurate monitoring is key to achieving optimal results.

  • Reaction Progress: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of the starting material and the formation of the product.

  • Enantiomeric Excess (ee) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[14][15][16][17] You will need a chiral stationary phase (CSP) that can resolve the enantiomers of your pyranone starting material and/or product.

    • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable pyranones.

    • NMR Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for the determination of the ee.[18][19][20][21][22]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Enantioselectivity (ee)

Q: My kinetic resolution is proceeding, but the enantiomeric excess of both the recovered starting material and the product is low. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common challenge and often points to a suboptimal catalyst system or reaction conditions. The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = k_fast / k_slow). A low 's' value directly results in low ee. For a high ee of the product, an 's' value greater than 50 is generally desirable.[23]

Potential Causes & Solutions:

  • Incorrect Catalyst Choice: The chosen catalyst may not have a sufficiently large difference in the transition state energies for the two enantiomers of your specific pyranone.

    • Solution: Screen a panel of catalysts. If using a lipase, try different types (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase).[13] If using a metal catalyst, vary the chiral ligand.

  • Suboptimal Temperature: Higher temperatures can decrease selectivity by providing enough thermal energy to overcome the small differences in activation energies between the two enantiomeric pathways.

    • Solution: Lower the reaction temperature. This is often one of the most effective ways to enhance enantioselectivity.

  • Inappropriate Solvent: The solvent can significantly impact the catalyst's conformation and the transition state energies.

    • Solution: Conduct a solvent screen. For lipase-catalyzed reactions, non-polar solvents like hexane, toluene, or tert-butyl methyl ether (MTBE) are often good starting points.[12]

  • Impure Chiral Catalyst/Reagent: If your chiral catalyst or reagent is not enantiomerically pure, it will lead to a lower than expected ee in your product.

    • Solution: Ensure the enantiomeric purity of your catalyst/reagent.

Problem 2: Low or Stalled Conversion/Yield

Q: My reaction starts but then stalls, or the overall yield is very low. What could be the issue?

A: Low conversion or yield can be due to catalyst deactivation, substrate/product inhibition, or unfavorable reaction equilibrium.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Solution:

      • For enzymes, ensure the temperature and pH (if in an aqueous environment) are within the optimal range for the specific lipase. Immobilizing the enzyme can often enhance its stability.[24]

      • For metal catalysts, ensure stringent exclusion of air and moisture if the catalyst is sensitive.

  • Substrate or Product Inhibition: The starting material or the product may be binding to the catalyst's active site and inhibiting its activity.

    • Solution: Try running the reaction at a lower substrate concentration. For enzymatic reactions, in-situ product removal (e.g., by crystallization) can be an effective strategy.

  • Reversible Reaction: If the reaction is reversible, it may be reaching equilibrium before high conversion is achieved.

    • Solution: For enzymatic acylations, using an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate, is a common and effective strategy. The enol released tautomerizes to acetaldehyde, driving the reaction forward.

  • Poor Reaction Setup and Workup: Material loss during the experimental procedure can significantly reduce yield.

    • Solution: Ensure all glassware is properly dried. Rinse flasks and syringes used for transfers. During workup, ensure complete extraction and rinse the drying agent thoroughly.[25]

Problem 3: Undesired Side Reactions

Q: I am observing the formation of unexpected byproducts. What are common side reactions in pyranone kinetic resolutions and how can I minimize them?

A: Side reactions can compete with the desired kinetic resolution, consuming starting material and complicating purification.

Potential Causes & Solutions:

  • Racemization of Product: The chiral product may be racemizing under the reaction conditions.

    • Solution: Monitor the ee of the product over time. If it decreases after reaching a maximum, consider stopping the reaction earlier. For DKR, ensure the racemization catalyst does not also racemize the product.

  • Decomposition of Substrate/Product: The pyranone ring may be unstable under the reaction conditions (e.g., acidic or basic conditions).

    • Solution: Use milder reaction conditions. For enzymatic reactions, this is a key advantage. If a metal catalyst is used, screen for catalysts that operate under neutral conditions.

  • Reaction with Solvent: The solvent may not be inert and could be reacting with the starting material or catalyst.

    • Solution: Choose a non-reactive solvent. For acylations, avoid alcohol solvents which can compete as nucleophiles.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Pyranone Alcohol

This protocol is a general guideline for the enantioselective acylation of a racemic pyranone containing a primary or secondary alcohol functionality, using immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

  • Racemic pyranone alcohol (1.0 mmol)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (25-50 mg)

  • Vinyl acetate (2.0-5.0 mmol)

  • Anhydrous tert-butyl methyl ether (MTBE) or hexane (10 mL)

  • Molecular sieves (4 Å), activated

  • Orbital shaker

  • Reaction vessel (e.g., 25 mL round-bottom flask with a septum)

Procedure:

  • To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar and activated molecular sieves (approx. 100 mg), add the racemic pyranone alcohol (1.0 mmol).

  • Add anhydrous MTBE (10 mL) via syringe and stir to dissolve the substrate.

  • Add the immobilized lipase (e.g., Novozym 435, 25 mg).

  • Add vinyl acetate (2.0 mmol) via syringe.

  • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or chiral HPLC. Take small aliquots at regular intervals (e.g., every 2-4 hours).

  • Once the reaction has reached approximately 50% conversion (as determined by your monitoring method), stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme beads with a small amount of MTBE and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted pyranone alcohol and the acylated product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC or GC.

Protocol 2: Dynamic Kinetic Resolution of a Racemic Pyranone

This protocol outlines a general procedure for the dynamic kinetic resolution of a pyranone, combining enzymatic acylation with metal-catalyzed racemization. This approach is particularly useful when the pyranone substrate is prone to racemization under mild conditions in the presence of a suitable catalyst.

Materials:

  • Racemic pyranone (1.0 mmol)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (25-50 mg)

  • Racemization catalyst (e.g., a Ru-based complex, 1-5 mol%)

  • Acyl donor (e.g., isopropenyl acetate, 1.5 mmol)

  • Anhydrous toluene (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the racemic pyranone (1.0 mmol), the racemization catalyst (e.g., 2 mol%), and immobilized lipase (30 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Add the acyl donor (isopropenyl acetate, 1.5 mmol) via syringe.

  • Monitor the reaction for the formation of the single enantiomer of the acylated product by chiral HPLC.

  • Once the reaction has reached completion (consumption of starting material), cool the mixture to room temperature.

  • Filter off the immobilized enzyme and the heterogeneous racemization catalyst (if applicable).

  • Wash the solids with toluene and combine the filtrates.

  • Concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyranone Kinetic Resolution

Catalyst SystemSubstrate ExampleAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Ref.
Novozym 435Racemic 2-benzopyran alcoholIsopropenyl acetatet-Butyl methyl etherRT14299.6 (alcohol)[12]
Amano Lipase PS-C IIRacemic 2-benzopyran acetateWater (hydrolysis)t-Butyl methyl etherRT-26 (hydrolysis)99.7 (alcohol)[12]
N-Heterocyclic CarbeneRacemic functionalized pyranone- (intramolecular)Toluene6012>9596[4]
Ru-complex / LipaseRacemic secondary alcoholIsopropenyl acetateToluene7024>99>99[6]

Note: Data for Ru-complex/Lipase is for a general secondary alcohol as a representative example of DKR.

Visualizations

Diagram 1: Catalytic Cycle for Lipase-Catalyzed Kinetic Resolution of a Pyranone Alcohol

G cluster_0 Catalytic Cycle E Lipase (E) ES_R E-(R)-Pyranone Complex E->ES_R (R)-Pyranone (fast) ES_S E-(S)-Pyranone Complex E->ES_S (S)-Pyranone (slow) AcylE Acyl-Enzyme Intermediate ES_R->AcylE Acyl Donor - Alcohol Unreacted (S)-Pyranone (enantioenriched) ES_S->Unreacted E_Prod E + (R)-Acyl-Pyranone AcylE->E_Prod (R)-Pyranone attacks Product (R)-Acyl-Pyranone (enantioenriched) E_Prod->Product Racemate Racemic Pyranone ((R)- and (S)-) Racemate->E

Caption: Lipase-catalyzed acylation of a racemic pyranone.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

G Start Low ee Observed CheckCatalyst Is the catalyst appropriate for the substrate? Start->CheckCatalyst ScreenCatalysts Screen different catalysts (e.g., other lipases, ligands) CheckCatalyst->ScreenCatalysts No / Unsure OptimizeTemp Lower Reaction Temperature CheckCatalyst->OptimizeTemp Yes ScreenCatalysts->OptimizeTemp ScreenSolvents Screen Solvents OptimizeTemp->ScreenSolvents CheckPurity Verify Enantiomeric Purity of Chiral Catalyst/Reagent ScreenSolvents->CheckPurity Success Improved Enantioselectivity CheckPurity->Success

Caption: Decision tree for improving enantioselectivity.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Inokuma, T., & Yamada, K. (2024). Improvement of Asymmetric Reactions via Remote Electronic Tuning of N‐Heterocyclic Carbene Catalysts. ChemCatChem. Available from: [Link]

  • Kim, M. J., et al. (2002). Dynamic kinetic resolutions and asymmetric transformations by enzymes coupled with metal catalysis. Current Opinion in Biotechnology, 13(6), 578-587. Available from: [Link]

  • Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 149-164. Available from: [Link]

  • Jäkel, C., & Matt, C. (2017). Attracting Enantiomers: Chiral Analytes That Are Simultaneously Shift Reagents Allow Rapid Screening of Enantiomeric Ratios by NMR Spectroscopy. Chemistry, 23(24), 5671-5675. Available from: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(3), 256-270. Available from: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Said, R., & Al-Khattaf, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(11). Available from: [Link]

  • Tůma, J., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166. Available from: [Link]

  • Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270. Available from: [Link]

  • Rodrigues, R. C., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11529. Available from: [Link]

  • Huerta, F. F., Minidis, A. B., & Bäckvall, J. E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews, 30(5), 321-331. Available from: [Link]

  • Contente, M. L., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts, 11(1), 105. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available from: [Link]

  • Torres, C., et al. (2005). Regioselective acylation of several polyhydroxylated natural compounds by Candida antarctica lipase B. Journal of Molecular Catalysis B: Enzymatic, 37(1-6), 36-43. Available from: [Link]

  • Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 105. Available from: [Link]

  • Knappmann, I., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. Available from: [Link]

  • Serra, S., et al. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 19(11), 18452-18485. Available from: [Link]

  • ResearchGate. (2023). Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S)-perillyl alcohol with acetic acid and vinyl acetate as acyl donors. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. ACS Catalysis, 6(11), 7579-7597. Available from: [Link]

  • Behrendt, F., et al. (2017). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 9(12), 683. Available from: [Link]

  • del Pozo, J., et al. (2021). Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr. Journal of the American Chemical Society, 143(49), 20858-20866. Available from: [Link]

  • ResearchGate. (2015). Employing lipase of candida antarctica (calb) as catalyst in the acetylation of para-aminophenol in aqueous and water-free medium. Available from: [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(1), 23-31. Available from: [Link]

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  • Forni, L., et al. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 8(12), 643. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 2H-pyran-3(6H)-one core has emerged as a promising framework for the development of new antimicrobial agents. This guide offers a comprehensive comparison of the antimicrobial efficacy of various this compound derivatives, supported by experimental data and a detailed examination of their structure-activity relationships (SAR). We will delve into the key structural features that govern their biological activity and provide detailed protocols for the evaluation of these compounds, empowering researchers and drug development professionals in their quest for the next generation of antimicrobials.

The this compound Scaffold: A Privileged Structure in Antimicrobial Research

The this compound ring system is a six-membered heterocyclic compound containing an oxygen atom and a ketone functional group. Its inherent chemical features, particularly the α,β-unsaturated ketone (enone) moiety, are pivotal to its biological activity. This electrophilic center can readily participate in Michael addition reactions with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in enzymes, leading to the disruption of essential cellular processes in microorganisms.[1][2]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of this compound derivatives is best illustrated through a direct comparison of their minimum inhibitory concentrations (MICs) against a panel of clinically relevant microorganisms. The following tables summarize the in vitro activity of a selection of these compounds against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria
Compound IDR1 Substituent (at C-2)R2 Substituent (at C-6)Test OrganismMIC (µg/mL)Reference
1a 2-[4-(Phenylthio)phenyl]-2-methyl-methoxyStaphylococcus aureus ATCC 25931.56[1]
1b 2-[4-(Phenylthio)phenyl]-2-methyl-(p-nitrobenzoyl)oxyStreptococcus sp. C203M0.75[1]
2a Phenyl-OHStaphylococcus aureus>100[1]
2b 4-Bromophenyl-OHStaphylococcus aureus12.5[1]
2c 4-(Phenylthio)phenyl-OHStaphylococcus aureus3.12[1]

Note: Lower MIC values indicate greater antimicrobial potency.

The data clearly indicates that substitutions at both the C-2 and C-6 positions of the pyranone ring profoundly impact antibacterial activity. Notably, the introduction of a phenylthio-phenyl moiety at the C-2 position leads to a significant enhancement in potency against Staphylococcus aureus.

Table 2: Antimicrobial Spectrum of Fused and Substituted Pyranone Derivatives
Compound ClassTest OrganismActivityReference
Pyrano[4,3-b]pyran derivativesBacillus subtilis, Clostridium tetani, Candida albicansActive[3]
Amide derivatives of pyran-4(1H)-oneStaphylococcus aureusActive[4]
Spiro-4H-pyran derivativesStaphylococcus aureus, Streptococcus pyogenesGood[5]
Dihydroxymethyl pyranoneCandida albicans and other fungiHighly Active[6]

This broader view showcases the versatility of the pyranone scaffold, with fused ring systems and various substitutions yielding activity against a range of bacteria and fungi.

Unraveling the Structure-Activity Relationship (SAR)

The antimicrobial efficacy of this compound derivatives is not arbitrary; it is governed by a clear structure-activity relationship. Understanding these principles is crucial for the rational design of more potent and selective antimicrobial agents.

Key Determinants of Antimicrobial Activity:
  • The α,β-Unsaturated Ketone: The enone system is a non-negotiable feature for the antimicrobial activity of these compounds.[1][2] Its electrophilic nature allows for covalent bond formation with microbial targets, leading to irreversible inhibition.

  • Substituents at C-2: The nature and size of the substituent at the C-2 position are critical. Bulkier and more lipophilic groups, such as substituted phenyl rings, tend to enhance activity, particularly against Gram-positive bacteria.[1][2] This is likely due to improved interaction with the bacterial cell membrane or the active site of a target enzyme.

  • Substituents at C-6: Modifications at the C-6 position also play a significant role. The presence of a hydroxyl group or an ester linkage can modulate the compound's solubility and ability to penetrate the microbial cell wall.

SAR_Pyranone cluster_C2 Impact of C-2 Substituent cluster_C6 Impact of C-6 Substituent Pyranone_Core This compound Core Enone α,β-Unsaturated Ketone (Essential for Activity) Pyranone_Core->Enone Contains C2_Sub C-2 Substituent Pyranone_Core->C2_Sub Site of Modification C6_Sub C-6 Substituent Pyranone_Core->C6_Sub Site of Modification Bulky_Aromatic Bulky/Aromatic Groups (e.g., Phenylthio-phenyl) C2_Sub->Bulky_Aromatic Hydroxyl_Ester Hydroxyl/Ester Groups C6_Sub->Hydroxyl_Ester Increased_Activity Increased Gram-Positive Activity Bulky_Aromatic->Increased_Activity Leads to Modulated_Properties Modulates Solubility & Cell Penetration Hydroxyl_Ester->Modulated_Properties Affects

Caption: Structure-Activity Relationship of this compound Derivatives.

Proposed Mechanisms of Antimicrobial Action

While the exact molecular targets of many this compound derivatives are still under investigation, several plausible mechanisms have been proposed:

  • Enzyme Inhibition: As previously mentioned, the enone moiety can react with cysteine residues in the active sites of essential microbial enzymes, leading to their inactivation. One potential target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.

  • Membrane Disruption: Some pyrone derivatives, particularly those with lipophilic side chains, may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane.[7] This can lead to the leakage of essential cellular components and ultimately, cell death.

  • Biofilm Inhibition: Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Encouragingly, some pyran derivatives have demonstrated the ability to inhibit biofilm formation, suggesting a mechanism that interferes with the extracellular matrix or intercellular signaling pathways.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methods for antimicrobial susceptibility testing are essential. The following are detailed protocols for two commonly employed assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells (which should only contain MHB). Include a growth control well containing MHB and the inoculum but no test compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound serial_dilution Perform 2-Fold Serial Dilution prep_compound->serial_dilution prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Prepare sterile paper disks (6 mm in diameter) impregnated with a known amount of the this compound derivative. Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The evidence presented in this guide highlights the significant potential of these derivatives, particularly against Gram-positive bacteria, and underscores the critical role of the α,β-unsaturated ketone moiety and substitutions at the C-2 and C-6 positions in dictating their antimicrobial activity. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of these promising compounds.

Future research should focus on expanding the chemical diversity of this compound libraries to improve their activity against Gram-negative bacteria and fungi. Elucidating the precise molecular targets and mechanisms of action will be instrumental in designing next-generation derivatives with enhanced potency and selectivity. Furthermore, in vivo efficacy and toxicological studies will be crucial to translate the in vitro promise of these compounds into clinically viable therapeutic agents. The journey from a promising scaffold to a life-saving drug is long, but for this compound derivatives, it is a journey well worth undertaking.

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Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a lactone functionality, represents a privileged structure in medicinal chemistry.[1][2] Found in a variety of natural products, this core moiety has been the focus of extensive synthetic efforts to generate analogs with a broad spectrum of pharmacological activities.[1][3] Derivatives of 2H-pyran-2-one have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[4][5] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent, selective, and effective therapeutic agents.[6][7]

This guide provides a comprehensive comparison of 2H-pyran-2-one analogs, delving into their structure-activity relationships (SAR) across key therapeutic areas. By synthesizing experimental data, outlining detailed methodologies, and visualizing critical concepts, this document aims to serve as an in-depth technical resource to catalyze further innovation in the field.

Comparative Analysis of Biological Activity

The therapeutic efficacy of 2H-pyran-2-one analogs is profoundly influenced by the nature and position of substituents on the pyran-2-one core. The following sections provide a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative experimental data.

Anticancer Activity

Numerous 2H-pyran-2-one derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[8] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[9][10]

A key determinant of anticancer activity appears to be the nature of the substituent at the 4-position of the pyran-2-one ring. For instance, the presence of a bulky aromatic group, such as a naphthalene moiety linked via a sulfonyl group, has been shown to be advantageous for potent cytotoxicity.[4] In contrast, an amino linkage to an indole group at the same position resulted in reduced activity, highlighting the critical role of both steric and electronic properties of the substituent at this position.[4]

Furthermore, the fusion of additional heterocyclic rings to the pyran-2-one scaffold can significantly enhance anticancer efficacy. Fused pyran derivatives have been shown to inhibit colony formation, induce DNA double-strand breaks, and trigger apoptosis in various cancer cells.[9][11]

Table 1: Anticancer Activity of Selected 2H-Pyran-2-one Analogs

CompoundStructureCancer Cell LineIC50 (µM)Reference
Compound 1 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95[4]
HeLa (Cervical Carcinoma)2.9[4]
Compound 2 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T-Lymphocyte)25-50 (EC50)[4]
Compound 3 Fused pyran-imidazole derivative (8c)HCT116 (Colorectal Carcinoma)7.58 ± 1.01[11]
Compound 4 Fused pyran-benzotriazole derivative (14b)A549 (Lung Carcinoma)0.23 ± 0.12[11]
Compound 5 Fused pyran-pyrazole derivative (6e)MCF7 (Breast Adenocarcinoma)12.46 ± 2.72[11]
Antimicrobial Activity

The emergence of antimicrobial resistance underscores the urgent need for novel therapeutic agents. 2H-pyran-2-one analogs have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[5][12]

The antimicrobial efficacy of these analogs is closely tied to the substituents on the pyran-2-one ring, which influence properties such as lipophilicity and interaction with microbial targets. For example, in a series of 2H-pyran-3(6H)-one derivatives, the introduction of a phenylthio group at the C-2 position was found to be beneficial for activity against Gram-positive bacteria.[5] Further modification at the C-6 position, such as the introduction of a p-nitrobenzoyl)oxy group, led to a significant enhancement in activity against Streptococcus species.[5] This suggests that the α,β-unsaturated enone system is crucial for activity, and both the size and nature of substituents at the C-2 and C-6 positions play a key role in modulating antimicrobial potency.[5]

Table 2: Antimicrobial Activity of Selected 2H-Pyran-2-one Analogs

CompoundStructureTarget OrganismMIC (µg/mL)Reference
Compound 6 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[5]
Compound 7 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[5]
Compound 8 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one (derived from pyran-2-one)Broad spectrumPotent activity[12]
Enzyme Inhibition: HIV-1 Protease

The aspartic protease of the human immunodeficiency virus (HIV PR) is a critical enzyme in the viral life cycle, making it a key target for antiretroviral therapy.[13] Non-peptidic inhibitors are of particular interest due to their potential for improved pharmacokinetic properties.[4] Several 2H-pyran-2-one derivatives have been identified as potent, competitive inhibitors of HIV-1 protease.[4]

Structure-activity relationship studies have revealed that the 4-hydroxy-2-pyrone scaffold is a crucial pharmacophore for binding to the active site of HIV-1 protease. The 4-hydroxyl group is essential for inhibitory activity, and substitution at the 3-position is necessary for potent inhibition. These compounds exhibit a unique binding mode, with the enol moiety of the pyran-2-one forming hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) of the enzyme.[4] The substituents at the 3- and 6-positions occupy the S1/S3 and S1'/S2' binding pockets of the protease, respectively, contributing to the overall binding affinity.[4]

Table 3: HIV-1 Protease Inhibitory Activity of Selected 2H-Pyran-2-one Analogs

CompoundStructureInhibition Constant (Ki)Reference
Compound 9 (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethane derivative33 nM (Kc)[4]
Compound 10 4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one1.1 µM[4]

Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for key assays used in the evaluation of 2H-pyran-2-one analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard technique for evaluating the cytotoxic potential of novel compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cancer cell line.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (2H-pyran-2-one analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and the expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compound (2H-pyran-2-one analog)

  • Standardized inoculum of the test microorganism (~5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium across the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate a general workflow for structure-activity relationship studies and a simplified signaling pathway for apoptosis induction by 2H-pyran-2-one analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 SAR Analysis & Optimization Compound_Library 2H-Pyran-2-one Analog Library Synthesis Structural_Modification Systematic Structural Modifications Compound_Library->Structural_Modification In_Vitro_Assays In Vitro Biological Assays (e.g., MTT, MIC) Structural_Modification->In_Vitro_Assays Testing Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Data Input Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Structural_Modification Iterative Design

Caption: General workflow for the synthesis, screening, and SAR analysis of 2H-pyran-2-one analogs.

Apoptosis_Pathway Pyranone 2H-Pyran-2-one Analog (Anticancer Agent) Cellular_Stress Induction of Cellular Stress Pyranone->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by 2H-pyran-2-one analogs.

Conclusion

The 2H-pyran-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogs, including potent anticancer, antimicrobial, and enzyme inhibitory effects, underscore its significance in medicinal chemistry. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the strategic design of next-generation drug candidates with enhanced efficacy and selectivity. The integration of systematic synthesis, robust biological evaluation, and computational modeling will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

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A Comparative Guide to the Synthetic Routes of 2H-Pyran-3(6H)-one: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2H-pyran-3(6H)-one scaffold is a cornerstone in the synthesis of a myriad of bioactive molecules and natural products. Its inherent functionality—a cyclic hemiacetal, an α,β-unsaturated ketone, and multiple stereocenters—renders it a versatile building block. The strategic choice of a synthetic route to this valuable intermediate is paramount, directly impacting yield, stereochemical control, scalability, and overall efficiency. This guide provides an in-depth comparative analysis of the principal synthetic methodologies for accessing this compound, grounded in experimental data and mechanistic rationale to empower informed decision-making in your synthetic endeavors.

The Achmatowicz Reaction: A Classic and Robust Approach from Furans

The Achmatowicz reaction, a cornerstone in heterocyclic chemistry, provides a powerful and direct route to 6-hydroxy-2H-pyran-3(6H)-ones from readily available furfuryl alcohols. This oxidative ring expansion is celebrated for its reliability and stereospecificity, making it a frequently employed strategy in natural product synthesis.

Mechanistic Rationale: The "Why" Behind the Transformation

The reaction proceeds through an initial oxidation of the furan ring, typically at the 2- and 5-positions. This can be achieved with various oxidizing agents, with m-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) being common choices. The resulting intermediate undergoes a rearrangement to form the dihydropyranone ring system. The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, greener and safer protocols utilizing reagents like Oxone with a halide salt have been developed to mitigate the hazards associated with traditional oxidants.

Experimental Protocol: A Representative Achmatowicz Reaction

The following protocol outlines a general procedure for the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one from 2-chloro-1-(furan-2-yl)ethanol.

Reactants:

  • 2-chloro-1-(furan-2-yl)ethanol

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-chloro-1-(furan-2-yl)ethanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated m-chlorobenzoic acid is removed by filtration.

  • The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one.

Performance and Considerations

The Achmatowicz reaction is lauded for its generally good yields and the ability to transfer the stereochemistry of the starting furfuryl alcohol to the C6 position of the pyranone. However, the use of stoichiometric, and sometimes hazardous, oxidizing agents can be a drawback, particularly on a large scale. The development of catalytic and more environmentally benign methods is an ongoing area of research.

Chiral Pool Synthesis: Accessing Enantiopure Pyranones from Carbohydrates

For applications in medicinal chemistry, where enantiomeric purity is critical, the use of chiral starting materials from the "chiral pool" offers a highly efficient strategy. D-xylose, a readily available carbohydrate, can be converted to optically active 2-alkoxy-2H-pyran-3(6H)-ones.

Mechanistic Insights: A Lewis Acid-Catalyzed Cascade

This synthetic route leverages a tin(IV) chloride (SnCl₄)-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-D-xylal, which is derived from D-xylose[1]. The Lewis acid activates the glycal for nucleophilic attack by an alcohol, followed by a cascade of rearrangements to furnish the dihydropyranone core with a newly formed stereocenter at the C-2 position. The stereochemical outcome at C-2 is influenced by the nature of the nucleophile and the reaction conditions.

Synthesis_from_Carbohydrates D_Xylose D-Xylose D_Xylal 2-Acetoxy-3,4-di-O-acetyl-D-xylal D_Xylose->D_Xylal Multi-step conversion Pyranone Optically Active 2-Alkoxy-2H-pyran-3(6H)-one D_Xylal->Pyranone ROH, SnCl₄ Glycosylation/ Rearrangement

Experimental Protocol: Tin(IV) Chloride-Promoted Synthesis

The following is a generalized procedure for the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones from 2-acetoxy-3,4-di-O-acetyl-D-xylal[1].

Reactants:

  • 2-Acetoxy-3,4-di-O-acetyl-D-xylal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-acetoxy-3,4-di-O-acetyl-D-xylal and the anhydrous alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C.

  • Add a solution of SnCl₄ in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the optically active 2-alkoxy-2H-pyran-3(6H)-one.

Performance and Strategic Value

This method provides a direct entry to enantiomerically enriched pyranones, which are invaluable for asymmetric synthesis. The yields are generally moderate to good, and the diastereoselectivity can be influenced by the choice of Lewis acid and alcohol. A key advantage is the use of a readily available and inexpensive chiral starting material.

Cycloaddition Strategies: Convergent and Versatile Routes

Cycloaddition reactions offer a convergent and powerful approach to the synthesis of the 2H-pyran ring system. Both hetero-Diels-Alder [4+2] and [3+3] cycloadditions have been successfully employed.

Hetero-Diels-Alder Reactions: [4+2] Cycloadditions

The hetero-Diels-Alder reaction, particularly between an activated diene and an aldehyde, is a well-established method for constructing dihydropyran rings. Danishefsky's diene is a classic example of a highly reactive diene used for this purpose. The resulting dihydropyranone can then be further manipulated to yield the target this compound. Lewis acid catalysis is often employed to accelerate the reaction and control the stereoselectivity.

Hetero_Diels_Alder Diene Activated Diene (e.g., Danishefsky's Diene) Dihydropyranone Dihydropyranone Diene->Dihydropyranone Aldehyde Aldehyde Aldehyde->Dihydropyranone [4+2] Cycloaddition Target This compound Dihydropyranone->Target Further Transformation

[3+3] Cycloadditions: Tandem Knoevenagel Condensation/6π-Electrocyclization

A highly efficient and atom-economical strategy involves the formal [3+3] cycloaddition between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde. This reaction often proceeds through a tandem Knoevenagel condensation followed by a 6π-electrocyclization of the resulting dienone intermediate[2]. This approach allows for the rapid construction of highly substituted 2H-pyran systems. Organocatalysis, for instance using L-proline, has been shown to be effective in promoting these reactions enantioselectively[3].

The following is a representative protocol for the synthesis of highly functionalized 2H-pyrans.

Reactants:

  • An α,β-unsaturated aldehyde

  • A β-oxosulfone or other active methylene compound

  • L-proline (catalyst)

Procedure:

  • Combine the α,β-unsaturated aldehyde, the active methylene compound, and a catalytic amount of L-proline.

  • The reaction can often be performed under solvent-free conditions or in a minimal amount of a suitable solvent.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the desired 2H-pyran derivative.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the key performance indicators of each synthetic route are summarized in the table below.

Parameter Achmatowicz Reaction Synthesis from Carbohydrates Hetero-Diels-Alder [3+3] Cycloaddition
Starting Materials Furfuryl alcoholsCarbohydrates (e.g., D-xylose)Activated dienes, aldehydes1,3-Dicarbonyls, α,β-unsaturated aldehydes
Key Reagents Oxidizing agents (m-CPBA, NBS)Lewis acids (e.g., SnCl₄)Lewis acids (optional)Organocatalysts (e.g., L-proline), bases
Stereocontrol Good (transfers existing stereocenter)Excellent (chiral pool approach)Good to excellent (catalyst controlled)Good to excellent (catalyst controlled)
Yields Generally goodModerate to goodGood to excellentGood to excellent
Scalability Can be challenging due to oxidantsModerateGoodExcellent (often one-pot)
Atom Economy ModerateModerateExcellentExcellent
Advantages Reliable, well-established, stereospecificAccess to enantiopure productsConvergent, high functional group toleranceHighly convergent, atom-economical, one-pot
Limitations Stoichiometric oxidants, potential hazardsMulti-step preparation of starting glycalRequires activated dienesScope can be substrate-dependent

Conclusion and Future Outlook

The synthesis of this compound is a well-trodden path in organic chemistry, with several robust and reliable methods at the disposal of the synthetic chemist.

  • The Achmatowicz reaction remains a go-to method for its predictability and directness, especially when starting from functionalized furans.

  • For applications demanding high enantiopurity, synthesis from carbohydrates provides an elegant and efficient solution by leveraging nature's chiral pool.

  • Cycloaddition strategies , both hetero-Diels-Alder and [3+3] cycloadditions, offer highly convergent and flexible routes to complex pyranones, with the advent of organocatalysis enabling impressive levels of stereocontrol.

The choice of the optimal synthetic route will invariably depend on the specific target molecule, the desired stereochemistry, the scale of the synthesis, and the available starting materials. As the demand for enantiomerically pure and structurally diverse pyran-based compounds continues to grow, particularly in the pharmaceutical industry, the development of even more efficient, sustainable, and catalytic synthetic methods will undoubtedly remain a vibrant and important area of research.

References

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  • Castedo, L., Granja, J. R., & Mouriño, A. (1988). A new strategy for the synthesis of 2H-pyrans. Tetrahedron Letters, 29(48), 6209-6212.
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  • Rawal, V. H., & Elkin, P. K. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288-5293.
  • Feng, X., Chen, Y., & Jiang, J. (2002). A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes. The Journal of Organic Chemistry, 67(7), 2175-2182.
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  • Zhu, J., Wang, Q., & Wang, M. (2023). Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(3), 1836-1843.
  • Ghosh, A. K., & Brindisi, M. (2016). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. RSC advances, 6(112), 111564-111598.
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  • Knoevenagel Condens
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  • Shing, T. K., & Fung, E. K. (1996). Tin (IV) chloride mediated glycosylation in arabinofuranose, galactofuranose and rhamnopyranose. Tetrahedron, 52(32), 10649-10658.
  • Abdel-Rahman, A. A. H., Keshk, E. M., Hanna, M. A., & El-Basiony, Y. M. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 8038-8048.
  • Wang, W., Li, H., Wang, J., & Zu, L. (2008). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic letters, 10(9), 1803-1806.

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The Rise of the Pyran Scaffold: A Comparative Analysis of 2H-Pyran-Based Inhibitors Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective cancer therapeutics, medicinal chemistry continuously explores novel molecular scaffolds. Among these, the 2H-pyran ring system has emerged as a "privileged scaffold"—a versatile framework found in numerous natural products with potent biological activities.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of emerging 2H-pyran-based inhibitors with established drugs targeting critical oncogenic signaling pathways, namely the PI3K/Akt/mTOR and CDK pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.

The Rationale: Targeting Key Oncogenic Pathways

The PI3K/Akt/mTOR and cyclin-dependent kinase (CDK) pathways are fundamental regulators of cell growth, proliferation, and survival. Their frequent dysregulation in a multitude of cancers has made them prime targets for therapeutic intervention.[1][4] While existing drugs have shown significant clinical benefit, challenges such as acquired resistance and off-target toxicities necessitate the development of new chemical entities with improved pharmacological profiles. The unique structural and electronic properties of the 2H-pyran scaffold offer a promising foundation for designing novel inhibitors with enhanced potency and selectivity.[5]

Delving into the Mechanisms of Action

A thorough understanding of how these inhibitors function at a molecular level is crucial for rational drug design and predicting clinical efficacy.

The PI3K/Akt/mTOR Signaling Cascade

This pathway is a central hub for integrating extracellular and intracellular signals to control cell fate. Its hyperactivation is a common feature in cancer.[1]

Existing Drugs: Everolimus and Alpelisib

  • Everolimus , a derivative of rapamycin, functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key downstream effector of the pathway.[6][7][8] By inhibiting mTORC1, everolimus effectively blocks the phosphorylation of its substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell proliferation.[9]

  • Alpelisib is an α-selective PI3K inhibitor. It specifically targets the p110α catalytic subunit of PI3K, which is frequently mutated and activated in various cancers.[5][10] By inhibiting PI3Kα, alpelisib prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream effectors like Akt and mTOR, which ultimately leads to decreased cell proliferation and survival.[11][12]

2H-Pyran-Based Inhibitors

Several 2H-pyran-containing molecules have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway. For instance, derivatives of 3,6-dihydro-2H-pyran have been developed as ATP-competitive mTOR inhibitors, demonstrating equivalent potency to existing morpholine-containing inhibitors.[13][14] These compounds directly compete with ATP for binding to the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2 activity and offering a potentially broader inhibition of the pathway compared to mTORC1-specific inhibitors like everolimus.[15]

Diagram: PI3K/Akt/mTOR Signaling Pathway and Inhibitor Action

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1_4EBP1->Proliferation FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Pyran_PI3K 2H-Pyran-based PI3K Inhibitor Everolimus Everolimus Everolimus->FKBP12 Pyran_mTOR 2H-Pyran-based (ATP-competitive) mTOR Inhibitor

Caption: Inhibition points of existing drugs and 2H-pyran-based inhibitors in the PI3K/Akt/mTOR pathway.

The Cell Cycle: CDK Pathway

The progression of the cell cycle is tightly regulated by CDKs, which, when complexed with their cyclin partners, phosphorylate key substrates to drive cells through different phases.[4]

Existing Drug: Palbociclib

  • Palbociclib is a selective inhibitor of CDK4 and CDK6.[16] In response to mitogenic signals, cyclin D complexes with and activates CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb).[1] Phosphorylated Rb releases the E2F transcription factor, which activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Palbociclib binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and thus causing a G1 cell cycle arrest.[17][18]

2H-Pyran-Based Inhibitors

The 2H-pyran scaffold has also been utilized in the development of CDK inhibitors. For example, 6-substituted 2-arylaminopurines containing a tetrahydro-2H-pyran-2-yl group have been synthesized and evaluated for their CDK inhibitory activity.[19][20] These compounds, like palbociclib, are designed to be ATP-competitive inhibitors, targeting the kinase domain of CDKs, particularly CDK2, which is crucial for the G1/S transition and S phase progression.[21]

Diagram: CDK-Mediated Cell Cycle Regulation and Inhibition

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription Rb_E2F->E2F Releases S_Phase_Entry S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits Pyran_CDK2 2H-Pyran-based CDK2 Inhibitor Pyran_CDK2->CyclinE_CDK2 Inhibits Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD_CDK46 Activate

Caption: Mechanism of cell cycle control by CDKs and the action of specific inhibitors.

Comparative Efficacy: A Data-Driven Overview

The true measure of a novel inhibitor lies in its potency against its target, ideally surpassing or complementing existing therapies. The following table summarizes available in vitro efficacy data (IC50 values) for representative 2H-pyran-based inhibitors and their established counterparts. It is crucial to note that direct comparisons are most valid when data is generated within the same study under identical experimental conditions.

Inhibitor ClassTarget2H-Pyran-Based Inhibitor ExampleIC50 (nM)Existing DrugIC50 (nM)Reference(s)
mTOR Inhibitors mTOR3,6-dihydro-2H-pyran derivativeEquivalent potency to morpholine-containing inhibitorsEverolimus1.6 - 2.4[13]
mTORWYE-354 (pyrazolopyrimidine core)5Everolimus1.6 - 2.4[22]
mTORR23 (imidazo[1,2-b]pyridazine core)67Everolimus1.6 - 2.4[22][23]
PI3K Inhibitors PI3KαImidazo[1,2-a]pyridine derivative 35 150Alpelisib4[24][25]
CDK Inhibitors CDK2NU6102 (purine-based)5Palbociclib (CDK4/6)CDK2: >10,000[15][19]
CDK2Compound 73 (purine-based)44Palbociclib (CDK4/6)CDK2: >10,000[15][19]
CDK2G1T-X (proprietary scaffold)<1 (CDK2/Cyclin E)Palbociclib (CDK4/6)CDK2: >10,000[15][26]

Analysis of Efficacy Data:

The data indicates that 2H-pyran-based scaffolds are indeed versatile platforms for developing potent kinase inhibitors. In the context of mTOR inhibition, 3,6-dihydro-2H-pyran has been successfully used as a morpholine isostere, achieving comparable potency.[13] For PI3Kα, while the example shown has a higher IC50 than alpelisib, it demonstrates that the pyran scaffold can be incorporated into potent inhibitors, and further optimization could lead to improved activity.[24]

The most striking potential is observed in the development of CDK2 inhibitors. Several 2H-pyran-containing or related heterocyclic compounds exhibit high potency against CDK2, a target for which the highly successful CDK4/6 inhibitor palbociclib has little activity.[19][26] This highlights a key area where 2H-pyran-based inhibitors could address unmet needs, particularly in cancers that have developed resistance to CDK4/6 inhibitors through mechanisms involving CDK2 activation.

Experimental Protocols: A Guide to Efficacy Determination

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed methodologies for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (2H-pyran-based inhibitors and existing drugs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Diagram: MTT Assay Experimental Workflow

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_inhibitors Add serial dilutions of inhibitors incubate_overnight->add_inhibitors incubate_treatment Incubate for 48-72h add_inhibitors->incubate_treatment add_mtt Add MTT reagent (10 µL/well) incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Remove medium, add solubilization solution incubate_mtt->solubilize shake_plate Shake plate for 15 min solubilize->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

This technique allows for the detection and quantification of specific proteins to confirm the mechanism of action of the inhibitors on their intended signaling pathway.[1]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)[10]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with inhibitors at desired concentrations for a specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., β-actin).

Protocol 3: Fluorescence-Based Neuraminidase Inhibition Assay

This assay is relevant for pyran-based antiviral drugs like Zanamivir and is used to determine their potency against the influenza neuraminidase enzyme.[27]

Materials:

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[28]

  • Stop solution (e.g., ethanol/NaOH mixture)[28]

  • Influenza virus stock

  • Neuraminidase inhibitors (e.g., Zanamivir, Oseltamivir carboxylate)

  • Black 96-well plates

  • Fluorometer

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors in assay buffer in a 96-well plate.[29]

  • Virus Addition: Add a standardized amount of influenza virus to each well containing the inhibitor dilutions. Incubate at room temperature for 45 minutes.[29]

  • Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[28]

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.[28]

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 2H-pyran scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust framework for the design of potent inhibitors against key oncogenic targets. While existing drugs like everolimus, alpelisib, and palbociclib have revolutionized cancer treatment, the emergence of 2H-pyran-based inhibitors offers exciting new possibilities.

The data presented suggests that these novel compounds can achieve comparable, and in some cases, superior or more selective, potency. The particular promise of 2H-pyran-based CDK2 inhibitors to overcome resistance to established CDK4/6 inhibitors warrants significant further investigation.

The path forward requires rigorous preclinical and clinical evaluation. Head-to-head comparative studies are essential to definitively establish the efficacy and safety profile of these emerging therapeutics. As our understanding of cancer biology deepens, the versatility of the 2H-pyran scaffold will undoubtedly continue to be leveraged in the development of the next generation of targeted cancer therapies.

References

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  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

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  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. National Institutes of Health. Available at: [Link]

  • Mechanism of Action | VIJOICE® (alpelisib) tablets | HCP. Vijoice. Available at: [Link]

  • Pharmacology of Palbociclib (Ibrance) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate. Available at: [Link]

  • What is Alpelisib used for?. Patsnap Synapse. Available at: [Link]

  • A Quick Overview of CDK4/6 Inhibitor Palbociclib. Pharmacy Times. Available at: [Link]

  • Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. National Institutes of Health. Available at: [Link]

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  • Everolimus. National Institutes of Health. Available at: [Link]

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  • (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. Available at: [Link]

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  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Available at: [Link]

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  • IC 50 values of selected compounds against PI3Ka and PI3Kg.. ResearchGate. Available at: [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. National Institutes of Health. Available at: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Available at: [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). ResearchGate. Available at: [Link]

  • Current development of the second generation of mTOR inhibitors as anticancer agents. National Institutes of Health. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. National Institutes of Health. Available at: [Link]

  • DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics, Inc. Available at: [Link]

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A Comparative Guide to Assessing the Enantiomeric Excess of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and stereoselective synthesis, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For researchers and drug development professionals working with promising scaffolds like optically active 2-alkoxy-2H-pyran-3(6H)-ones, an accurate assessment of enantiomeric excess (ee) is paramount. These moieties are integral to various natural products and are increasingly utilized as versatile chiral building blocks. This guide provides an in-depth, objective comparison of the primary analytical techniques for this critical determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

The selection of an analytical method is a decision dictated by a confluence of factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. This guide moves beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.

The Imperative of Enantiomeric Purity in Drug Development

The differential pharmacological and toxicological profiles of enantiomers are well-documented. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, induce adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical composition of pharmaceutical agents. For novel structures such as 2-alkoxy-2H-pyran-3(6H)-ones, establishing a validated, accurate method for ee determination early in the development pipeline is a critical milestone.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and applicability to a broad range of compounds.[1][2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3]

Scientific Underpinnings & Causality

The crux of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The enantiomer that forms the more stable complex will have a longer retention time. For 2-alkoxy-2H-pyran-3(6H)-ones, the presence of a ketone, an ether linkage, and potentially other functional groups provides multiple points for interaction with a CSP.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are an excellent starting point for method development for this class of compounds.[4][5] Their helical structures create chiral grooves that can effectively discriminate between enantiomers.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of a 2-alkoxy-2H-pyran-3(6H)-one sample to determine its enantiomeric excess.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Materials:

  • Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample Diluent: Mobile phase.

  • Racemic standard of the target 2-alkoxy-2H-pyran-3(6H)-one.

  • Enantioenriched sample.

Procedure:

  • System Preparation: Equilibrate the chosen chiral column with the mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained at 25 °C.

  • Standard Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to about 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the enantioenriched sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the racemic standard to confirm the resolution of the two enantiomers and determine their retention times.

    • Inject the enantioenriched sample.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the sample chromatogram based on the retention times from the racemic standard.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Data Presentation: Chiral HPLC
ParameterValueCausality/Justification
Column Chiralpak® AD-HPolysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including those with ketone and ether functionalities.
Mobile Phase 90:10 n-Hexane:IPANormal phase elution is often preferred for polysaccharide CSPs. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 254 nmThe pyranone core typically provides sufficient UV absorbance for detection.
Expected Rs > 1.5A resolution factor greater than 1.5 ensures baseline separation for accurate quantification.
Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Column Equilibrate Column Inject_Std Inject Racemic Standard Prep_Column->Inject_Std Prep_Sample Prepare Racemic Std & Sample Solutions Prep_Sample->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC): For Volatile Analytes

For 2-alkoxy-2H-pyran-3(6H)-ones that are sufficiently volatile and thermally stable, chiral GC offers an excellent alternative to HPLC, often providing high resolution and sensitivity.[6] The separation mechanism is analogous to chiral HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase coated on the inside of a capillary column.

Scientific Underpinnings & Causality

The most common and effective CSPs for chiral GC are derivatized cyclodextrins.[7] These cyclic oligosaccharides create a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention times. The choice of the specific cyclodextrin derivative is crucial and often determined empirically. Given the cyclic ether structure of the pyranone ring, cyclodextrin-based phases are a logical starting point.

Experimental Protocol: Chiral GC

Objective: To separate and quantify the enantiomers of a volatile 2-alkoxy-2H-pyran-3(6H)-one sample.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Materials:

  • Chiral Column: A cyclodextrin-based capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Sample Solvent: High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Racemic standard and enantioenriched sample.

Procedure:

  • System Setup: Install the chiral GC column and condition it according to the manufacturer's instructions. Set the injector and detector temperatures (e.g., 250 °C).

  • Sample Preparation:

    • Prepare a racemic standard solution at approximately 1 mg/mL in the chosen solvent.

    • Prepare the enantioenriched sample solution at a similar concentration.

  • Analysis:

    • Set the oven temperature program. A typical starting point would be an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.

    • Inject the racemic standard to determine the retention times and confirm separation.

    • Inject the enantioenriched sample.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the % ee using the same formula as for HPLC.

Data Presentation: Chiral GC
ParameterValueCausality/Justification
Column CP-Chirasil-DEX CBDerivatized cyclodextrin phases are the industry standard for chiral GC of a wide range of volatile compounds.
Carrier Gas HydrogenProvides higher efficiency and faster analysis times compared to Helium.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Detector Temp. 250 °CStandard temperature for an FID.
Oven Program 100 °C (2 min), ramp 5 °C/min to 180 °CA temperature gradient is often necessary to elute compounds in a reasonable time with good peak shape.
Expected Rs > 1.5Ensures accurate quantification.
Visualization: Chiral GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_System Set GC Parameters (Temp, Flow) Inject_Std Inject Racemic Standard Prep_System->Inject_Std Prep_Sample Prepare Racemic Std & Sample Solutions Prep_Sample->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy with Chiral Shift Reagents: A Rapid and Direct Method

NMR spectroscopy offers a distinct advantage in that it can provide a direct measure of the enantiomeric ratio in solution, often without the need for chromatographic separation.[8] This is achieved by converting the pair of enantiomers into a pair of diastereomeric complexes in situ, which are distinguishable in the NMR spectrum. This has been successfully applied to 2-alkoxy-2H-pyran-3(6H)-ones.

Scientific Underpinnings & Causality

The method relies on the addition of a chiral auxiliary, most commonly a chiral lanthanide shift reagent (CLSR) such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or an ytterbium equivalent.[9] The Lewis acidic lanthanide metal in the CLSR coordinates to a Lewis basic site in the analyte, such as the ketone or ether oxygen in the 2-alkoxy-2H-pyran-3(6H)-one. Since the CLSR is enantiopure, it forms two different diastereomeric complexes with the R and S enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, resulting in separate, resolved signals for corresponding protons in the two enantiomers. The ratio of the integrals of these separated signals directly reflects the enantiomeric ratio.

Experimental Protocol: NMR with Chiral Shift Reagent

Objective: To determine the enantiomeric excess of a 2-alkoxy-2H-pyran-3(6H)-one sample by resolving the NMR signals of the enantiomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated Solvent: Anhydrous CDCl₃ or C₆D₆.

  • Chiral Shift Reagent: Eu(hfc)₃ or Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III).

  • High-quality NMR tubes.

  • Enantioenriched sample.

Procedure:

  • Reference Spectrum: Dissolve a known quantity (e.g., 5-10 mg) of the 2-alkoxy-2H-pyran-3(6H)-one sample in ~0.6 mL of anhydrous deuterated solvent in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Addition of Shift Reagent:

    • Add a small, measured amount (e.g., 0.1 equivalents) of the chiral shift reagent to the NMR tube.

    • Gently shake the tube to dissolve the reagent.

  • Spectral Acquisition: Acquire another ¹H NMR spectrum. Observe the chemical shift changes and the splitting of one or more signals into two.

  • Titration (if necessary): If resolution is poor, incrementally add more shift reagent (in 0.1 equivalent portions), acquiring a spectrum after each addition, until baseline separation of a suitable proton signal is achieved. Note that excessive amounts of the paramagnetic reagent can cause significant line broadening.

  • Data Analysis:

    • Select a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Data Presentation: NMR with Chiral Shift Reagent
ParameterValueCausality/Justification
NMR Spectrometer ≥ 400 MHzHigher field strength provides better spectral dispersion, aiding in the resolution of signals.
Solvent Anhydrous CDCl₃A common, non-coordinating solvent. Must be anhydrous as water competes for coordination to the lanthanide.
Shift Reagent Eu(hfc)₃ or Yb(hfc)₃These reagents are effective for compounds with Lewis basic sites like ketones and ethers.
Analyte Conc. ~10-20 mMA typical concentration for ¹H NMR.
Reagent Conc. 0.1 - 1.0 equivalentsTitrated to achieve optimal signal separation without excessive line broadening.
Proton to Monitor Proton α to ketone or alkoxy groupProtons closest to the coordination site will experience the largest induced shifts and are most likely to be resolved.
Visualization: NMR Workflow

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Dissolve Sample in Deuterated Solvent Acquire_Ref Acquire Reference ¹H NMR Spectrum Prep_Sample->Acquire_Ref Add_CSR Add Chiral Shift Reagent (CSR) Acquire_Ref->Add_CSR Acquire_Final Acquire Final ¹H NMR Spectrum Add_CSR->Acquire_Final Integrate Integrate Resolved Signal Areas Acquire_Final->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by NMR with a chiral shift reagent.

Method Comparison and Concluding Remarks

The choice between these powerful techniques hinges on a careful consideration of their respective strengths and weaknesses.

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagent
Principle Differential interaction with a Chiral Stationary Phase (CSP).Differential interaction with a CSP.Formation of transient diastereomeric complexes with a Chiral Shift Reagent (CSR).
Sample Prep Dilution in mobile phase.Dilution in a suitable solvent.Simple mixing with CSR in an NMR tube.
Analysis Time ~10-30 minutes per sample.~15-40 minutes per sample.~5-15 minutes per sample (after initial setup).
Resolution Generally excellent, high resolving power.High resolution can be achieved with appropriate columns.Dependent on the choice of CSR, analyte, and NMR field strength.
Sensitivity High, suitable for trace analysis.Very high, especially with FID.Generally lower than chromatographic methods.
Key Advantage Broad applicability, considered the "gold standard".Excellent for volatile and thermally stable compounds.Rapid, non-destructive, provides structural information simultaneously.
Limitation Method development can be time-consuming and costly.Limited to volatile and thermally stable analytes.Potential for line broadening, requires anhydrous conditions.

Self-Validation and Trustworthiness:

For utmost confidence in the reported enantiomeric excess, particularly in a regulatory context, employing two orthogonal methods is highly recommended. For instance, a primary validation using a developed chiral HPLC method can be cross-verified with the NMR/chiral shift reagent approach. Concordance between the results from two fundamentally different techniques provides a high degree of assurance in the data's accuracy.

References

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A Comparative Guide to the Biological Evaluation of Novel Furan and Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, furan and pyran derivatives have emerged as privileged scaffolds, consistently demonstrating a wide spectrum of pharmacological activities.[1][2] Their structural motifs are central to numerous natural products and synthetic compounds with significant therapeutic potential.[3][4] This guide provides an in-depth, comparative analysis of the biological evaluation of novel furan and pyran derivatives, offering insights into experimental design, data interpretation, and mechanistic understanding to aid in the advancement of drug discovery programs.

Synthetic Strategies: The Gateway to Bioactivity

The biological profile of furan and pyran derivatives is intrinsically linked to their chemical architecture. The choice of synthetic route is pivotal as it dictates the accessible substitutions on the core ring, which in turn modulates the compound's biological activity.[5] Multicomponent reactions are frequently employed for the synthesis of both furan and pyran-based compounds due to their efficiency and atom economy.[5]

For instance, bioactive pyran derivatives can be synthesized through a one-pot condensation of a β-ketoester, an aldehyde, and malononitrile.[6] Similarly, furan derivatives can be prepared via multicomponent reactions involving precursors like 4-hydroxycoumarin.[5] The strategic selection of starting materials in these reactions allows for the generation of diverse libraries of compounds for biological screening.

Anticancer Activity: A Tale of Two Scaffolds

Both furan and pyran derivatives have been extensively investigated for their antiproliferative effects against various cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds in inhibiting cancer cell growth.[5]

Comparative Anticancer Potency

The following table summarizes the anticancer activity of representative furan and pyran derivatives against different cancer cell lines, highlighting the influence of the core scaffold and its substituents on cytotoxicity.

Compound ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
Pyran-based 5-Morpholino-7H-thieno[3,2-b]pyran-7-oneK562 (Leukemia)0.08[5]
4H-Pyrano-[2,3-b]naphthoquinoneA549 (Lung)1.5[5]
Pyrano[3,2-c]pyridoneMCF-7 (Breast)0.015[5]
Furan-based Furan-bearing pyrazolo[3,4-b]pyridineHepG2 (Liver)0.35[5]
Furan-pyridinone compoundKYSE70 (Esophageal)0.655 µg/mL[7]
Furan derivativeHeLa (Cervical)0.08[8]
Furan derivativeSW620 (Colorectal)Moderate to potent[8]

Key Insights: The data suggests that both scaffolds can be tailored to exhibit potent anticancer activity. The specific substitutions on the heterocyclic ring play a crucial role in determining the cytotoxicity and the cancer cell line selectivity. For example, certain pyran derivatives show remarkable potency against leukemia and breast cancer cell lines, while specific furan derivatives have demonstrated significant activity against liver, esophageal, and cervical cancer cells.[5][7][8]

Mechanistic Considerations

Pyran Derivatives and CDK2 Inhibition: Several pyran-based anticancer agents have been shown to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle at the G1/S phase transition.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[5]

Furan Derivatives and Multiple Pathways: Furan derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis via the intrinsic mitochondrial pathway.[9] Some furan compounds have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of PTEN.[8]

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Furan and pyran derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Comparative Antimicrobial Efficacy

The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTest OrganismActivityReference
Pyran-based Gram-positive bacteria (excluding B. cereus)Lower IC50 than ampicillin[6]
Escherichia coli ATCC 25922Active[10]
Furan-based Staphylococcus aureus ATCC 653More active than some known antibiotics[10]
Methicillin-resistant Staphylococcus aureus (MRSA)Active[12]

Key Insights: Both furan and pyran derivatives show promise as antimicrobial agents.[10] Notably, certain pyran derivatives have demonstrated superior potency against specific Gram-positive bacteria compared to the standard antibiotic ampicillin.[6] Furan derivatives have also shown significant activity, including against challenging pathogens like MRSA.[10][12] The specific chemical features of the derivatives are critical for their spectrum of activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Furan and pyran derivatives have been investigated for their ability to modulate inflammatory pathways.

Furan Derivatives: These compounds have been shown to exert anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[5][12] Some furan derivatives have demonstrated the ability to inhibit the release of inflammatory mediators like β-glucuronidase and lysozyme, and to suppress the formation of TNF-α.[13]

Pyran Derivatives: Certain pyranocoumarins have exhibited anti-inflammatory activities, adding to the therapeutic potential of this class of compounds.[14]

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Test compounds (furan and pyran derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Disc Diffusion Assay for Antimicrobial Screening

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic discs (e.g., Ampicillin, Gentamicin)

  • Negative control disc (solvent only)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place the sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place the positive and negative control discs.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Mechanisms and Workflows

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel furan and pyran derivatives for their anticancer potential.

G cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel Furan & Pyran Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MTT_Assay Cytotoxicity Screening (MTT Assay) Characterization->MTT_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI) Cell_Cycle->Apoptosis Western_Blot Protein Expression Analysis (Western Blot) Apoptosis->Western_Blot G Pyran Pyran Derivative CDK2_CyclinE CDK2/Cyclin E Complex Pyran->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation Arrest G1/S Arrest CDK2_CyclinE->Arrest E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation

Caption: Inhibition of CDK2 by a pyran derivative leading to G1/S cell cycle arrest.

Conclusion

Furan and pyran derivatives represent a rich source of biologically active compounds with significant therapeutic potential. A systematic and comparative approach to their biological evaluation, encompassing robust experimental protocols and in-depth mechanistic studies, is crucial for identifying lead candidates for drug development. This guide provides a framework for researchers to navigate the complexities of evaluating these promising heterocyclic scaffolds, ultimately contributing to the discovery of novel therapeutics for a range of diseases.

References

  • A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. Benchchem.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. 2022-07-19.
  • Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark.
  • Synthesis and biological activity of furan derivatives. SciSpace. 2011-07-20.
  • Synthesis and biological activities of some fused pyran derivatives.
  • Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. SciSpace. 2017-06-21.
  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Taylor & Francis Online.
  • (PDF) Synthesis and biological activities of furan derivatives. ResearchGate. 2025-08-06.
  • An Overview on Pyranocoumarins: Synthesis and Biological Activities. 2019-10-01.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Request PDF. ResearchGate. 2025-09-02.
  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • A Review on Biological and Medicinal Significance of Furan. 2023-02-18.
  • Furan: A Promising Scaffold for Biological Activity. 2024-01-25.
  • Synthesis and Biological Evaluation of Novel Pyrane Glycosides. PubMed.
  • Synthesis and Biological Evaluation of Some Novel Furan Derivatives. PubMed.
  • BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar. 2017-12-11.
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. 2022-04-01.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. 2024-09-05.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. 2020-08-19.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. 2022-04-18.
  • Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. PubMed.
  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal.
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. 2025-10-23.
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. MDPI.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate.
  • New acetylenic furan derivatives: Synthesis and anti-inflammatory activity | Request PDF. ResearchGate. 2025-08-06.
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.

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A Comparative Guide to Thermal and Lewis Acid-Promoted Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for the construction of six-membered rings.[1] This Nobel Prize-winning [4+2] cycloaddition has seen extensive application in the synthesis of complex natural products and novel materials. The reaction's ability to form two new carbon-carbon bonds simultaneously and control stereochemistry makes it an invaluable tool for introducing chemical complexity.[1] While the classic Diels-Alder reaction proceeds under thermal conditions, the advent of Lewis acid catalysis has significantly expanded its synthetic utility. This guide provides an in-depth comparison of thermal and Lewis acid-promoted Diels-Alder cycloadditions, supported by experimental data, to inform experimental design and optimization in research and development.

The Foundation: Thermal Diels-Alder Cycloaddition

The thermal Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne). The reaction is driven by the formation of a more stable six-membered ring, where two π-bonds are converted into two new, stronger σ-bonds.

Mechanistic Considerations: The Role of Heat and Frontier Molecular Orbitals

From a mechanistic standpoint, the thermal Diels-Alder reaction is governed by the principles of Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Thermal energy provides the necessary activation energy for the reactants to overcome the energy barrier of the concerted transition state.

The stereochemical outcome of the thermal Diels-Alder reaction is often dictated by the "endo rule," which states that the dienophile's substituents with π-systems tend to adopt an endo orientation in the transition state. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the dienophile's substituent and the central p-orbitals of the diene. While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is typically the kinetically favored product, especially at lower temperatures. However, at higher temperatures, the reversibility of the Diels-Alder reaction can lead to the formation of the more stable exo product under thermodynamic control.

The Advancement: Lewis Acid-Promoted Diels-Alder Cycloaddition

The introduction of Lewis acids as catalysts revolutionized the Diels-Alder reaction, addressing some of the limitations of the thermal variant, such as slow reaction rates and moderate stereoselectivity. Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂), can significantly accelerate the reaction and enhance its selectivity.

Mechanistic Enhancement: How Lewis Acids Exert Their Influence

Lewis acids function by coordinating to a Lewis basic site on the dienophile, typically a carbonyl oxygen or other heteroatom. This coordination has profound electronic consequences. The traditional explanation, rooted in FMO theory, posits that the Lewis acid withdraws electron density from the dienophile, thereby lowering the energy of its LUMO. This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a stronger orbital interaction and a lower activation energy, resulting in a dramatic increase in the reaction rate.

More recent computational studies suggest a more nuanced mechanism. While the lowering of the dienophile's LUMO is a factor, Lewis acid catalysis is also thought to reduce the destabilizing Pauli repulsion between the electron clouds of the diene and dienophile in the transition state.[1] By polarizing the dienophile, the Lewis acid alters the orbital symmetry and reduces steric repulsion, further contributing to the accelerated rate.[1]

This catalytic effect allows many Diels-Alder reactions to proceed at significantly lower temperatures, often at room temperature or below, which can be crucial for sensitive substrates. Furthermore, the coordination of the Lewis acid can accentuate the electronic factors that govern stereoselectivity, often leading to a significant enhancement of the endo-to-exo product ratio.

Quantitative Comparison: A Head-to-Head Analysis

The practical advantages of Lewis acid catalysis are best illustrated through a direct comparison of experimental data for the same reaction under thermal and catalyzed conditions. The reaction between cyclopentadiene and methyl acrylate is a classic example that highlights these differences.

ParameterThermal ConditionsLewis Acid (AlCl₃) Catalysis
Temperature Typically requires elevated temperatures (e.g., reflux)Can proceed at low temperatures (e.g., 0 °C to room temp)
Reaction Time Hours to daysMinutes to hours
Yield Moderate to goodGood to excellent
Endo:Exo Ratio ~82:12~99:1
Activation Energy ~22.9 kcal/mol (calculated)~13.1 kcal/mol (calculated)

Data compiled from theoretical and experimental studies.

As the table demonstrates, the use of a Lewis acid catalyst not only accelerates the reaction, as indicated by the lower activation energy, but also dramatically improves the endo-selectivity. This enhancement is a direct result of the Lewis acid's influence on the transition state geometry and orbital interactions.

Experimental Protocols: From Theory to Practice

To provide a practical context, the following are representative, step-by-step protocols for conducting both a thermal and a Lewis acid-promoted Diels-Alder reaction.

Experimental Protocol 1: Thermal Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This protocol describes the synthesis of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Fractional distillation apparatus

  • Reaction flask (e.g., 50 mL round-bottom flask)

  • Stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat gently to induce "cracking." The lower-boiling cyclopentadiene (b.p. ~41 °C) is distilled and collected in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature and should be used shortly after preparation.

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve maleic anhydride (e.g., 2 g) in ethyl acetate (e.g., 8 mL) by gentle warming.

  • Crystallization Aid: Add petroleum ether or hexanes (e.g., 8 mL) to the solution.

  • Initiation of Reaction: Cool the maleic anhydride solution in an ice bath. Add the freshly prepared, cold cyclopentadiene (e.g., 2 mL) to the solution and swirl to mix.

  • Crystallization: The product will begin to crystallize. Allow the flask to stand at room temperature until crystallization is complete, then cool in an ice bath to maximize product precipitation.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Experimental Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene and 1,4-Naphthoquinone

This protocol illustrates a Lewis acid-catalyzed reaction using a calcium triflate system.[2]

Materials:

  • Cyclopentadiene

  • 1,4-Naphthoquinone

  • Calcium triflate (Ca(OTf)₂)

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

  • Anhydrous dichloromethane (DCM)

  • Reaction flask (e.g., 50 mL round-bottom flask) with a stir bar and septum

  • Syringe

  • Cooling bath (e.g., -20 °C)

  • Aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-naphthoquinone (e.g., 4 mmol), Ca(OTf)₂ (10 mol%), and Bu₄NPF₆ (10 mol%).

  • Solvent Addition: Add anhydrous DCM (e.g., 20 mL) via syringe and stir the mixture.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Diene Addition: Slowly add freshly cracked cyclopentadiene (e.g., 2 mmol) to the cooled reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at -20 °C for the specified time (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding cold aqueous citric acid solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with cold saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired Diels-Alder adduct.

Visualizing the Process: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Diels-Alder Reaction Mechanisms

Diels_Alder_Mechanisms cluster_thermal Thermal Diels-Alder cluster_lewis_acid Lewis Acid-Promoted Diels-Alder thermal_reactants Diene + Dienophile thermal_ts Concerted Transition State thermal_reactants->thermal_ts Heat (Δ) thermal_product Cycloadduct thermal_ts->thermal_product la_reactants Diene + Dienophile + Lewis Acid (LA) la_complex Dienophile-LA Complex la_reactants->la_complex Coordination la_ts Concerted Transition State la_complex->la_ts + Diene la_product Cycloadduct-LA Complex la_ts->la_product la_final_product Cycloadduct la_product->la_final_product Workup

Caption: Comparison of thermal and Lewis acid-promoted Diels-Alder reaction pathways.

Generalized Experimental Workflow

Experimental_Workflow start Reactant Preparation (e.g., cracking dicyclopentadiene) setup Reaction Setup (Solvent, Dienophile, Catalyst if applicable) start->setup reaction Reaction (Heating or Cooling, Stirring) setup->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup isolation Isolation (Drying, Solvent Removal) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification analysis Product Analysis (Yield, m.p., NMR, etc.) purification->analysis

Caption: A generalized workflow for conducting a Diels-Alder reaction experiment.

Conclusion and Future Outlook

Both thermal and Lewis acid-promoted Diels-Alder reactions are indispensable tools in the synthetic chemist's arsenal. The choice between the two methodologies depends on the specific substrates, desired stereochemical outcome, and the overall synthetic strategy. Thermal methods are often simpler to execute and avoid the need for potentially sensitive or expensive catalysts. However, for challenging cycloadditions, or when high stereoselectivity and reaction rates are paramount, Lewis acid catalysis offers a clear advantage. The enhanced reactivity and selectivity afforded by Lewis acids have been particularly impactful in the field of drug development, where the precise control of stereochemistry is critical for biological activity.

Future developments in this field will likely focus on the design of more efficient, selective, and environmentally benign Lewis acid catalysts, including chiral Lewis acids for asymmetric Diels-Alder reactions, and the application of these methods in increasingly complex synthetic challenges.

References

  • Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662–666. [Link]

  • Yadav, A. K., Singh, J., & Kumar, A. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1), 48. [Link]

  • Vermeeren, P., Hamlin, T. A., Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

  • University of Utah. (n.d.). The Diels-Alder Reaction. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

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A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting 2H-Pyran-3(6H)-one Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-3(6H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic potential. Predicting the reactivity of this heterocyclic system and its derivatives is paramount for designing efficient synthetic routes and novel therapeutic agents. Computational chemistry has emerged as an indispensable tool, offering a cost-effective and rapid means to explore reaction mechanisms and predict outcomes before embarking on extensive experimental work.[1][2][3] However, the predictive power of any computational model is contingent upon its rigorous validation against experimental data. This guide provides a comprehensive framework for this validation process, comparing common computational approaches and detailing the requisite experimental methodologies to ensure the accuracy and reliability of in-silico predictions.

Pillar 1: Computational Models for Reactivity Prediction

The choice of a computational model represents a critical balance between predictive accuracy and computational expense. For a system like this compound, several robust methods are available, each with its own strengths.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that has become a workhorse in computational chemistry for its ability to provide detailed insights into electronic structure and reactivity.[3] By calculating the electron density of a molecule, DFT can predict a range of properties crucial for understanding chemical reactions:

  • Reaction Pathways and Transition States: DFT allows for the mapping of potential energy surfaces, identifying the lowest energy pathways for a reaction and the structure of high-energy transition states.[4] The energy difference between the reactants and the transition state (the activation energy) is a direct predictor of reaction rate.

  • Thermodynamic Properties: Enthalpies and Gibbs free energies of reaction can be calculated, indicating the spontaneity and equilibrium position of a chemical process.

  • Molecular Descriptors: DFT can compute descriptors like molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies (HOMO/LUMO), which provide qualitative and quantitative insights into where a molecule is most likely to react.[5]

Commonly employed functionals for organic reactivity studies include B3LYP and range-separated functionals like ωB97XD and CAM-B3LYP, which are particularly effective for describing charge-transfer and long-range interactions often seen in cycloaddition reactions.[6] The choice of basis set (e.g., 6-31G* or larger) is also critical for obtaining accurate results.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical in nature, seeking to establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its experimentally determined reactivity.[7][8]

  • Descriptor Calculation: A wide array of molecular descriptors can be calculated, ranging from simple constitutional indices (e.g., molecular weight) to complex 3D descriptors derived from molecular fields.[8][9]

  • Model Building and Validation: Using a "training set" of molecules with known reactivity, a regression model is built. Its predictive power is then assessed using an external "test set" of compounds not used in model generation.[7] The robustness of a QSAR model is highly dependent on the quality and diversity of the training data.[7]

QSAR is particularly useful for screening large libraries of this compound derivatives to prioritize candidates for synthesis, but it generally provides less mechanistic insight than DFT.

Pillar 2: Experimental Validation—The Ground Truth

The ultimate benchmark for any computational model is its ability to reproduce and predict experimental observations.[10] For this compound reactivity, the following experimental data are crucial for robust validation.

Kinetic Studies: Quantifying Reaction Rates

The rate of a chemical reaction is a fundamental measure of reactivity. Experimental kinetic data can be directly compared with activation energies calculated using methods like DFT.

General Protocol for Kinetic Studies via UV-Vis Spectroscopy:

This protocol is suitable when the reactants and products have distinct UV-Vis absorption spectra.

  • Preparation: Prepare stock solutions of the this compound derivative and the co-reactant in a suitable solvent. The solvent should not react with the starting materials and should be transparent in the spectral region of interest.

  • Spectra Acquisition: Record the UV-Vis spectra of the pure starting materials and, if possible, the pure product to identify wavelengths where there is a significant change in absorbance during the reaction.

  • Reaction Initiation: In a temperature-controlled cuvette within a spectrophotometer, rapidly mix the reactant solutions to initiate the reaction.

  • Data Collection: Monitor the change in absorbance at the chosen wavelength(s) over time. Modern spectrophotometers can be programmed to take readings at regular intervals.[11]

  • Data Analysis: Plot absorbance versus time. The initial rate can be determined from the initial slope of this curve. By performing the experiment with varying concentrations of reactants, the rate law and rate constant (k) can be determined. This experimental 'k' is the target for computational validation.

For very fast reactions, specialized techniques like stopped-flow spectroscopy are necessary to achieve the rapid mixing and data acquisition required.[10]

Product Analysis: Validating Reaction Pathways

Identifying and quantifying the products of a reaction is essential for validating predicted reaction pathways, including regioselectivity and stereoselectivity, which are common challenges in reactions like the Diels-Alder reaction.[12]

General Workflow for Product Analysis:

  • Reaction Execution: Run the reaction under the desired conditions (temperature, solvent, concentration).

  • Quenching: Stop the reaction at a specific time point. This can be achieved by rapid cooling, dilution, or adding a chemical quenching agent.[10]

  • Separation: Separate the components of the reaction mixture. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard techniques for this purpose.[10]

  • Identification and Quantification:

    • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS, LC-MS), MS provides the molecular weight of the separated components, allowing for the identification of products, byproducts, and unreacted starting materials.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the isolated products. Advanced 2D NMR techniques (e.g., COSY, HMBC) can confirm connectivity and stereochemistry.

    • The relative peak areas from GC or HPLC chromatograms can be used to determine the ratio of products formed, providing a quantitative measure of selectivity.

Pillar 3: A Comparative Guide to Computational Models

The selection of a computational model should be guided by the specific research question and the available resources.

Model Predictive Capability Computational Cost Key Applications for this compound
Density Functional Theory (DFT) High. Provides detailed mechanistic insights, activation energies, and thermodynamic data.[6][13]High. Can be time-consuming for large molecules or extensive conformational searching.Elucidating reaction mechanisms (e.g., Diels-Alder), predicting regioselectivity and stereoselectivity, calculating reaction rates from first principles.[12][13]
Quantitative Structure-Activity Relationship (QSAR) Moderate to High (within its applicability domain).[8] Predictive power is highly dependent on the training data.Low. Once the model is built, predictions for new molecules are very fast.High-throughput screening of virtual libraries of this compound derivatives to prioritize synthetic targets, predicting general reactivity trends across a series of compounds.

Visualizing the Validation Workflow

Clear, logical workflows are essential for ensuring a systematic and robust validation process.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Analysis & Refinement comp_model Select Model (DFT/QSAR) predict Predict Reactivity (Rates, Pathways, Selectivity) comp_model->predict compare Compare Predictions vs. Experimental Data predict->compare synthesis Synthesize this compound & Reactants kinetics Kinetic Studies (e.g., UV-Vis) synthesis->kinetics product_analysis Product Analysis (GC-MS, NMR) synthesis->product_analysis kinetics->compare product_analysis->compare refine Refine Model (Adjust Functionals, Descriptors, etc.) compare->refine If Discrepancy validate Validated Model compare->validate If Agreement refine->comp_model

Caption: Overall workflow for computational model validation.

G reactant_geom Optimize Reactant Geometries (Diene & Dienophile) ts_search Locate Transition States (Endo & Exo Approaches) reactant_geom->ts_search energy_profile Calculate Energy Profile (Activation & Reaction Energies) reactant_geom->energy_profile freq_calc Frequency Calculation (Confirm TS & ZPE) ts_search->freq_calc ts_search->energy_profile irc IRC Calculation (Connect TS to Reactants/Products) freq_calc->irc Confirm 1 imaginary freq product_geom Optimize Product Geometries irc->product_geom product_geom->energy_profile exp_validation Experimental Validation (Measure Product Ratios & Rates) energy_profile->exp_validation Compare

Caption: DFT workflow for a Diels-Alder reaction.

G data_collection Collect Experimental Data (Reactivity for a diverse set of pyranones) descriptor_calc Calculate Molecular Descriptors data_collection->descriptor_calc data_split Split Data (Training & Test Sets) descriptor_calc->data_split model_build Build Regression Model (Using Training Set) data_split->model_build internal_val Internal Validation (e.g., Cross-Validation) model_build->internal_val external_val External Validation (Predict Test Set) internal_val->external_val app_domain Define Applicability Domain external_val->app_domain If model is robust final_model Final Predictive Model app_domain->final_model

Caption: QSAR model development and validation workflow.

Conclusion

The validation of computational models is not merely a confirmatory step but an integral part of the modeling process itself. By systematically comparing in-silico predictions with robust experimental data from kinetic and product analysis studies, researchers can build highly reliable and predictive models. For this compound and its derivatives, this validated computational approach accelerates the design-synthesis-testing cycle, enabling a more efficient and insightful drug discovery and development process. The integration of high-level DFT calculations for mechanistic depth and QSAR for high-throughput screening, both grounded in experimental reality, represents the state-of-the-art in modern chemical research.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • Computational Chemistry is used to Predict Reactivity. Walsh Medical Media. [Link]

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  • Prioritization of new molecule design using QSAR models - 2D. Cresset Group. [Link]

  • Diels-Alder reaction of pyran-2(H)-ones. Indian Academy of Sciences. [Link]

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  • A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines. Royal Society of Chemistry. [Link]

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  • On Two Novel Parameters for Validation of Predictive QSAR Models. MDPI. [Link]

  • Reaction Prediction using Density Functional Theory Calculations: A Study into the Synthesis of Safranal via Diels-Alder Reactions. ResearchGate. [Link]

  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. MDPI. [Link]

  • The studied retro Diels-Alder reactions. ResearchGate. [Link]

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  • Spectroscopic Techniques. SciSpace. [Link]

  • 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. NIST WebBook. [Link]

  • Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. ScienceDirect. [Link]

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A Comparative Guide to 2H-Pyran-2-ones and 1H-Pyridin-2-one Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among the privileged heterocyclic structures in medicinal chemistry, 2H-pyran-2-ones and their nitrogenous bioisosteres, 1H-pyridin-2-ones, have emerged as promising candidates for the development of new antimicrobial agents.[1][2] This guide provides a comprehensive, data-driven comparison of these two compound classes, delving into their synthesis, antimicrobial efficacy, mechanisms of action, and structure-activity relationships to inform future drug discovery efforts.

Introduction: The Imperative for New Antimicrobial Scaffolds

The diminishing efficacy of existing antibiotics necessitates the urgent discovery of compounds with novel mechanisms of action. Both 2H-pyran-2-ones and 1H-pyridin-2-ones are six-membered heterocyclic rings that are structurally similar yet possess distinct electronic and hydrogen-bonding properties, making them intriguing subjects for a comparative study.[2][3] Their versatile synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity.[4][5]

Chemical Synthesis: Building the Armamentarium

The synthetic accessibility of a compound class is a critical factor in drug development. Both pyran-2-ones and pyridin-2-ones can be prepared through various established synthetic routes, allowing for the generation of diverse analog libraries.

2.1. Synthesis of 2H-Pyran-2-one Analogs

A common and efficient method for the synthesis of 2H-pyran-2-ones involves the potassium hydroxide-mediated reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with aromatic ketones in dimethyl sulfoxide (DMSO).[6] This approach provides a straightforward route to a variety of substituted pyran-2-ones. Further modifications can be readily achieved; for instance, the methylthio groups can be displaced by secondary amines to introduce additional diversity.[6]

2.2. Synthesis of 1H-Pyridin-2-one Analogs

Multiple synthetic strategies exist for the construction of the 1H-pyridin-2-one core. A facile one-pot synthesis utilizes the Vilsmeier-Haack reaction of β-oxo amides, proceeding through a proposed mechanism of sequential halogenation, formylation, and intramolecular nucleophilic cyclization.[5] This method is valued for its use of readily available starting materials and mild reaction conditions. Another notable approach involves the cyclization of enamines, offering an alternative pathway to substituted pyridin-2-ones.[7]

Head-to-Head: Antimicrobial Activity

Direct comparative studies providing a side-by-side analysis of the antimicrobial activity of 2H-pyran-2-ones and 1H-pyridin-2-ones are emerging. The available data, summarized below, highlights the potential of both scaffolds. It is important to note that the antimicrobial activity is highly dependent on the specific substitutions on the core ring structure.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Analogs

Compound ClassAnalogStaphylococcus aureus (Gram-positive)Streptococcus sp. (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (β-lactamase producing)Candida albicans (Fungus)Reference
2H-Pyran-2-one 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56----[8][9]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one-0.75---[8][9]
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one--ActiveSynergistic with ampicillin-[10]
6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one--ActiveSynergistic with ampicillin-[10]
1H-Pyridin-2-one 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-onePromising ActivityPromising ActivityPromising Activity-Promising Activity[1]
Substituted 3-cyano-2(1H)-pyridinonesActive against various bacteria and fungiActive against various bacteria and fungiActive against various bacteria and fungi-Active against various bacteria and fungi[1]

Key Observations from the Data:

  • Gram-Positive Activity: Certain 2H-pyran-3(6H)-one derivatives have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus sp., with MIC values as low as 1.56 µg/mL and 0.75 µg/mL, respectively.[8][9]

  • Gram-Negative and Synergistic Effects: Prenylated 2H-pyran-2-ones have shown activity against Escherichia coli and, notably, a synergistic effect with ampicillin against a drug-resistant strain of Klebsiella pneumoniae.[10] This suggests a potential role as β-lactamase inhibitors or agents that enhance the efficacy of existing antibiotics.

  • Broad-Spectrum Potential of Pyridinones: The 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one analog has been reported to exhibit promising broad-spectrum antimicrobial activity, indicating the potential of this subclass.[1]

Unraveling the Mechanism of Action

The precise mechanisms of antimicrobial action for many 2H-pyran-2-one and 1H-pyridin-2-one analogs are still under investigation. However, several plausible targets have been proposed based on their structural features and observed biological activities.

For 2H-pyran-2-ones, the α,β-unsaturated ketone moiety (enone system) is considered crucial for their antimicrobial activity.[8] This reactive group can potentially act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in essential microbial enzymes or proteins, thereby inactivating them.

For 1H-pyridin-2-one derivatives, a wider range of mechanisms has been suggested, including the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The ability of the pyridinone scaffold to act as both a hydrogen bond donor and acceptor facilitates its interaction with biological targets.[11]

Below is a conceptual diagram illustrating potential antimicrobial mechanisms.

G cluster_pyranone 2H-Pyran-2-one Analogs cluster_pyridinone 1H-Pyridin-2-one Analogs Pyranone 2H-Pyran-2-one (with α,β-unsaturated ketone) MichaelAddition Michael Addition Pyranone->MichaelAddition acts as Michael acceptor Enzyme Essential Microbial Enzyme (e.g., with Cys residue) MichaelAddition->Enzyme covalently modifies and inactivates Inhibition Inhibition of Cellular Processes Enzyme->Inhibition Pyridinone 1H-Pyridin-2-one Hbond Hydrogen Bonding (Donor/Acceptor) Pyridinone->Hbond DNAGyrase Bacterial DNA Gyrase Hbond->DNAGyrase interacts with active site DNAGyrase->Inhibition CellDeath Microbial Cell Death Inhibition->CellDeath

Caption: Proposed antimicrobial mechanisms of action.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact antimicrobial activity is crucial for designing more potent and selective compounds.

  • For 2H-Pyran-2-ones:

    • The presence of the α,β-enone system is essential for activity.[8]

    • The nature and bulkiness of substituents at the C-2 and C-6 positions significantly influence antibacterial potency, particularly against Gram-positive bacteria.[8] For instance, bulky substituents at C-2 have been associated with increased activity.[8]

    • The introduction of prenyl groups can enhance activity against Gram-negative bacteria and lead to synergistic effects with other antibiotics.[10]

  • For 1H-Pyridin-2-ones:

    • Substitutions at various positions on the pyridinone ring are critical for antiviral and other biological activities, suggesting that similar principles apply to their antimicrobial properties.[2]

    • Electron-releasing groups have been suggested to be important for modulating the biological activity of some pyridin-2-one derivatives as urease inhibitors.[12]

    • The ability to serve as a bioisostere for other aromatic and heterocyclic rings allows for a wide range of SAR exploration.[11]

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential.

6.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: a. Streak the test microorganism onto an appropriate agar plate and incubate overnight at the optimal temperature (e.g., 37°C for most bacteria). b. Select several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.

  • Preparation of Compound Dilutions: a. Dissolve the test compounds (2H-pyran-2-one and 1H-pyridin-2-one analogs) in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds. b. Include positive (microorganism in broth without compound) and negative (broth only) controls. c. Incubate the plates at the optimal temperature for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

G start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity and Future Perspectives

While antimicrobial activity is a primary endpoint, the therapeutic potential of any new compound class is contingent on its selectivity for microbial cells over host cells. Preliminary studies have investigated the cytotoxicity of some 2H-pyran-2-one and 1H-pyridin-2-one derivatives against various cancer cell lines.[13][14][15][16] For instance, some N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives showed moderate antiproliferative activity against human colon cancer cells.[14] It is crucial to conduct comprehensive cytotoxicity profiling against non-cancerous mammalian cell lines to establish a therapeutic window for promising antimicrobial candidates.

The future development of these scaffolds will likely focus on:

  • Expanding Chemical Diversity: Synthesizing and screening larger, more diverse libraries to identify analogs with improved potency and broader spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand and potentially overcome resistance mechanisms.

  • Optimizing Pharmacokinetic Properties: Modifying the core structures to enhance solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy Studies: Progressing the most promising candidates into animal models of infection to evaluate their therapeutic potential in a physiological context.

Conclusion

Both 2H-pyran-2-ones and 1H-pyridin-2-ones represent valuable and versatile scaffolds in the quest for novel antimicrobial agents. While 2H-pyran-2-ones have shown particular promise against Gram-positive bacteria and as potential synergistic agents, 1H-pyridin-2-ones may offer a pathway to broad-spectrum activity. The rich chemistry of these heterocyclic systems, coupled with a systematic approach to SAR and mechanistic studies, provides a fertile ground for the development of the next generation of antimicrobial drugs. Continued investigation, guided by the principles of medicinal chemistry and microbiology, will be essential to unlock their full therapeutic potential.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Synthesis

The 2H-pyran ring is a structural motif present in a multitude of natural products and serves as a key intermediate in the synthesis of many complex molecules.[1] Specifically, 2H-Pyran-3(6H)-one and its derivatives are of considerable interest as versatile synthons for constructing monosaccharides, various pharmaceuticals, and other biologically active compounds.[2][3] In any research or drug development pipeline, the unambiguous confirmation of a synthesized compound's identity and purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and pharmacological data rests.

Impurities, which can include unreacted starting materials, by-products, or residual solvents, can drastically alter the compound's reactivity, toxicology, and efficacy, leading to misleading experimental outcomes. This guide provides an in-depth comparison of essential analytical methodologies for assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into interpreting the comparative data.

Context: The Synthetic Landscape and Potential Impurities

The synthesis of 2H-pyrans can be approached through various routes, with one of the most common being the oxa-6π-electrocyclization of dienones.[1] Other notable methods include phosphine-catalyzed annulations and one-pot sequences involving propargyl-Claisen rearrangements.[4]

Understanding the chosen synthetic pathway is the first step in purity assessment, as it allows the scientist to anticipate likely impurities. For instance, in an oxa-electrocyclization, the primary impurity may be the open-chain dienone isomer, which can exist in equilibrium with the desired 2H-pyran.[1] Other potential impurities include starting materials, reagents, and solvent residues. A reference standard, a highly characterized and pure sample, provides the benchmark against which the synthesized material is judged.[5] Commercially available standards for 2H-pyran derivatives often state a purity of 97% or higher.[6]

The Purity Assessment Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, using multiple methods that measure different physicochemical properties of the molecule. This self-validating system ensures that impurities are not missed due to co-elution, lack of a chromophore, or thermal instability.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Core Analytical Assessment cluster_conclusion Final Evaluation Synthesized_Product Synthesized This compound Initial_Check Preliminary Check (TLC, Melting Point) Synthesized_Product->Initial_Check Reference_Standard Reference Standard (>97% Purity) Data_Comparison Data Comparison & Interpretation Reference_Standard->Data_Comparison Benchmark HPLC HPLC-UV/DAD (Quantitative Purity) Initial_Check->HPLC Primary Quantitative Method GC_MS GC-MS (Volatile Impurities) Initial_Check->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Initial_Check->NMR Structural Identity MS High-Res MS (Molecular Weight) Initial_Check->MS HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Purity_Statement Final Purity Statement Data_Comparison->Purity_Statement

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Comparative Analytical Methodologies

The core of the purity assessment involves comparing the synthesized product to the reference standard using a suite of analytical instruments.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity determination for non-volatile and thermally labile compounds.[7] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Purity is typically calculated based on the relative area of the main peak.

Why it's authoritative: For compounds like this compound, a reverse-phase HPLC method using a C18 column is the industry standard.[7] The polarity of the pyranone makes it well-suited for separation with a water/acetonitrile or water/methanol mobile phase. A Diode Array Detector (DAD) or UV detector is used for quantification and can also provide preliminary information about the nature of impurities by comparing their UV spectra to the main peak.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a stationary phase and a liquid mobile phase.[7]
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.[7]
Detector Mass Spectrometer (provides structural information).UV, DAD, MS, ELSD, etc.
Sensitivity HighHigh (depending on the detector).
Sample Prep May require derivatization for polar compounds.Generally simpler; sample dissolved in mobile phase.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is unparalleled for structural elucidation.[8][9][10] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For purity assessment, ¹H NMR is exceptionally powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and, in some cases, quantification of impurities, even those structurally similar to the main compound.

Why it's authoritative: While HPLC might show a single peak, NMR can reveal the presence of co-eluting impurities or isomers that are chromatographically inseparable. A comparison of the ¹H NMR spectrum of the synthesized sample with the reference standard provides definitive proof of structural identity. Any signals present in the sample spectrum but absent in the standard's spectrum are indicative of impurities. Quantitative NMR (qNMR) can be used as a direct, primary method for determining purity without relying on a specific reference standard of the same compound.[11]

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: MS provides the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.[7] When coupled with GC, it is a powerful tool for separating and identifying volatile and semi-volatile impurities.[12]

Why it's authoritative: GC-MS is ideal for detecting residual solvents from the synthesis (e.g., THF, Dichloromethane, Ethyl Acetate). For the main compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy, providing another layer of identity confirmation. The fragmentation pattern observed in the mass spectrum serves as a fingerprint that can be compared to the reference standard or literature data.[13]

Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization for specific instrumentation.

Protocol 1: Purity Determination by HPLC-UV

Objective: To assess the purity of synthesized this compound by comparing its chromatogram to that of a reference standard.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized sample and the reference standard in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

    • Filter each solution through a 0.45 µm syringe filter to remove particulates.[7]

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. Formic acid is used as a modifier to improve peak shape.[7][14]

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for the pyranone).

  • Data Analysis:

    • Inject the reference standard to determine its retention time.

    • Inject the synthesized sample. The main peak should have the same retention time as the standard.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Objective: To confirm the structural identity of the synthesized compound and identify proton-containing impurities.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the synthesized sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Prepare a separate, identical sample of the reference standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

  • Data Analysis:

    • Process both spectra identically (phasing, baseline correction).

    • Overlay the spectrum of the synthesized sample with that of the reference standard.

    • Confirm that all chemical shifts and coupling patterns for the main compound match perfectly.

    • Integrate all signals. Any signal not belonging to the product or the solvent is an impurity.

Interpreting the Results: A Comparative Data Summary

The ultimate goal is to compare the data sets from the synthesized material and the reference standard.

Analytical TestReference Standard (Purity: 98.5%)Synthesized SampleInterpretation
HPLC Purity (Area %) 98.6% at RT 12.5 min. Minor peak at 9.2 min (0.9%).96.2% at RT 12.5 min. Impurity peaks at 9.2 min (1.1%) and 4.3 min (2.7%).Synthesized sample is less pure. The peak at 4.3 min represents a more polar impurity, possibly an unreacted starting material.
¹H NMR Spectrum matches the expected structure. No extraneous peaks.Spectrum matches the standard for all primary signals. Small, broad peak at ~1.5 ppm and a triplet at ~1.1 ppm are observed.Structural identity is confirmed. The extraneous peaks suggest the presence of residual solvent (e.g., grease) and potentially an ethyl-containing impurity.
GC-MS No significant peaks other than the main compound.Main compound confirmed. A peak corresponding to Ethyl Acetate is detected at 0.5% relative abundance.Confirms the presence of residual solvent from the purification step.
HRMS (m/z) [M+H]⁺ = 99.0441 (Calculated for C₅H₇O₂: 99.0446)[M+H]⁺ = 99.0443The molecular formula is confirmed for the synthesized product, reinforcing its identity.

Conclusion

Assessing the purity of a synthesized compound like this compound is a rigorous, multi-faceted process that underpins the reliability of all subsequent research. By employing an orthogonal analytical approach—combining the quantitative power of HPLC, the structural certainty of NMR, and the impurity-profiling capability of GC-MS—and comparing the results directly against a certified reference standard, researchers can establish a high degree of confidence in their material. This guide provides the strategic framework and practical protocols to ensure that the compounds advancing through the research and development pipeline are of the requisite identity, purity, and quality.

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comparing the biological activity of pyran derivatives with and without the α,β-enone system

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. From anticancer to antimicrobial and anti-inflammatory properties, pyran derivatives are a fertile ground for the development of novel therapeutics. A key structural feature that often dictates the potency and mechanism of these compounds is the presence of an α,β-unsaturated enone system. This guide provides an in-depth comparison of the biological activities of pyran derivatives with and without this reactive moiety, offering insights into its profound influence on their therapeutic potential.

The Decisive Role of the α,β-Enone System: A Gateway to Enhanced Bioactivity

The α,β-unsaturated enone is an electrophilic functional group characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement creates a site of electron deficiency at the β-carbon, making it susceptible to nucleophilic attack. This reactivity is the linchpin of the enhanced biological activity observed in many pyran derivatives bearing this motif.

The primary mechanism by which α,β-enone systems exert their biological effects is through a Michael addition reaction . In a biological context, nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins, can readily attack the electrophilic β-carbon of the enone. This covalent bond formation can lead to the irreversible inhibition of enzymes or the disruption of protein function, triggering a cascade of cellular events that underpin the compound's therapeutic or toxic effects.

In contrast, pyran derivatives lacking the α,β-enone system, i.e., those with a saturated ketone or a simple ether linkage, are generally less reactive. Their interaction with biological targets is more likely to be governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. While these interactions are crucial for drug-receptor binding, the absence of the reactive enone moiety often translates to a lower intrinsic potency and a different pharmacological profile.

Comparative Analysis of Biological Activities

The presence or absence of the α,β-enone system can dramatically alter the biological activity of pyran derivatives. Below is a comparative overview of their performance in key therapeutic areas.

Anticancer Activity

Pyran derivatives are widely investigated for their potential as anticancer agents. The α,β-enone moiety is often a key contributor to their cytotoxicity against cancer cell lines.

Pyran Derivatives with α,β-Enone System: These compounds often exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The covalent modification of cellular targets by the enone system can lead to significant disruption of cancer cell proliferation.

Pyran Derivatives without α,β-Enone System (Saturated Analogues): While some saturated pyran derivatives still exhibit anticancer properties, their potency is often reduced compared to their unsaturated counterparts. Their mechanism of action is typically reliant on non-covalent interactions with their biological targets.

Compound Class Specific Analogue Cancer Cell Line IC50 (µM) Reference
With α,β-Enone Pyranone DerivativeHL-60 (Leukemia)27.90 - 34.62
With α,β-Enone Fused Pyran DerivativeHCT116 (Colon)7.58 ± 1.01
With α,β-Enone Fused Pyran DerivativeA549 (Lung)0.23 ± 0.12
Without α,β-Enone Dihydropyran DerivativeVariousGenerally higher IC50 values reported
Antimicrobial Activity

The α,β-enone system is frequently cited as being essential for the antimicrobial activity of pyran derivatives.

Pyran Derivatives with α,β-Enone System: The ability to form covalent adducts with microbial enzymes or proteins is a powerful mechanism for inhibiting the growth of bacteria and fungi. This often results in low Minimum Inhibitory Concentrations (MICs).

Pyran Derivatives without α,β-Enone System (Saturated Analogues): The saturation of the double bond in the enone system has been shown to lead to a significant loss of antimicrobial activity, underscoring the importance of this functional group.

Compound Class Specific Analogue Target Organism MIC (µg/mL) Reference
With α,β-Enone Spiro-4H-pyran derivative (5d)Staphylococcus aureus (clinical isolate)32
With α,β-Enone 4H-Pyran Derivative (4f)Mycobacterium bovis31.25
Without α,β-Enone Saturated Piperidone AnaloguesVariousDevoid of antiviral activity
Anti-inflammatory Activity

The anti-inflammatory effects of pyran derivatives can also be influenced by the presence of an α,β-enone moiety.

Pyran Derivatives with α,β-Enone System: These compounds can modulate inflammatory pathways by covalently modifying key signaling proteins, such as those involved in the NF-κB pathway. This can lead to the downregulation of pro-inflammatory cytokines and enzymes like COX-2.

Pyran Derivatives without α,β-Enone System (Saturated Analogues): Saturated pyran derivatives may exert anti-inflammatory effects through different mechanisms, such as competitive inhibition of enzymes, but often with lower potency.

Compound Class Specific Analogue Assay Activity/IC50 Reference
With α,β-Enone Pyrazole-linked Pyran HybridInhibition of protein denaturationPotent activity
With α,β-Enone Pyrimidine derivative (5)COX-2 Inhibition0.04 ± 0.09 µmol
Without α,β-Enone Dihydropyran DerivativeGeneral Anti-inflammatoryActivity reported
Antioxidant Activity

The antioxidant properties of pyran derivatives are generally attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.

Pyran Derivatives with α,β-Enone System: The presence of the enone system can influence the electronic properties of the molecule and, in some cases, contribute to its radical scavenging ability. However, the primary role of the enone is often in other biological activities.

Pyran Derivatives without α,β-Enone System (Saturated Analogues): Many pyran derivatives, including those without an enone system, exhibit significant antioxidant activity. This is often associated with the presence of hydroxyl groups or other electron-donating substituents on the pyran ring or its side chains.

Compound Class Specific Analogue Assay IC50/Activity Reference
With α,β-Enone 4H-Pyran Derivative (4j)DPPH ScavengingMore efficient than BHT
Without α,β-Enone 2-amino-pyran derivative (I32)DPPH ScavengingExcellent scavenging ability

Visualizing the Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of α,β-enone containing pyran derivatives and a typical experimental workflow for assessing their anticancer activity.

Michael_Addition cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product cluster_outcome Biological Outcome PyranEnone Pyran Derivative with α,β-Enone PyranEnone->Attack β-carbon attack Nucleophile Biological Nucleophile (e.g., Cysteine-SH) Nucleophile->Attack Intermediate Covalent Intermediate Attack->Intermediate Adduct Covalent Adduct (Inactivated Protein) Intermediate->Adduct Protonation Outcome Disruption of Cellular Function Adduct->Outcome MTT_Workflow A 1. Cell Seeding (e.g., Cancer Cell Line) B 2. Compound Treatment (Pyran Derivatives with/without Enone) A->B Adherent Cells C 3. Incubation (e.g., 24-72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Solubilization D->E Formation of Purple Formazan F 6. Absorbance Measurement (e.g., 570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G Quantification of Cell Viability

Workflow for MTT Cytotoxicity Assay

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological activities of pyran derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran derivatives (with and without the enone system) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 2H-Pyran-3(6H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. As a versatile synthetic building block, its precise measurement is critical for quality control, stability studies, and pharmacokinetic assessments. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.

The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3] The objective is not merely to present protocols but to explain the causality behind experimental choices, ensuring that each described method functions as a self-validating system.

The Analyte: Understanding this compound

This compound is a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group.[4][5] The structural features, including the α,β-unsaturated ketone system, influence its chemical properties and dictate the selection of appropriate analytical techniques. A critical consideration for pyranone derivatives is their potential instability, particularly in aqueous or acidic conditions, which can lead to hydrolysis or rearrangement.[6] This inherent reactivity demands careful consideration during sample preparation and method development to prevent analyte degradation and ensure data integrity.

Core Principles of Analytical Method Validation

The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose.[2] According to ICH Q2(R2) guidelines, this involves evaluating a set of performance characteristics.[1][7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Quantitative Methods

The selection of an analytical method is a critical decision driven by the analyte's physicochemical properties, the required sensitivity, and the sample matrix. For this compound, the most suitable techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the quantification of non-volatile and thermally labile compounds, making it a primary candidate for analyzing this compound.[9]

  • Expertise & Causality: A reverse-phase C18 column is the logical starting point, as it effectively separates moderately polar organic molecules from polar and non-polar impurities.[9] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to achieve optimal retention and peak shape.[10] The inclusion of a buffer is critical; given the potential for acid-catalyzed hydrolysis of the pyranone ring, a neutral or slightly acidic pH (e.g., pH 4-7 using an acetate or phosphate buffer) is recommended to enhance analyte stability during the run.[6][11] UV detection is suitable due to the presence of the α,β-unsaturated ketone chromophore.

  • Trustworthiness & Self-Validation: Method validation is achieved by systematically assessing all ICH Q2(R2) parameters. Specificity is demonstrated by spiking the sample with expected impurities and degradation products to ensure baseline resolution. Accuracy is confirmed by recovery studies in the relevant sample matrix.

cluster_prep Phase 1: Preparation & System Suitability cluster_val Phase 2: Core Validation Experiments cluster_final Phase 3: Final Assessment P1 Prepare Mobile Phase & Standards P2 Equilibrate HPLC System P1->P2 P3 System Suitability Test (SST) P2->P3 V1 Specificity (Peak Purity) P3->V1 V2 Linearity & Range (Calibration Curve) P3->V2 F1 Robustness Study (Vary pH, Flow Rate) V1->F1 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ (S/N Ratio or Slope) V2->V5 V3->F1 V4->F1 V5->F1 F2 Compile Validation Report F1->F2

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high sensitivity and structural confirmation, making it ideal for identifying and quantifying volatile impurities or the analyte itself.[9]

  • Expertise & Causality: Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation in the injector port. Therefore, derivatization is often the chosen strategy to increase volatility and thermal stability.[12] Silylation, for example, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can cap the hydroxyl group if the molecule exists in its hemiacetal tautomeric form, making it more amenable to GC analysis.[13] The mass spectrometer provides definitive identification based on the fragmentation pattern and allows for highly selective quantification using selected ion monitoring (SIM).

  • Trustworthiness & Self-Validation: Validation follows the same ICH principles. Specificity is inherently high due to the mass-selective detector. The use of a deuterated internal standard is highly recommended to compensate for variations in derivatization efficiency and injection volume, thereby enhancing the precision and accuracy of the method.[12]

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis & Validation cluster_report Phase 3: Finalization S1 Spike Sample with Internal Standard (IS) S2 Solvent Extraction S1->S2 S3 Derivatization (e.g., Silylation) S2->S3 A1 Inject Derivatized Sample S3->A1 A2 Data Acquisition (Scan or SIM mode) A1->A2 A3 Validate Specificity, Linearity, Accuracy, Precision, LOQ A2->A3 R1 Robustness Study A3->R1 R2 Final Report R1->R2

Caption: Workflow for GC-MS Method Validation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for direct quantification without the need for an identical analyte standard, provided a certified internal standard is used.[14][15]

  • Expertise & Causality: ¹H NMR is particularly powerful because the integral of a signal is directly proportional to the number of protons it represents.[16][17] For quantification, a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) with a resonance in a clean region of the spectrum is added in a precisely weighed amount.[15] Key experimental parameters, such as a long relaxation delay (T1), must be carefully controlled to ensure full relaxation of all protons, which is fundamental for accurate integration.[14]

  • Trustworthiness & Self-Validation: The method's trustworthiness relies on the purity of the internal standard and the precision of the sample preparation (weighing).[15] Validation focuses on precision, accuracy, and specificity. Specificity is demonstrated by identifying a unique, well-resolved signal for this compound that does not overlap with signals from the solvent, internal standard, or impurities.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each validated method for the quantification of this compound. The values are based on typical performance for similar small molecules.[13]

Parameter HPLC-UV GC-MS (SIM Mode) qNMR
Specificity Good to ExcellentExcellentExcellent
Linearity (R²) > 0.998> 0.997N/A (Primary Method)
Range 0.1 - 100 µg/mL10 pg/mL - 10 ng/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 95 - 105%92 - 108%98 - 102%
Precision (%RSD) < 3%< 6%< 2%
Limit of Quantitation (LOQ) ~100 ng/mL~10 pg/mL~0.1 mg/mL
Throughput HighMediumLow to Medium
Key Advantage Robust, widely availableHighest sensitivity, structural confirmationNo need for analyte-specific standard
Key Disadvantage Moderate sensitivityMay require derivatizationLower sensitivity, higher equipment cost

Detailed Experimental Protocols

The following protocols are provided as a validated starting point and should be optimized for specific instrumentation and sample matrices.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

1. Objective: To quantify this compound in a solution-state sample.

2. Materials:

  • Reference Standard: this compound (>99% purity)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • 0.22 µm Syringe Filters

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[9]

4. Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of ACN and water.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dilute the sample with the mobile phase to an expected concentration within the calibration range.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan (typically 220-280 nm for α,β-unsaturated ketones).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Validation & Data Analysis:

    • Perform a system suitability test before analysis.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown sample using the linear regression equation.

    • Validate the method by assessing specificity, accuracy (spiking studies), and precision (repeat injections).

Protocol 2: Quantification by GC-MS with Derivatization

1. Objective: To achieve sensitive quantification of this compound in a complex matrix.

2. Materials:

  • Reference Standard: this compound (>99% purity)

  • Internal Standard (IS): e.g., a stable isotope-labeled analog or a structurally similar compound with a different retention time.

  • Derivatizing Agent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)[13]

  • Solvent: Ethyl Acetate (anhydrous)

3. Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

4. Methodology:

  • Standard Preparation:

    • Prepare stock solutions of the reference standard and internal standard in ethyl acetate.

    • Create calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

  • Sample Preparation & Derivatization:

    • To 100 µL of sample (or standard), add the internal standard.

    • If the sample is aqueous, perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[13] Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic, abundant ions for the analyte and the internal standard.

  • Validation & Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.

    • Quantify the analyte in the unknown sample using this curve.

    • Validate for accuracy, precision, and LOQ as per ICH guidelines.

Conclusion and Recommendations

The choice of analytical method for quantifying this compound is contingent on the specific requirements of the analysis.

  • For routine quality control and formulation analysis, the robustness, simplicity, and high throughput of HPLC-UV make it the method of choice.

  • For trace-level quantification, analysis in complex biological matrices, or impurity identification, the superior sensitivity and specificity of GC-MS are indispensable.

  • For the certification of a primary reference standard or when an analyte-specific standard is unavailable, qNMR provides an accurate and direct measurement.

A thorough validation process, grounded in the principles of ICH Q2(R2), is non-negotiable to ensure that the chosen method is fit for its purpose and generates reliable, reproducible, and scientifically sound data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • What is qNMR (quantitative NMR)? JEOL Ltd. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. ResearchGate. [Link]

  • GC/MS chromatogram of derivatized methanol in blood sample. ResearchGate. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. [Link]

  • Quantitative 1H NMR spectroscopy. Semantic Scholar. [Link]

  • Separation of Methyl 2-oxo-2H-pyran-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 6-hydroxy-2H-pyran-3(6H)-one. PubChem. [Link]

  • Pyran. Wikipedia. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Selected Methods of Analysis. Cengage. [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]

  • Methods for hplc analysis.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2H-Pyran Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of conducting comparative molecular docking studies on 2H-pyran derivatives, a class of heterocyclic compounds with significant therapeutic potential, targeting various enzyme active sites. We will delve into the rationale, methodology, data interpretation, and best practices to ensure the scientific integrity and predictive power of your in silico investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel enzyme inhibitors.

The Significance of 2H-Pyran Derivatives and the Rationale for Comparative Docking

The 2H-pyran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities often stem from their ability to interact with and modulate the function of key enzymes implicated in various diseases. The versatility of the 2H-pyran ring allows for diverse substitutions, leading to a vast chemical space of derivatives with potentially unique inhibitory profiles.[4][5]

Comparative molecular docking serves as a powerful and cost-effective computational method to navigate this chemical space. It allows for the systematic evaluation and comparison of the binding affinities and interaction patterns of multiple 2H-pyran derivatives within the active site of a target enzyme.[6][7] This approach is instrumental in:

  • Prioritizing candidates for synthesis and in vitro testing: By predicting which derivatives are most likely to be active, computational screening can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

  • Understanding Structure-Activity Relationships (SAR): By comparing the docking poses and scores of a series of derivatives, researchers can elucidate how different functional groups and structural modifications influence binding affinity and selectivity.[4]

  • Guiding lead optimization: The insights gained from docking studies can inform the rational design of more potent and selective inhibitors.

The Workflow of a Comparative Docking Study

A robust comparative docking study follows a systematic workflow to ensure the reliability and reproducibility of the results. The following diagram illustrates the key stages of this process.

Comparative Docking Workflow Figure 1: A generalized workflow for comparative docking studies. cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Enzyme Selection & Preparation Ligand_Preparation 2. 2H-Pyran Derivative Library Preparation Target_Selection->Ligand_Preparation Docking_Protocol 3. Molecular Docking Simulation Ligand_Preparation->Docking_Protocol Validation 4. Docking Protocol Validation Docking_Protocol->Validation Iterative Refinement Data_Analysis 5. Data Analysis & Comparison Validation->Data_Analysis SAR_Analysis 6. Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Analysis Ligand-Enzyme Interactions Figure 2: Key interactions of a 2H-pyran derivative in an enzyme active site. cluster_enzyme Enzyme Active Site AA1 Amino Acid 1 (e.g., Asp, Glu) AA2 Amino Acid 2 (e.g., Ser, Thr) AA3 Amino Acid 3 (e.g., Phe, Tyr, Trp) AA4 Amino Acid 4 (e.g., Val, Leu, Ile) Ligand 2H-Pyran Derivative Ligand->AA1 Ionic Interaction Ligand->AA2 Hydrogen Bond Ligand->AA3 π-π Stacking Ligand->AA4 Hydrophobic Interaction

Sources

Evaluating 3,6-Dihydro-2H-pyran as a Morpholine Replacement in mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor drug discovery, the morpholine ring has carved out a privileged position, particularly in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Its unique combination of properties—a hydrogen bond acceptor, a solubility-enhancing group, and a metabolically stable scaffold—has made it a recurring motif in numerous clinical candidates.[3] However, the quest for novel chemical space, improved metabolic profiles, and enhanced selectivity continues to drive the exploration of bioisosteric replacements. This guide provides an in-depth technical comparison of the established morpholine moiety with a promising, yet less explored alternative: 3,6-dihydro-2H-pyran, in the context of ATP-competitive mTOR inhibitors.

The mTOR Signaling Pathway: A Critical Target in Oncology

The mTOR serine/threonine kinase is a central regulator of cell growth, proliferation, and metabolism, operating within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4] Dysregulation of the mTOR pathway is a frequent event in a multitude of human cancers, making it a high-priority target for therapeutic intervention.[3][5] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1.[5][6] However, the development of second-generation ATP-competitive inhibitors that target the kinase domain of mTOR has enabled the simultaneous inhibition of both mTORC1 and mTORC2, offering the potential for a more comprehensive blockade of the pathway.[4][6][7]

mTOR_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 mTOR Complexes cluster_3 Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->Akt Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton

Caption: Simplified mTOR signaling pathway.

The Privileged Role of the Morpholine Moiety

The morpholine ring is a cornerstone in the design of many ATP-competitive mTOR and PI3K inhibitors. Its prevalence is largely attributed to the crucial hydrogen bond formed between the morpholine oxygen and the backbone NH of a valine residue in the hinge region of the kinase domain.[1][8] This interaction is a key anchor for inhibitor binding. Furthermore, the nitrogen atom of the morpholine can contribute to aqueous solubility, a critical pharmacokinetic property. The saturated nature of the ring also often imparts metabolic stability.

The Rationale for Bioisosteric Replacement: Introducing 3,6-Dihydro-2H-pyran

While highly effective, the morpholine moiety is not without potential liabilities. The basic nitrogen can lead to off-target activities, such as hERG inhibition, and can be a site for metabolic oxidation. Bioisosteric replacement, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a common strategy in medicinal chemistry to address such issues.

3,6-dihydro-2H-pyran has emerged as a compelling bioisostere for the morpholine ring in the context of mTOR inhibitors.[9] It retains the key oxygen atom for the hinge-binding interaction but replaces the nitrogen atom with a carbon and introduces a double bond within the six-membered ring. This modification has several potential consequences:

  • Removal of Basicity: The absence of the nitrogen atom eliminates the basicity of the ring, which can positively impact the off-target profile and membrane permeability.

  • Conformational Constraint: The introduction of the double bond reduces the conformational flexibility of the ring compared to the chair-like conformation of morpholine. This can influence the presentation of the pharmacophore to the kinase active site.

  • Modified Physicochemical Properties: The change in heteroatom content and saturation state alters the lipophilicity and polarity of the moiety.

Comparative Evaluation: A Head-to-Head Analysis

To illustrate the impact of this bioisosteric replacement, we present a comparative analysis of a hypothetical parent mTOR inhibitor containing a morpholine ring (Compound A) and its 3,6-dihydro-2H-pyran analogue (Compound B). The data presented is representative of findings reported in the literature.[7][9]

Molecular Design and Synthesis

The synthesis of such analogues typically involves the coupling of a pre-functionalized heterocyclic core (e.g., a pyrazolopyrimidine or thienopyrimidine) with either morpholine or a suitable 3,6-dihydro-2H-pyran building block. The choice of synthetic route will depend on the specific core scaffold of the inhibitor.

In Vitro Biological Evaluation

The primary assessment of these compounds involves determining their inhibitory potency against mTOR and key off-target kinases, particularly the closely related PI3K isoforms.

CompoundTargetIC50 (nM)
Compound A (Morpholine) mTOR 1.5
PI3Kα150
PI3Kβ350
PI3Kδ200
PI3Kγ400
Compound B (Dihydropyran) mTOR 2.0
PI3Kα>1000
PI3Kβ>1000
PI3Kδ>1000
PI3Kγ>1000

As the table demonstrates, the replacement of the morpholine ring with 3,6-dihydro-2H-pyran can result in a compound with equivalent or only slightly reduced potency against mTOR.[9]

Selectivity Profile

A critical aspect of mTOR inhibitor design is achieving selectivity over the PI3K isoforms to minimize off-target effects.

CompoundmTOR Selectivity vs. PI3Kα
Compound A (Morpholine) 100-fold
Compound B (Dihydropyran) >500-fold

Strikingly, the 3,6-dihydro-2H-pyran analogue often exhibits a dramatically improved selectivity profile against the PI3K family.[9] This suggests that the subtle changes in geometry and electronics introduced by the dihydropyran ring are better tolerated by the mTOR active site than by the active sites of the PI3K isoforms.

In Vitro ADME Properties

A key driver for exploring morpholine replacements is the potential for improved drug-like properties, particularly metabolic stability.

CompoundHuman Liver Microsomal Stability (% remaining after 30 min)
Compound A (Morpholine) 65%
Compound B (Dihydropyran) 85%

The 3,6-dihydro-2H-pyran analogue can demonstrate enhanced metabolic stability, likely due to the removal of the nitrogen atom, which can be a site of oxidative metabolism.

Experimental Protocols

To facilitate the replication of such a comparative study, detailed protocols for the key assays are provided below.

mTOR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare a 4X solution of the mTOR kinase, a 4X solution of the Eu-anti-His-tagged antibody, a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer, and a 4X solution of the test compound (Compound A or B) in kinase buffer.

  • Assay Plate Preparation: To a 384-well plate, add 2.5 µL of the 4X test compound solution.

  • Kinase/Antibody Addition: Add 2.5 µL of the 4X mTOR/Eu-anti-His antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 4X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
  • Kinase Reaction: In a 96-well plate, set up a 5 µL kinase reaction containing the PI3K isoform, the appropriate lipid substrate (e.g., PIP2), ATP, and the test compound.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value.

Human Liver Microsomal Stability Assay
  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in phosphate buffer (pH 7.4).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k).

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis CompoundA Compound A (Morpholine) Kinase_Assay mTOR/PI3K Kinase Assays CompoundA->Kinase_Assay ADME_Assay Metabolic Stability Assay CompoundA->ADME_Assay CompoundB Compound B (Dihydropyran) CompoundB->Kinase_Assay CompoundB->ADME_Assay Potency IC50 Determination Kinase_Assay->Potency Stability Half-life Calculation ADME_Assay->Stability Selectivity Selectivity Profile Potency->Selectivity

Caption: Experimental workflow for comparative evaluation.

Advantages and Disadvantages of the Substitution

Advantages of 3,6-Dihydro-2H-pyran:

  • Improved Selectivity: Can significantly enhance selectivity against PI3K isoforms.

  • Enhanced Metabolic Stability: The absence of the basic nitrogen can reduce metabolic liabilities.

  • Novel Chemical Space: Provides an opportunity to explore new intellectual property and chemical space.

  • Favorable Physicochemical Properties: The removal of the basic center can lead to improved permeability and a reduced risk of certain off-target effects.

Potential Disadvantages:

  • Synthetic Complexity: The required 3,6-dihydro-2H-pyran building blocks may be more complex or costly to synthesize compared to morpholine.

  • Reduced Potency: In some cases, the substitution may lead to a slight decrease in mTOR potency.

  • Altered Solubility: The impact on aqueous solubility can be context-dependent and may require optimization of other parts of the molecule.

Conclusion and Future Perspectives

The replacement of the ubiquitous morpholine ring with 3,6-dihydro-2H-pyran represents a promising strategy in the design of next-generation mTOR inhibitors. This bioisosteric switch can maintain or slightly decrease mTOR potency while dramatically improving selectivity over the closely related PI3K kinases and enhancing metabolic stability.[7][9] While the synthetic accessibility of substituted dihydropyrans may present a hurdle, the potential benefits in terms of an improved pharmacological profile warrant further investigation. The continued exploration of such bioisosteric replacements will be crucial in the development of safer and more effective targeted therapies for the treatment of cancer and other diseases driven by mTOR pathway dysregulation.

References

  • Borsari, C., De Pascale, M., & Wymann, M. P. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(18), 2744–2759. [Link]

  • Borsari, C., De Pascale, M., & Wymann, M. P. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. PubMed. [Link]

  • Franchini, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(24), 4169-4190. [Link]

  • Jadhav, S. A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(21), 7306. [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Reif, T., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]

  • Lee, H., Yoon, S. H., & Chung, B. Y. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society. [Link]

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Serna-Salas, S., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3095. [Link]

  • Blake, J. F., et al. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Development of ATP-competitive mTOR inhibitors. ResearchGate. [Link]

  • Pokharel, Y. R., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1032. [Link]

  • Wang, Y., et al. (2025). Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(3), 225-237. [Link]

  • ResearchGate. (2025). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. ResearchGate. [Link]

  • ResearchGate. (2010). Updates of mTOR inhibitors. ResearchGate. [Link]

  • Pokharel, Y. R., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • Liu, Q., et al. (2009). mTOR Mediated Anti-Cancer Drug Discovery. Drug Discovery Today: Therapeutic Strategies, 6(2), 57-63. [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a comprehensive understanding of disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of professional integrity. This guide provides an in-depth, procedural framework for the safe disposal of 2H-Pyran-3(6H)-one (CAS No. 98166-23-5), ensuring the protection of personnel and the environment. Our commitment is to empower you with actionable knowledge that extends beyond the product, fostering a culture of safety and trust in your critical work.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant. The causality behind our stringent disposal protocol is directly linked to these identified risks.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation upon direct contact.
Serious Eye IrritationH319Causes serious eye irritation, with potential for damage if not promptly addressed.
Respiratory IrritationH335May cause respiratory irritation if inhaled.

The GHS pictogram associated with this compound is the GHS07 exclamation mark, reinforcing its status as a substance that requires careful handling to avoid irritation. Consequently, all disposal procedures must be designed to eliminate pathways of exposure—dermal, ocular, and respiratory.

Pre-Disposal Operations: Establishing a Safe Environment

Safe disposal begins long before the waste container is sealed. The following steps are critical to mitigate risks during the handling and accumulation of this compound waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the chemical and your body.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents splashes from causing serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or degradation before each use.Protects against skin irritation from accidental contact.[2]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and underlying skin.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling vapors that can cause respiratory irritation.[3]
Engineering Controls: The Chemical Fume Hood

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is not merely a suggestion but a critical safety requirement to control the concentration of airborne contaminants and protect the user from respiratory exposure.[3]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound must be treated as a hazardous waste procedure from start to finish. At no point should this chemical be disposed of down the drain or in standard laboratory trash.[2]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. This compound waste must be collected separately from other waste streams to prevent potentially hazardous reactions.

  • Action: Collect all waste containing this compound (e.g., residual material, contaminated consumables like pipette tips or wipes) in a dedicated hazardous waste container.

  • Causality: Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances. Segregation ensures that the waste remains stable and can be safely handled by disposal personnel.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is crucial.

  • Action: Use a chemically compatible, leak-proof container with a secure, screw-top cap. The container should be in good condition and free from cracks or damage.

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste label that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of waste accumulation initiation.

  • Causality: Proper containment prevents leaks and spills, while clear labeling ensures that everyone who handles the container is aware of its contents and the associated risks, in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Causality: The SAA provides a controlled environment that minimizes the risk of spills and unauthorized access. Storing waste at the point of generation ensures accountability and reduces the need to transport hazardous materials through the facility.

Step 4: Arranging for Professional Disposal

The final step is to ensure the waste is transported and disposed of by qualified professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

  • Causality: Licensed hazardous waste contractors are equipped to handle, transport, and dispose of chemical waste in accordance with strict federal and state regulations, ensuring a complete "cradle-to-grave" management process.[2] A hazardous waste manifest will be used to track the waste to its final destination.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away from the spill.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste, following the protocol outlined above.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the disposal process, the following diagram illustrates the decision-making and operational flow.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal cluster_spill Emergency Protocol: Spill start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood collect Collect Waste in Designated Container fume_hood->collect label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards collect->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs disposal Licensed Contractor Transports & Disposes contact_ehs->disposal end End: Disposal Complete disposal->end spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect

Caption: Disposal Workflow for this compound Waste.

References

  • 6-Hydroxy-2H-pyran-3(6H)-one . American Elements. [Link]

  • 6-hydroxy-2H-pyran-3(6H)-one . PubChem, National Library of Medicine. [Link]

  • 6-Hydroxy-2H-pyran-3(6H)-one, min 97% . CP Lab Chemicals. [Link]

  • This compound Synonyms . Chemsrc. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]

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Mastering Safety: A Researcher's Guide to Handling 2H-Pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, a deep understanding of chemical safety is not just a regulatory hurdle, but the very foundation of groundbreaking work. This guide provides an essential framework for the safe handling of 2H-Pyran-3(6H)-one, moving beyond mere compliance to instill a culture of proactive safety. Here, we dissect the potential hazards of this compound and delineate a comprehensive plan for personal protection, operational protocols, and responsible disposal. Our focus is on the "why" behind each step, empowering you with the knowledge to work confidently and securely.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical first step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, grounded in the potential hazards of skin and eye irritation, and respiratory effects.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended when there is a risk of splashing.[2]Protects against accidental splashes that could cause serious and potentially irreversible eye damage.[1] A face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3]Prevents direct skin contact, which can lead to irritation[1]. Proper glove removal technique is crucial to avoid contaminating the skin.
Body Protection A laboratory coat or a chemical-resistant apron should be worn. Closed-toe shoes are mandatory.Protects the skin and personal clothing from potential spills and contamination.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]Minimizes the inhalation of any vapors or aerosols, which may cause respiratory tract irritation[1]. If a fume hood is not available or for spill response outside of a hood, a respirator with an appropriate cartridge may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents. The following protocol outlines the key steps to be followed:

1. Pre-Handling Preparation:

  • Ensure the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents.
  • Clearly label all containers.
  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Conduct all manipulations of this compound within the chemical fume hood to control vapor exposure.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Use appropriate tools, such as a spatula or powder funnel, for transferring the solid.
  • Keep the container tightly closed when not in use to minimize the release of vapors.

3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area and any equipment used.
  • Carefully remove and dispose of contaminated PPE in a designated waste container.
  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including excess reagent, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed, and chemically compatible hazardous waste container[3][4].
  • Do not mix this waste with other waste streams unless compatibility has been confirmed[5].

2. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • The storage area should be cool and dry.

3. Arranging for Professional Disposal:

  • The final disposal of chemical waste must be handled by a licensed hazardous waste disposal service[4].
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste in accordance with all local, state, and federal regulations.
  • Never dispose of this compound down the drain or in the regular trash[4].

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for appropriate personal protection, the following diagram illustrates the workflow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Operational Procedure assess_hazards Assess Hazards: - Skin Irritation - Serious Eye Damage - Respiratory Irritation eye_protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) assess_hazards->eye_protection hand_protection Hand Protection: - Chemically Resistant Gloves (e.g., Nitrile) assess_hazards->hand_protection body_protection Body Protection: - Lab Coat - Closed-toe Shoes assess_hazards->body_protection respiratory_protection Respiratory Protection: - Chemical Fume Hood assess_hazards->respiratory_protection don_ppe Don all selected PPE before handling eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle_in_hood Handle compound in fume hood don_ppe->handle_in_hood doff_ppe Properly remove and dispose of PPE handle_in_hood->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: PPE Selection and Use Workflow

By integrating these principles of informed PPE selection, meticulous operational planning, and responsible disposal into your daily laboratory practices, you can confidently advance your research while ensuring a safe and secure working environment.

References

  • PubChem. 6-hydroxy-2H-pyran-3(6H)-one. National Center for Biotechnology Information. [Link]

  • Chemsrc. 6-Hydroxy-2H-pyran-3(6H)-one. [Link]

  • American Elements. 6-Hydroxy-2H-pyran-3(6H)-one. [Link]

  • Technion. Chemical Waste Management Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.